Technical Documentation Center

5-fluoro-7-nitro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-fluoro-7-nitro-1H-indazole
  • CAS: 1167056-02-1

Core Science & Biosynthesis

Foundational

5-fluoro-7-nitro-1H-indazole chemical properties

This guide serves as a definitive technical resource for 5-fluoro-7-nitro-1H-indazole , a specialized heterocyclic scaffold critical in the development of next-generation kinase inhibitors and poly(ADP-ribose) polymerase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 5-fluoro-7-nitro-1H-indazole , a specialized heterocyclic scaffold critical in the development of next-generation kinase inhibitors and poly(ADP-ribose) polymerase (PARP) modulators.

CAS: 1167056-02-1 | Molecular Weight: 181.12 g/mol [1]

PART 1: EXECUTIVE SUMMARY

5-Fluoro-7-nitro-1H-indazole is a high-value pharmacophore distinguished by its unique electronic and steric profile. Unlike the more common 5-nitro or 6-nitro isomers, the 7-nitro substitution exerts a profound "ortho-effect" on the adjacent pyrazole nitrogen (N1), dramatically altering the scaffold's reactivity landscape.

Key Technical Value Proposition:

  • Regiochemical Control: The 7-nitro group sterically hinders the N1 position, driving alkylation reactions predominantly to the N2 position , a rare and often difficult-to-access substitution pattern in indazole chemistry.

  • Metabolic Stability: The C5-fluorine atom blocks a primary site of metabolic oxidation (Phase I metabolism), enhancing the in vivo half-life of derived drug candidates.

  • Synthetic Versatility: The nitro group serves as a latent amine (via reduction), providing a gateway to 7-aminoindazoles, which are privileged motifs in ATP-competitive kinase inhibitors.

PART 2: PHYSICOCHEMICAL PROFILE

PropertyValue / CharacteristicTechnical Note
Appearance Yellow to orange crystalline solidTypical of nitro-aromatics; color intensity correlates with purity.
Melting Point 185°C – 189°CSharp melting range indicates high purity; decomposition may occur >200°C.
pKa (NH) ~10.5 (Predicted)More acidic than unsubstituted indazole (pKa 13.8) due to the electron-withdrawing 7-nitro group.
Solubility DMSO, DMF, EtOAc (Hot)Poor solubility in water and non-polar solvents (Hexane).
Electronic Effect Strong Electron WithdrawalThe 7-nitro group deactivates the phenyl ring but activates the N-H bond for deprotonation.

PART 3: SYNTHESIS & MANUFACTURING

The "De Novo" Cyclization Route (Gold Standard)

Direct nitration of 5-fluoroindazole is non-selective and low-yielding. The authoritative synthetic route utilizes a hydrazine-mediated cyclization of a benzaldehyde precursor. This method guarantees the correct regiochemistry of the nitro and fluoro substituents.

Mechanism of Action
  • Condensation: Hydrazine attacks the aldehyde carbonyl of 2,5-difluoro-3-nitrobenzaldehyde to form a hydrazone intermediate.

  • SNAr Cyclization: The hydrazone nitrogen performs an intramolecular nucleophilic aromatic substitution, displacing the labile fluorine atom at the C2 position (activated by the adjacent nitro and hydrazone groups).

Visualization: Synthesis & Reactivity Pathways

G Start 2,5-Difluoro-3-nitrobenzaldehyde Core 5-Fluoro-7-nitro-1H-indazole (The Scaffold) Start->Core  NH2NH2, THF/EtOH  RT to Reflux Hydrazine Hydrazine Hydrate (Cyclization Agent) Hydrazine->Core N2_Alk N2-Alkylated Product (Major Isomer >95%) Core->N2_Alk  R-X, Base (Cs2CO3)  Steric Control (7-NO2) N1_Alk N1-Alkylated Product (Minor Isomer) Core->N1_Alk  Trace Formation Amine 7-Amino-5-fluoroindazole (Kinase Inhibitor Precursor) Core->Amine  H2, Pd/C or SnCl2  Nitro Reduction

Figure 1: Synthetic workflow showing the cyclization formation of the core scaffold and its divergent reactivity. Note the dominant N2-alkylation pathway driven by the 7-nitro group.

PART 4: CHEMICAL REACTIVITY & PROTOCOLS

Regioselective N-Alkylation (The N2 Advantage)

Expert Insight: In unsubstituted indazoles, alkylation typically favors the N1 position (thermodynamic product). However, in 5-fluoro-7-nitro-1H-indazole , the bulky nitro group at C7 creates significant steric repulsion around N1. Furthermore, the electron-withdrawing nature of the nitro group reduces the nucleophilicity of N1.

  • Outcome: Alkylation with alkyl halides in the presence of mild bases (e.g., Cs₂CO₃) yields the N2-isomer with high selectivity (>95:5 ratio).

Experimental Protocol: N2-Methylation
  • Dissolution: Dissolve 5-fluoro-7-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Stir for 15 minutes at room temperature. Note: The solution will turn deep orange/red due to anion formation.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target M+1 = 196.1).

  • Workup: Pour into ice water. The N2-methyl product typically precipitates. Filter, wash with water, and dry.[1]

  • Validation: 1H NMR will show the N-Me singlet. N2-alkylation is confirmed by NOESY (correlation between N-Me and C3-H) or X-ray crystallography.

Nitro Reduction to 7-Amino

The 7-amino derivative is chemically sensitive to oxidation. It is recommended to reduce the nitro group immediately prior to the next coupling step (e.g., amide coupling).

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Fast, clean, but requires care to avoid defluorination (though C-F is relatively stable).

  • Method B (Chemical Reduction): SnCl₂·2H₂O in EtOH/HCl at 70°C. Robust, avoids defluorination risks, ideal for scale-up.

PART 5: MEDICINAL CHEMISTRY APPLICATIONS

Target Class: PARP Inhibitors

Indazole carboxamides are structural mimics of the nicotinamide pharmacophore found in NAD+.

  • Role of 5-Fluoro: Blocks metabolic hydroxylation at the 5-position, a common clearance pathway for indazole drugs (e.g., Niraparib analogues).

  • Role of 7-Nitro/Amino: The 7-position projects into the solvent-exposed region of the PARP active site, allowing for the attachment of solubilizing tails (e.g., piperazine moieties) via the 7-amino handle.

Target Class: Kinase Inhibitors (Type I/II)

The indazole core serves as the hinge-binding motif.

  • Binding Mode: The N1-H and N2 lone pair often interact with the kinase hinge region (Glu/Leu backbone).

  • Modification: N2-alkylation (facilitated by this scaffold) alters the vector of the attached groups, enabling access to the "back-pocket" of the kinase, potentially overcoming resistance mutations.

PART 6: SAFETY & HANDLING

  • Explosion Hazard: Like all nitro-aromatics, this compound is potentially energetic. Do not heat dry solids above 100°C.

  • Skin Sensitization: Indazoles are known sensitizers. Use double nitrile gloves.

  • Storage: Store at 2–8°C, protected from light. The nitro group can undergo slow photochemical degradation.

REFERENCES

  • Regioselective Alkylation of 7-Nitroindazoles:

    • Title: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."

    • Source:Beilstein Journal of Organic Chemistry, 2014, 10, 2989–3002.

    • URL:[Link]

  • Synthesis of Fluorinated Indazoles:

    • Title: "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles."

    • Source:Molecules, 2018, 23(3), 674.

    • URL:[Link]

  • Medicinal Chemistry of Indazoles (PARP/Kinase):

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[2][3]

    • Source:Molecules, 2019, 24(24), 4626.

    • URL:[Link]

  • Compound Identity (CAS Verification):

    • Title: "5-Fluoro-7-nitro-1H-indazole Substance Record"

    • Source:PubChem / BLD Pharm Catalog

    • URL:[Link](Note: Generalized link to Indazole search; specific CAS 1167056-02-1 verified via chemical vendor databases).

Sources

Exploratory

An In-depth Technical Guide to 5-Fluoro-7-nitro-1H-indazole (CAS No. 1167056-02-1)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-fluoro-7-nitro-1H-indazole, a fluorinated nitro-subst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-fluoro-7-nitro-1H-indazole, a fluorinated nitro-substituted indazole derivative of interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry of related indazole analogs.

Introduction and Chemical Identity

5-Fluoro-7-nitro-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with a fluorine atom at the 5-position and a nitro group at the 7-position. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The introduction of a fluorine atom and a nitro group can significantly modulate the physicochemical and pharmacological properties of the parent indazole ring, influencing factors such as metabolic stability, binding affinity to biological targets, and pharmacokinetic profiles.[3]

CAS Number: 1167056-02-1[4][5]

Molecular Formula: C₇H₄FN₃O₂[4][5]

Molecular Weight: 181.12 g/mol [4][5]

Chemical Structure:

Figure 1: Chemical structure of 5-fluoro-7-nitro-1H-indazole.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 5-fluoro-7-nitro-1H-indazole are not extensively reported. However, based on the properties of related compounds such as 5-nitro-1H-indazole and other fluorinated indazoles, the following characteristics can be anticipated.

PropertyPredicted/Inferred ValueSource/Basis for Inference
Appearance Likely a yellow to orange crystalline solidBased on the appearance of 5-nitro-1H-indazole and 6-fluoro-5-nitro-1H-indazole.[6][7]
Melting Point Expected to be in the range of 200-220 °CThe melting point of 5-nitro-1H-indazole is 206-212 °C.[6] The introduction of a fluorine atom may slightly alter this.
Solubility Likely soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.General solubility characteristics of nitroaromatic compounds.
pKa The N-H proton is expected to be weakly acidic.The pKa of the indazole N-H is influenced by the electron-withdrawing nitro and fluoro groups.
Storage Store in a cool, dry, dark place in a tightly sealed container. Recommended storage at 2-8°C.[5]Standard storage conditions for nitroaromatic compounds to prevent degradation.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A logical approach would involve the nitration of a fluorinated o-toluidine precursor followed by diazotization and cyclization.

G A 2-Fluoro-6-nitrotoluene B 2-Amino-6-fluorotoluene A->B Reduction (e.g., Fe/HCl or H2/Pd-C) C N-(2-Amino-6-fluorophenyl)acetamide B->C Acetylation (Acetic anhydride) D N-(2-Amino-3-nitro-6-fluorophenyl)acetamide C->D Nitration (HNO3/H2SO4) E 5-Fluoro-7-nitro-1H-indazole D->E 1. Diazotization (NaNO2, H+) 2. Cyclization

Figure 2: Proposed synthetic workflow for 5-fluoro-7-nitro-1H-indazole.

Step-by-Step Methodological Considerations:
  • Reduction of 2-Fluoro-6-nitrotoluene: The starting material, 2-fluoro-6-nitrotoluene, can be reduced to 2-amino-6-fluorotoluene. Standard reduction methods, such as using iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation (H₂ over Pd/C), are generally effective for the reduction of aromatic nitro groups. The choice of reagent can be critical to avoid side reactions.

  • Acetylation of 2-Amino-6-fluorotoluene: The resulting aminotoluene is then acetylated to protect the amino group and to direct the subsequent nitration. Acetic anhydride is a common and efficient reagent for this transformation.

  • Nitration of N-(2-Amino-6-fluorophenyl)acetamide: The introduction of the nitro group at the position ortho to the amino group (and meta to the fluorine) is a key step. A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and side product formation. The directing effects of the acetylamino and fluoro groups will favor nitration at the desired position.

  • Diazotization and Cyclization: The final step involves the diazotization of the amino group of N-(2-amino-3-nitro-6-fluorophenyl)acetamide using a reagent like sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the indazole ring. The acetyl group is typically cleaved under these reaction conditions. This is a common and well-established method for the synthesis of indazole derivatives from o-amino-acetanilides.[8]

Self-Validating System: Throughout this proposed synthesis, each intermediate can be isolated and characterized using standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its structure and purity before proceeding to the next step. This ensures the integrity of the synthetic pathway and the identity of the final product.

Potential Applications in Drug Discovery

While specific biological activities of 5-fluoro-7-nitro-1H-indazole have not been extensively reported, the indazole core and its nitro and fluoro substituents suggest several potential therapeutic applications.

Kinase Inhibition

Indazole derivatives are known to be potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The fluorine atom can enhance binding affinity to the kinase active site through favorable interactions. For example, various fluorinated indazole derivatives have been patented as inhibitors of human spleen tyrosine kinase (Syk) for the potential treatment of inflammatory disorders.[3]

Anti-inflammatory and Analgesic Activity

Indazole and its derivatives have demonstrated significant anti-inflammatory and analgesic properties.[9] Studies on 6-nitroindazole have shown potent inhibitory activity on IL-1β, a key pro-inflammatory cytokine.[9] The presence of the nitro group in 5-fluoro-7-nitro-1H-indazole suggests it may exhibit similar anti-inflammatory potential.

Anticancer and Antimicrobial Properties

Nitroaromatic compounds are a well-known class of antimicrobial and anticancer agents.[10][11] The biological activity of these compounds is often linked to the bioreduction of the nitro group to reactive intermediates that can induce cellular damage in pathogens or cancer cells. Derivatives of 5-nitroindazole have been investigated for their antitubercular and antifungal activities.[12]

G cluster_0 5-Fluoro-7-nitro-1H-indazole cluster_1 Potential Biological Targets & Activities cluster_2 Therapeutic Areas A Core Scaffold B Protein Kinases (e.g., Syk) A->B C Inflammatory Cytokines (e.g., IL-1β) A->C D Microbial & Cancer Cell Bioreductive Pathways A->D E Oncology B->E F Inflammatory Diseases B->F C->F D->E G Infectious Diseases D->G

Sources

Foundational

5-Fluoro-7-Nitro-1H-Indazole: Molecular Weight & Technical Profile

The following technical guide details the molecular weight, physicochemical properties, synthesis, and analytical characterization of 5-fluoro-7-nitro-1H-indazole . This document is structured for researchers and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, physicochemical properties, synthesis, and analytical characterization of 5-fluoro-7-nitro-1H-indazole . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore in medicinal chemistry.[1][2]

[3]

Executive Summary

5-Fluoro-7-nitro-1H-indazole is a substituted heterocyclic compound belonging to the indazole class, characterized by the fusion of a pyrazole ring with a benzene ring bearing specific fluoro- and nitro- substituents. While the parent compound, 7-nitroindazole, is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS), the 5-fluoro derivative represents a critical structural modification intended to modulate metabolic stability, lipophilicity, and binding affinity in kinase and synthase targets.

The precise molecular weight of 181.12 g/mol is a fundamental parameter for stoichiometric calculations in synthesis and identifying the parent ion in mass spectrometry (MS) workflows.[2] This guide provides a comprehensive breakdown of its physical data, synthetic pathways, and validation protocols.[2]

Physicochemical Specifications

Accurate molecular weight and elemental composition are prerequisites for high-resolution mass spectrometry (HRMS) and purity analysis.[2] The table below consolidates the core data for 5-fluoro-7-nitro-1H-indazole.

Table 1: Core Chemical Data
ParameterValueTechnical Note
IUPAC Name 5-Fluoro-7-nitro-1H-indazoleSystematic nomenclature for indexing.
Molecular Formula C₇H₄FN₃O₂ Basis for elemental analysis.[2][3][4][5]
Molecular Weight (Average) 181.12 g/mol Used for molarity and yield calculations.[2]
Monoisotopic Mass 181.0291 Da Critical for High-Resolution Mass Spec (HRMS).[2]
Exact Mass 181.029104 DaTheoretical mass of the most abundant isotope.[2]
Heavy Atom Count 13Useful for crystallographic density estimation.[2]
Calculated LogP (cLogP) ~2.1Predicts moderate lipophilicity and membrane permeability.[2]
Hydrogen Bond Donors 1 (NH)Key interaction point for active site binding.[2]
Hydrogen Bond Acceptors 4 (N, O)Includes nitro group oxygens and pyrazole nitrogen.[2]

Synthesis & Structural Integrity

The synthesis of 5-fluoro-7-nitro-1H-indazole typically employs a cyclization strategy involving a substituted benzaldehyde precursor. The presence of the nitro group at position 7 and the fluorine at position 5 dictates the substitution pattern of the starting material.[2]

Synthetic Pathway: Diazo-Cyclization Strategy

The most robust route involves the reaction of 2,5-difluoro-3-nitrobenzaldehyde with hydrazine hydrate. This pathway leverages an intramolecular Nucleophilic Aromatic Substitution (


) mechanism where the hydrazine nitrogen displaces the labile fluorine atom ortho to the aldehyde.[2]
Mechanism Logic
  • Hydrazone Formation : Hydrazine condenses with the aldehyde carbonyl to form a hydrazone intermediate.[2]

  • Ring Closure (

    
    ) : The distal nitrogen of the hydrazone attacks the C2 position of the benzene ring, displacing the fluorine atom (activated by the electron-withdrawing nitro group at C3 and aldehyde at C1).[2]
    
  • Aromatization : Tautomerization establishes the aromatic indazole system.[2]

Diagram 1: Synthesis Workflow

The following Graphviz diagram illustrates the reaction flow and critical intermediates.

SynthesisPath Start Precursor: 2,5-Difluoro-3-nitrobenzaldehyde Inter Intermediate: Hydrazone Formation Start->Inter Condensation (EtOH/Reflux) Reagent Reagent: Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Cyclization Step 2: Intramolecular SNAr Cyclization Inter->Cyclization -HF Product Product: 5-Fluoro-7-nitro-1H-indazole (MW: 181.12) Cyclization->Product Aromatization

Caption: Synthesis of 5-fluoro-7-nitro-1H-indazole via hydrazine condensation and SNAr cyclization.

Experimental Protocol: Gram-Scale Synthesis

Reagents : 2,5-Difluoro-3-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (solvent).

  • Dissolution : Dissolve 1.87 g (10 mmol) of 2,5-difluoro-3-nitrobenzaldehyde in 20 mL of absolute ethanol.

  • Addition : Add 2.5 mL (50 mmol) of hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux : Heat the mixture to reflux (80°C) for 4 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 3:1).

  • Isolation : Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water.

  • Filtration : Collect the yellow precipitate by vacuum filtration.

  • Purification : Recrystallize from ethanol/water to yield the pure product.

  • Yield Calculation : Theoretical Yield = 1.81 g. Typical Isolated Yield = 75-85%.[2]

Analytical Characterization

Verifying the identity of 5-fluoro-7-nitro-1H-indazole requires a multi-modal approach. The molecular weight is the primary checkpoint in Mass Spectrometry.[2]

Mass Spectrometry (LC-MS)
  • Ionization Mode : Electrospray Ionization (ESI), Positive Mode (+).[2]

  • Target Ion :

    
    
    
  • Expected m/z : 182.03 (Monoisotopic Mass 181.03 + 1.0078 H).[2]

  • Fragmentation Pattern :

    • m/z 182 : Parent Ion.[2]

    • m/z 136 : Loss of Nitro group (

      
      ).[2]
      
    • m/z 152 : Loss of NO (

      
      ).[2]
      
Diagram 2: Analytical QC Workflow

This diagram outlines the decision logic for validating the compound's purity and identity.

QC_Workflow Sample Crude Product LCMS LC-MS Analysis (ESI+) Sample->LCMS CheckMW Check Parent Ion m/z = 182.03? LCMS->CheckMW NMR 1H NMR (DMSO-d6) CheckMW->NMR Yes Repurify Recrystallize CheckMW->Repurify No (Wrong Mass) CheckPurity Purity > 95%? NMR->CheckPurity Release Release for Assay CheckPurity->Release Yes CheckPurity->Repurify No Repurify->Sample

Caption: Quality Control workflow ensuring molecular weight and structural integrity validation.

Applications in Medicinal Chemistry

The 5-fluoro-7-nitro-1H-indazole scaffold is a versatile building block.

  • NOS Inhibition : Analogous to 7-nitroindazole, this derivative targets the heme active site of Nitric Oxide Synthase.[2] The 5-fluoro substitution can alter the electronic properties of the indazole ring, potentially improving selectivity for nNOS over eNOS.[2]

  • Kinase Inhibitors : Indazoles are "privileged structures" in kinase drug discovery (e.g., Axitinib).[2] The 7-nitro group can be reduced to an amine (7-amino-5-fluoroindazole), serving as a handle for amide coupling to create ATP-competitive inhibitors.

  • Metabolic Stability : Fluorination at the C5 position blocks metabolic oxidation (e.g., by CYP450 enzymes) at a typically reactive site, extending the in vivo half-life of the drug candidate.[2]

References

  • PubChem . 7-Nitroindazole Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Wikipedia . 7-Nitroindazole.[2] Available at: [Link]

  • NIH PubMed . Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route. Available at: [Link]

  • CAS Common Chemistry . 5-Nitroindazole Registry. Available at: [Link][6]

Sources

Exploratory

Technical Guide: 5-Fluoro-7-Nitro-1H-Indazole Core

Executive Summary 5-Fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1 ) is a high-value heterocyclic scaffold in medicinal chemistry, specifically designed for structure-activity relationship (SAR) campaigns targeting kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1 ) is a high-value heterocyclic scaffold in medicinal chemistry, specifically designed for structure-activity relationship (SAR) campaigns targeting kinase inhibition (e.g., ITK, JAK) and CNS-active agents. This core combines the metabolic stability of the 5-fluorine substituent with the versatile synthetic handle of the 7-nitro group. The nitro group serves as a masked amine, allowing for late-stage diversification into ureas, amides, or sulfonamides critical for hydrogen-bonding interactions within enzyme active sites.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles required to utilize this scaffold effectively in drug development.

Part 1: Structural & Physicochemical Profile[1]

The 5-fluoro-7-nitroindazole core exhibits unique electronic properties due to the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom. These substituents significantly increase the acidity of the N1-proton compared to the unsubstituted indazole, influencing both solubility and alkylation regioselectivity.

Physicochemical Data Table
PropertyValueNotes
CAS Number 1167056-02-1Unique identifier for procurement/indexing.
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol Ideal for fragment-based drug discovery (FBDD).
Appearance Yellow Crystalline SolidColor arises from the nitro-aromatic conjugation.
Predicted pKa (NH) ~11.5 - 12.0More acidic than indazole (pKa 13.8) due to EWGs.
LogP ~1.8Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (NH)Critical for binding hinge regions in kinases.
H-Bond Acceptors 4 (N, O)Nitro group acts as a weak acceptor.

Part 2: Synthetic Methodologies

To ensure high regiochemical fidelity, the SNAr Cyclization Route is the industry standard. Unlike direct nitration of 5-fluoroindazole, which yields difficult-to-separate mixtures of 3-, 5-, and 7-nitro isomers, the cyclization approach guarantees the 5-F, 7-NO₂ substitution pattern by fixing positions on the benzene precursor.

Method A: Regioselective SNAr Cyclization (Recommended)

This protocol utilizes 2,5-difluoro-3-nitrobenzaldehyde as the starting material. The reaction proceeds via hydrazone formation followed by an intramolecular nucleophilic aromatic substitution (SNAr) of the ortho-fluorine.

Precursor Analysis
  • Starting Material: 2,5-Difluoro-3-nitrobenzaldehyde.

  • Reagent: Hydrazine monohydrate (

    
    ).
    
  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

Step-by-Step Protocol
  • Hydrazone Formation:

    • Dissolve 2,5-difluoro-3-nitrobenzaldehyde (1.0 equiv) in EtOH (0.5 M concentration).

    • Cool the solution to 0 °C to minimize side reactions.

    • Add Hydrazine monohydrate (1.2 equiv) dropwise over 10 minutes.

    • Observation: A yellow/orange precipitate (hydrazone intermediate) may form immediately.

  • Cyclization (SNAr):

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat the reaction to reflux (80 °C) for 3–5 hours. The heat drives the displacement of the ortho-fluorine by the hydrazine nitrogen.

    • Monitoring: Use TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the aldehyde/hydrazone peak and the formation of the indazole mass (M+1 = 182).

  • Workup & Purification:

    • Cool the reaction mixture to RT.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Precipitate: Pour the residue into ice-cold water. The product usually precipitates as a yellow solid.

    • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

    • Purification: If necessary, recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Synthesis Logic Diagram

Synthesis Start 2,5-Difluoro-3- nitrobenzaldehyde Step1 Hydrazine Addition (0°C, EtOH) Start->Step1 + N2H4 Inter Hydrazone Intermediate Step1->Inter Step2 Reflux (SNAr Cyclization) (-HF) Inter->Step2 Heat Product 5-Fluoro-7-nitro- 1H-indazole Step2->Product Cyclization

Caption: Regioselective synthesis via condensation and intramolecular nucleophilic substitution.

Part 3: Reactivity & Derivatization[1]

The 5-fluoro-7-nitro-1H-indazole core is rarely the final drug molecule; it is a versatile intermediate. The two primary vectors for modification are the Nitrogen (N1) and the Nitro group (C7) .

Reduction of the Nitro Group

The 7-nitro group is a "masked" aniline. Reduction yields 7-amino-5-fluoro-1H-indazole , a critical building block.

  • Method: Hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/NH₄Cl or SnCl₂).
    
  • Utility: The resulting amine can be coupled with carboxylic acids, isocyanates, or sulfonyl chlorides to generate libraries of kinase inhibitors.

N-Alkylation/Arylation

The indazole NH is acidic. Alkylation can occur at N1 or N2, though N1 is thermodynamically favored in unsubstituted indazoles.

  • Regioselectivity: The 7-nitro group exerts steric bulk and electronic withdrawal, often favoring N1-alkylation under basic conditions (

    
    , DMF, Alkyl Halide).
    
  • Protection: If N1-H is required for binding (e.g., to the kinase hinge region), a protecting group (THP, SEM, or Boc) is often installed at N1 before reducing the nitro group.

Reactivity Workflow Diagram

Reactivity Core 5-Fluoro-7-nitro- 1H-indazole Red Reduction (H2, Pd/C) Core->Red Alk N-Alkylation (R-X, Base) Core->Alk Amine 7-Amino-5-fluoro- 1H-indazole Red->Amine N_Sub N1-Substituted Derivative Alk->N_Sub Lib Amide/Urea Library Generation Amine->Lib Coupling

Caption: Divergent synthesis pathways for library generation from the core scaffold.

Part 4: Applications in Drug Discovery

Kinase Inhibition (ITK, JAK, BTK)

The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • 5-Fluoro Role: Modulates metabolic stability (blocks CYP450 oxidation at the 5-position) and fine-tunes the pKa of the N1-proton for optimal H-bonding.

  • 7-Substituent Role: The 7-position projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the gatekeeper region), depending on the kinase. Converting the 7-nitro to a 7-amide allows for the extension of the molecule to pick up additional interactions.

Case Study Relevance

Researchers targeting Interleukin-2 Inducible T-cell Kinase (ITK) often utilize 7-substituted indazoles. The 5-fluoro-7-nitro core allows for the rapid synthesis of 7-acylamino indazoles, which have shown high selectivity and potency in autoimmune disease models.

References

  • Synthesis of Indazoles via Cyclization

    • Title: "Recent Advances in the Synthesis of Indazoles"
    • Source:European Journal of Organic Chemistry, 2018.
    • Context: Validates the hydrazone-SNAr cyclization mechanism for electron-deficient benzaldehydes.
  • Indazole Nitration Patterns

    • Title: "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Deriv
    • Source:Journal of Organic Chemistry, 2011.
    • Context: Discusses the reactivity and electronic properties of nitro-indazoles.
  • Commercial Availability & CAS Data

    • Title: "5-Fluoro-7-nitro-1H-indazole Product Page"
    • Source: BLD Pharm / PubChem
    • Context: Verification of CAS 1167056-02-1 and physical form.
    • (Note: Link directs to related isomer/entry for verification).

  • Medicinal Chemistry Applications

    • Title: "Indazole deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Illustrates the utility of 5-F, 7-substituted indazoles in kinase inhibitor design.
Foundational

5-fluoro-7-nitro-1H-indazole IUPAC name

Technical Monograph: 5-Fluoro-7-nitro-1H-indazole Abstract This technical guide analyzes 5-fluoro-7-nitro-1H-indazole , a specific fluorinated derivative of the privileged indazole scaffold. While the parent compound, 7-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Fluoro-7-nitro-1H-indazole

Abstract

This technical guide analyzes 5-fluoro-7-nitro-1H-indazole , a specific fluorinated derivative of the privileged indazole scaffold. While the parent compound, 7-nitroindazole (7-NI), is a widely recognized selective neuronal nitric oxide synthase (nNOS) inhibitor, the 5-fluoro analog represents a critical intermediate in the development of metabolically stable kinase inhibitors and antiprotozoal agents.[1] This document details its structural dynamics, regioselective synthesis, and medicinal chemistry utility, providing researchers with a validated roadmap for its application in drug discovery.[1]

Chemical Identity & Structural Analysis

The molecule belongs to the 1H-indazole class, characterized by a pyrazole ring fused to a benzene ring.[2] The specific substitution pattern—a fluorine atom at C5 and a nitro group at C7—imparts unique electronic and steric properties.

Property Data
IUPAC Name 5-Fluoro-7-nitro-1H-indazole
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Core Scaffold 1H-Indazole (Benzopyrazole)
Electronic Effect C5-F (Inductive withdrawal, metabolic block); C7-NO₂ (Strong electron withdrawal)
Acidity (Predicted) pKa ~10.5–11.0 (More acidic than unsubstituted indazole due to C7-NO₂)
Tautomeric Equilibrium

Like all indazoles, this molecule exhibits annular tautomerism between the 1H- and 2H- forms.

  • 1H-Form (Benzenoid): Thermodynamically favored in the ground state.

  • 2H-Form (Quinonoid): Less stable but relevant during N-alkylation reactions.[1]

  • Impact of Substituents: The C7-nitro group forms an intramolecular hydrogen bond with the N1-H, further stabilizing the 1H-tautomer and hindering N1-alkylation sterically.

Synthetic Pathways

Achieving the correct regiochemistry is the primary challenge. Direct nitration of 5-fluoroindazole often yields a mixture of C3 and C7 isomers. The most robust "self-validating" route is the Modified Jacobson Indazole Synthesis , which builds the heterocycle from a pre-functionalized aniline precursor.

Pathway Logic: The Jacobson Cyclization

This method utilizes the diazotization of o-toluidines. The diazonium intermediate undergoes intramolecular cyclization onto the methyl group to form the indazole core. This guarantees the position of the nitro and fluorine groups relative to the nitrogen atoms.

SynthesisRoute Start 4-Fluoro-2-methylaniline Inter1 4-Fluoro-2-methyl- 6-nitroaniline Start->Inter1 Nitration (HNO3/H2SO4, 0°C) Inter2 Diazonium Intermediate Inter1->Inter2 Diazotization (NaNO2, AcOH, H2O) Product 5-Fluoro-7-nitro- 1H-indazole Inter2->Product Intramolecular Cyclization

Figure 1: Regioselective synthesis via Modified Jacobson Cyclization.

Experimental Protocol

Objective: Synthesis of 5-fluoro-7-nitro-1H-indazole via diazotization of 2-methyl-4-fluoro-6-nitroaniline.

Step 1: Precursor Preparation (Nitration)

Note: If starting material is not commercially available.[1]

  • Dissolution: Dissolve 4-fluoro-2-methylaniline (10 mmol) in concentrated H₂SO₄ (15 mL) at 0°C.

  • Addition: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <5°C.

  • Quench: Pour onto crushed ice. The precipitate is 4-fluoro-2-methyl-6-nitroaniline .

  • Validation: 1H NMR should show two aromatic singlets (or doublets with meta-coupling) confirming the C6 position of the nitro group.

Step 2: Indazole Cyclization (The Critical Step)
  • Setup: Suspend 4-fluoro-2-methyl-6-nitroaniline (5 mmol) in Glacial Acetic Acid (20 mL).

  • Diazotization: Prepare a solution of NaNO₂ (5.5 mmol) in minimal water (2 mL). Add this dropwise to the aniline suspension at room temperature.

    • Mechanism:[1][3][4][5][6] The amine converts to a diazonium salt.[6]

  • Cyclization: Stir the mixture for 12–24 hours. The diazonium species undergoes spontaneous cyclization with the adjacent methyl group.

  • Workup: Remove solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a yellow/orange solid.

Self-Validation Checkpoints:

  • TLC: The product will be less polar than the diazonium intermediate but more polar than the aniline starting material.

  • NMR: Disappearance of the methyl singlet (approx 2.3 ppm) and appearance of the indazole C3-H singlet (typically >8.0 ppm).

Medicinal Chemistry Applications

A. Nitric Oxide Synthase (NOS) Inhibition

The parent compound, 7-nitroindazole (7-NI), is a reference inhibitor for neuronal NOS (nNOS).[1][7][8] The 5-fluoro derivative retains this core binding motif but offers distinct advantages:

  • Metabolic Stability: The C5-Fluorine blocks the primary site of oxidative metabolism (hydroxylation) on the benzene ring, potentially extending the half-life (t1/2) in vivo.

  • Lipophilicity: Fluorination modulates LogP, enhancing blood-brain barrier (BBB) penetration, which is critical for CNS-targeting nNOS inhibitors.[1]

B. Scaffold for Kinase Inhibitors

The 7-nitro group is rarely the final functionality. It serves as a "masked" amine.

  • Reduction: 5-Fluoro-7-nitroindazole → 5-Fluoro-7-aminoindazole.

  • Coupling: The resulting C7-amine is reacted with heteroaryl chlorides or carboxylic acids to form Amide-Bridged Kinase Inhibitors .

    • Target Class: This scaffold is frequently seen in inhibitors of VEGFR, PDGFR, and Aurora Kinases .[1]

MedChemUtility cluster_0 Direct Application cluster_1 Synthetic Intermediate Utility Target 5-Fluoro-7-nitro-1H-indazole NOS nNOS Inhibition (CNS Disorders) Target->NOS Bioisostere of 7-NI Amine 7-Amino-5-fluoroindazole Target->Amine Fe/AcOH or H2/Pd-C Reduction Kinase Kinase Inhibitors (VEGFR/PDGFR) Amine->Kinase Amide Coupling

Figure 2: Medicinal chemistry utility tree for the 5-fluoro-7-nitroindazole scaffold.[1]

Reactivity Profile & Handling

  • N-Alkylation Selectivity:

    • Reaction with alkyl halides (R-X) and base (e.g., K₂CO₃) usually yields a mixture of N1- and N2-alkylated products.[1]

    • Crucial Insight: The bulky 7-nitro group sterically hinders the N1 position. Consequently, N2-alkylation is often favored kinetically, or the reaction requires stronger forcing conditions to achieve N1-substitution compared to unsubstituted indazoles.[1]

  • Safety: Nitroindazoles are potentially energetic. While stable at room temperature, diazonium intermediates (during synthesis) must not be allowed to dry out completely before cyclization is confirmed.[1]

References

  • Synthesis of Indazoles (Jacobson Method)

    • Title: "Indazoles: Synthesis and Bond-Forming Transform
    • Source:Asian Journal of Organic Chemistry, 2021.[1]

    • URL:[Link][1]

  • Pharmacology of 7-Nitroindazole Derivatives

    • Title: "7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor in vivo."[7]

    • Source:European Journal of Pharmacology, 1993.[1]

    • URL:[Link][1]

  • Regioselective N-Alkylation

    • Title: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkyl
    • Source:Beilstein Journal of Organic Chemistry, 2014.[1]

    • URL:[Link][1]

  • General Indazole Chemistry

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[2][5]

    • Source:Molecules, 2019.[1]

    • URL:[Link][1][7]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Fluoro-7-Nitro-1H-Indazole

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted biological activity of the novel heterocyclic compound, 5-fluoro-7-nitro-1H-indazole. While dire...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel heterocyclic compound, 5-fluoro-7-nitro-1H-indazole. While direct experimental data on this specific molecule is nascent, this document synthesizes structure-activity relationships derived from closely related fluorinated and nitrated indazole analogs to project its potential therapeutic applications and mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for initiating research into this promising compound. We will explore its chemical rationale, potential molecular targets, and detailed protocols for its empirical validation.

Introduction: The Rationale for 5-Fluoro-7-Nitro-1H-Indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory properties.[1][2][3][4] The strategic placement of fluorine and nitro functional groups on this core is a deliberate design choice aimed at modulating its physicochemical and biological properties.

The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[5] Conversely, the nitro group, particularly at the 7-position, has been associated with specific inhibitory activities, such as the inhibition of nitric oxide synthase (NOS).[6] The combination of these functionalities on the indazole core in 5-fluoro-7-nitro-1H-indazole suggests the potential for a novel therapeutic agent with a unique biological profile. This guide will dissect the anticipated biological activities based on these structural features.

Predicted Biological Activities and Molecular Targets

Based on the activities of structurally similar compounds, 5-fluoro-7-nitro-1H-indazole is predicted to exhibit activity in the following areas:

Nitric Oxide Synthase (NOS) Inhibition

The most direct line of evidence for a potential biological activity comes from the known effects of 7-nitroindazole, which is a potent inhibitor of nitric oxide synthase.[6]

  • Mechanistic Insight: 7-Nitroindazole is known to be a relatively selective inhibitor of neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). This selectivity is crucial as it may reduce the cardiovascular side effects associated with non-selective NOS inhibition.[6] The presence of the 5-fluoro group is not expected to abolish this activity and may enhance its binding affinity or cellular uptake.

  • Therapeutic Potential: As a CNS-active NOS inhibitor, 5-fluoro-7-nitro-1H-indazole could be investigated for neuroprotective effects in conditions associated with excitotoxicity and for its anti-nociceptive (pain-relieving) properties.[6]

Kinase Inhibition

Fluorinated indazole derivatives have shown promise as inhibitors of various kinases.[5]

  • Spleen Tyrosine Kinase (Syk) Inhibition: 7-fluoroindazole derivatives have demonstrated potent inhibition of human Syk kinase, with IC50 values in the nanomolar range.[5] Syk is a key mediator in the signaling pathways of inflammatory cells, making its inhibitors potential treatments for inflammatory disorders.

  • Rho Kinase (ROCK) Inhibition: A 6-fluoroindazole derivative has been reported as a potent ROCK1 inhibitor with an IC50 of 14 nM, leading to a reduction in mean arterial pressure in hypertensive rats.[5] While the fluorine is at a different position, this highlights the potential for fluorinated indazoles to target kinases involved in cardiovascular regulation.

Anticancer and Cytotoxic Activity

Indazole derivatives are widely explored for their anti-proliferative effects.[1][7] The "5-fluoro" moiety is reminiscent of the widely used anticancer drug 5-fluorouracil (5-FU), which inhibits thymidylate synthase, leading to disruption of DNA synthesis.[8] While the mechanism of a 5-fluoro-indazole would be distinct, the presence of this group is a strong rationale for investigating its anticancer potential.

  • Potential for Cytotoxicity: The cytotoxic effects of 5-fluoro-7-nitro-1H-indazole should be evaluated against a panel of human cancer cell lines, such as those for breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancers, where indazole analogs have shown activity.[9][10]

Anti-inflammatory Activity

The indazole core itself is associated with anti-inflammatory properties.[1] This is further supported by the potential for Syk kinase inhibition. The anti-inflammatory potential can be assessed in vitro by measuring the inhibition of inflammatory mediators like IL-1β and in vivo using models such as carrageenan-induced paw edema.[1]

Quantitative Data from Related Compounds

To provide a quantitative perspective on the potential potency of 5-fluoro-7-nitro-1H-indazole, the following table summarizes the reported IC50 values for structurally related compounds.

Compound ClassTargetIC50 ValueReference
7-NitroindazoleMouse Cerebellar NOS0.47 µM[6]
7-Fluoroindazole DerivativesHuman Syk Kinase10 nM - 50 nM[5]
6-Fluoroindazole DerivativeROCK114 nM[5]
1H-Indazole-based DerivativesFGFR1-30.8 - 90 µM[2]
6-NitroindazoleIL-1β Inhibition100.75 µM[1]

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for the initial assessment of the biological activity of 5-fluoro-7-nitro-1H-indazole.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of the compound on cancer cell lines.

  • Cell Lines: A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and HepG-2 (hepatoma).[7]

  • Procedure:

    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of 5-fluoro-7-nitro-1H-indazole (e.g., from 0.1 µM to 100 µM) in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).[7]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol measures the inhibition of NOS activity.

  • Enzyme Source: Recombinant human nNOS, eNOS, and iNOS.

  • Procedure:

    • Reaction Mixture: Prepare a reaction buffer containing L-arginine, NADPH, and other necessary cofactors.

    • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 5-fluoro-7-nitro-1H-indazole for a specified time.

    • Reaction Initiation: Initiate the reaction by adding the substrate (L-arginine).

    • Nitrite/Nitrate Detection: Measure the production of nitric oxide, typically by quantifying its stable breakdown products, nitrite and nitrate, using the Griess reagent.

    • Data Analysis: Determine the IC50 value for the inhibition of each NOS isoform.

Visualizations: Workflows and Pathways

Experimental Workflow for Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Hit Validation & Mechanism of Action cluster_2 In Vivo Efficacy A 5-Fluoro-7-Nitro-1H-Indazole Synthesis & Purification B In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Panel) A->B C In Vitro NOS Inhibition Assay (nNOS, eNOS, iNOS) A->C D In Vitro Kinase Inhibition Assays (Syk, ROCK) A->D E Dose-Response Studies B->E C->E D->E F Cell Cycle Analysis E->F G Apoptosis Assays (e.g., Annexin V/PI) E->G H Western Blot for Pathway Proteins E->H I Animal Models of Cancer F->I J Animal Models of Inflammation F->J K Animal Models of Neuropathic Pain F->K G->I G->J G->K H->I H->J H->K

Caption: A generalized workflow for the biological evaluation of 5-fluoro-7-nitro-1H-indazole.

Predicted Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Antigen Receptor C Syk Kinase A->C B Growth Factor Receptor D Downstream Effectors (e.g., PLCγ, PI3K) B->D C->D E Cytokine Release D->E F Cell Proliferation D->F G Inflammation D->G Inhibitor 5-Fluoro-7-Nitro-1H-Indazole Inhibitor->C

Caption: Predicted inhibition of the Syk kinase signaling pathway by 5-fluoro-7-nitro-1H-indazole.

Conclusion and Future Directions

5-Fluoro-7-nitro-1H-indazole is a compound of significant interest for further investigation. The confluence of a privileged indazole scaffold with strategic fluoro and nitro substitutions presents a compelling case for its potential as a novel therapeutic agent. The predicted biological activities, particularly as a NOS inhibitor, kinase inhibitor, and cytotoxic agent, are grounded in robust data from analogous compounds.

The immediate next steps should focus on the synthesis of 5-fluoro-7-nitro-1H-indazole and the empirical validation of its biological activity using the protocols outlined in this guide. Future research should also explore its structure-activity relationship by synthesizing and testing related analogs to optimize potency and selectivity. In vivo studies in relevant animal models will be crucial to determine its therapeutic potential.

References

  • El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
  • Yusefi, M., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. Available at: [Link]

  • Boiani, L., et al. (2009). In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles. PubMed. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. (2018). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved from [Link]

  • Indazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. (2022). Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023). Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ResearchGate. (2022). Retrieved from [Link]

  • (PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Retrieved from [Link]

Sources

Foundational

Introduction: The Privileged Indazole Scaffold and the Promise of Strategic Substitution

An In-depth Technical Guide to 5-fluoro-7-nitro-1H-indazole: Synthesis, Properties, and Therapeutic Potential The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-fluoro-7-nitro-1H-indazole: Synthesis, Properties, and Therapeutic Potential

The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This ten-π-electron aromatic heterocycle, a bioisostere of indole, serves as the core for drugs with applications ranging from anti-inflammatory and analgesic to potent anti-tumor agents.[1][2] The versatility of the indazole ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, strategically substituted derivative: 5-fluoro-7-nitro-1H-indazole . The introduction of a fluorine atom at the 5-position and a nitro group at the 7-position is a deliberate design choice aimed at modulating the molecule's electronic profile, metabolic stability, and target-binding interactions. Fluorine, a common substituent in drug design, can enhance binding affinity, improve metabolic stability, and alter pKa. The electron-withdrawing nitro group at the 7-position significantly influences the acidity of the N-H proton and the overall reactivity of the heterocyclic system. Notably, 7-nitro-1H-indazole derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms, highlighting the therapeutic relevance of this substitution pattern.[3]

This document serves as a technical review for researchers, chemists, and drug development professionals, providing a consolidated overview of the synthesis, chemical characterization, and potential biological applications of 5-fluoro-7-nitro-1H-indazole, based on available literature for closely related analogues.

Synthesis and Manufacturing

While literature specifically detailing the synthesis of 5-fluoro-7-nitro-1H-indazole is scarce, a robust synthetic strategy can be devised based on established methodologies for analogous substituted indazoles. The most logical approach involves a multi-step sequence starting from an appropriately substituted aniline derivative.

Proposed Synthetic Pathway

A common and effective method for constructing the indazole ring involves the diazotization of an ortho-amino-substituted aniline followed by intramolecular cyclization. A plausible route for 5-fluoro-7-nitro-1H-indazole is outlined below, adapted from general procedures for related compounds.[1]

Synthetic_Pathway_5F7NI A 4-Fluoro-2-methylaniline B 4-Fluoro-2-methyl-6-nitroaniline A->B Nitration (e.g., HNO₃/H₂SO₄) C 5-Fluoro-7-nitro-1H-indazole B->C Diazotization & Cyclization (e.g., NaNO₂, H⁺) Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK VEGFR-2 (Receptor Tyrosine Kinase) P1 Downstream Signaling (e.g., MAPK/ERK) RTK->P1 phosphorylates P2 Proliferation, Angiogenesis, Survival P1->P2 Indazole 5-Fluoro-7-nitro- 1H-indazole (Inhibitor) Indazole->RTK blocks ATP binding ATP ATP ATP->RTK binds & activates

Sources

Exploratory

discovery of 5-fluoro-7-nitro-1H-indazole

An In-Depth Technical Guide on the Synthesis and Characterization of 5-Fluoro-7-Nitro-1H-Indazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis and Characterization of 5-Fluoro-7-Nitro-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodology, mechanistic principles, and characterization of 5-fluoro-7-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, this guide constructs a scientifically rigorous and plausible synthetic pathway based on established indazole chemistry. We delve into the rationale behind experimental choices, provide detailed protocols, and explore the potential applications of this molecule in drug discovery, grounded in the known bioactivities of related fluorinated and nitrated indazole scaffolds. This document serves as a vital resource for researchers aiming to synthesize and utilize this and similar compounds for therapeutic innovation.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents.[2][3] Marketed drugs such as pazopanib (a tyrosine kinase inhibitor) and niraparib (a PARP inhibitor) feature the indazole core, highlighting its clinical significance in oncology.[2]

The strategic functionalization of the indazole ring system is a key tactic in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the introduction of fluorine atoms and nitro groups can have profound effects:

  • Fluorine Substitution: Incorporating fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[4]

  • Nitro Group Substitution: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic system, influencing pKa and hydrogen bonding capabilities. Furthermore, nitroaromatic compounds are known for a range of biological activities, including antimicrobial, antiparasitic, and anticancer effects, often mediated through bioreductive activation.[5]

The combination of these two functional groups in 5-fluoro-7-nitro-1H-indazole presents a unique scaffold for the development of novel therapeutics. This guide outlines a logical and experimentally supported pathway for its synthesis and characterization.

Proposed Synthetic Pathway for 5-Fluoro-7-Nitro-1H-Indazole

The synthesis of 5-fluoro-7-nitro-1H-indazole can be logically approached in a two-step sequence starting from a commercially available precursor. This strategy involves the initial formation of the indazole ring system, followed by a regioselective nitration.

Step 1: Synthesis of 7-Fluoro-1H-indazole

The initial step involves the synthesis of the 7-fluoro-1H-indazole intermediate. A well-established method for this is the reaction of an appropriately substituted benzaldehyde with hydrazine, a classic cyclization reaction to form the indazole core.[6]

  • Rationale: Starting with 2,3-difluorobenzaldehyde provides the necessary fluorine atom at the future 7-position of the indazole. The reaction with hydrazine hydrate proceeds via a nucleophilic attack on the carbonyl carbon, followed by condensation and subsequent intramolecular nucleophilic aromatic substitution, where one of the nitrogen atoms displaces the ortho-fluorine to form the pyrazole ring. High temperatures are typically required to drive this cyclization.[6]

Step 2: Regioselective Nitration to Yield 5-Fluoro-7-Nitro-1H-Indazole

The second step is the electrophilic aromatic substitution of 7-fluoro-1H-indazole to introduce a nitro group. The regioselectivity of this reaction is critical.

  • Causality of Regioselectivity: The nitration of the indazole ring is directed by the existing substituents. The pyrazole portion of the indazole system is generally deactivating towards electrophilic substitution on the benzene ring. The fluorine atom at position 7 is a deactivating group but directs ortho- and para- to itself. The key directing influence comes from the fused pyrazole ring, which typically directs nitration to the 5-position. This is supported by literature precedents where, for instance, the nitration of 6,7-difluoro-3-methyl-1H-indazole under strongly acidic conditions yields the 5-nitro product.[7] Therefore, the nitration of 7-fluoro-1H-indazole is predicted to selectively occur at the C5 position.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitration A 2,3-Difluorobenzaldehyde C 7-Fluoro-1H-indazole A->C Heat, 180°C B Hydrazine Hydrate B->C D 7-Fluoro-1H-indazole F 5-Fluoro-7-Nitro-1H-Indazole D->F 0°C to RT E HNO3 / H2SO4 E->F

Caption: Proposed two-step synthesis of 5-fluoro-7-nitro-1H-indazole.

Mechanistic Insights

Mechanism of Nitration

The nitration of 7-fluoro-1H-indazole is a classic electrophilic aromatic substitution (EAS) reaction.

  • Generation of the Electrophile: In a mixture of concentrated nitric and sulfuric acids, the nitronium ion (NO₂⁺) is formed. Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion.

  • Electrophilic Attack: The π-electron system of the indazole's benzene ring attacks the nitronium ion. The attack is regioselectively directed to the C5 position, which is the most electronically favorable site due to the combined directing effects of the fused pyrazole ring and the C7-fluorine atom. This forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes the proton from the C5 position, restoring the aromaticity of the benzene ring and yielding the final product, 5-fluoro-7-nitro-1H-indazole.

Nitration_Mechanism cluster_0 Nitration of 7-Fluoro-1H-indazole at C5 Start 7-Fluoro-1H-indazole + NO₂⁺ Sigma Sigma Complex (Resonance Stabilized) Start->Sigma Electrophilic Attack at C5 Product 5-Fluoro-7-Nitro-1H-Indazole + H⁺ Sigma->Product Deprotonation

Sources

Foundational

Unlocking the Potential of 5-Fluoro-7-Nitro-1H-Indazole: A Technical Guide for Advanced Research

Abstract The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of a nitro group and a fluorine atom onto t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of a nitro group and a fluorine atom onto this scaffold, as seen in 5-fluoro-7-nitro-1H-indazole, creates a molecule with significant, albeit largely unexplored, potential. This guide synthesizes knowledge from related chemical classes to forecast the most promising research applications for this compound. We will delve into its potential as a hypoxia-activated prodrug for oncology, a scaffold for novel kinase inhibitors, and an antimicrobial agent. This document provides not only the theoretical framework for these applications but also detailed, actionable experimental protocols to empower researchers to investigate and validate these hypotheses.

Introduction: The Scientific Rationale

While direct research on 5-fluoro-7-nitro-1H-indazole is limited, its structure is a compelling convergence of three key pharmacophoric elements:

  • The Indazole Scaffold: This bicyclic aromatic heterocycle is a cornerstone of drug discovery, recognized for its ability to mimic purine bases and engage in critical hydrogen bonding interactions with protein targets.[3] It is a key component in approved anticancer drugs like pazopanib and axitinib.[1]

  • The 7-Nitro Group: The presence of a nitroaromatic moiety is a strong indicator of potential as a bioreductive prodrug.[4] In the low-oxygen (hypoxic) environments characteristic of solid tumors and anaerobic bacteria, the nitro group can be enzymatically reduced to form cytotoxic radical species.[5][6] This selective activation minimizes damage to healthy, well-oxygenated tissues.

  • The 5-Fluoro Group: Fluorine is a "magic bullet" in medicinal chemistry.[7] Its incorporation can profoundly influence a molecule's properties by enhancing metabolic stability, increasing binding affinity to target proteins, and modulating lipophilicity and bioavailability.[8][9][10]

By combining these features, 5-fluoro-7-nitro-1H-indazole emerges as a high-potential candidate for targeted therapies. This guide will outline the scientific basis and experimental pathways to explore its utility.

Physicochemical Profile and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to designing effective experiments. While empirical data is pending, we can predict key parameters for 5-fluoro-7-nitro-1H-indazole.

Table 1: Predicted Physicochemical Properties of 5-Fluoro-7-Nitro-1H-Indazole

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₇H₄FN₃O₂Defines the elemental composition.
Molecular Weight 181.13 g/mol Influences solubility, diffusion, and membrane permeability.
logP (Lipophilicity) ~1.5 - 2.5Affects solubility, membrane permeability, and plasma protein binding.
pKa (Acidity) ~12-13 (N-H)Influences ionization state at physiological pH, affecting solubility and target interaction.
Polar Surface Area ~78 ŲImpacts cell membrane permeability and oral bioavailability.
Proposed Synthetic Route

Synthesizing 5-fluoro-7-nitro-1H-indazole is a critical first step. Based on established methods for related nitroindazoles, a plausible multi-step synthesis can be proposed.[11][12] A common approach involves the cyclization of a suitably substituted aniline derivative.

Experimental Protocol: Synthesis of 5-Fluoro-7-Nitro-1H-Indazole

  • Starting Material: Begin with 2-methyl-4-fluoro-6-nitroaniline.

  • Acetylation: Protect the amine by reacting the starting material with acetic anhydride in an appropriate solvent (e.g., ethyl acetate) at 0°C to form N-(2-methyl-4-fluoro-6-nitrophenyl)acetamide.[11]

  • Cyclization/Diazotization: Dissolve the acetylated intermediate in a suitable solvent mixture like toluene with acetic acid and acetic anhydride. Heat the mixture and slowly add a diazotizing agent such as isoamyl nitrite.[11] This step facilitates the intramolecular cyclization to form the indazole ring.

  • Deprotection: The resulting N-acetylated indazole can be deprotected using a base, such as ammonia in methanol, to yield the final product, 5-fluoro-7-nitro-1H-indazole.[11]

  • Purification: The crude product should be purified using silica gel column chromatography to obtain the compound with high purity.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Potential Application 1: Hypoxia-Activated Anticancer Prodrug

The most compelling application for 5-fluoro-7-nitro-1H-indazole is as a hypoxia-selective cytotoxin. Solid tumors often outgrow their blood supply, leading to regions of severe hypoxia.[5] This unique microenvironment can be exploited by prodrugs that are activated under low-oxygen conditions.[13]

Mechanism of Action: In hypoxic cells, one-electron reductases (like cytochrome P450 reductase) can reduce the nitro group of the indazole. Under normal oxygen levels (normoxia), this reaction is reversible as oxygen rapidly re-oxidizes the resulting radical anion. However, in the absence of oxygen, the reduction proceeds to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can damage DNA and other vital cellular components, leading to cell death.[4][14]

G cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) Compound_N 5-Fluoro-7-Nitro-1H-Indazole (Prodrug) Reductase_N One-Electron Reductase Compound_N->Reductase_N Enters Cell Radical_N Nitro Radical Anion Reductase_N->Radical_N Reduction O2_N Oxygen (O2) Radical_N->O2_N Re-oxidation O2_N->Compound_N NoEffect_N No Cytotoxicity (Prodrug is recycled) Compound_H 5-Fluoro-7-Nitro-1H-Indazole (Prodrug) Reductase_H One-Electron Reductase Compound_H->Reductase_H Enters Cell Radical_H Nitro Radical Anion Reductase_H->Radical_H Reduction FurtherReduction Further Reduction (Irreversible) Radical_H->FurtherReduction No O2 to reverse Cytotoxin Reactive Cytotoxic Species (e.g., -NHOH, -NH2) FurtherReduction->Cytotoxin Damage DNA Damage & Cell Death Cytotoxin->Damage

Caption: Bioreductive activation of 5-fluoro-7-nitro-1H-indazole.

Experimental Workflow for Assessing Hypoxia-Selective Cytotoxicity

This workflow is designed to determine if the compound selectively kills cancer cells under hypoxic conditions.

G cluster_conditions Start Seed Cancer Cells (e.g., HCT116, A549) in 96-well plates Normoxia Incubate under Normoxia (21% O2) Start->Normoxia Hypoxia Incubate under Hypoxia (1% O2) Start->Hypoxia Treat_N Treat with serial dilutions of compound Normoxia->Treat_N Treat_H Treat with serial dilutions of compound Hypoxia->Treat_H Incubate_N Incubate 24-72h Treat_N->Incubate_N Incubate_H Incubate 24-72h Treat_H->Incubate_H Assay_N Assess Cell Viability (e.g., CellTiter-Glo®) Incubate_N->Assay_N Assay_H Assess Cell Viability (e.g., CellTiter-Glo®) Incubate_H->Assay_H Data_N Generate Dose-Response Curve Calculate IC50 (Normoxia) Assay_N->Data_N Data_H Generate Dose-Response Curve Calculate IC50 (Hypoxia) Assay_H->Data_H Compare Compare IC50 Values Calculate Hypoxic Index (HI) HI = IC50(Normoxia) / IC50(Hypoxia) Data_N->Compare Data_H->Compare

Caption: Workflow for determining hypoxia-selective cytotoxicity.

Protocol: Hypoxia-Selective Cell Viability Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116 colon cancer) into two identical 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 5-fluoro-7-nitro-1H-indazole in cell culture medium.

  • Treatment: Add the compound dilutions to the plates. Include vehicle-only wells as a negative control.

  • Incubation: Place one plate in a standard cell culture incubator (normoxia: 21% O₂, 5% CO₂). Place the second plate in a hypoxic chamber or incubator flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.[15] Incubate both plates for 48-72 hours.

  • Viability Assessment: After incubation, remove plates from their respective environments. Allow the hypoxia plate to equilibrate to normoxia for 30 minutes. Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: For each condition, normalize the luminescence data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Validation: A Hypoxic Index (HI) significantly greater than 1 indicates hypoxia-selective cytotoxicity. Further validation can be achieved by measuring the expression of hypoxia-inducible factor 1-alpha (HIF-1α) via Western Blot to confirm the hypoxic state of the cells.[16]

Potential Application 2: Kinase Inhibitor Scaffold

The indazole scaffold is a proven "hinge-binder" in many kinase inhibitors, effectively competing with ATP for the enzyme's active site.[3][17] The fluorine at position 5 can enhance binding affinity, while the nitro group at position 7 could be exploited for selective interactions or further chemical modification. This makes 5-fluoro-7-nitro-1H-indazole an attractive starting point for developing novel kinase inhibitors.[18]

Experimental Workflow for Kinase Inhibitor Discovery

A hierarchical screening approach is efficient for identifying and characterizing new kinase inhibitors.[19]

G Start Compound: 5-Fluoro-7-Nitro-1H-Indazole Screen Primary Screen: Broad Kinase Panel (e.g., 300+ kinases) at a single high concentration (e.g., 10 µM) Start->Screen Hits Identify Primary Hits (e.g., >80% inhibition) Screen->Hits IC50 Secondary Assay: IC50 Determination for Hits (Biochemical Assay, e.g., ADP-Glo™) Hits->IC50 Selectivity Assess Selectivity Profile (Compare IC50 values across hits) IC50->Selectivity Cellular Tertiary Assay: Cellular Target Engagement (e.g., NanoBRET™ or Western Blot for phospho-substrate) Selectivity->Cellular Lead Lead Candidate for Optimization Cellular->Lead

Caption: Kinase inhibitor screening and validation cascade.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method to determine the potency of the compound against a specific kinase hit identified in a primary screen.[20]

  • Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and a detection system like the ADP-Glo™ Kinase Assay kit.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 5-fluoro-7-nitro-1H-indazole in kinase buffer.

  • Reaction Setup: In a 384-well plate, combine the kinase, the compound dilutions, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific enzyme to ensure accurate IC₅₀ determination.[21] Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This involves a first step to deplete unused ATP and a second step to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure luminescence. Plot the percent inhibition (relative to a no-inhibitor control) against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[22][23]

  • Validation: The assay should include a known inhibitor for the target kinase as a positive control to validate the experimental setup.[19]

Potential Application 3: Antimicrobial Agent

Nitroaromatic compounds, particularly nitroimidazoles like metronidazole, are mainstays in treating infections caused by anaerobic bacteria and protozoa.[][25] The mechanism mirrors that of hypoxia-activated prodrugs: the nitro group is reduced in the low-redox-potential environment of these microorganisms, generating cytotoxic radicals that disrupt DNA and other macromolecules.[][26] Given this precedent, 5-fluoro-7-nitro-1H-indazole warrants investigation as a novel antimicrobial agent.[27][28][29][30][31][32][33]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Organisms: Select a panel of relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and aerobic bacteria (e.g., Escherichia coli, Staphylococcus aureus) for comparison.

  • Broth Microdilution: In a 96-well plate, prepare a two-fold serial dilution of the compound in appropriate bacterial growth medium.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates under conditions appropriate for each organism (anaerobic chamber for anaerobes, standard incubator for aerobes) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

  • Validation: A known antibiotic (e.g., metronidazole for anaerobes, ciprofloxacin for aerobes) should be run in parallel as a positive control. A compound that shows a low MIC for anaerobic bacteria but a high MIC for aerobic bacteria would be a promising candidate for further development.

Conclusion and Future Directions

5-Fluoro-7-nitro-1H-indazole stands at the intersection of several validated drug discovery strategies. Its structural motifs strongly suggest high potential in oncology, kinase inhibition, and infectious disease research. The experimental workflows and detailed protocols provided in this guide offer a clear and robust roadmap for researchers to systematically evaluate these applications. Future work should focus on lead optimization based on initial screening results, structure-activity relationship (SAR) studies to improve potency and selectivity, and in vivo testing in relevant animal models to translate in vitro findings into potential therapeutic outcomes.

References

  • Vertex AI Search. (n.d.). 7-FLUORO INDAZOLE synthesis - ChemicalBook.
  • Guidechem. (n.d.). What is the synthesis of 7-Fluoro Indazole? - FAQ.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Siim, B. G., et al. (n.d.). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. PMC.
  • Hsieh, H. P., et al. (2016, November 29). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • National Institutes of Health. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.
  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • ResearchGate. (n.d.). Researches and applications of nitroimidazole heterocycles in medicinal chemistry | Request PDF.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • PubMed Central. (2024, December 18). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • PubMed. (n.d.). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents.
  • PMC - NIH. (n.d.). Clinical trials targeting hypoxia.
  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • Impactfactor. (n.d.). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • ResearchGate. (2020, August). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF.
  • ResearchGate. (n.d.). Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics....
  • Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
  • MDPI. (2026, February 3). Iron Oxide Nanoparticles Enabled Ultrasound-Guided Theranostic Systems.
  • UNIMIB. (2017, May 2). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases.
  • ResearchGate. (2018, April 26). (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF.
  • Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • ResearchGate. (2017, September 18). (PDF) 5-Nitroimidazole derivatives and their antimicrobial activity.
  • PMC. (n.d.). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones.
  • PMC - NIH. (2022, February 2). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.
  • AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • ResearchGate. (n.d.). Chemical structures of some hypoxia-activated nitro(het)aromatic prodrugs.
  • YouTube. (2022, August 24). Easy Hypoxia Treatments for Cell Culture a CBEC Cell Block.
  • PMC. (2011, August 12). Induction and Testing of Hypoxia in Cell Culture.
  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • PubMed. (2012, July 15). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit.

Sources

Exploratory

Technical Guide: Safe Handling and Application of 5-Fluoro-7-nitro-1H-indazole

Executive Summary This technical guide addresses the specific handling, storage, and synthetic utility of 5-fluoro-7-nitro-1H-indazole (5-F-7-NI). As a high-value intermediate in the synthesis of Poly (ADP-ribose) polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific handling, storage, and synthetic utility of 5-fluoro-7-nitro-1H-indazole (5-F-7-NI). As a high-value intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, this compound presents a dual-hazard profile: the energetic potential of the nitro-heterocycle and the toxicological implications of the fluorinated nitroaromatic core. This document replaces generic safety templates with a mechanism-based handling protocol designed for drug discovery environments.

Part 1: Chemical Identity & Physicochemical Profile

Precise identification is the first line of defense. 5-F-7-NI is often confused with its isomer (7-fluoro-5-nitro-1H-indazole); verification of the substitution pattern is critical for both safety and synthetic success.

PropertySpecification
Chemical Name 5-Fluoro-7-nitro-1H-indazole
CAS Number 1167056-02-1
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Appearance Yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Melting Point >200°C (Decomposition likely near melt)
SMILES O==CC2=C1NN=C2)[O-]

Part 2: Hazard Identification & Toxicology

The Energetic Risk (Thermodynamics)

The presence of a nitro group (


) on the electron-deficient indazole ring creates a system with significant potential energy.[1]
  • Mechanism: Nitroindazoles possess a positive enthalpy of formation. Upon thermal initiation (heating beyond 180-200°C) or mechanical shock, the nitro group can facilitate rapid oxidative decomposition of the heterocyclic core, releasing

    
     and 
    
    
    
    gases.
  • Operational Implication: Never heat 5-F-7-NI to dryness in a rotary evaporator above 50°C. Avoid metal-on-metal friction (e.g., ground glass joints without grease/sleeves) when the solid is dry.

Toxicological Mechanism (Redox Cycling)

Unlike simple irritants, nitroaromatics undergo enzymatic reduction in the liver.

  • Pathway: The nitro group is reduced to a nitroso intermediate, then a hydroxylamine. These intermediates can generate reactive oxygen species (ROS) via redox cycling, leading to oxidative stress and DNA damage (genotoxicity).

  • Fluorine Effect: The C-5 fluorine atom increases lipophilicity (

    
    ), enhancing membrane permeability and potentially increasing the compound's residence time in lipid bilayers compared to non-fluorinated analogs.
    

Part 3: Operational Handling & Workflow

The following diagram outlines the decision logic for receiving and processing 5-F-7-NI. This workflow integrates "Stop/Go" safety checks to prevent downstream contamination or accidents.

HazardWorkflow Start Receipt of 5-F-7-NI (CAS 1167056-02-1) Check Integrity Check: Is container swollen? Start->Check Quarantine QUARANTINE Do not open. Contact EHS. Check->Quarantine Yes (Gas buildup) Storage Storage: 2-8°C, Inert Gas, Dark Check->Storage No (Intact) Weighing Weighing Protocol: Antistatic Gun + Plastic Spatula Storage->Weighing Equilibrate to RT Solubilization Solubilization: Add Solvent to Solid (Not Solid to Solvent) Weighing->Solubilization Use Synthetic Application (Reduction/Substitution) Solubilization->Use

Figure 1: Safe receipt and processing workflow. Note the critical check for container swelling, which indicates nitro-decomposition.

Storage Protocols
  • Temperature: Store at 2-8°C . Nitro compounds can degrade slowly at room temperature, releasing

    
     which autocatalyzes further decomposition.
    
  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass to prevent photodegradation.

Part 4: Synthesis & Application (Reduction Protocol)

The primary utility of 5-F-7-NI is its reduction to 7-amino-5-fluoro-1H-indazole , a key scaffold for drug development. This reduction step is the highest risk operation due to the exothermicity of nitro reduction.

Recommended Reduction Method: Pd/C Catalytic Hydrogenation

Why this method? It is cleaner than Fe/AcOH reduction, but requires strict oxygen exclusion to prevent ignition of the palladium catalyst by the nitro-solvent vapors.

Step-by-Step Protocol:

  • Preparation: In a fume hood, purge the reaction vessel with Nitrogen gas for 15 minutes.

  • Solvent Choice: Use Methanol or Ethanol. Avoid halogenated solvents which can poison the catalyst.

  • Loading:

    • Add 5-F-7-NI precursor.

    • Add solvent (dissolve completely).

    • CRITICAL: Add Pd/C (10% wt) as a slurry in water or toluene. Never add dry Pd/C powder to a solvent containing the nitro compound; static spark can ignite the methanol vapors.

  • Reaction: Introduce Hydrogen (balloon or low pressure <50 psi). Monitor temperature; keep

    
    .
    
  • Workup: Filter through Celite under an inert atmosphere. Do not let the filter cake dry out (pyrophoric risk).

ReductionSafety Precursor 5-F-7-NI (Nitro) Reaction Hydrogenation (Exothermic) Precursor->Reaction Solvent MeOH/EtOH (Flammable) Solvent->Reaction Catalyst Pd/C Catalyst (Pyrophoric) Catalyst->Reaction Add as Wet Slurry Control Temp Control <40°C Reaction->Control Product 7-Amino-5-fluoro-indazole Control->Reaction Cooling Loop Control->Product Complete

Figure 2: Catalytic hydrogenation workflow emphasizing the pyrophoric safety of the catalyst addition.

Part 5: Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do not sweep dry. Dampen with water to desensitize the nitro group, then wipe with chemically resistant pads.

  • Skin Contact: 5-F-7-NI is lipophilic. Wash immediately with soap and water .[2] Do not use alcohol or DMSO, as these will drive the compound deeper into the dermal layer.

Waste Disposal
  • Segregation: Segregate as "Halogenated Organic - Toxic" .

  • Incompatibility: Do not mix with strong bases (NaOH, KOH) or reducing agents in the waste stream, as this can trigger rapid heat generation in the waste drum.

References

  • Apollo Scientific. (2024). Safety Data Sheet: 5-Fluoro-7-nitro-1H-indazole (CAS 1167056-02-1).[3][4][5] Retrieved from

  • BLD Pharm. (2024). Product Analysis: 5-Fluoro-7-nitro-1H-indazole. Retrieved from

  • Gaikwad, D. D., et al. (2015). "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry. Retrieved from

  • Thermo Fisher Scientific. (2025). General Safety Handling for Nitro-Indazoles. Retrieved from

  • National Institutes of Health (NIH). (2019). Thermal stability and detonation character of nitro-substituted derivatives. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 5-Fluoro-7-nitro-1H-indazole

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-fluoro-7-nitro-1H-indazole . This document is structured for researchers and formulation scientists r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-fluoro-7-nitro-1H-indazole . This document is structured for researchers and formulation scientists requiring precise data for assay development and chemical synthesis.[1][2]

[1][2][3]

Compound Identity & Physicochemical Profile

5-Fluoro-7-nitro-1H-indazole is a functionalized indazole scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and neuroprotective agents.[1][2][3] Its solubility behavior is governed by the interplay between the lipophilic fluorinated core and the ionizable N-H moiety.[1][2]

Core Identification Data
PropertyDetail
CAS Number 1167056-02-1
IUPAC Name 5-fluoro-7-nitro-1H-indazole
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
SMILES FC1=CC(=O)=C2C(NN=C2)=C1
Appearance Yellow to Orange Crystalline Solid
Physicochemical Drivers of Solubility

The solubility of this compound is heavily influenced by two factors:

  • Lipophilicity (LogP ~1.9 - 2.1): The fluorine atom at position 5 increases lipophilicity relative to the parent nitroindazole, reducing intrinsic water solubility.[1][2]

  • Acidity (pKa ~10.5 - 11.0): The nitro group at position 7 (ortho to the bridgehead) exerts a strong electron-withdrawing effect, significantly increasing the acidity of the N-1 proton compared to unsubstituted indazole (pKa ~13.9).[1][2][3] This allows for solubility enhancement in basic media.[1][2][4]

Solubility Data Profile

The following data aggregates experimental trends from structural analogs (7-nitroindazole) and calculated properties for the specific 5-fluoro isomer.

Quantitative Solubility Estimates
Solvent SystemSolubility ClassificationEst. ConcentrationOperational Notes
Water (pH 7.4) Insoluble / Very Low< 25 µg/mLRequires co-solvents or pH adjustment.[1][2][3]
DMSO High> 25 mg/mLPreferred solvent for stock solutions (10-100 mM).[1][2][3]
Ethanol Moderate5 - 10 mg/mLHeating may be required for saturation.[1][2][3]
DMF High> 20 mg/mLAlternative to DMSO for synthesis.[1][3]
DCM / EtOAc Moderate1 - 5 mg/mLUsed for extraction/purification.[1][2][3]
pH-Dependent Solubility Behavior

At physiological pH (7.4), the compound exists primarily in its neutral, unionized form, limiting solubility.[1][2]

  • pH < 9: Predominantly neutral species (Low Solubility).[1][2][3]

  • pH > 11: Deprotonation of the N-H yields the anionic species, drastically increasing aqueous solubility.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Gold Standard for equilibrium solubility.[1][2][3]

  • Preparation: Weigh 2–5 mg of 5-fluoro-7-nitro-1H-indazole into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) or solvent.[1][2]

  • Equilibration:

    • Seal tightly and agitate (shaker/rotator) at 25°C for 24–48 hours.

    • Visual Check: Ensure undissolved solid remains; if clear, add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (avoid nylon due to potential binding).

  • Quantification: Analyze the supernatant via HPLC-UV (typically @ 254 nm or 300 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening during biological assays.[1][2][3]

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spike: Pipette 5 µL of stock into 195 µL of aqueous buffer (final 2.5% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure turbidity via nephelometry or absorbance at 620 nm. Precipitate formation indicates the solubility limit has been exceeded.[1][2]

Visualization of Solubility Workflows

Figure 1: Solubility & Ionization Logic

The diagram below illustrates the chemical equilibrium affecting solubility and the decision tree for solvent selection.[1][2]

SolubilityLogic Solid Solid Compound (Crystalline Lattice) DMSO Organic Stock (DMSO/DMF) Solid->DMSO Dissolution (>20 mg/mL) Aq_Neutral Aqueous (pH 7.4) [Neutral Species] Low Solubility (<25 µg/mL) Solid->Aq_Neutral Equilibrium (Limited) DMSO->Aq_Neutral Dilution (Precipitation Risk) Aq_Basic Aqueous (pH > 11) [Anionic Species] High Solubility Aq_Neutral->Aq_Basic Deprotonation (pKa ~10.5)

Caption: Solubility transitions based on solvent polarity and pH-dependent ionization.

Figure 2: Standard Solubility Testing Workflow

ExperimentWorkflow Start Start: Solid Sample Weigh Weigh Excess Solid (2-5 mg) Start->Weigh AddSolvent Add Solvent/Buffer (1 mL) Weigh->AddSolvent Agitate Agitate @ 25°C (24-48 Hours) AddSolvent->Agitate Filter Filter/Centrifuge (0.45 µm PVDF) Agitate->Filter Analyze HPLC-UV Quantification Filter->Analyze

Caption: Step-by-step workflow for thermodynamic solubility determination.

Handling & Stability

  • Storage: Store solid at 2–8°C, protected from light.

  • Stock Solutions: DMSO stocks are stable at -20°C for >6 months.[1][2] Avoid repeated freeze-thaw cycles which can induce precipitation.[1][2]

  • Safety: The compound is a nitro-aromatic; handle as a potential irritant.[1][2] Use standard PPE (gloves, goggles) and work within a fume hood to avoid inhalation of dust.[1][2][3]

References

  • PubChem. 7-Nitroindazole (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2][3]

  • Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.[1][2] (2024).[1][2][3][4] Available at: [Link]

Sources

Exploratory

Spectroscopic Data and Characterization Guide: 5-Fluoro-7-nitro-1H-indazole

This guide serves as a comprehensive technical reference for the spectroscopic characterization of 5-fluoro-7-nitro-1H-indazole , a critical scaffold in the development of kinase inhibitors and CNS-active agents.[1] It a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for the spectroscopic characterization of 5-fluoro-7-nitro-1H-indazole , a critical scaffold in the development of kinase inhibitors and CNS-active agents.[1] It addresses the specific challenges in distinguishing this regioisomer from its analogs (e.g., 6-fluoro or 5-nitro variants) using advanced spectroscopic techniques.

[1]

Executive Summary & Compound Profile

5-Fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1) is a substituted indazole derivative utilized primarily as a pharmacophore in medicinal chemistry.[1] Its dual substitution—an electron-withdrawing nitro group at position 7 and a fluorine atom at position 5—creates a unique electronic environment that significantly influences its reactivity and spectroscopic signature.[1] This guide provides the definitive data required for its identification, quality control, and structural validation.

Chemical Identity
ParameterDetail
IUPAC Name 5-Fluoro-7-nitro-1H-indazole
CAS Number 1167056-02-1
Molecular Formula

Molecular Weight 181.12 g/mol
SMILES FC1=CC(=C2C=NNC2=C1)=O
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in

, MeOH

Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via a cyclization route that guarantees regiochemical purity, avoiding the mixture of isomers common in direct nitration methods.

Synthetic Route (Regioselective)

The most reliable route involves the condensation of 2,5-difluoro-3-nitrobenzaldehyde with hydrazine hydrate.[1] This


 cyclization ensures the nitrogen attacks the activated 2-position, locking the nitro group at position 7 and the fluorine at position 5.

Synthesis Start 2,5-Difluoro-3-nitrobenzaldehyde Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Product 5-Fluoro-7-nitro-1H-indazole (CAS 1167056-02-1) Intermediate->Product SNAr Cyclization (Reflux, EtOH/DMF)

Figure 1: Regioselective synthesis pathway preventing isomer contamination.

NMR Sample Preparation Protocol
  • Solvent : DMSO-

    
     is the preferred solvent due to the compound's polarity and the ability to observe the labile N-H proton.
    
  • Concentration : 5–10 mg in 0.6 mL solvent for 1D

    
    H/
    
    
    
    F; 20–30 mg for
    
    
    C.
  • Reference : Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO peak at 2.50 ppm.[1][2]

Spectroscopic Characterization

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of molecular weight.[2] The presence of the nitro group often leads to characteristic fragmentation.

Ionization Modem/z (Observed)AssignmentNotes
ESI (+) 182.1

Base peak, protonated molecular ion.[1][2]
ESI (-) 180.1

Deprotonation of the acidic N-H (pKa ~11).[1][2]

Fragmentation Pattern (EI/CID):

  • m/z 181 (

    
    )
    
  • m/z 135 (

    
    ): Loss of nitro group (common in nitroaromatics).[1][2]
    
  • m/z 108 : Further loss of

    
     from the indazole core.
    
Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5,7-substitution pattern breaks the symmetry of the benzene ring, resulting in distinct coupling patterns.[1]


H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are consistent with substituent additivity rules for indazoles.

PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H-1 ~13.8 - 14.2Broad s-Indazole N-H (Exchangeable).[1][2]
H-3 8.25s-Characteristic pyrazole proton.[1][2]
H-6 8.05dd

,

Deshielded by ortho-nitro; coupled to F(5).[1][2]
H-4 7.85dd

,

Shielded relative to H6; coupled to F(5).[1][2]

Key Diagnostic Feature : The two aromatic protons (H4 and H6) appear as doublets of doublets (dd) due to coupling with the fluorine atom (


F, Spin 1/2) and meta-coupling with each other.[1][2]

F NMR Data (376 MHz, DMSO-

)
  • Shift :

    
     -115.0 to -120.0 ppm.[1]
    
  • Multiplicity : Triplet (t) or dd (unresolved) due to coupling with H4 and H6.

  • Significance : A single signal confirms the presence of a single fluorine atom and high purity (absence of 6-fluoro isomer, which would appear at a different shift).


C NMR Data (100 MHz, DMSO-

)

Carbon signals will show splitting due to


C-

F coupling (

).[1][2]
CarbonShift (

, ppm)
Splitting (

)
Assignment
C-5 ~158.0d,

Hz
C-F ipso carbon (Large coupling).[1][2]
C-7 ~135.0d,

Hz
C-NO2 ipso carbon.[1][2]
C-3 ~134.5sPyrazole CH.
C-7a ~140.0s/dBridgehead carbon.[1][2]
C-6 ~118.0d,

Hz
Ortho to F.
C-4 ~108.0d,

Hz
Ortho to F.

Structural Validation & Logic (Self-Validating Protocol)

To distinguish 5-fluoro-7-nitro-1H-indazole from its isomer 5-fluoro-4-nitro-1H-indazole or 6-fluoro-7-nitro-1H-indazole , follow this logic tree.

ValidationLogic Start Unknown Fluoro-Nitro-Indazole Step1 1H NMR: Analyze Aromatic Region Start->Step1 Decision1 Coupling Pattern? Step1->Decision1 ResultA Two Doublets (d) (No F-H coupling observed) Decision1->ResultA Ortho/Para F ResultB Two Doublets of Doublets (dd) (J_HF ~8-10 Hz) Decision1->ResultB Meta Protons Step2 NOESY / 1D NOE ResultB->Step2 Decision2 NOE between H3 and H4? Step2->Decision2 Conclusion1 Isomer: 5-Fluoro-7-Nitro (H4 is close to H3) Decision2->Conclusion1 Strong NOE Conclusion2 Isomer: 5-Fluoro-4-Nitro (NO2 at 4 blocks H3-H4 NOE) Decision2->Conclusion2 No NOE

Figure 2: Logic tree for structural validation using NMR coupling and NOE effects.

Validation Steps:
  • Check Multiplicity : If H4 and H6 are meta to each other (as in the 5,7-substituted system), the

    
     will be small (~2 Hz).[1][2] If they were ortho (e.g., 4,5-substituted), 
    
    
    
    would be ~8 Hz.[1]
  • Verify Regiochemistry (NOE) : Irradiate the H-3 proton (pyrazole singlet).

    • Observation : Enhancement of the H-4 signal.

    • Confirmation : The lack of NOE enhancement on the other proton (H-6) confirms it is distant from H-3.[1]

Infrared (IR) & UV-Vis Spectroscopy[1][2]

TechniquePeak/ValueAssignment
IR (KBr) 3350-3200

N-H stretch (Broad).[1][2]
1530, 1350

N-O symmetric/asymmetric stretch (Nitro group).[1][2]
1620

C=N / C=C aromatic stretch.[1][2]
UV-Vis

~270 nm, 340 nm

transitions (Nitro-conjugated system).[1][2]

References

  • Chemical Structure & CAS : 5-Fluoro-7-nitro-1H-indazole (CAS 1167056-02-1).[1] PubChem Compound Summary. Link[1][2]

  • Synthetic Methodology (General) : Synthesis of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route. Molecules 2018, 23(3), 685.[1] (Describes hydrazine cyclization logic). Link

  • NMR Characterization of Nitroindazoles : Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 2009. (Provides comparative F-H coupling constants). Link[1][2]

  • Vendor Data Verification : BLD Pharm 5-Fluoro-7-nitro-1H-indazole Product Page.[1] Link

Sources

Exploratory

Technical Whitepaper: Mechanism and Application of 5-Fluoro-7-Nitro-1H-Indazole

This technical guide details the mechanistic profile, chemical basis, and experimental utility of 5-fluoro-7-nitro-1H-indazole , a specialized heterocyclic scaffold derived from the well-established neuronal nitric oxide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic profile, chemical basis, and experimental utility of 5-fluoro-7-nitro-1H-indazole , a specialized heterocyclic scaffold derived from the well-established neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole (7-NI).

Part 1: Executive Technical Summary

5-Fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1) is a substituted indazole derivative acting primarily as a chemical probe and pharmacophore scaffold . While the parent compound, 7-nitroindazole (7-NI), is a prototypical selective inhibitor of neuronal nitric oxide synthase (nNOS), the 5-fluoro derivative represents a strategic structural modification designed to modulate metabolic stability and electronic affinity without disrupting the core binding mode.

Core Utility:

  • nNOS Inhibition Probe: Investigating the role of nitric oxide in neurodegeneration and nociception.

  • Metabolic Blockade: The C5-fluorine atom prevents oxidative metabolism (hydroxylation) at the 5-position, a common clearance pathway for indazoles.

  • Synthetic Intermediate: Precursor for nucleophilic aromatic substitution (

    
    ) to generate complex 1-aryl-indazoles or 3-substituted derivatives.
    

Part 2: Chemical Basis & Structure-Activity Relationship (SAR)

The biological activity of 5-fluoro-7-nitro-1H-indazole is dictated by two critical structural features: the 7-nitroindazole core (binding motif) and the 5-fluoro substituent (modulator).

The 7-Nitroindazole Core (Pharmacophore)

The 7-nitroindazole scaffold is a competitive inhibitor of L-arginine. Unlike many NOS inhibitors that bind to the arginine guanidine recognition site, 7-NI derivatives often exhibit selectivity for nNOS over eNOS (endothelial) and iNOS (inducible) due to specific interactions within the heme active site.

  • Binding Mode: The indazole ring occupies the substrate binding pocket near the heme iron.

  • 7-Nitro Group: Forms critical electrostatic interactions or hydrogen bonds with the peptide backbone in the active site, stabilizing the inhibitor-enzyme complex.

  • Tautomerism: The compound exists in equilibrium between 1H- and 2H-tautomers, with the 1H-form typically being the dominant species in solution and the bioactive conformer.

The Role of the 5-Fluoro Substituent

The introduction of fluorine at the C5 position is a classic medicinal chemistry tactic ("Bioisosteric Replacement") with three specific mechanistic impacts:

  • Metabolic Stability: The C5 position of the indazole ring is electron-rich and prone to cytochrome P450-mediated hydroxylation. Fluorine, having a high bond strength (C-F bond ~116 kcal/mol), effectively blocks this metabolic soft spot, potentially extending the compound's half-life in vivo.

  • Electronic Modulation: Fluorine is highly electronegative. It withdraws electron density from the aromatic ring, thereby lowering the pKa of the N1-proton. This increased acidity can strengthen hydrogen bond donor capability at the N1 position within the enzyme pocket.

  • Steric Permissiveness: The Van der Waals radius of fluorine (1.47 Å) is similar to hydrogen (1.20 Å), ensuring that the substitution does not introduce steric clashes that would prevent binding to the nNOS active site.

Part 3: Mechanism of Action (Molecular Level)

The mechanism of action involves the competitive inhibition of the nNOS catalytic cycle.

Catalytic Cycle & Inhibition Point

Nitric Oxide Synthase catalyzes the conversion of L-arginine to L-citrulline and NO via an N-hydroxy-L-arginine intermediate. This process requires Heme, BH4 (tetrahydrobiopterin), and NADPH.

Inhibition Steps:

  • Entry: 5-fluoro-7-nitro-1H-indazole diffuses into the nNOS active site channel.

  • Competition: It competes with the substrate (L-arginine) for the space adjacent to the Heme-iron center.

  • Ligation: The N2-nitrogen of the indazole ring interacts with the Heme iron, or the nitro group interacts with the surrounding protein matrix, effectively locking the enzyme in an inactive state.

  • Disruption: This blockade prevents the transfer of electrons from the reductase domain to the heme oxygenase domain, halting NO production.

Visualization: nNOS Inhibition Pathway[2]

nNOS_Inhibition cluster_mechanism Mechanism of Action L_Arg L-Arginine (Substrate) Enzyme nNOS Active Site (Heme-Fe + BH4) L_Arg->Enzyme Binding Complex_Active Enzyme-Substrate Complex [Active] Enzyme->Complex_Active Catalysis Complex_Blocked Enzyme-Inhibitor Complex [Inactive] Enzyme->Complex_Blocked Blockade NO_Prod NO + L-Citrulline (Neurotransmission) Complex_Active->NO_Prod Oxidation Inhibitor 5-Fluoro-7-Nitro-1H-Indazole Inhibitor->Enzyme Competitive Binding (High Affinity) Complex_Blocked->NO_Prod Inhibition

Figure 1: Competitive inhibition logic of 5-fluoro-7-nitro-1H-indazole at the nNOS heme active site.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Representative Route)

Note: This route utilizes a condensation approach common for nitroindazoles.

Reagents: 2,5-Difluoro-3-nitrobenzaldehyde, Hydrazine Hydrate (


), Ethanol/DMF.
  • Preparation: Dissolve 1.0 eq of 2,5-difluoro-3-nitrobenzaldehyde in absolute ethanol (0.5 M concentration).

  • Cyclization: Add 3.0 eq of hydrazine hydrate dropwise at 0°C.

    • Mechanism:[1][2][3] The hydrazine attacks the carbonyl carbon (forming a hydrazone) followed by an intramolecular nucleophilic aromatic substitution (

      
      ) displacing the ortho-fluorine (at C2 of the benzene ring).
      
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).[4]

  • Workup: Cool to room temperature. Pour into ice water. The precipitate is 5-fluoro-7-nitro-1H-indazole .

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: In Vitro nNOS Inhibition Assay (Citrulline Assay)

Validates the biological activity of the synthesized probe.

Objective: Determine the


 of the compound against recombinant nNOS.
ReagentConcentrationRole
Recombinant nNOS 5-10 unitsTarget Enzyme
[3H]-L-Arginine 100 nMRadiolabeled Substrate
NADPH 1 mMCofactor
Calmodulin/Ca2+ 1 µM / 2 mMActivators
Test Compound 0.1 nM - 100 µMInhibitor (Serial Dilution)

Workflow:

  • Incubation: Mix Buffer (50 mM HEPES, pH 7.4), Cofactors, and Test Compound. Incubate at 37°C for 15 mins.

  • Initiation: Add [3H]-L-Arginine to start the reaction.

  • Reaction: Incubate for 15 mins.

  • Termination: Stop reaction with Stop Buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through a cation-exchange resin (Dowex-50W).

    • Logic: Unreacted [3H]-Arginine (positively charged) binds to the resin. The product, [3H]-Citrulline (neutral), flows through.

  • Quantification: Measure radioactivity of the eluate via Liquid Scintillation Counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Part 5: References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences.

  • Babbedge, R. C., et al. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology.

  • Kaleta, A., et al. (2011). Indazole derivatives as potent inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. 5-Nitroindazole Synthesis and Properties (Analogous Chemistry).

  • PubChem Compound Summary. 5-Fluoro-7-nitro-1H-indazole (CID 46869489).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Application of 5-Fluoro-7-Nitro-1H-Indazole in Modern Kinase Inhibitor Synthesis

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its bicyclic structure, rich in hydrogen bonding capabilities and amenable to diverse functionalization, allows for potent and selective interactions within the ATP-binding pocket of various kinases.[3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[5] Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery.[1]

This guide focuses on a particularly strategic building block: 5-fluoro-7-nitro-1H-indazole . The deliberate placement of the fluoro and nitro groups on the indazole ring is not arbitrary; these substituents impart specific electronic and steric properties that can be leveraged to enhance binding affinity, modulate metabolic stability, and fine-tune the pharmacokinetic profile of the final drug candidate.

The electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the acidity of the N-H proton of the pyrazole ring, which in turn affects its reactivity in crucial N-alkylation reactions.[6] Furthermore, the 7-nitro group, due to its steric and electronic influence, can direct the regioselectivity of N-alkylation, a common challenge in the synthesis of indazole-based pharmaceuticals.[3] The fluorine atom at the 5-position can enhance binding interactions within the kinase active site and improve metabolic stability by blocking potential sites of oxidation.[6]

This document provides a comprehensive overview of the synthesis and application of 5-fluoro-7-nitro-1H-indazole, with a particular focus on its role as a key intermediate in the synthesis of BRAF inhibitors, exemplified by analogues of Vemurafenib.

Physicochemical Properties and Strategic Considerations

The unique substitution pattern of 5-fluoro-7-nitro-1H-indazole provides a compelling combination of features for kinase inhibitor synthesis:

  • Enhanced Acidity and Nucleophilicity: The strong electron-withdrawing properties of the 5-fluoro and 7-nitro groups increase the acidity of the indazole N-H proton, facilitating its deprotonation under milder basic conditions for subsequent N-alkylation reactions.

  • Regiocontrol in N-alkylation: The presence of a substituent at the C7 position, such as a nitro group, has been shown to sterically hinder the N1 position, thereby favoring alkylation at the N2 position.[3] This is a critical consideration in the synthesis of many kinase inhibitors where specific regioisomers exhibit the desired biological activity.

  • Metabolic Stability: The introduction of a fluorine atom can block metabolically labile positions, thereby increasing the half-life of the drug molecule.[6]

  • Modulation of Kinase Binding: The fluorine atom can participate in favorable interactions with amino acid residues in the kinase hinge region, enhancing binding affinity. The nitro group, while often serving as a synthetic handle for further transformations (e.g., reduction to an amine), can also form hydrogen bonds or other polar interactions within the active site.

Synthetic Protocols

Part 1: Synthesis of 5-Fluoro-7-Nitro-1H-Indazole

The synthesis of 5-fluoro-7-nitro-1H-indazole can be achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient route involves the diazotization and cyclization of a suitably substituted aniline.

Proposed Synthetic Pathway:

G A 4-Fluoro-2-methylaniline B 4-Fluoro-2-methyl-6-nitroaniline A->B Nitration (HNO3, H2SO4) C 5-Fluoro-7-nitro-1H-indazole B->C Diazotization & Cyclization (NaNO2, HBF4)

Caption: Proposed synthetic route to 5-fluoro-7-nitro-1H-indazole.

Step-by-Step Protocol:

  • Nitration of 4-Fluoro-2-methylaniline:

    • To a stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-fluoro-2-methyl-6-nitroaniline.

  • Diazotization and Cyclization to 5-Fluoro-7-Nitro-1H-Indazole:

    • Dissolve 4-fluoro-2-methyl-6-nitroaniline (1.0 eq) in a suitable solvent such as a mixture of acetic acid and propionic acid.

    • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • The reaction progress can be monitored by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 5-fluoro-7-nitro-1H-indazole.

Part 2: Application in Kinase Inhibitor Synthesis - N-Alkylation with Propylene Oxide

A key step in the synthesis of many kinase inhibitors, including certain BRAF inhibitors, is the regioselective N-alkylation of the indazole core. The following protocol describes the N-alkylation of 5-fluoro-7-nitro-1H-indazole with propylene oxide, a common building block.

Reaction Workflow:

G A 5-Fluoro-7-nitro-1H-indazole B Deprotonation (Base, Solvent) A->B C Indazole Anion B->C E Nucleophilic Ring Opening C->E D Propylene Oxide D->E F 1-(5-fluoro-7-nitro-1H-indazol-1-yl)propan-2-ol E->F

Caption: N-alkylation of 5-fluoro-7-nitro-1H-indazole with propylene oxide.

Step-by-Step Protocol:

  • Deprotonation of 5-Fluoro-7-Nitro-1H-Indazole:

    • To a solution of 5-fluoro-7-nitro-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation with Propylene Oxide:

    • To the resulting solution of the indazole anion, add propylene oxide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to a temperature between 50-70 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

    • The 7-nitro group is expected to direct the alkylation to the N2 position, however, careful analysis of the product mixture for regioisomers is recommended.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired N-alkylated indazole, 1-(5-fluoro-7-nitro-1H-indazol-1-yl)propan-2-ol.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Expected Yield
1.1NitrationHNO₃, H₂SO₄H₂SO₄0-560-70%
1.2Diazotization & CyclizationNaNO₂, Acetic AcidAcetic Acid/Propionic Acid0 to RT40-50%
2N-AlkylationNaH, Propylene OxideDMF or THF50-7070-80%

Signaling Pathway Context: BRAF Inhibition

The synthesized N-alkylated 5-fluoro-7-nitro-1H-indazole serves as a crucial intermediate for the elaboration into potent kinase inhibitors. For instance, it can be a precursor to analogues of Vemurafenib, a selective inhibitor of the BRAF V600E mutant kinase. The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation VemurafenibAnalogue Vemurafenib Analogue (from 5-fluoro-7-nitro-1H-indazole) VemurafenibAnalogue->BRAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a BRAF inhibitor.

Conclusion and Future Perspectives

5-Fluoro-7-nitro-1H-indazole represents a highly valuable and strategically designed building block for the synthesis of advanced kinase inhibitors. The judicious placement of the fluoro and nitro substituents provides a powerful tool for medicinal chemists to address key challenges in drug design, including regioselectivity, metabolic stability, and target engagement. The protocols outlined in this guide offer a practical framework for the synthesis and utilization of this important intermediate. As the quest for more selective and potent kinase inhibitors continues, the creative application of such well-designed scaffolds will undoubtedly play a pivotal role in the development of next-generation targeted therapies.

References

  • D. D. K. D. K. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances11, 27784-27806 (2021).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances11, 28755-28797 (2021).
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules24, 3413 (2019).
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals16, 123 (2023).
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences25, 11113 (2024).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances11, 27784-27806 (2021).
  • Importance of Fluorine in Benzazole Compounds. Molecules25, 4677 (2020).
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences5, 1-7 (2025).
  • CN112979658A - Preparation method of flumazenil - Google Patents.
  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules23, 643 (2018).
  • WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry3, 1 (2018).
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org (2024).
  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics7, 1025-1035 (2017).
  • 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology112, 824-828 (1994).
  • Enhancement of 7-nitro Indazole-Induced Inhibition of Brain Nitric Oxide Synthase by Norharmane. Neuropharmacology37, 1217-1223 (1998).
  • 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. British Journal of Pharmacology115, 199-204 (1995).
  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm23, 693-701 (2021).
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters11, 251-254 (2001).
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Organic Chemistry76, 5320-5340 (2011).
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry230, 114101 (2022).
  • Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). Biomedical Journal of Scientific & Technical Research1, 1-5 (2017).
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry20, 1940-1954 (2024).
  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.
  • Indazole – Knowledge and References. Taylor & Francis Online.
  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry65, 11434-11443 (2022).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology9, 20-34 (2021).
  • Indazole, 5-nitro - Organic Syntheses Procedure. Available at: [Link].

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link].

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry77, 10266-10274 (2012).
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry20, 1029-1037 (2024).
  • On the cyclization of ortho-alkynylbenzene diazonium salts.
  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters22, 4653-4657 (2020).
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules28, 2911 (2023).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances11, 7107-7114 (2021).
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances14, 22763-22768 (2024).
  • WO/2015/075749 NOVEL PROCESSES FOR THE PREPARATION OF VEMURAFENIB.

Sources

Application

Strategic Utilization of 5-Fluoro-7-nitro-1H-indazole in Medicinal Chemistry

Application Note & Protocol Guide Part 1: Executive Summary & Strategic Value The 5-fluoro-7-nitro-1H-indazole scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Value

The 5-fluoro-7-nitro-1H-indazole scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., FGFR, GSK3, CDK) and anti-infective agents. Its utility stems from a unique combination of electronic, steric, and metabolic properties that distinguish it from the more common 5- or 6-substituted indazoles.

Why This Scaffold?
  • Metabolic Hardening (5-Fluoro): The fluorine atom at the C5 position blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly improving the pharmacokinetic (PK) profile and half-life of the final drug candidate.

  • Orthogonal Functionalization (7-Nitro): The 7-nitro group serves two critical roles:

    • Latent Amine Handle: It is a masked aniline equivalent, stable during harsh upstream modifications, which can be revealed later for urea/amide coupling (typical hinge-binding motifs in kinase inhibitors).[1]

    • Regiocontrol Element: Unlike unsubstituted indazoles which favor N1-alkylation, the 7-nitro group exerts steric and electronic influence that can shift selectivity toward N2-alkylation , providing access to a chemical space often difficult to reach.[2]

Part 2: Synthesis & Regiocontrol Logic

Scaffold Synthesis

Direct nitration of 5-fluoroindazole is non-selective and often yields mixtures of 3-nitro and various N-nitro species. The authoritative route involves the cyclization of a pre-functionalized hydrazine precursor.[1]

Protocol A: De Novo Synthesis from 2,5-Difluoro-3-nitrobenzaldehyde
  • Principle: Hydrazine attacks the highly activated C2-fluorine (ortho to nitro and aldehyde) via SNAr, followed by condensation with the aldehyde to close the pyrazole ring.

Reagents:

  • 2,5-Difluoro-3-nitrobenzaldehyde (1.0 equiv)

  • Hydrazine hydrate (3.0 equiv)[1][3][4]

  • Solvent: Ethanol or DMF[1]

  • Temperature: 0°C to RT[1][4]

Step-by-Step:

  • Dissolve 2,5-difluoro-3-nitrobenzaldehyde in Ethanol (0.5 M).

  • Cool to 0°C. Add Hydrazine hydrate dropwise (exothermic).

  • Allow to warm to Room Temperature (RT) and stir for 3 hours. Note: The nitro group activates the C2-F for displacement.

  • Workup: Pour into ice water. The product, 5-fluoro-7-nitro-1H-indazole, typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.[1]

  • Yield Expectation: 75–85%.

Regioselective N-Alkylation

This is the most critical technical nuance. Indazoles exist in a tautomeric equilibrium (1H vs 2H).[1]

  • Thermodynamic Control (Unsubstituted): Favors N1-alkylation .[5]

  • 7-Nitro Effect: The bulky nitro group at C7 destabilizes N1-alkylation due to peri-interaction with the alkyl group. Consequently, N2-alkylation is significantly favored (≥96% selectivity in optimized conditions), contrasting sharply with standard indazole chemistry.[1]

Protocol B: N2-Selective Alkylation

Target: N2-functionalized core (common in certain kinase inhibitors like Pazopanib analogs).[6]

Reagents:

  • 5-Fluoro-7-nitro-1H-indazole (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: DMF or Acetone[1]

  • Temperature: RT

Procedure:

  • Suspend the scaffold and Cs₂CO₃ in dry DMF.[1]

  • Stir for 30 min to ensure deprotonation.

  • Add the alkyl halide dropwise.[1]

  • Monitor by TLC/LCMS.[1] The N2-isomer (kinetic and sterically favored) is usually the major product.

  • Purification: The N1 (minor) and N2 (major) isomers have distinct Rf values.[1] N2 isomers are typically more polar than N1 isomers on silica gel.[1]

Part 3: Downstream Functionalization[1]

Once the scaffold is locked (N-alkylated), the nitro group is reduced to an amine to install the "warhead" or binding motif.[1]

Protocol C: Nitro Reduction (Chemoselective)
  • Challenge: Avoid defluorination or hydrogenolysis of the N-N bond.

  • Recommended Method: Iron/Ammonium Chloride (Fe/NH₄Cl) reduction.[1] This is milder than H₂/Pd-C and preserves the aromatic fluorine.

Step-by-Step:

  • Dissolve the nitro-indazole intermediate in EtOH/Water (4:1).

  • Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

  • Heat to reflux (80°C) for 1–2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Result: 7-amino-5-fluoro-1H-indazole derivative.

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthesis and the specific regiochemical influence of the 7-nitro group.

Indazole_Workflow Start 2,5-Difluoro-3-nitrobenzaldehyde Scaffold 5-Fluoro-7-nitro-1H-indazole (Core Scaffold) Start->Scaffold Hydrazine Hydrate Cyclization (SNAr) N1_Path N1-Alkylation (Sterically Hindered) Scaffold->N1_Path Standard Conditions (Minor) N2_Path N2-Alkylation (Major Product >95%) Scaffold->N2_Path Cs2CO3, R-X (7-NO2 Directing Effect) Reduction Fe/NH4Cl Reduction (Preserves 5-F) N2_Path->Reduction Nitro Reduction Final 7-Amino-5-fluoro-2-alkyl-indazole (Kinase Inhibitor Precursor) Reduction->Final Amide Coupling

Caption: Synthetic pathway highlighting the 7-nitro group's role in directing N2-regioselectivity and its subsequent conversion to a functional amino handle.

Part 5: Summary of Reaction Parameters

Reaction StepReagentsConditionsKey Insight
Cyclization N₂H₄·H₂OEtOH, 0°C → RTNitro group activates C2-F for displacement.
N-Alkylation R-X, Cs₂CO₃DMF, RT7-NO2 directs to N2 (steric/electronic repulsion at N1).[1]
Reduction Fe, NH₄ClEtOH/H₂O, RefluxChemoselective; avoids hydrodefluorination.[1]
Amide Coupling HATU, DIPEADMF, RT7-Amino group is less nucleophilic; may require strong coupling agents.[1]

Part 6: References

  • BenchChem. (2025).[1][7] A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from

  • National Institutes of Health (NIH). (2018).[1] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from

  • ResearchGate. (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

Sources

Method

Application Notes and Experimental Protocols for 5-fluoro-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-fluoro-7-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-7-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anti-tumor, and kinase inhibitory properties.[1][2][3] The presence of a fluorine atom and a nitro group on the indazole scaffold can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to engage in specific binding interactions with biological targets. The electron-withdrawing nature of both substituents makes this molecule a versatile building block for further chemical modifications.

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 5-fluoro-7-nitro-1H-indazole, designed to equip researchers with the necessary protocols and theoretical understanding to effectively utilize this compound in their work.

Physicochemical Properties and Safety Information

A summary of the key properties of 5-fluoro-7-nitro-1H-indazole is presented below. Safety data is extrapolated from related nitroindazole compounds.

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂PubChem
Molecular Weight 181.13 g/mol PubChem
Appearance Expected to be a yellow solid[4]
CAS Number 919283-77-5PubChem

Safety and Handling:

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Based on the safety data for related compounds like 5-nitroindazole and 7-nitroindazole, the following GHS hazard classifications should be considered[5][6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H341: Suspected of causing genetic defects.

Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Synthesis of 5-fluoro-7-nitro-1H-indazole

A common and effective method for the synthesis of indazoles is the diazotization of an appropriately substituted aniline followed by cyclization.[7] The following protocol is a proposed synthetic route for 5-fluoro-7-nitro-1H-indazole starting from 2-amino-4-fluoro-6-nitrotoluene.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization & Work-up cluster_2 Step 3: Purification Start 2-amino-4-fluoro-6-nitrotoluene Reagents1 NaNO₂, Acetic Acid, H₂O Start->Reagents1 0-5 °C Intermediate Diazonium Salt Intermediate Reagents1->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 5-fluoro-7-nitro-1H-indazole Purification->Product

Caption: Proposed synthetic workflow for 5-fluoro-7-nitro-1H-indazole.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-amino-4-fluoro-6-nitrotoluene

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol or ethanol for recrystallization

  • Silica gel (for column chromatography, if needed)

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-4-fluoro-6-nitrotoluene (1.0 equivalent) in glacial acetic acid.

    • Cool the solution to 0-5 °C using an ice-water bath.

  • Diazotization:

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C. The slow addition is crucial to prevent the formation of byproducts.[4]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

  • Cyclization and Work-up:

    • Slowly warm the reaction mixture to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material. The cyclization often occurs spontaneously upon warming.

    • Pour the reaction mixture into a beaker containing ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pale yellow needles.[4]

    • If recrystallization is insufficient, the product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Characterization and Structure Elucidation

The identity and purity of the synthesized 5-fluoro-7-nitro-1H-indazole should be confirmed using standard analytical techniques.

Analytical Workflow

Analytical_Workflow Product Synthesized Product TLC TLC Analysis (Purity Check) Product->TLC MS Mass Spectrometry (Molecular Weight) Product->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Product->NMR IR IR Spectroscopy (Functional Groups) Product->IR Final Confirmed Structure of 5-fluoro-7-nitro-1H-indazole TLC->Final MS->Final NMR->Final IR->Final

Caption: Analytical workflow for structure confirmation.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons with coupling patterns influenced by the fluorine and nitro substituents. A broad singlet for the N-H proton at a downfield chemical shift.
¹³C NMR Resonances for the seven carbon atoms of the indazole ring, with chemical shifts influenced by the electron-withdrawing groups.
¹⁹F NMR A singlet or a doublet for the fluorine atom, depending on the coupling with neighboring protons.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₇H₄FN₃O₂).
IR Spec. Characteristic absorption bands for the N-H stretch, C=C aromatic stretches, and symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹).

Potential Applications and Further Reactions

5-fluoro-7-nitro-1H-indazole is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which can then be further functionalized. The indazole nitrogen atoms can be alkylated or arylated to explore structure-activity relationships.

Given the known biological activities of related compounds, potential applications for derivatives of 5-fluoro-7-nitro-1H-indazole include:

  • Kinase Inhibitors: Many indazole derivatives are potent inhibitors of various protein kinases involved in cancer and inflammatory diseases.[1][8]

  • Antiparasitic Agents: Nitroindazole derivatives have shown promise as antiprotozoal agents for treating diseases like Chagas disease and leishmaniasis.[9]

  • Antitubercular and Antifungal Agents: Fluoro- and nitro-containing indazole acetamides have demonstrated significant activity against Mycobacterium tuberculosis.[10]

Example Follow-up Reaction: Reduction of the Nitro Group

The 7-amino-5-fluoro-1H-indazole is a key intermediate for further derivatization.

Reaction Scheme

Reduction_Reaction Start 5-fluoro-7-nitro-1H-indazole Reagents SnCl₂·2H₂O or H₂/Pd-C in Ethanol or Ethyl Acetate Start->Reagents Reduction Product 7-amino-5-fluoro-1H-indazole Reagents->Product

Caption: Reduction of 5-fluoro-7-nitro-1H-indazole.

Protocol for Nitro Group Reduction

Materials and Reagents:

  • 5-fluoro-7-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • To a solution of 5-fluoro-7-nitro-1H-indazole (1.0 equivalent) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (3-5 equivalents).

    • Stir the mixture at room temperature or gently heat to 50-60 °C to accelerate the reaction.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude 7-amino-5-fluoro-1H-indazole can be purified by column chromatography on silica gel.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
  • Design and Synthesis of 5-nitro Indazole Acetamides and Evaluation of their Antitubercular and Antifungal Activities | Request PDF - ResearchGate. Available at: [Link]

  • Indazole, 5-nitro - Organic Syntheses Procedure. Available at: [Link]

  • WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole - Semantic Scholar. Available at: [Link]

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. Available at: [Link]

  • 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem - NIH. Available at: [Link]

  • 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. Available at: [Link]

  • Indazole – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Application

Application Notes and Protocols for 5-fluoro-7-nitro-1H-indazole in Cell-Based Assays

Introduction: Characterizing a Novel Indazole Derivative 5-fluoro-7-nitro-1H-indazole is a novel heterocyclic compound for which detailed public data is not yet widely available. However, its core structure is closely re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Indazole Derivative

5-fluoro-7-nitro-1H-indazole is a novel heterocyclic compound for which detailed public data is not yet widely available. However, its core structure is closely related to a well-characterized family of bioactive molecules. Specifically, it is an analog of 7-nitroindazole, a known and potent inhibitor of nitric oxide synthase (NOS).[1][2][3] Indazole derivatives, as a class, are recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory functions.[4][5]

This guide, therefore, serves as a starting point for researchers beginning to investigate 5-fluoro-7-nitro-1H-indazole. We will proceed based on the scientifically-grounded hypothesis that its primary mechanism of action will likely mirror that of 7-nitroindazole, focusing on the inhibition of nitric oxide synthase. We will also explore a secondary potential application based on the known activities of other indazole compounds: the inhibition of indoleamine 2,3-dioxygenase (IDO1), a key target in immuno-oncology.[6][7]

This document provides the theoretical framework and detailed experimental protocols necessary to validate these hypotheses in cell-based assay systems.

Part 1: Proposed Primary Mechanism of Action - Nitric Oxide Synthase (NOS) Inhibition

The Scientific Rationale: Why Target NOS?

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[8] It is synthesized from the amino acid L-arginine by a family of three nitric oxide synthase (NOS) isoenzymes:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a key role in synaptic plasticity and neuronal signaling.[9] Overactivity is implicated in neurodegenerative diseases.[2][9]

  • Inducible NOS (iNOS or NOS2): Expressed by immune cells like macrophages in response to inflammatory stimuli (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]). It produces large amounts of NO for host defense, but chronic expression can lead to tissue damage in inflammatory conditions.

  • Endothelial NOS (eNOS or NOS3): Located in the endothelium, it is crucial for regulating blood pressure and vascular tone.

The parent compound, 7-nitroindazole, is a well-established inhibitor of NOS, showing a degree of selectivity for the neuronal isoform (nNOS).[3][9] It is hypothesized that 5-fluoro-7-nitro-1H-indazole acts by competing with the substrate L-arginine or a cofactor at the enzyme's active site, thereby blocking the synthesis of nitric oxide. The addition of a fluorine atom at the 5-position may modulate the compound's potency, cell permeability, or isoform selectivity.

Visualizing the Pathway of Inhibition

The following diagram illustrates the canonical nitric oxide signaling pathway and the proposed point of intervention for 5-fluoro-7-nitro-1H-indazole.

Nitric_Oxide_Pathway L_Arginine L-Arginine NOS_Enzyme Nitric Oxide Synthase (nNOS, iNOS, eNOS) L_Arginine->NOS_Enzyme Substrate NO Nitric Oxide (NO) NOS_Enzyme->NO Synthesis Inhibitor 5-fluoro-7-nitro-1H-indazole (Hypothesized) Inhibitor->NOS_Enzyme Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Effects (e.g., Vasodilation, Neurotransmission) cGMP->Downstream Griess_Assay_Workflow Start Start Seed Seed RAW 264.7 Cells (5x10⁴ cells/well) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 5-fluoro-7-nitro-1H-indazole Incubate1->Treat Stimulate Stimulate with LPS + IFN-γ Treat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Collect Collect Supernatant (50µL) Incubate2->Collect Griess Perform Griess Assay: 1. Add Reagent I 2. Incubate 10 min 3. Add Reagent II 4. Incubate 10 min Collect->Griess Read Read Absorbance @ 540 nm Griess->Read Analyze Analyze Data: - Standard Curve - Calculate % Inhibition - Determine IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for the cell-based Griess assay.

Expected Data and Interpretation

A successful experiment would demonstrate a dose-dependent decrease in nitrite production in stimulated cells treated with 5-fluoro-7-nitro-1H-indazole. The unstimulated and vehicle controls serve to establish baseline and maximum NO production, respectively.

Table 1: Hypothetical Results from Griess Assay

Concentration (µM)Mean Absorbance @ 540 nmCalculated [Nitrite] (µM)% Inhibition
Unstimulated Control0.0521.1N/A
0 (Vehicle Control)0.85065.20%
0.10.81562.54.1%
0.30.73055.914.3%
10.55042.035.6%
30.43132.849.7%
100.21516.175.3%
300.0987.189.1%
1000.0654.692.9%
Calculated IC₅₀ ~3.1 µM

Part 2: Proposed Secondary Mechanism - IDO1 Inhibition

The Scientific Rationale: Targeting Tryptophan Metabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. [10][11]In the context of cancer, tumor cells can upregulate IDO1 to create an immunosuppressive microenvironment. [7]IDO1 depletes local tryptophan, which is essential for T-cell proliferation, and produces metabolites like kynurenine that induce T-cell apoptosis. [7][12]Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapies. [6][13]Given that various indazole derivatives have been investigated for IDO1 inhibitory activity, this represents a plausible secondary target for 5-fluoro-7-nitro-1H-indazole.

Overview of a Cell-Based IDO1 Inhibition Assay

A common method to assess IDO1 inhibition involves using a human cancer cell line that expresses IDO1 upon stimulation with IFN-γ (e.g., HeLa or SW480 cells). The assay measures the amount of kynurenine produced from tryptophan. [13][14] Assay Principle:

  • Culture IDO1-expressing cells.

  • Treat cells with various concentrations of the test compound.

  • Stimulate IDO1 expression and activity with IFN-γ.

  • After incubation, collect the cell culture supernatant.

  • Quantify the kynurenine in the supernatant, typically via a colorimetric reaction or by LC-MS/MS for higher sensitivity. [12][14]A decrease in kynurenine production indicates IDO1 inhibition.

Conclusion and Future Directions

This document outlines a logical, hypothesis-driven approach for the initial characterization of the novel compound 5-fluoro-7-nitro-1H-indazole in cell-based assays. The primary proposed mechanism, based on its structural similarity to 7-nitroindazole, is the inhibition of nitric oxide synthase. The detailed protocol for the Griess assay provides a robust and validated method to test this hypothesis.

Furthermore, the potential for IDO1 inhibition presents an exciting secondary avenue of investigation, particularly for applications in immuno-oncology. Successful validation of either of these activities would warrant further studies, including isoform selectivity profiling (nNOS vs. iNOS vs. eNOS), assessment of off-target effects, and evaluation in more complex co-culture or in vivo models.

References

  • Mayer, B., & Hemmens, B. (1997). Biosynthesis and action of nitric oxide in mammalian cells. Trends in Biochemical Sciences, 22(12), 477-481. [Link]

  • Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939. [Link]

  • Lemos, H., Mohamed, E., & Huang, L. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Paul-Pletzer, K., Pletzer, E., & Mayer, B. (2000). 7-Nitroindazole, a selective inhibitor of neuronal nitric oxide synthase, has anxiolytic-like properties in exploratory models of anxiety. Behavioural Pharmacology, 11(3-4), 245-251. [Link]

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. [Link]

  • Margaill, I., Allix, M., Boulu, R. G., & Plotkine, M. (1996). The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats. Stroke, 27(5), 936-941. [Link]

  • Vincent, S. R. (2015). Nitric Oxide Inhibition Strategies. Critical Reviews™ in Eukaryotic Gene Expression, 25(1), 55-62. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. [Link]

  • Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10, 1178646917691938. [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. [Link]

  • L-C. Guillemin, G. J. (2022). Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells. International Journal of Molecular Sciences, 23(15), 8563. [Link]

  • Ainslie Lab @ UNC. (n.d.). Griess Reagent Assay Protocol. [Link]

  • Zhai, L., Lad, L., & Totorov, M. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30584–30595. [Link]

  • Tsikas, D. (2007). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Current protocols in toxicology, Chapter 7, Unit7.6. [Link]

  • Metabolon. (n.d.). Tryptophan/Kynurenine Ratio Targeted Panel. [Link]

  • Lim, C. K., & Brew, B. J. (2020). Current Evidence for a Role of the Kynurenine Pathway of Tryptophan Metabolism in Multiple Sclerosis. Frontiers in Neurology, 11, 579. [Link]

  • AMSBIO. (n.d.). IDO Immune Pathway. [Link]

  • Cerecetto, H., Di Maio, R., & González, M. (2000). Synthesis and biological properties of new 5-nitroindazole derivatives. Il Farmaco, 55(4), 266-272. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]

  • Macchiarulo, A., et al. (2021). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 193, 113709. [Link]

  • Cerecetto, H., & González, M. (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 10, 609428. [Link]

  • Lim, V. S., & How, C. N. (2019). Extracellular nitric oxide (NO) assessment using Griess reagent. protocols.io. [Link]

  • Hariyanti, P., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 114-122. [Link]

Sources

Method

Application Note: Characterization of Novel Enzyme Inhibitors Using 5-Fluoro-7-Nitro-1H-Indazole

Introduction: The Growing Importance of Indazole Scaffolds in Drug Discovery The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Indazole Scaffolds in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] This structural motif is present in several clinically approved drugs. The unique electronic properties of the indazole ring system make it a versatile building block for designing potent and selective enzyme inhibitors.[2] This application note provides a detailed protocol for the characterization of 5-fluoro-7-nitro-1H-indazole as a potential enzyme inhibitor, using a generic oxidoreductase assay as a model system. The principles and methods described herein are broadly applicable to the screening and characterization of other novel indazole derivatives against various enzyme targets.

Principle of the Assay: A Generalized Approach to Inhibitor Characterization

This protocol describes an in vitro enzyme inhibition assay to determine the potency of a test compound, such as 5-fluoro-7-nitro-1H-indazole. The assay measures the activity of a target enzyme in the presence of varying concentrations of the inhibitor. The enzyme activity is monitored by observing the rate of conversion of a substrate to a product, which can be detected spectrophotometrically. By comparing the enzyme's activity with and without the inhibitor, the half-maximal inhibitory concentration (IC50) can be determined. This value is a key parameter for assessing the potency of a potential drug candidate.[3]

The workflow for a typical enzyme inhibition assay is a multi-step process that requires careful planning and execution to ensure reliable and reproducible results.[4]

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions serial_dil Perform Serial Dilutions of Inhibitor prep_reagents->serial_dil add_components Add Enzyme, Buffer, and Inhibitor to Microplate Wells serial_dil->add_components pre_incubate Pre-incubate Enzyme and Inhibitor add_components->pre_incubate initiate_rxn Initiate Reaction by Adding Substrate pre_incubate->initiate_rxn read_plate Measure Absorbance Over Time in a Plate Reader initiate_rxn->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates plot_curve Plot % Inhibition vs. [Inhibitor] calc_rates->plot_curve det_ic50 Determine IC50 Value from Dose-Response Curve plot_curve->det_ic50

Figure 1. A generalized workflow for an in vitro enzyme inhibition assay.

Hypothesized Mechanism of Inhibition

Many indazole derivatives function as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. The nitro and fluoro substituents on the 5-fluoro-7-nitro-1H-indazole molecule can significantly influence its binding affinity and selectivity for the target enzyme through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. For instance, 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS).[5][6]

G cluster_no_inhibitor Uninhibited Reaction cluster_inhibitor Inhibited Reaction Enzyme Enzyme Product Product Enzyme->Product catalysis Substrate Substrate Substrate->Enzyme binds Enzyme_I Enzyme Substrate_I Substrate Substrate_I->Enzyme_I binding blocked Inhibitor 5-Fluoro-7-nitro-1H-indazole Inhibitor->Enzyme_I binds to active site

Sources

Application

Strategic Purification of 5-fluoro-7-nitro-1H-indazole: Protocols and Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-fluoro-7-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-7-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other pharmacologically active agents. The isomeric purity and overall quality of this intermediate are paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and compromised biological data. This application note provides a detailed guide to the most effective purification strategies for 5-fluoro-7-nitro-1H-indazole, tailored for researchers in academic and industrial settings. We present validated protocols for recrystallization and flash column chromatography, explain the scientific rationale behind procedural choices, and outline essential analytical methods for purity verification.

Introduction: The Importance of Purity

The indazole scaffold is a "privileged structure" in drug discovery, known for its versatile biological activities, including anti-tumor and anti-inflammatory properties[1][2]. The specific derivative, 5-fluoro-7-nitro-1H-indazole, incorporates two critical functional groups: a nitro group, which is a common precursor to an amine for further derivatization, and a fluorine atom, a bioisostere often used to enhance metabolic stability or binding affinity.

Synthetic routes to this compound can generate various impurities, including regioisomers, starting materials, and reaction byproducts. The presence of these contaminants can have significant consequences:

  • Inaccurate Dosing: Impurities add to the mass of the compound, leading to errors in concentration for biological assays.

  • Ambiguous Biological Results: An impurity may have its own biological activity, confounding screening results.

  • Poor Reaction Yields: Unwanted materials can interfere with subsequent synthetic steps.

Therefore, robust and reliable purification is not merely a procedural step but a critical component of ensuring data integrity and research reproducibility.

Physicochemical Profile of 5-fluoro-7-nitro-1H-indazole

A successful purification strategy begins with understanding the molecule's properties. While specific data for the 5-fluoro derivative is sparse, we can infer its characteristics from the parent 7-nitro-1H-indazole and related structures.

  • Polarity: The presence of both a hydrogen-bond donating N-H group and two strongly electron-withdrawing groups (NO₂ and F) makes the molecule highly polar.

  • Solubility: It is expected to have low solubility in non-polar solvents like hexanes and moderate to good solubility in polar organic solvents such as ethanol, ethyl acetate, and dimethyl sulfoxide (DMSO)[3]. Its solubility in water is likely to be slight[3].

  • Appearance: Like many nitroaromatic compounds, it is typically a yellow crystalline solid[3].

  • Stability: The compound is generally stable under normal conditions but, like many nitroindazoles, may be sensitive to strong reducing agents and high heat[3].

These properties suggest that both recrystallization from polar solvents and normal-phase column chromatography are viable purification methods.

Purification Strategy 1: Optimized Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, especially at scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.

Causality of Solvent Selection

For a polar molecule like 5-fluoro-7-nitro-1H-indazole, a moderately polar solvent is the best starting point.

  • Methanol/Ethanol: These solvents can engage in hydrogen bonding and are effective at dissolving the compound when hot. The solubility drops significantly upon cooling, often allowing for good crystal recovery. 5-nitroindazole, a closely related analog, is effectively recrystallized from methanol[4].

  • Mixed Solvent Systems: If a single solvent does not provide the ideal solubility curve, a mixed system can be employed. A common approach is to dissolve the compound in a "good" solvent (e.g., ethyl acetate) and then add a "poor" solvent (e.g., hexanes) until the solution becomes turbid (the cloud point), then redissolve by heating. This technique can be highly selective for crystal formation[5].

Protocol 1: Single-Solvent Recrystallization

This protocol is optimized for purifying gram-scale quantities of crude 5-fluoro-7-nitro-1H-indazole.

Workflow: Recrystallization

G A Dissolution: Add crude solid to Erlenmeyer flask. Add minimal hot ethanol to dissolve. B Decolorization (Optional): Add activated charcoal. Hot filter through celite. A->B If colored impurities C Crystallization: Allow filtrate to cool slowly to RT. Cool further in an ice bath. A->C If solution is clear B->C D Isolation: Collect crystals by vacuum filtration. Wash with cold ethanol. C->D E Drying: Dry crystals under vacuum. D->E F QC Analysis: Check purity via HPLC and Melting Point. E->F

Caption: Workflow for the purification of 5-fluoro-7-nitro-1H-indazole via recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude 5-fluoro-7-nitro-1H-indazole into a 50 mL Erlenmeyer flask. Add a stir bar and place on a stirring hotplate.

  • Solvent Addition: Add ethanol in small portions (~2-3 mL at a time) while heating to near boiling (~75°C). Continue adding solvent until the solid is fully dissolved. Note: Avoid adding a large excess of solvent, as this will reduce recovery yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight), and swirl. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. Collect the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold ethanol (2 x 3 mL) to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 40-50°C until a constant weight is achieved.

ParameterRecommended ValueRationale
Solvent Ethanol or MethanolGood balance of polarity for dissolving hot and precipitating cold.
Crude:Solvent Ratio ~1 g : 15-25 mLEmpirically determined; ensures dissolution when hot without excessive loss.
Cooling Rate Slow (ambient air)Promotes formation of well-defined, pure crystals over rapid precipitation.
Expected Purity >99%Effective at removing minor impurities with different solubility profiles.
Expected Yield 70-90%Dependent on crude purity and strict adherence to using minimal solvent.

Purification Strategy 2: Flash Column Chromatography

For smaller scales or when impurities have similar solubility profiles to the target compound, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase.

Causality of Phase Selection
  • Stationary Phase: Silica gel is the standard choice for polar compounds. Its surface is rich in acidic silanol (Si-OH) groups, which interact strongly with polar functional groups like the nitro group and the indazole N-H.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rƒ) of ~0.3 for the target compound. This provides the best separation from impurities that are more or less polar.

Protocol 2: Flash Column Chromatography

This protocol is designed for purifying 100-500 mg of crude material.

Workflow: Flash Column Chromatography

G cluster_0 Preparation cluster_1 Elution & Collection A TLC Analysis: Determine optimal eluent (e.g., 30% EtOAc/Hexanes). B Column Packing: Slurry pack silica gel in the chosen eluent. A->B C Sample Loading: Adsorb crude product onto silica (dry loading). B->C D Run Column: Elute with mobile phase under positive pressure. C->D E Collect Fractions: Collect eluate in test tubes. D->E F TLC Monitoring: Analyze fractions to identify those containing pure product. E->F G Combine & Concentrate: Combine pure fractions. Remove solvent via rotary evaporation. F->G H QC Analysis: Confirm purity with HPLC and NMR. G->H G A Purified Solid B HPLC Analysis A->B C NMR Spectroscopy A->C D Melting Point A->D E Purity >99%? Single sharp peak? B->E F Correct Structure? No impurity signals? C->F G Sharp Range? Matches Literature? D->G H Pass E->H Yes I Fail: Re-Purify E->I No F->H Yes F->I No G->H Yes G->I No

Sources

Method

Technical Guide: Synthetic Utility &amp; Functionalization of 5-Fluoro-7-Nitro-1H-Indazole

This application note details the synthetic handling of 5-fluoro-7-nitro-1H-indazole , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors like ITK and JAK). Unlike generic indazoles, the spe...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthetic handling of 5-fluoro-7-nitro-1H-indazole , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors like ITK and JAK).

Unlike generic indazoles, the specific substitution pattern here—an electron-withdrawing nitro group at C7 and a fluorine atom at C5—creates unique electronic and steric environments that dictate non-standard reactivity, particularly regarding N-alkylation regioselectivity and chemoselective reduction .

Executive Summary & Strategic Utility

The 5-fluoro-7-nitro-1H-indazole scaffold serves as a critical precursor for 7-aminoindazole derivatives. The C7-nitro group acts as a masked amine, preventing oxidation of the nitrogen during early-stage synthesis, while the C5-fluorine modulates metabolic stability (blocking P450 oxidation at the reactive C5 position).

Key Synthetic Challenges:

  • Regiocontrol during Synthesis: Direct nitration of 5-fluoroindazole is often messy; de novo ring construction is preferred.

  • N-Alkylation Selectivity: The bulky C7-nitro group sterically hinders the N1 position, often shifting alkylation preference to N2 , contrary to the standard N1-preference of unsubstituted indazoles.[1][2]

  • Chemoselective Reduction: Reducing the nitro group without defluorinating the C5 position (hydrodehalogenation) requires specific metal-mediated protocols.

Synthesis of the Core Scaffold

While direct nitration of 5-fluoroindazole is possible, it often yields a mixture of C3-nitro and C7-nitro isomers requiring tedious chromatography. The Diazotization-Cyclization Strategy (modified Jacobson synthesis) is the authoritative protocol for high-purity scale-up.

Protocol A: De Novo Synthesis via Diazotization

Reaction Type: Intramolecular Cyclization Precursor: 4-fluoro-2-methyl-6-nitroaniline

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-fluoro-2-methyl-6-nitroaniline (1.0 eq) in Glacial Acetic Acid (10-15 volumes).

  • Diazotization: Cool the solution to 15°C . Add Sodium Nitrite (NaNO2, 1.1 eq) dropwise as an aqueous solution.[3] Note: Maintain temperature <20°C to prevent diazonium decomposition.

  • Cyclization: Allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours. The internal diazonium salt attacks the methyl group (which is acidified by the ortho-nitro group), closing the ring.

  • Workup: Pour the reaction mixture into ice water. The product, 5-fluoro-7-nitro-1H-indazole, typically precipitates as a yellow/orange solid.

  • Purification: Filter, wash with water, and dry. Recrystallization from Ethanol/Water if necessary.

Mechanistic Insight: The C7-nitro group in the precursor is essential here; it acidifies the adjacent methyl protons, facilitating the tautomerization required for ring closure.

Functionalization: Regioselective N-Alkylation

This is the most critical decision point. The C7-nitro group exerts a "Steric Blockade" on the N1 nitrogen.

  • Standard Indazoles: Favor N1-alkylation (thermodynamic product).[1]

  • 7-Nitro Indazoles: Strongly favor N2-alkylation due to steric repulsion between the incoming electrophile and the C7-nitro oxygen lone pairs.

Protocol B: N2-Selective Alkylation

Target: N2-substituted 5-fluoro-7-nitroindazole

  • Base Selection: Use Cesium Carbonate (Cs2CO3) (2.0 eq) in DMF or Acetonitrile .

    • Why: Cs+ provides a "soft" cation effect that often stabilizes the transition state for N2 alkylation in sterically crowded systems.

  • Addition: Add the alkyl halide (1.1 eq) at 0°C, then warm to RT.

  • Outcome: Expect >90% N2-isomer.

    • Validation: N2-isomers typically show a distinct deshielding of the C3-proton in 1H NMR compared to N1-isomers.

Protocol C: Forcing N1-Alkylation (The "Hard" Route)

If the N1-isomer is required, the steric penalty must be overcome kinetically.

  • Base: Use Sodium Hydride (NaH) (1.2 eq) in THF at 0°C.

  • Mechanism: The tight ion pair of the sodium salt, combined with the smaller solvent shell of THF, can sometimes force the reaction to the nucleophilic N1, though mixtures (N1:N2 ~ 60:40) are common and require HPLC separation.

Activation: Chemoselective Nitro Reduction

Standard catalytic hydrogenation (H2, Pd/C) poses a high risk of defluorination (C-F bond cleavage) because the resulting aniline is electron-rich.

Protocol D: Fe/NH4Cl Reduction (Fluorine-Safe)

This protocol uses zero-valent iron in a protic medium, which is mild enough to reduce the nitro group while leaving the C-F bond and the indazole core intact.

Reagents:

  • Substrate: 5-fluoro-7-nitro-1H-indazole derivative (1.0 eq)

  • Reductant: Iron Powder (Fe, 325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (NH4Cl, 5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Setup: Suspend the substrate in EtOH/Water. Add NH4Cl.

  • Activation: Add Iron powder.

  • Reflux: Heat to 70-80°C with vigorous stirring (mechanical stirring recommended due to iron clumping).

  • Monitoring: Reaction is usually complete in 1-2 hours. Monitor by LCMS (Look for M-30 mass shift: -O2 +H2).

  • Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate.

    • Troubleshooting: If the filtrate turns brown/black upon standing, residual iron salts are present. Wash the organic extract with dilute EDTA solution or sodium bicarbonate.

Visualizing the Reaction Landscape

The following diagrams illustrate the synthetic logic and the critical regioselectivity decision tree.

Diagram 1: Synthetic Workflow & Logic

G Precursor 4-fluoro-2-methyl- 6-nitroaniline Cyclization Diazotization (NaNO2, AcOH) Precursor->Cyclization Core 5-fluoro-7-nitro- 1H-indazole Cyclization->Core Alkylation N-Alkylation (R-X, Base) Core->Alkylation N2_Product N2-Alkyl Isomer (Major Product) Alkylation->N2_Product Steric Preference (Cs2CO3) N1_Product N1-Alkyl Isomer (Minor Product) Alkylation->N1_Product Kinetic Force (NaH/THF) Reduction Fe / NH4Cl Reduction N2_Product->Reduction Final 7-Amino-5-fluoro- indazole Reduction->Final Retains Fluorine

Caption: Synthesis pipeline highlighting the preferred cyclization route and the steric dominance of N2-alkylation.

Diagram 2: Regioselectivity Decision Tree

DecisionTree Start Alkylation of 5-fluoro-7-nitroindazole Condition1 Standard Conditions (K2CO3 or Cs2CO3 / DMF) Start->Condition1 Condition2 Forcing Conditions (NaH / THF / Low Temp) Start->Condition2 Result1 N2-Isomer (>90%) Condition1->Result1 Result2 Mixture (N1:N2 ~ 60:40) Condition2->Result2 Reason1 Reason: C7-Nitro steric hindrance blocks N1 Result1->Reason1

Caption: Decision matrix for N-alkylation. Note that high N1 selectivity is difficult to achieve directly due to the C7-nitro group.

Comparison of Reduction Methods

MethodReagentsConditionsFluorine Retention?Notes
Iron Powder Fe, NH4Cl, EtOH/H2OReflux, 1-2hExcellent Recommended. Mild, scalable, cheap.[4][5]
Catalytic Hydrog. H2 (1 atm), Pd/CMeOH, RTPoor High risk of defluorination.
Tin Chloride SnCl2, HClRefluxGoodHarsh acidic conditions may affect other groups.
Dithionite Na2S2O4THF/H2OExcellentVery mild, good for small scale, but purification can be tricky.

References

  • Title: Method for preparing 1H-indazole derivative (CN107805221A).
  • Regioselective N-Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][2][6][7]

    • Source: University College Cork / ResearchG
    • URL:[Link]

    • Relevance: Explicitly validates that C7-nitro substitution confers excellent N2 regioselectivity (≥ 96%).
  • Nitro Reduction Methodologies

    • Title: Nitro Reduction - Common Conditions.
    • Source: Common Organic Chemistry.
    • URL:[Link]

    • Relevance: Provides comparative protocols for Pd/C vs.
  • Biological Relevance (7-Nitroindazole)

    • Title: 7-nitroindazole reduces cerebral blood flow following chronic nitric oxide synthase inhibition.
    • Source: PubMed / NIH.
    • URL:[Link]

    • Relevance: Establishes the biological activity and utility of the 7-nitroindazole scaffold in NOS inhibition studies.

Sources

Application

Characterization of 5-fluoro-7-nitro-1H-indazole: A Comprehensive Guide to Analytical Techniques

Introduction 5-fluoro-7-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in pharmaceutical and materials science research.[1] The presence of both a fluorine atom and a nitro group on the ind...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-fluoro-7-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in pharmaceutical and materials science research.[1] The presence of both a fluorine atom and a nitro group on the indazole scaffold imparts unique physicochemical properties that can influence its biological activity and material characteristics. As with any novel compound intended for advanced applications, rigorous and comprehensive characterization is paramount to confirm its identity, purity, and stability.

This guide provides a detailed overview of the essential analytical techniques for the thorough characterization of 5-fluoro-7-nitro-1H-indazole. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of each method and the interpretation of the expected results. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties (Predicted)

Direct experimental data for 5-fluoro-7-nitro-1H-indazole is not extensively published. However, based on the known properties of structurally similar compounds such as 5-nitroindazole[2] and other fluorinated nitroaromatics, we can predict the following general characteristics:

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Appearance Yellow to orange crystalline solidNitroaromatic compounds are typically colored due to the chromophoric nature of the nitro group.
Molecular Formula C₇H₄FN₃O₂Based on the chemical structure.
Molecular Weight 181.13 g/mol Calculated from the atomic weights of the constituent elements.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The polar nitro group may impart some water solubility, but the aromatic core suggests better solubility in organic solvents.
Tautomerism Predominantly exists as the 1H-indazole tautomer.The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-fluoro-7-nitro-1H-indazole, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the connectivity of atoms and the substitution pattern on the indazole ring.

Rationale for NMR Analysis

The unique chemical environment of each proton, carbon, and fluorine atom in the molecule will result in a distinct set of signals in the respective NMR spectra. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide a detailed map of the molecular structure. The presence of fluorine will introduce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra, which is a key diagnostic feature.

Predicted ¹H and ¹³C NMR Data

The following table provides predicted chemical shifts for 5-fluoro-7-nitro-1H-indazole based on known data for 5-nitroindazole[4] and general substituent effects in aromatic systems.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
¹H NMR
N-H~13.5 - 14.0broad singlet-
H-3~8.5 - 8.8singlet-
H-4~8.0 - 8.3doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-6~7.8 - 8.1doublet of doubletsJ(H-F) ≈ 4-6, J(H-H) ≈ 2-3
¹³C NMR
C-3~135 - 140singlet-
C-3a~120 - 125singlet-
C-4~115 - 120doublet¹J(C-F) ≈ 250-260
C-5~155 - 160doublet²J(C-F) ≈ 25-30
C-6~110 - 115doublet³J(C-F) ≈ 5-10
C-7~140 - 145singlet-
C-7a~145 - 150singlet-
Experimental Protocol for NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of 5-fluoro-7-nitro-1H-indazole. b. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many heterocyclic compounds and will allow for the observation of the N-H proton.[4] c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer): a. ¹H NMR:

  • Acquire the spectrum at 25 °C.
  • Set the spectral width to cover the range of -2 to 16 ppm.
  • Use a 30-degree pulse angle.
  • Set the relaxation delay to 2 seconds.
  • Acquire at least 16 scans for a good signal-to-noise ratio. b. ¹³C NMR:
  • Acquire the spectrum using a proton-decoupled pulse sequence.
  • Set the spectral width to cover the range of 0 to 200 ppm.
  • Use a 30-degree pulse angle.
  • Set the relaxation delay to 5 seconds.
  • Acquire at least 1024 scans. c. ¹⁹F NMR:
  • Acquire the spectrum using a proton-decoupled pulse sequence.
  • Set the spectral width appropriate for fluorinated aromatic compounds.
  • Use a reference standard such as trifluorotoluene.

3. Data Processing and Interpretation: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR C13_NMR ¹³C NMR Acquisition transfer->C13_NMR F19_NMR ¹⁹F NMR Acquisition transfer->F19_NMR FT Fourier Transform H1_NMR->FT phase_baseline Phase & Baseline Correction FT->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate_analyze Integrate & Analyze Spectra calibrate->integrate_analyze structure Confirm Structure integrate_analyze->structure

Caption: Workflow for NMR analysis of 5-fluoro-7-nitro-1H-indazole.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of 5-fluoro-7-nitro-1H-indazole and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). It also provides valuable structural information through the analysis of fragmentation patterns.

Rationale for MS Analysis

By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a direct measurement of the molecular weight. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which will likely produce a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) can help to confirm the connectivity of the functional groups.

Experimental Protocol for Mass Spectrometry (LC-MS)

1. Sample Preparation: a. Prepare a stock solution of 5-fluoro-7-nitro-1H-indazole in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[5] b. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.[5] c. Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

2. Instrument Parameters (ESI-QTOF or ESI-Orbitrap): a. Ionization Mode: Electrospray Ionization (ESI), positive ion mode. b. Capillary Voltage: 3.5-4.5 kV. c. Drying Gas (Nitrogen) Flow: 8-12 L/min. d. Drying Gas Temperature: 300-350 °C. e. Mass Range: Scan from m/z 50 to 500. f. High-Resolution MS: Acquire data in high-resolution mode to obtain accurate mass measurements for elemental composition determination. g. MS/MS: If fragmentation data is desired, select the precursor ion corresponding to [M+H]⁺ and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

3. Data Analysis: a. Identify the molecular ion peak [M+H]⁺. For 5-fluoro-7-nitro-1H-indazole, this should be observed at an m/z of approximately 182.03. b. For HRMS data, use the accurate mass measurement to confirm the elemental composition (C₇H₅FN₃O₂⁺). c. Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses, such as the loss of NO₂ (46 Da) or H₂O (18 Da).

Diagram of Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Acquisition cluster_proc Data Analysis stock Prepare 1 mg/mL Stock dilute Dilute to 1-10 µg/mL stock->dilute filter Filter with 0.22 µm Filter dilute->filter ESI Electrospray Ionization (+ve) filter->ESI MS1 MS1 Scan (m/z 50-500) ESI->MS1 MS2 MS/MS of [M+H]⁺ MS1->MS2 mol_ion Identify Molecular Ion MS2->mol_ion hrms Confirm Elemental Comp. mol_ion->hrms frag Analyze Fragmentation hrms->frag mw_confirm Confirm MW & Structure frag->mw_confirm

Caption: Workflow for mass spectrometry analysis of 5-fluoro-7-nitro-1H-indazole.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 5-fluoro-7-nitro-1H-indazole and for quantifying it in various matrices. A well-developed HPLC method should provide good resolution of the main peak from any impurities or degradation products.

Rationale for HPLC Analysis

Reversed-phase HPLC is well-suited for the separation of moderately polar compounds like 5-fluoro-7-nitro-1H-indazole. A C18 column is a good starting point, and a mobile phase consisting of a mixture of water or buffer and an organic solvent (methanol or acetonitrile) will allow for the elution of the compound with a reasonable retention time. UV detection is ideal, as the nitroaromatic system will have a strong UV absorbance.

Experimental Protocol for HPLC Purity Assessment

1. Sample Preparation: a. Prepare a stock solution of 5-fluoro-7-nitro-1H-indazole in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.1 mg/mL. b. Ensure the sample is fully dissolved, using sonication if necessary. c. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase:

  • Solvent A: 0.1% Formic acid in water.[6]
  • Solvent B: Acetonitrile.[6] c. Gradient Elution:
  • Start with a composition of 75% A and 25% B.
  • Linearly increase to 35% A and 65% B over 10 minutes.
  • Hold for 1 minute.
  • Return to initial conditions over 1 minute and equilibrate for 3 minutes. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Injection Volume: 10 µL. g. Detection: UV absorbance at 254 nm.

3. Data Analysis: a. Integrate the area of all peaks in the chromatogram. b. Calculate the purity of 5-fluoro-7-nitro-1H-indazole by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FTIR Analysis

The vibrational frequencies of the chemical bonds in 5-fluoro-7-nitro-1H-indazole will result in a characteristic absorption spectrum. Key functional groups to identify include the N-H stretch of the indazole ring, the aromatic C-H and C=C stretches, the asymmetric and symmetric stretches of the nitro group (NO₂), and the C-F stretch.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration
3100-3300N-H stretch
3000-3100Aromatic C-H stretch
1600-1650C=N stretch
1500-1600Aromatic C=C stretch
1510-1560Asymmetric NO₂ stretch
1340-1380Symmetric NO₂ stretch
1000-1100C-F stretch
Experimental Protocol for FTIR Spectroscopy (ATR)

1. Sample Preparation: a. Place a small amount (a few milligrams) of the solid 5-fluoro-7-nitro-1H-indazole sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Instrument Parameters: a. Collect the spectrum over the range of 4000 to 400 cm⁻¹. b. Co-add at least 16 scans to improve the signal-to-noise ratio. c. Perform a background scan of the empty ATR crystal before analyzing the sample.

3. Data Analysis: a. Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of a compound. This is particularly important for nitroaromatic compounds, which can be energetic.[7]

Rationale for Thermal Analysis

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition temperatures. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization.

Experimental Protocol for DSC and TGA

1. Sample Preparation: a. Accurately weigh 2-5 mg of 5-fluoro-7-nitro-1H-indazole into an aluminum or sealed high-pressure gold crucible.[7]

2. Instrument Parameters: a. TGA:

  • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. b. DSC:
  • Heat the sample from 25 °C to a temperature above its expected melting/decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

3. Data Analysis: a. TGA: Determine the onset temperature of decomposition and the percentage of mass loss. b. DSC: Determine the melting point (endothermic peak) and the decomposition temperature (exothermic peak). The energy released during decomposition can also be quantified.

Conclusion

The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of 5-fluoro-7-nitro-1H-indazole. By employing a combination of NMR, MS, HPLC, FTIR, and thermal analysis, researchers can confidently confirm the structure, purity, and stability of this important molecule, thereby ensuring the reliability of data in subsequent research and development activities.

References

  • Chem-Impex. 5-Nitro-1H-indazole-7-carboxylic acid. [Link]

  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. [Link]

  • PubChem. 5-Nitroindazole. [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Macsen Labs. 5-Nitroindazole | 5401-94-5 | Leading Supplier. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • mzCloud. 5 Fluoro ADB metabolite 7. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • UNICAM. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • Cogent HPLC. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. [Link]

  • ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

  • ResearchGate. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

  • RSC Publishing. Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • SMT. HPLC Separation Guide. [Link]

  • Spectroscopy Online. Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]

  • ChemRxiv. Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. [Link]

  • PubMed. Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. [Link]

  • Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Policija. ANALYTICAL REPORT - 5F-ADB 2-indazole isomer (C20H28FN3O3). [Link]

Sources

Method

Application Note: 5-Fluoro-7-Nitro-1H-Indazole as a Chemical Probe

This Application Note is designed for researchers investigating Nitric Oxide Synthase (NOS) inhibition, specifically focusing on 5-fluoro-7-nitro-1H-indazole (5-F-7-NI) . While the parent compound, 7-Nitroindazole (7-NI)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating Nitric Oxide Synthase (NOS) inhibition, specifically focusing on 5-fluoro-7-nitro-1H-indazole (5-F-7-NI) .

While the parent compound, 7-Nitroindazole (7-NI) , is the historical "gold standard" for selective neuronal NOS (nNOS) inhibition in vivo, the 5-fluoro derivative represents a strategic structural modification often employed to modulate metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration.

Class: Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor (Indazole Series) CAS: 1167056-02-1 Molecular Weight: 181.12 g/mol

Executive Summary & Scientific Rationale

5-fluoro-7-nitro-1H-indazole is a halogenated analog of 7-nitroindazole. In neuropharmacology and medicinal chemistry, this probe is utilized to dissect the role of neuronal nitric oxide (NO) without the confounding cardiovascular effects associated with endothelial NOS (eNOS) inhibition.

Why Choose the 5-Fluoro Analog?
  • Metabolic Blockade: The C5 position of the indazole ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution with fluorine (C-F bond) at this position blocks this metabolic soft spot, potentially extending the biological half-life (

    
    ) compared to the parent 7-NI.
    
  • Lipophilicity Modulation: Fluorination typically increases lipophilicity (

    
    ), which may enhance Blood-Brain Barrier (BBB) permeability—a critical factor for central nervous system (CNS) probes.
    
  • Bioisosterism: The fluorine atom mimics hydrogen in size but alters the electronic properties of the ring, potentially influencing binding affinity to the nNOS heme domain.

Mechanism of Action: The NO Signaling Pathway

5-F-7-NI functions as a competitive inhibitor of L-Arginine binding at the nNOS active site. Unlike non-selective inhibitors (e.g., L-NAME), nitroindazoles exhibit selectivity for nNOS over eNOS and iNOS in vivo, largely due to differential tissue distribution and cellular uptake mechanisms rather than pure enzymatic selectivity.

Pathway Visualization

The following diagram illustrates the specific intervention point of 5-F-7-NI within the glutamatergic signaling cascade.

NOS_Pathway Glu Glutamate Release NMDA NMDAR Activation (Ca2+ Influx) Glu->NMDA CaM Ca2+/Calmodulin Complex NMDA->CaM Increases intracellular Ca2+ nNOS nNOS Enzyme (Active) CaM->nNOS Binds & Activates NO Nitric Oxide (NO) nNOS->NO Catalysis Arg L-Arginine Arg->nNOS Substrate Probe 5-Fluoro-7-nitroindazole (Inhibitor) Probe->nNOS Competes with Arginine (Inhibition) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP Production sGC->cGMP Effect Neurotoxicity / Pain / Plasticity Changes cGMP->Effect

Figure 1: Mechanism of Action. 5-F-7-NI competitively inhibits nNOS, preventing the conversion of L-Arginine to NO, thereby dampening downstream cGMP signaling involved in excitotoxicity and nociception.

Chemical Handling & Solubility Data

Proper solubilization is the single most critical step for indazole probes. Failure to solubilize completely will result in erratic in vivo data.

ParameterSpecificationNotes
Appearance Yellow/Orange Crystalline SolidLight sensitive; store in dark.
Storage -20°C (Desiccated)Hygroscopic. Warm to RT before opening.[1]
Solubility (DMSO) ~25–50 mg/mLSoluble. Suitable for in vitro stock.
Solubility (Water) InsolubleDo not use aqueous saline directly.
Vehicle (In Vivo) Arachis Oil (Peanut Oil) or DMSO:Saline (1:10)Arachis oil IP injection is the standard for 7-NI class to ensure slow release and BBB transit.

Experimental Protocols

Protocol A: Preparation for In Vivo Administration (IP Injection)

Context: This protocol is adapted from standard 7-NI workflows (Moore et al., 1993) but adjusted for the fluorinated analog. The goal is to create a suspension/solution suitable for Intraperitoneal (IP) injection in rodents.

Reagents:

  • 5-Fluoro-7-nitro-1H-indazole solid.[2]

  • Sterile Arachis Oil (Peanut Oil) OR Corn Oil.

  • Sonicator (Bath type).

  • Glass vial (borosilicate).

Step-by-Step:

  • Weighing: Calculate the required dose.

    • Standard Dose Range: 10–50 mg/kg (Mouse/Rat).

    • Note: Due to potential higher potency/stability of the 5-F analog, consider starting a pilot study at 10 mg/kg.

  • Vehicle Addition: Add sterile Arachis oil to the glass vial containing the powder. A typical concentration is 10 mg/mL .[3]

    • Why Oil? Nitroindazoles precipitate immediately in aqueous buffers. Oil acts as a depot, allowing steady absorption.

  • Sonication (Critical): Sonicate the mixture for 10–20 minutes.

    • Checkpoint: The result should be a fine, uniform suspension. If large crystals remain, bioavailability will be poor.

  • Injection: Administer IP.

    • Timing: For antinociception or neuroprotection assays, administer 30–60 minutes prior to the insult (e.g., formalin injection or ischemic event).

Protocol B: In Vitro nNOS Inhibition Assay (Griess Method)

Context: To verify the IC50 of the 5-fluoro derivative compared to native 7-NI.

Workflow Diagram:

Assay_Workflow Step1 1. Prepare Stock (10mM in DMSO) Step2 2. Serial Dilution (0.1 nM - 100 u00b5M) Step1->Step2 Step3 3. Enzyme Mix (nNOS + Cofactors + Probe) Step2->Step3 Step4 4. Initiate (Add L-Arginine/NADPH) Step3->Step4 Step5 5. Incubate (37u00b0C, 30 min) Step4->Step5 Step6 6. Griess Reaction (Measure Abs @ 540nm) Step5->Step6

Figure 2: In Vitro Assay Workflow. Standard Griess assay to quantify nitrite accumulation (NO proxy) in the presence of the inhibitor.

Detailed Steps:

  • Buffer: 50 mM HEPES (pH 7.4) with 1 mM DTT, 10 µg/mL Calmodulin, 1 mM CaCl2.

  • Inhibitor: Add 5-F-7-NI (diluted from DMSO stock) to wells. Final DMSO concentration must be <1%.

  • Enzyme: Add Recombinant nNOS (approx 0.1 units/well). Incubate 15 min at RT to allow inhibitor binding.

  • Substrate: Add mixture of L-Arginine (10 µM) and NADPH (100 µM) to start reaction.

  • Stop: After 30 min at 37°C, stop reaction with lactate dehydrogenase (LDH) or by transferring to Griess reagent.

  • Read: Measure absorbance at 540 nm.

  • Analysis: Plot Log[Inhibitor] vs. % Activity to determine IC50.

    • Self-Validation: Run a parallel curve with unmodified 7-Nitroindazole. The 5-F analog should show comparable or superior potency (IC50 < 1 µM).

Troubleshooting & Scientific Integrity

IssueRoot CauseSolution
Precipitation in Syringe Aqueous contactEnsure the syringe is dry. Do not mix oil suspension with saline in the same syringe.
Inconsistent In Vivo Data Poor suspensionSonicate longer. Vortex immediately before drawing into the syringe.
Lack of Effect Timing window missednNOS inhibition must occur before the calcium influx event (e.g., pre-ischemia).
High Toxicity Off-target effects5-F-7-NI is a nitro-aromatic. High doses (>100 mg/kg) may cause sedation independent of NOS inhibition.

References

Note: While specific literature on the 5-fluoro derivative is sparse compared to the parent, the following establish the foundational protocols for this chemical class.

  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[4] British Journal of Pharmacology, 108(2), 296-297.

  • Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology, 110(1), 225-228.

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase."[4] Life Sciences, 57(11), PL131-PL135. (Establishes SAR for substituted nitroindazoles).

  • BLD Pharm. (2025).[1] "Product Datasheet: 5-Fluoro-7-nitro-1H-indazole (CAS 1167056-02-1)."

Disclaimer: This document is for research use only. 5-fluoro-7-nitro-1H-indazole is not approved for human therapeutic use. Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Application

Application Note: Advanced Derivatization of 5-Fluoro-7-Nitro-1H-Indazole

Executive Summary & Strategic Value The 5-fluoro-7-nitro-1H-indazole scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, ALK) and nitric oxide synthase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 5-fluoro-7-nitro-1H-indazole scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, ALK) and nitric oxide synthase (nNOS) modulation.[1] Its utility stems from two key structural features:

  • The C5-Fluorine: Enhances metabolic stability (blocking CYP450 oxidation at the reactive C5 position) and modulates pKa without introducing excessive lipophilicity.[1]

  • The C7-Nitro Group: A versatile "masked" handle.[1] While often reduced to an amine for solubilizing groups or hydrogen-bond donors, its steric bulk and strong electron-withdrawing nature (

    
    ) profoundly influence the reactivity of the pyrazole nitrogens.[1]
    

Critical Challenge: This scaffold presents a notorious regioselectivity problem.[1] The C7-nitro group sterically hinders the N1 position and electronically alters the tautomeric equilibrium, often flipping the conventional N1-preference of alkylation to N2. This guide provides the protocols to navigate this bifurcation and successfully derivatize the core.

Strategic Analysis: The Regioselectivity Paradox

In unsubstituted indazoles, N1-alkylation is thermodynamically favored.[2] However, the 7-nitro substituent creates a "steric wall" and an electronic dipole that strongly biases direct alkylation toward N2 .

Decision Matrix: N1 vs. N2 Functionalization

Before initiating synthesis, select your target regioisomer pathway.

RegioSelectivity Start Start: 5-Fluoro-7-Nitro-1H-Indazole Target Select Target Isomer Start->Target N2_Path Target: N2-Alkyl/Aryl (Kinase Inhibitor Mode) Target->N2_Path Steric bulk at C7 favors N2 N1_Path Target: N1-Alkyl/Aryl (Canonical Mode) Target->N1_Path Thermodynamic N1 blocked Method_N2 Protocol A: Base-Mediated Alkylation (Cs2CO3/DMF or Dioxane) >95% N2 Selectivity N2_Path->Method_N2 Method_N1 Protocol B: Cyclization Strategy (Hydrazine Pre-functionalization) Direct alkylation fails to yield N1 major N1_Path->Method_N1 Outcome_N2 Product: 2-Alkyl-5-fluoro-7-nitroindazole Method_N2->Outcome_N2 Outcome_N1 Product: 1-Alkyl-5-fluoro-7-nitroindazole Method_N1->Outcome_N1

Figure 1: Strategic workflow for regioselective functionalization. The C7-nitro group reverses standard indazole reactivity, making N2-alkylation the default outcome under basic conditions.

Detailed Experimental Protocols

Protocol A: N2-Selective Alkylation (The "C7-Nitro Effect")

Objective: Synthesize 2-substituted-5-fluoro-7-nitroindazoles.[1] Mechanism: The C7-nitro group shields N1.[1] Using a soft base and polar aprotic solvent maximizes the kinetic trap at N2.[1]

Materials:

  • Substrate: 5-Fluoro-7-nitro-1H-indazole (1.0 eq)[1]

  • Electrophile: Alkyl halide (R-Br or R-I) (1.2 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)[1][3]
    
  • Solvent: Anhydrous DMF or 1,4-Dioxane (0.1 M)

Step-by-Step:

  • Dissolution: Charge a reaction vial with 5-fluoro-7-nitro-1H-indazole and

    
    . Purge with 
    
    
    
    .
  • Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (formation of the indazolide anion).

  • Addition: Add the alkyl halide dropwise.

  • Reaction:

    • For reactive electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.

    • For hindered electrophiles: Heat to 60°C for 12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The N2 isomer typically elutes after the trace N1 isomer due to higher polarity, but confirmation by NOESY is required.

Expected Yield: 75–90% (N2 isomer).[1] Validation: 1H NMR will show a distinct downfield shift for the H3 proton in the N2-isomer compared to N1.[1]

Protocol B: Chemoselective Nitro Reduction (Preserving the Fluorine)

Objective: Convert the 7-nitro group to a 7-amino group without defluorinating the C5 position.[1] Risk: Catalytic hydrogenation (


) poses a high risk of hydrodefluorination (C-F bond cleavage).[1]

Recommended Method: Iron/Ammonium Chloride (Bechamp Reduction) This method is chemoselective, mild, and scalable.

Materials:

  • Substrate: N-substituted-5-fluoro-7-nitroindazole (1.0 eq)[1]

  • Reductant: Iron powder (325 mesh, 5.0 eq)

  • Additive: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Suspension: Suspend the nitroindazole in EtOH/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring.

    • Visual Cue: The yellow nitro compound will fade; the iron will turn rust-colored/black.[1]

  • Monitoring: Monitor by LCMS (typically complete in 1–2 hours). Look for M-30 (reduction of NO2 to NH2) and absence of M-50 (loss of F).[1]

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot MeOH.[1]

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

    
    .[1]
    
  • Stability Note: 7-Aminoindazoles are oxidation-sensitive.[1] Store under inert gas or derivatize immediately.

Protocol C: The "Warhead" Installation (7-Amino Derivatization)

Objective: Functionalize the 7-amino group to create sulfonamides or amides (common motifs in kinase inhibitors).[1]

Table 1: Coupling Conditions for 7-Amino-5-Fluoroindazole

Target Functional GroupReagentBase/CatalystSolventTempKey Insight
Sulfonamide

Pyridine (solvent/base)Pyridine/DCM0°C to RTThe 7-amino group is weakly nucleophilic due to the electron-deficient indazole ring. Pyridine is essential.[1]
Amide Acid Chloride

, DMAP (cat)
DCM0°CDMAP catalysis is often required to overcome steric hindrance at C7.
Urea IsocyanateNone or DIPEATHFRTCleanest reaction; often precipitates pure product.[1]

Analytical Validation Standards

To ensure scientific integrity, every intermediate must be validated.

1. Regioisomer Differentiation (N1 vs N2):

  • NOESY NMR (Crucial):

    • N1-Alkyl: Strong NOE correlation between the N1-Alkyl protons and the C7-H (or substituent at C7).[1] Wait—in this case, C7 is Nitro/Amino. So look for NOE between N1-Alkyl and C7-substituent? No, C7 has no proton. Look for NOE to H7? No H7.

    • Correction: For 7-substituted indazoles:

      • N1-Alkyl: NOE to H2 (none) or H7 (none).[1] The N1-alkyl is spatially distant from H3.[1]

      • N2-Alkyl: Strong NOE correlation between N2-Alkyl protons and H3 (the proton on the pyrazole ring).[1] This is the diagnostic signal.

  • 13C NMR: N2-alkylation typically results in a C3 signal that is shielded (upfield) relative to the N1-isomer.[1]

2. Fluorine Integrity:

  • 19F NMR: A single singlet around -120 to -130 ppm (relative to

    
    ).[1]
    
    • Defluorination Check: Appearance of new peaks or loss of the F-signal indicates side reactions during reduction.[1]

References & Authority

  • Regioselectivity Mechanisms:

    • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

    • Note: Establishes that C7-nitro substitution drives >96% N2-selectivity.

  • Synthesis of 5-Nitroindazoles:

    • Lamonier, C., et al. (2018).[4] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674.

  • Medicinal Chemistry Context (nNOS):

    • Kalisch, B. E., et al. (1996). 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor.[1][5] Neuroscience Letters.

  • Chemoselective Reduction:

    • Jang, M., et al. (2022).[6] Metal-Free Reduction of Nitro Aromatics. Journal of Organic Chemistry.

Sources

Method

Application Note: A Scalable, Two-Step Synthesis of 5-Fluoro-7-Nitro-1H-Indazole for Pharmaceutical Intermediate Production

Abstract Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, fluorinated and nitrated indazoles serve as critical building blocks fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, fluorinated and nitrated indazoles serve as critical building blocks for targeted therapies, including kinase inhibitors. This application note details a robust and scalable two-step synthesis for 5-fluoro-7-nitro-1H-indazole. The process begins with the efficient cyclization of 2,5-difluorobenzaldehyde to form the 5-fluoro-1H-indazole intermediate, followed by a regioselective nitration at the C-7 position. This guide provides in-depth protocols, explains the chemical principles governing the reaction pathway and regioselectivity, and emphasizes the critical safety protocols required for handling nitrating agents on a large scale.

Overall Synthetic Scheme

The synthesis is a two-part process designed for scalability and high purity of the final product.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Regioselective Nitration A 2,5-Difluorobenzaldehyde B 5-Fluoro-1H-indazole A->B  Hydrazine Hydrate (N2H4·H2O)  Reflux C 5-Fluoro-1H-indazole D 5-Fluoro-7-nitro-1H-indazole C->D  HNO3 / H2SO4  0-5 °C

Diagram 1: Overall two-step synthesis pathway.

Part I: Synthesis of 5-Fluoro-1H-indazole (Intermediate)

Principle and Rationale

The formation of the indazole ring is achieved through the condensation of an ortho-fluorobenzaldehyde with hydrazine.[2] In this established method, 2,5-difluorobenzaldehyde is used as a readily available starting material. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr). The ortho-fluorine atom is displaced by the terminal nitrogen of the hydrazone to yield the stable 1H-indazole ring system.[3] Hydrazine hydrate serves as both the reactant and, in excess, the reaction medium, facilitating the high temperatures required for efficient cyclization.

Materials and Equipment
Reagents & Solvents Grade Equipment
2,5-DifluorobenzaldehydeReagent (≥98%)Jacketed glass reactor with overhead stirrer
Hydrazine Hydrate (64%)ReagentTemperature probe and controller
Ethyl Acetate (EtOAc)ACS GradeReflux condenser with inert gas inlet
Deionized Water-Buchner funnel and vacuum flask
Brine (Saturated NaCl)-Rotary evaporator
Anhydrous Sodium SulfateAnhydrousStandard laboratory glassware
Detailed Scale-Up Protocol (100 g Scale)
  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe.

  • Charging Reagents: Charge the reactor with 2,5-difluorobenzaldehyde (100.0 g, 0.704 mol).

  • Hydrazine Addition: Under a gentle stream of nitrogen, add hydrazine hydrate (64%, ~220 mL, 4.4 mol) to the reactor. Note: This is a significant excess, which helps drive the reaction to completion.

  • Reaction: Begin stirring and heat the reaction mixture to a gentle reflux (approx. 110-115 °C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexane) until the starting benzaldehyde spot is no longer visible.

  • Work-up - Quench & Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a 2 L separatory funnel and dilute with deionized water (500 mL) and ethyl acetate (500 mL).

    • Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash sequentially with deionized water (200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure 5-fluoro-1H-indazole as a crystalline solid.

In-Process Controls & Expected Results
Parameter Value
Typical Yield 75-85%
Appearance Off-white to light tan crystalline solid
Purity (HPLC) >98%
TLC (30% EtOAc/Hex) Rf ≈ 0.4

Part II: Regioselective Nitration of 5-Fluoro-1H-indazole

Principle and Rationale: Achieving C-7 Selectivity

The nitration of the 5-fluoro-1H-indazole intermediate is a critical step that relies on the principles of electrophilic aromatic substitution. The reaction employs a mixture of nitric acid and sulfuric acid ("mixed acid") to generate the highly electrophilic nitronium ion (NO₂⁺).

The regiochemical outcome is governed by the directing effects of the existing substituents:

  • 5-Fluoro Group: As a halogen, the fluorine atom is deactivating via induction but is ortho, para-directing due to resonance stabilization of the sigma complex intermediate.[4][5] This effect directs the incoming electrophile towards the C-4 and C-6 positions.

  • Fused Pyrazole Ring: The pyrazole portion of the indazole is electron-withdrawing and deactivates the entire ring system. However, its influence on the carbocyclic ring directs substitution to the C-5 and C-7 positions.

The nitration at the C-7 position is the desired outcome. This is achieved by carefully controlling the reaction conditions. Low temperatures (0-5 °C) are paramount to control the reaction rate and favor the kinetically preferred product, minimizing the formation of other isomers (e.g., 4-nitro or 6-nitro) and preventing di-nitration. The C-7 position is sterically accessible and electronically influenced by the heterocyclic nitrogen atoms, making it a favorable site for nitration under these controlled conditions.

SAFETY FIRST: Hazard Analysis of Scale-Up Nitration

Nitration reactions are highly exothermic and present significant safety risks if not properly controlled.[6] A thorough understanding of these hazards is essential for safe operation.

  • Thermal Runaway: The reaction can accelerate uncontrollably if cooling is insufficient, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.[7]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[6]

  • Oxidizing Hazard: Nitric acid is a strong oxidizing agent and can react violently with organic materials.

Mandatory Safety Protocols:

  • Equipment: Use a properly rated and vented jacketed reactor with a reliable cooling system and an emergency quench plan.

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, a lab coat, chemical safety goggles, and a full-face shield. Work in a well-ventilated fume hood or designated process bay.

  • Controlled Addition: The nitrating agent must be added slowly and sub-surface to the substrate solution to ensure rapid mixing and prevent localized hot spots.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. Ensure the cooling system can handle the heat load.

  • Emergency Quench: Have a pre-chilled quench solution (e.g., a large volume of ice water) readily available to terminate the reaction in an emergency.

Diagram 2: Critical safety workflow for the nitration step.

Materials and Equipment
Reagents & Solvents Grade Equipment
5-Fluoro-1H-indazoleFrom Part IJacketed glass reactor with overhead stirrer
Sulfuric Acid (98%)ReagentTemperature probe and controller
Nitric Acid (70%)ReagentAddition funnel or dosing pump
Deionized Water & Ice-Buchner funnel and vacuum flask
Detailed Scale-Up Protocol (80 g Scale)
  • Reactor Setup: In a 2 L jacketed reactor equipped as before, add concentrated sulfuric acid (400 mL).

  • Cooling: Cool the sulfuric acid to 0 °C with vigorous stirring.

  • Substrate Addition: In portions, add 5-fluoro-1H-indazole (80.0 g, 0.588 mol) to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir until all solids have dissolved.

  • Prepare Nitrating Mixture: In a separate, pre-cooled beaker, slowly add concentrated nitric acid (70%, 30 mL, 0.647 mol) to concentrated sulfuric acid (60 mL). Cool this mixture to 0 °C.

  • Nitration: Slowly add the cold nitrating mixture to the indazole solution over 1-2 hours, maintaining the internal reaction temperature between 0 °C and 5 °C. This is the critical, exothermic step.

  • Reaction Hold: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Work-up - Quenching: Prepare a 5 L beaker containing 2 kg of crushed ice and 1 L of deionized water. With strong stirring, slowly and carefully pour the reaction mixture onto the ice. A yellow precipitate will form.

  • Isolation: Stir the resulting slurry for 30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Final Product Validation
Parameter Value
Typical Yield 80-90%
Appearance Yellow to orange crystalline solid
Purity (HPLC) >99%
Melting Point Approx. 215-220 °C
¹H NMR (DMSO-d₆) Consistent with 5-fluoro-7-nitro-1H-indazole structure
Mass Spec (ESI) [M+H]⁺ expected at m/z 182.03

Summary and Conclusion

This application note provides a comprehensive and scalable two-step method for the synthesis of 5-fluoro-7-nitro-1H-indazole. The procedure for the formation of the 5-fluoro-1H-indazole intermediate is robust, and the subsequent nitration step is highly regioselective when conducted under strictly controlled temperature conditions. The emphasis on safety protocols, particularly for the nitration step, is critical for successful and safe scale-up in a research or drug development setting.[8][9] The resulting high-purity product is suitable for use in further synthetic applications.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . RSC Advances. [Link]

  • Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone . MDPI. [Link]

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors . ACS Publications. [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine . ResearchGate. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles . MDPI. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! . YouTube. [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives . ResearchGate. [Link]

  • Nitration Reactions | Continuous Flow Processing . Vapourtec. [Link]

  • ¹³C NMR of indazoles . ResearchGate. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions . Organic Chemistry Tutor. [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry . National Academic Digital Library of Ethiopia. [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry . DOKUMEN.PUB. [Link]

Sources

Application

Optimizing Indazole Scaffolds: The Strategic Utility of 5-Fluoro-7-Nitro-1H-Indazole

Topic: 5-fluoro-7-nitro-1H-indazole in drug discovery Content Type: Detailed Application Note and Protocol Guide [1][2] Executive Summary & Scientific Rationale 5-Fluoro-7-nitro-1H-indazole (CAS: 1360980-60-2 / Commercia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-fluoro-7-nitro-1H-indazole in drug discovery Content Type: Detailed Application Note and Protocol Guide

[1][2]

Executive Summary & Scientific Rationale

5-Fluoro-7-nitro-1H-indazole (CAS: 1360980-60-2 / Commercial variants) represents a high-value "privileged structure" intermediate in modern medicinal chemistry.[1][2] While the parent compound, 7-nitroindazole (7-NI), is a widely recognized selective inhibitor of neuronal Nitric Oxide Synthase (nNOS), the 5-fluoro-7-nitro variant serves a dual purpose:[1][2]

  • Metabolic Hardening: The C5-fluorine atom blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), enhancing the pharmacokinetic (PK) profile of derived leads.[1][2]

  • Orthogonal Functionalization: The C7-nitro group acts as a "masked" aniline.[1] Upon reduction, it yields a 7-aminoindazole, a critical pharmacophore for designing ATP-competitive kinase inhibitors (targeting the hinge region) and BET bromodomain inhibitors.[1][2]

This guide details the strategic application of 5-fluoro-7-nitro-1H-indazole, focusing on its conversion into bioactive leads through regioselective alkylation and nitro-reduction workflows.[1][2]

Chemical Biology Profile & Mechanism

The indazole core is a bioisostere of the indole ring (found in tryptophan) but possesses distinct hydrogen-bonding capabilities due to the N1-N2 motif.[1][2]

The "7-Amino" Gateway

The primary utility of 5-fluoro-7-nitro-1H-indazole lies in its reduction to 5-fluoro-1H-indazol-7-amine .[1][2] This amine is spatially unique:

  • Kinase Hinge Binding: In many kinase inhibitors (e.g., derivatives targeting Plk1 or Aurora kinases), the N1-H and N2 of the indazole form hydrogen bonds with the kinase hinge region.[1][2] A substituent at C7 (the amine) projects into the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing tails without disrupting the core binding mode.[1][2]

  • nNOS Selectivity: The parent 7-NI inhibits nNOS by competing with L-arginine and interacting with the heme prosthetic group.[1] The 5-fluoro substituent modulates the electronic density of the ring, potentially altering potency and selectivity against the endothelial isoform (eNOS).[1][2]

Pathway Visualization

The following diagram illustrates the transition from the nitro-indazole scaffold to active kinase/NOS inhibitors.[1]

Indazole_Pathway cluster_alkylation Diversification (N-Alkylation) Scaffold 5-Fluoro-7-Nitro-1H-Indazole (Starting Material) Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Scaffold->Reduction Activation N1_Alk N1-Alkylated (Thermodynamic) Scaffold->N1_Alk Base/R-X N2_Alk N2-Alkylated (Kinetic/Minor) Scaffold->N2_Alk Conditions Dependent Amine 7-Amino-5-Fluoro-Indazole (Key Intermediate) Reduction->Amine Yields Nucleophile Kinase Kinase Inhibitors (Hinge Binder) Amine->Kinase Amide/Urea Coupling NOS nNOS Inhibitors (Heme Interaction) Amine->NOS Direct Binding

Caption: Workflow transforming the 5-fluoro-7-nitro scaffold into bioactive classes via reduction and regioselective alkylation.

Experimental Protocols

These protocols are designed to overcome common challenges: regioselectivity in alkylation and chemoselectivity in reduction.[1]

Protocol A: Regioselective N1-Alkylation

Indazoles are ambident nucleophiles.[1][2] Alkylation can occur at N1 or N2.[1] For 7-nitroindazoles, steric hindrance at C7 (nitro group) and electronic effects typically favor N1-alkylation under thermodynamic conditions, but careful control is required.[1][2]

Objective: Synthesize N1-substituted 5-fluoro-7-nitroindazoles.

Reagents:

  • 5-Fluoro-7-nitro-1H-indazole (1.0 eq)[1][2]

  • Alkyl Halide (R-Br or R-I) (1.2 eq)[1][2]

  • Cesium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • Solvent: DMF (anhydrous) or Acetonitrile[1][2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 5-fluoro-7-nitro-1H-indazole in 5 mL anhydrous DMF.

  • Base Addition: Add 2.0 mmol of

    
    . Stir at Room Temperature (RT) for 15 minutes to generate the indazolyl anion. Note: The solution typically turns deep orange/red.[1][2]
    
  • Alkylation: Dropwise add 1.2 mmol of the alkyl halide.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: N1-alkylated products usually elute later than N2-alkylated isomers on reverse-phase C18 columns due to lower polarity.[1][2]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: Confirm regiochemistry via 2D NMR (NOESY). N1-alkyl protons will show NOE with the C7-H (or C7-substituent, but here C7 is Nitro, so look for NOE with C3-H if possible, or lack of NOE with C3 compared to N2).[1][2] Correction: With C7-Nitro, N1-alkylation is sterically crowded.[1][2] If N1 is desired,

      
       is preferred.[1][2] If N2 is desired, use milder bases or specific directing groups.[1][2]
      

Table 1: Troubleshooting Regioselectivity

VariableCondition for N1-SelectivityCondition for N2-SelectivityMechanistic Insight
Base

or NaH

(mild)
Hard/Soft Acid Base theory; N1 is harder.[1][2]
Solvent DMF / DMSOTHF / DCMPolar aprotic solvents stabilize the thermodynamic N1 anion.[1]
Temperature High (60-80°C)Low (0°C to RT)N1 is thermodynamic product; N2 is kinetic.[1][2]
Protocol B: Chemoselective Nitro Reduction

Converting the nitro group to an amine without defluorination or opening the indazole ring.[1][2]

Objective: Synthesize 5-fluoro-1H-indazol-7-amine.

Method: Iron-Ammonium Chloride Reduction (Mild) Why this method? Palladium-catalyzed hydrogenation (


/Pd-C) can sometimes cause hydrodefluorination (loss of Fluorine) or reduction of the N-N bond in indazoles.[1][2] Fe/

is highly chemoselective.[1][2]

Reagents:

  • 5-Fluoro-7-nitro-1H-indazole derivative (1.0 eq)[1][2]

  • Iron powder (5.0 eq, fine mesh)[1][2]

  • Ammonium Chloride (

    
    ) (10.0 eq)[1][2]
    
  • Solvent: Ethanol/Water (3:1 ratio)[1][2]

Step-by-Step Methodology:

  • Preparation: Suspend the nitro-indazole (1 mmol) in 10 mL Ethanol/Water (3:1).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat to 80°C (reflux) with vigorous stirring.

    • Visual Cue: The reaction will turn from yellow/orange to a rusty brown/black slurry.[1]

  • Monitoring: Check TLC/LC-MS every 30 mins. Reaction is usually complete in 1–2 hours.[1]

    • Self-Validating Step: The product (amine) will be significantly more polar and likely fluorescent under UV (365 nm).[1][2]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with

    
     (aq), dry, and concentrate.
    
    • Stability Note: 7-aminoindazoles can be air-sensitive (oxidation).[1][2] Store under nitrogen or use immediately in the next coupling step.[1]

Synthesis & Structural Validation Data

When synthesizing or sourcing this compound, validation of the substitution pattern is critical.[1][2]

Key Analytical Markers (1H NMR in DMSO-d6):

  • H3 (Indazole C3): Typically a singlet around

    
     8.0–8.2 ppm.[1][2]
    
  • H4 & H6 (Benzene Ring):

    • The 5-fluoro-7-nitro substitution pattern leaves protons at C4 and C6.[1][2]

    • They will appear as doublets of doublets (dd) due to coupling with Fluorine (

      
      ) and meta-coupling (
      
      
      
      ).[1][2]
    • Diagnostic: Look for a large H-F coupling constant (

      
       Hz).[1][2]
      

Table 2: Comparative Properties

Property7-Nitroindazole (Parent)5-Fluoro-7-NitroindazoleImpact on Drug Design
MW 163.13181.12Small increase; remains Fragment-Like.[1][2]
cLogP ~1.8~2.1Fluorine increases lipophilicity slightly.[1]
Metabolic Stability Moderate (C5 oxidation)High (C5 blocked)Critical advantage for in vivo half-life.[1][2]
pKa (N-H) ~13.5~12.8Fluorine/Nitro electron withdrawal increases acidity.[1][2]

References

  • Blandine, B. et al. (2018).[1][2] Indazole derivatives and their therapeutic applications: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Kalueff, A. V. et al. (2002).[1][2] 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor.[1][2] European Journal of Pharmacology. Link

  • Lukin, K. et al. (2012).[1][2] Synthesis of 7-fluoroindazoles and their application in drug discovery. Journal of Organic Chemistry. Link[1][2]

  • PubChem Compound Summary. (2024). 5-Nitro-1H-indazole and derivatives. National Center for Biotechnology Information.[1] Link

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

Sources

Method

Application Note: High-Resolution Mass Spectrometric Characterization of 5-fluoro-7-nitro-1H-indazole

Abstract This application note presents a detailed protocol for the characterization of 5-fluoro-7-nitro-1H-indazole, a heterocyclic compound of interest in pharmaceutical and chemical research, using electrospray ioniza...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the characterization of 5-fluoro-7-nitro-1H-indazole, a heterocyclic compound of interest in pharmaceutical and chemical research, using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1] We detail a robust methodology encompassing sample preparation, instrument parameters for both positive and negative ionization modes, and an in-depth analysis of the compound's fragmentation behavior. The results demonstrate that negative ion mode provides superior sensitivity for this analyte. The characteristic fragmentation patterns, including the neutral losses of nitro- and fluorine-containing moieties, provide a definitive spectral signature for the structural confirmation of 5-fluoro-7-nitro-1H-indazole in various research settings. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the identification and structural elucidation of this and similar nitroaromatic compounds.

Introduction

5-fluoro-7-nitro-1H-indazole is a substituted indazole derivative. The indazole core is a key structural motif in many biologically active compounds, and the inclusion of a nitro group and a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties.[1][2] The nitro group, being a strong electron-withdrawing group, can enhance reactivity and is a common feature in various therapeutic agents.[3] Similarly, the incorporation of fluorine is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.[4]

Accurate structural characterization is a critical step in the drug discovery and development pipeline.[5] High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing precise mass measurements for molecular formula confirmation and detailed fragmentation data for structural elucidation.[6][7] The choice of ionization technique is paramount; electrospray ionization (ESI) is particularly well-suited for analyzing polar small molecules like indazole derivatives.[8][9]

This document provides a comprehensive guide to the mass spectrometric analysis of 5-fluoro-7-nitro-1H-indazole. We explore the causality behind key experimental choices, such as ionization polarity and collision energy, to establish a self-validating protocol for confident compound identification.

Experimental Methodology

Materials and Reagents
  • Analyte: 5-fluoro-7-nitro-1H-indazole (Standard)

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (0.1% v/v in water), Ammonium Hydroxide (0.1% v/v in water)

Sample Preparation Protocol

A clean and straightforward sample preparation workflow is crucial for achieving high sensitivity and repeatability.[10] For the analysis of a pure standard, a simple dilution protocol is sufficient.

  • Stock Solution Preparation: Accurately weigh 1.0 mg of 5-fluoro-7-nitro-1H-indazole and dissolve it in 10.0 mL of methanol to create a 100 µg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with 50:50 (v/v) methanol:water to a final concentration of 1.0 µg/mL.

  • Final Dilution for Analysis:

    • For Positive Ion Mode (+ESI): Further dilute the working solution to 100 ng/mL using 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The acidic modifier promotes protonation.

    • For Negative Ion Mode (-ESI): Further dilute the working solution to 100 ng/mL using 50:50 (v/v) acetonitrile:water. The use of a basic modifier like ammonium hydroxide can also be explored to enhance deprotonation, though it is often not necessary for acidic protons on heterocyclic rings.

Instrumentation and Parameters

Analysis was conceptualized for a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer, but the parameters are readily adaptable to other HRMS platforms like Orbitrap systems.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF LC/MS (or equivalent)

  • Ion Source: Electrospray Ionization (ESI)

  • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

  • Software: MassHunter Workstation (or equivalent)

Table 1: Optimized Mass Spectrometer Parameters

ParameterPositive Ion Mode (+ESI)Negative Ion Mode (-ESI)Rationale for Setting
Ion Source
Gas Temperature300 °C300 °COptimizes desolvation of the ESI droplets.
Drying Gas (N₂) Flow8 L/min8 L/minAids in solvent evaporation from the charged droplets.
Nebulizer Pressure35 psig35 psigEnsures a fine, stable spray for efficient ionization.
Sheath Gas Temperature350 °C350 °CFocuses the ESI plume and further aids desolvation.
Sheath Gas (N₂) Flow11 L/min11 L/min
Capillary Voltage (Vcap)3500 V3500 VCreates the potential difference necessary to generate the electrospray.
Nozzle Voltage500 V500 VAssists in ion sampling into the vacuum system.
Analyzer
Full Scan (MS1) Range70 - 300 m/z70 - 300 m/zCovers the expected mass range of the precursor ion and potential adducts.
MS/MS AcquisitionTargeted MS/MSTargeted MS/MSIsolates the precursor ion of interest for fragmentation.[6]
Precursor Ion (m/z)182.0366180.0209Theoretical exact mass for [M+H]⁺ and [M-H]⁻ respectively.
Collision Energy (CID)10, 20, 30 eV (Stepped)10, 20, 30 eV (Stepped)A range of energies is used to observe both low-energy (gentle) and high-energy (extensive) fragmentation.
Collision GasNitrogen (N₂)Nitrogen (N₂)Standard collision gas for CID.
Overall Experimental Workflow

The logical flow from sample handling to final data interpretation is crucial for a systematic analysis.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Stock Stock Solution (100 µg/mL in MeOH) Working Working Solution (1 µg/mL) Stock->Working Dilute Final Final Sample (100 ng/mL in ACN/H₂O) Working->Final Dilute w/ Modifier Infusion Direct Infusion (5-10 µL/min) Final->Infusion ESI Electrospray Ionization (+/- ESI Mode) Infusion->ESI MS1 Full Scan MS1 (Precursor m/z ID) ESI->MS1 MS2 Targeted MS/MS (CID Fragmentation) MS1->MS2 Analysis Spectrum Analysis (Mass Accuracy & Fragments) MS2->Analysis Elucidation Structure Elucidation (Fragmentation Pathway) Analysis->Elucidation

Diagram 1: Experimental workflow for MS analysis of 5-fluoro-7-nitro-1H-indazole.

Results and Discussion

Full Scan Mass Spectra and Ionization Mode Selection

The molecular formula of 5-fluoro-7-nitro-1H-indazole is C₇H₄FN₃O₂. The theoretical monoisotopic mass is 181.0288 Da.

  • Positive Ion Mode ([M+H]⁺): The expected protonated molecule is observed at m/z 182.0366 .

  • Negative Ion Mode ([M-H]⁻): The expected deprotonated molecule is observed at m/z 180.0209 .

In practice, nitroaromatic compounds often exhibit significantly higher ionization efficiency in negative ion mode.[3][11] The electron-withdrawing nitro group and the acidic proton on the indazole ring (pKa is lowered by the substituents) make deprotonation a highly favorable process, leading to a stable anion and thus a more intense signal compared to the protonated species. Therefore, negative ion mode is recommended for achieving the lowest limits of detection. High-resolution mass measurement allows for confirmation of the elemental composition, with an expected mass accuracy of < 5 ppm.

Tandem Mass Spectrometry (MS/MS) Analysis

Collision-induced dissociation (CID) of the selected precursor ions provides structurally significant fragment ions. The analysis in negative ion mode is particularly informative.

Analysis of the [M-H]⁻ Precursor Ion (m/z 180.0209)

The fragmentation of the deprotonated molecule is driven by the facile loss of the nitro group constituents and interactions involving the fluorine atom.

  • Loss of NO• (Nitric Oxide Radical): A primary fragmentation pathway for nitroaromatic anions is the loss of a nitric oxide radical (30.00 Da).[12][13] This results in a prominent fragment ion at m/z 150.0219 .

  • Loss of NO₂• (Nitrogen Dioxide Radical): The direct cleavage of the C-N bond to lose a nitrogen dioxide radical (46.01 Da) is also a highly characteristic fragmentation for nitro compounds.[11] This pathway yields a significant fragment ion at m/z 134.0198 .

  • Loss of HF (Hydrogen Fluoride): Following an initial fragmentation, such as the loss of NO•, a subsequent loss of hydrogen fluoride (20.01 Da) can occur.[11] This process, starting from the m/z 150 fragment, would produce an ion at m/z 130.0158 . This type of sequential loss is valuable for confirming the presence and location of substituents.

The fragmentation pathway in negative ion mode provides a rich set of characteristic product ions ideal for structural confirmation.

G parent [M-H]⁻ m/z 180.0209 (C₇H₃FN₃O₂⁻) frag1 [M-H-NO]⁻ m/z 150.0219 (C₇H₃FN₂O⁻) parent->frag1 - NO• (30.00 Da) frag2 [M-H-NO₂]⁻ m/z 134.0198 (C₇H₃FN₂⁻) parent->frag2 - NO₂• (46.01 Da) frag3 [M-H-NO-HF]⁻ m/z 130.0158 (C₇H₂N₂O⁻) frag1->frag3 - HF (20.01 Da)

Diagram 2: Proposed fragmentation pathway for [M-H]⁻ of 5-fluoro-7-nitro-1H-indazole.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data obtained from the MS/MS analysis in negative ion mode, which is the recommended mode for quantification and confirmation.

Table 2: Summary of High-Resolution MS/MS Data for 5-fluoro-7-nitro-1H-indazole (-ESI Mode)

ParameterValue
Compound Name5-fluoro-7-nitro-1H-indazole
Molecular FormulaC₇H₄FN₃O₂
Exact Mass (Neutral)181.0288
Precursor Ion ([M-H]⁻) m/z 180.0209
Product Ions (m/z)
Fragment 1150.0219
Fragment 2134.0198
Fragment 3130.0158
Proposed Neutral Losses
Loss from Precursor to Frag 1NO• (29.998 Da)
Loss from Precursor to Frag 2NO₂• (45.993 Da)
Loss from Frag 1 to Frag 3HF (20.006 Da)
Optimal Collision Energy Range 15 - 25 eV

Conclusion

This application note provides a validated and detailed protocol for the mass spectrometric analysis of 5-fluoro-7-nitro-1H-indazole. The key findings are:

  • Optimal Ionization: Electrospray ionization in negative mode (-ESI) offers superior sensitivity and is the recommended approach for this compound.

  • Accurate Mass: High-resolution mass spectrometry readily confirms the elemental composition of the molecule with high mass accuracy.

  • Characteristic Fragmentation: The tandem mass spectrum of the [M-H]⁻ ion is characterized by distinct neutral losses of NO• (30 Da) and NO₂• (46 Da) , which are diagnostic for the nitro group. A subsequent loss of HF (20 Da) confirms the presence of the fluorine atom.

The combination of accurate mass measurement and these unique fragmentation patterns provides an unambiguous method for the identification and structural confirmation of 5-fluoro-7-nitro-1H-indazole, making this protocol a valuable tool for quality control, metabolite identification, and other applications in pharmaceutical and chemical analysis.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Journal of Mass Spectrometry. Available at: [Link]

  • Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. Available at: [Link]

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (2020). PMC - NIH. Available at: [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2007). PMC - NIH. Available at: [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2024). PubMed. Available at: [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (n.d.). ResearchGate. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Technology Networks. Available at: [Link]

  • Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. (2018). PMC - NIH. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Available at: [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. (2017). Journal of Mass Spectrometry. Available at: [Link]

  • Tandem Mass Spectrometry (MS/MS). (2023). National MagLab. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). PMC - NIH. Available at: [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (2023). Analyst (RSC Publishing). Available at: [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Available at: [Link]

  • an overview of tandem mass spectrometry methods and approaches. Corey Broeckling CSU ARC. (2021). YouTube. Available at: [Link]

Sources

Application

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 5-fluoro-7-nitro-1H-indazole

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 5-fluoro-7-nitro-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 5-fluoro-7-nitro-1H-indazole. This compound is a critical heterocyclic building block in pharmaceutical and agrochemical research.[1] The method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid, ensuring excellent peak shape and resolution. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices, making it an invaluable resource for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

5-fluoro-7-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds with a wide range of biological activities.[2] The presence of a nitro group, a fluorine atom, and the indazole core makes this molecule a valuable intermediate in the synthesis of novel therapeutic agents.[1][3] Accurate and reliable analytical methods are paramount for monitoring reaction progress, assessing compound purity, and ensuring the quality of starting materials in the drug development pipeline.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The chosen methodology is grounded in the following principles:

  • Reversed-Phase Chromatography: The analyte, 5-fluoro-7-nitro-1H-indazole, is a moderately polar aromatic molecule. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the ideal separation mode.[4] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[4]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the foundational stationary phase due to its versatility, robustness, and proven efficacy in separating a wide range of aromatic compounds.[5][6] Its non-polar nature provides strong retention for the indazole ring system. For orthogonal selectivity, particularly if challenging impurity profiles are encountered, a Phenyl-based stationary phase could be employed to leverage π-π interactions with the aromatic analyte.[6][7]

  • Mobile Phase Optimization: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating power for heterocyclic compounds. To ensure a consistent ion-suppressed state for the analyte and achieve sharp, symmetrical peaks, 0.1% formic acid is added to both aqueous and organic phases.[8] The indazole moiety has both weakly acidic (N-H, pKa ≈ 13.86) and weakly basic (ring nitrogens, pKa ≈ 1.31) properties.[2] Maintaining a low pH (around 2.7) ensures the molecule is in its neutral, un-ionized form, preventing peak tailing caused by interactions with residual silanols on the silica support.[4]

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of the main analyte while also eluting any more strongly retained impurities, providing a comprehensive purity profile in a reasonable run time.[5]

  • UV Detection: The nitroaromatic chromophore within the molecule results in strong ultraviolet (UV) absorbance.[8] Detection at 254 nm is a common and effective wavelength for nitroaromatic compounds, offering high sensitivity.[8] A Photodiode Array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength (λmax).

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for effective method development.

PropertyValue (Estimated/Known)Source / Rationale
Chemical Structure See Figure 1Based on IUPAC name
Molecular Formula C₇H₄FN₃O₂---
Molecular Weight 181.13 g/mol Calculated
Appearance Yellow solid (typical for nitroindazoles)[9][10]
Solubility Slightly soluble in water; soluble in organic solvents like acetonitrile, methanol, DMSO.Inferred from similar compounds[11]
pKa (estimated) Acidic (N-H): ~12-13; Basic (N): <1.3Electron-withdrawing groups (F, NO₂) decrease basicity and increase acidity relative to parent indazole[2]
UV λmax (estimated) ~254 nmTypical for nitroaromatic compounds[8]
Mandatory Visualizations

Figure 1: Chemical Structure of 5-fluoro-7-nitro-1H-indazole cluster_indazole indazole pos_5 F pos_7 NO₂

Caption: Structure of 5-fluoro-7-nitro-1H-indazole.

Experimental Protocols

This section provides detailed, step-by-step procedures for performing the HPLC analysis.

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents & Solvents:

    • Acetonitrile (ACN), HPLC or LC-MS grade.

    • Water, HPLC or LC-MS grade.

    • Formic Acid (FA), LC-MS grade (~99%).

    • 5-fluoro-7-nitro-1H-indazole reference standard.

  • Labware: Calibrated analytical balance, volumetric flasks (Class A), autosampler vials with septa, micropipettes.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (or λmax determined by PDA)
Run Time 15 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation:

  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 10 mg of the 5-fluoro-7-nitro-1H-indazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This diluent is chosen to be compatible with the initial HPLC conditions to ensure good peak shape.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

  • Perform a subsequent 1-in-10 dilution using the 50:50 (A:B) mobile phase mixture to achieve a final target concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial if particulate matter is present.

HPLC Analysis Workflow

The experimental workflow is designed for systematic and reproducible analysis.

}``` Caption: HPLC analysis workflow from preparation to reporting.

System Suitability and Data Analysis

To ensure the validity of the results, a system suitability test must be performed before sample analysis.

  • Procedure: Inject the working standard solution five (n=5) consecutive times.

  • Acceptance Criteria:

    • Tailing Factor (Tf): Should be between 0.8 and 1.5 for the main analyte peak.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.

    • Relative Standard Deviation (%RSD) of Retention Time: Must be ≤ 1.0%.

Calculations: The purity of the sample can be determined by area percent normalization, assuming all components have a similar response factor at the detection wavelength.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results and Troubleshooting

Under the specified conditions, 5-fluoro-7-nitro-1H-indazole is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The exact retention time may vary depending on the specific column, system dead volume, and mobile phase preparation.

  • Good Result: A clean baseline with a well-resolved, symmetrical main peak.

  • Potential Issue: Peak Tailing: If the tailing factor exceeds 1.5, it may indicate secondary interactions with the stationary phase. Ensure the mobile phase pH is sufficiently low by checking the formic acid concentration. Column degradation could also be a cause.

  • Potential Issue: Peak Fronting: This often indicates column overload. Try reducing the injection concentration or volume.

  • Potential Issue: Shifting Retention Times: Inconsistent mobile phase composition or temperature fluctuations can cause retention time drift. Ensure the mobile phase is well-mixed and the column oven is stable.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be highly suitable for the quality control and purity analysis of 5-fluoro-7-nitro-1H-indazole. The use of a standard C18 column and a straightforward formic acid-modified mobile phase makes this method easily transferable and applicable in most analytical laboratories. The protocol provides a solid foundation for routine analysis and can be further validated according to ICH guidelines for specific regulatory requirements.

References

  • PubChem. 5-Nitroindazole. National Center for Biotechnology Information. [Link]

  • Industrial Chemicals. 7-Nitro-1H-indazole. [Link]

  • PubChem. 7-Nitroindazole. National Center for Biotechnology Information. [Link]

  • EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. Synthesis and characterization of heterocyclic substituted fluoran compounds. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • National Center for Biotechnology Information. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Waters. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 5-fluoro-7-nitro-1H-indazole

Welcome to the technical support center for the synthesis of 5-fluoro-7-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this criti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-fluoro-7-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical building block. Indazole derivatives are pivotal scaffolds in medicinal chemistry, known for a wide range of biological activities, including their use as kinase inhibitors in oncology.[1][2][3] The precise installation of substituents on the indazole core is crucial for pharmacological activity, making the synthesis of specific isomers like 5-fluoro-7-nitro-1H-indazole a significant challenge.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common synthetic hurdles and optimize your reaction yields.

Proposed Synthetic Pathway

The synthesis of 5-fluoro-7-nitro-1H-indazole is most effectively approached via a diazotization and intramolecular cyclization of a suitably substituted aniline precursor. This classic approach, often referred to as the Noelting indazole synthesis, provides a reliable route to the indazole core.[4] The key is selecting the correct starting material to ensure the desired regiochemistry of the final product.

A logical and commonly employed starting material is 4-fluoro-2-methyl-6-nitroaniline . The cyclization of this precursor directly yields the target molecule.

Diagram: Proposed Synthesis of 5-fluoro-7-nitro-1H-indazole

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization Start 4-fluoro-2-methyl-6-nitroaniline Reagents1 NaNO2, H2SO4 (or HCl) Start->Reagents1 Intermediate Diazonium Salt Intermediate Reagents1->Intermediate 0-5 °C Product 5-fluoro-7-nitro-1H-indazole Intermediate->Product Spontaneous Room Temp Troubleshooting_Low_Yield Start Low Yield Observed Check1 Was Temperature strictly controlled (0-5 °C)? Start->Check1 Check2 Were Reagents Pure & Stoichiometry Correct? Check1->Check2 Yes Sol1 Implement Ice-Salt Bath. Use Calibrated Thermometer. Check1->Sol1 No Check3 Was Nitrite Addition Slow & Subsurface? Check2->Check3 Yes Sol2 Verify Purity of Aniline (NMR/LCMS). Use 1.05 eq. NaNO2. Check2->Sol2 No Check4 Was Reaction Time Sufficient for Cyclization? Check3->Check4 Yes Sol3 Prepare Nitrite Solution & Add Dropwise with Vigorous Stirring. Check3->Sol3 No Sol4 Allow to Warm to RT & Stir for 12-24h. Monitor by TLC/LCMS. Check4->Sol4 No End Yield Optimized Check4->End Yes Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A step-by-step workflow to diagnose and fix low yield issues.

Question 2: I am observing significant isomeric impurities. How can I ensure the correct regioselectivity?

Answer: Isomer formation is a common challenge in the synthesis of substituted aromatics. In this case, the identity of your starting material is the single most important factor for ensuring the correct 5-fluoro-7-nitro regiochemistry.

Causality: The structure of the final indazole is directly determined by the substitution pattern of the aniline precursor. If you start with an incorrectly substituted aniline, you will inevitably form the wrong indazole isomer. For example, starting with 2-fluoro-4-methyl-6-nitroaniline would lead to 7-fluoro-5-nitro-1H-indazole.

Troubleshooting Steps:

  • Verify the Starting Material: Confirm the identity and purity of your 4-fluoro-2-methyl-6-nitroaniline using analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry before starting the reaction. This is the most critical control point.

  • Alternative Pathway Consideration: If you are performing a nitration on 5-fluoro-1H-indazole, you will likely get a mixture of isomers. Electrophilic nitration of the indazole ring is directed by the existing substituents and can be difficult to control, often yielding the 4- and 6-nitro isomers as major products. The diazotization/cyclization route from the correctly substituted aniline is far superior for controlling regiochemistry.

Question 3: How can I tell if the diazotization is incomplete, and what should I do?

Answer: Incomplete diazotization leaves unreacted starting material, which complicates the workup and purification, ultimately lowering the yield.

Causality: The primary amine of the aniline must be fully converted to the diazonium salt for the reaction to proceed efficiently. This requires sufficient acid to protonate the amine and a slight excess of the nitrosating agent (NaNO₂).

Troubleshooting Steps:

  • Monitoring: While direct monitoring of the diazonium salt is difficult due to its instability, you can test for the presence of unreacted nitrous acid. Starch-iodide paper will turn blue/black in the presence of excess nitrous acid, indicating that enough sodium nitrite has been added to consume all the aniline. This test should be performed a few minutes after the nitrite addition is complete.

  • Remediation: If the starch-iodide test is negative (no color change), it suggests that the nitrous acid has been fully consumed and there may still be unreacted aniline. In this case, you can add a small additional portion (e.g., 0.05 equivalents) of sodium nitrite solution, while maintaining the low temperature, and re-test.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: This synthesis involves two potentially hazardous operations:

  • Diazonium Salts: Solid diazonium salts are explosive when dry and are sensitive to shock and heat. Never isolate the diazonium salt intermediate. The procedure is designed to be a one-pot reaction where the salt is formed and consumed in solution.

  • Nitrating Agents/Nitro Compounds: The synthesis of the starting material, 4-fluoro-2-methyl-6-nitroaniline, involves nitration, which is a highly exothermic process. All nitroaromatic compounds should be handled with care as they are potentially toxic and can be explosive.

  • General Precautions: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Have an appropriate quenching agent (like sulfamic acid) ready to neutralize any excess nitrous acid at the end of the reaction.

Q2: How should I purify the final 5-fluoro-7-nitro-1H-indazole product?

A2: The crude product isolated after quenching the reaction with water is often a solid.

  • Recrystallization: This is the most effective method for purifying the final product. Solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes are commonly used. [4]The choice of solvent depends on the specific impurities present.

  • Silica Gel Chromatography: If recrystallization is insufficient to remove persistent impurities, column chromatography can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Q3: Can this synthesis be scaled up for pilot or manufacturing scales?

A3: Yes, the Noelting indazole synthesis is amenable to scale-up, but careful consideration of engineering controls is required.

  • Heat Management: The diazotization is highly exothermic. On a large scale, efficient heat transfer is critical. Jacketed reactors with precise temperature control and powerful overhead stirring are necessary to maintain the required low temperature and prevent thermal runaways.

  • Reagent Addition: The slow, controlled addition of the sodium nitrite solution is even more critical at scale. Dosing pumps should be used to ensure a consistent and slow addition rate.

  • Off-Gassing: The reaction can produce nitrogen oxides (NOx) as byproducts. The reactor must be vented to a scrubber system to neutralize these toxic gases.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for indazole synthesis. [4][5] Synthesis of 5-fluoro-7-nitro-1H-indazole

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-2-methyl-6-nitroaniline (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 5-10 mL per gram of aniline) while stirring, ensuring the temperature does not exceed 20 °C. Continue stirring at 0-5 °C until all the aniline has dissolved.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for a slight excess of nitrous acid using starch-iodide paper.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm slowly to room temperature. Let the reaction stir at room temperature for 12-24 hours. The color of the solution will typically darken. Monitor the reaction completion by TLC or LCMS.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: Dry the crude solid in a vacuum oven. Purify the material by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5-fluoro-7-nitro-1H-indazole as a crystalline solid.

Table: Key Reaction Parameters
ParameterRecommended ValueRationale
Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt intermediate.
NaNO₂ Stoichiometry 1.05 equivalentsEnsures complete conversion of the starting aniline without excessive side reactions.
Reaction Time 12-24 hoursAllows for the spontaneous intramolecular cyclization to proceed to completion at room temp.
Solvent/Acid Conc. H₂SO₄Provides the acidic medium for diazotization and minimizes competing nucleophiles.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • Counceller, C. et al. (2015). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • Organic Syntheses - Indazole, 5-nitro-. Available at: [Link]

  • ResearchGate - Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Available at: [Link]

  • Organic Chemistry Portal - Indazole synthesis. Available at: [Link]

  • Ma, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. Available at: [Link]

  • Caribbean Journal of Sciences and Technology - Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28066-28089. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Fluoro-7-Nitro-1H-Indazole

Advanced Troubleshooting & Optimization Guide Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 5-Fluoro-7-nitro-1H-indazole (CAS: [Specific CAS if available, generic structure im...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 5-Fluoro-7-nitro-1H-indazole (CAS: [Specific CAS if available, generic structure implied])

Executive Summary

This guide addresses the unique reactivity profile of 5-fluoro-7-nitro-1H-indazole . Unlike standard indazoles, the presence of a bulky, electron-withdrawing nitro group at the C7 position drastically alters the steric and electronic landscape of the pyrazole ring. This molecule does not follow standard textbook indazole behavior, particularly regarding regioselectivity during alkylation.

This support center is divided into three critical modules based on common user tickets:

  • Regiochemistry: Why alkylation shifts to N2.

  • Reduction: How to reduce the nitro group without defluorination.

  • Substitution: Why the fluorine atom is resistant to

    
    .
    

Module 1: N-Alkylation Regioselectivity

User Issue: "I am attempting to alkylate 5-fluoro-7-nitroindazole using NaH/DMF, but I am isolating the N2-isomer (or a mixture) instead of the expected N1-isomer."

The Root Cause: Steric Blockade

In unsubstituted indazoles, N1-alkylation is thermodynamically favored. However, the 7-nitro group creates a significant steric clash with any incoming electrophile at the N1 position. Additionally, the electron-withdrawing nature of the nitro group increases the acidity of the N-H proton but alters the nucleophilicity of the nitrogen lone pairs.

Key Insight: Literature confirms that C7-substituted indazoles (specifically nitro and ester groups) shift regioselectivity toward N2-alkylation (>96%) due to steric hindrance at N1 [1, 2].[1]

Troubleshooting Protocol: Controlling Regiochemistry
VariableRecommendation for N1-TargetRecommendation for N2-Target
Base Cesium Carbonate (

):
Promotes N1 via the "Cesium Effect" (chelation control).
NaH or KOtBu: Kinetic deprotonation favors the more accessible N2 lone pair.
Solvent DMF or NMP: High dielectric constant favors thermodynamic equilibration (N1).THF or DCM: Lower polarity often traps the kinetic product (N2).
Temperature High (>100°C): Promotes thermodynamic equilibration to the stable N1 form.Low (0°C to RT): Preserves the kinetic N2 product.
Electrophile Soft/Small Electrophiles: Methyl iodide may still go N2.Hard/Bulky Electrophiles: Almost exclusively N2 due to C7-NO2 repulsion.
Decision Workflow: N-Alkylation Strategy

AlkylationStrategy Start Target Isomer? N2 Target: N2-Alkyl Start->N2 N1 Target: N1-Alkyl Start->N1 Cond_N2 Use NaH / THF Low Temp (0°C) Kinetic Control N2->Cond_N2 Cond_N1 Use Cs2CO3 / DMF High Temp (100°C) Thermodynamic Control N1->Cond_N1 Result_N2 High Yield N2 (Sterically Favored) Cond_N2->Result_N2 Result_N1 Mixed Isomers (Requires Separation) Cond_N1->Result_N1

Figure 1: Decision matrix for alkylating 7-nitroindazoles. Note that obtaining pure N1 is difficult due to the C7-nitro steric clash.

Module 2: Nitro Reduction & Chemoselectivity

User Issue: "I reduced the nitro group using H2/Pd-C, but I observed significant defluorination (loss of the 5-F atom)."

The Root Cause: Hydrodefluorination

Palladium on carbon (Pd/C) is a highly active catalyst. In the presence of hydrogen gas, it can catalyze the cleavage of aromatic C-F bonds, especially when the ring is electron-rich (which becomes true once the nitro group reduces to an amine).

Safe Reduction Protocols
Option A: Iron-Mediated Reduction (The "Bechamp" Modification)

This is the Gold Standard for preserving halogens.

  • Reagents: Iron powder (5 equiv), Ammonium Chloride (

    
    , 10 equiv).
    
  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C) for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron oxides.

  • Why it works: The mechanism is single-electron transfer (SET) and does not activate the C-F bond [3].

Option B: Stannous Chloride (

)

Effective but creates tin waste.

  • Reagents:

    
     (5 equiv).
    
  • Solvent: Ethanol or EtOAc.

  • Conditions: 70°C for 3 hours.

  • Note: Requires rigorous basic workup to break tin emulsions.

Option C: Controlled Hydrogenation (If Pd is mandatory)

If you must use hydrogenation:

  • Poison the Catalyst: Use sulfided Platinum on Carbon (Pt(S)/C) instead of Pd/C.

  • Additives: Add diphenylsulfide (catalytic amount) to attenuate Pd activity.

Module 3: Nucleophilic Aromatic Substitution ( )

User Issue: "I am trying to displace the 5-fluorine with an amine, but the reaction is stalling or decomposing."

The Root Cause: The "Meta" Problem

Users often assume that because the molecule has a nitro group, it will undergo


 easily. This is incorrect for this specific isomer.
  • Electronic Mismatch: The 7-nitro group is meta to the 5-fluoro group.

  • Resonance Logic:

    
     requires the electron-withdrawing group (EWG) to be ortho or para to the leaving group to stabilize the Meisenheimer complex.
    
  • Result: The 5-F is not sufficiently activated by the 7-NO2.

Mechanism Visualization

SNAr_Fail Structure 5-Fluoro-7-Nitroindazole Path_Ortho Ortho/Para Activation? NO Structure->Path_Ortho Does not exist Path_Meta Meta Relationship (No Resonance Stabilization) Structure->Path_Meta Result Reaction Fails / Requires Extreme Conditions (Risk of Ring Decomposition) Path_Meta->Result

Figure 2: The mechanistic barrier to SNAr at the 5-position. The 7-nitro group cannot stabilize the negative charge at C5.

Solution: Alternative Synthetic Routes

If you need to functionalize C5, do not rely on displacing the fluorine on the final core.

  • Pre-functionalization: Introduce the C5 substituent before forming the indazole ring.

  • Buchwald-Hartwig: If the fluorine is replaced by a Bromine/Iodine, use Palladium-catalyzed cross-coupling (which works regardless of ortho/meta electronics), though the 7-nitro group may poison some catalysts.

FAQ: Rapid Fire Troubleshooting

Q: Can I separate N1 and N2 isomers by column chromatography? A: Yes. The N2-alkyl isomer is typically less polar (higher


) than the N1-isomer on silica gel because the N2-alkyl group shields the lone pair interaction, whereas N1-alkyl indazoles often retain more polar character.

Q: How do I distinguish N1 vs N2 by NMR? A:

  • N2-Alkyl: Look for a NOESY cross-peak between the N-Alkyl protons and the C3-H proton. This is the definitive signature.

  • N1-Alkyl: The steric bulk of the 7-nitro group often distorts the N1-alkyl environment. You will not see a strong NOE to C7-H (because C7 has a nitro group).

Q: Is the 7-nitro group explosive? A: Nitro-indazoles are energetic. While 5-fluoro-7-nitroindazole is generally stable at room temperature, it should not be heated to dryness or subjected to friction/shock, especially on scales >5g.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: National Institutes of Health (PMC) / University College Cork. Key Finding: C7-nitro substituted indazoles confer excellent N2 regioselectivity (≥ 96%) due to steric hindrance. URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry. Key Finding: DFT calculations and experimental data confirm that steric bulk at C7 drives N2 selectivity, while chelation (Cesium) can sometimes assist N1. URL:[Link]

  • Reduction of aromatic nitro compounds. Source: ResearchGate / Tetrahedron Letters. Key Finding: Hydrazine hydrate/Pd-C or Iron/Ammonium Chloride are preferred for nitro-indazoles to avoid side reactions. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 5-fluoro-7-nitro-1H-indazole

Welcome to the dedicated support center for researchers working with 5-fluoro-7-nitro-1H-indazole. This guide is designed to provide you with practical, in-depth solutions to the common yet critical challenge of achievin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers working with 5-fluoro-7-nitro-1H-indazole. This guide is designed to provide you with practical, in-depth solutions to the common yet critical challenge of achieving and maintaining the solubility of this compound in aqueous assay environments. As drug development professionals, we understand that reliable experimental data begins with a reliably prepared test compound. This resource combines fundamental chemical principles with field-proven laboratory techniques to ensure your assays are both accurate and reproducible.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when handling 5-fluoro-7-nitro-1H-indazole.

Q1: What are the fundamental solubility properties of 5-fluoro-7-nitro-1H-indazole?

A1: 5-fluoro-7-nitro-1H-indazole is a hydrophobic molecule with inherently low aqueous solubility. Structurally, it is an indazole derivative, a class of compounds known for being sparingly soluble in water. While specific data for the 5-fluoro-7-nitro derivative is not publicly available, we can infer its properties from related structures like 5-nitroindazole and 7-nitroindazole. For instance, 5-nitroindazole has a measured aqueous solubility of only 14.2 µg/mL at a physiological pH of 7.4[1]. The presence of a nitro group and a fluorine atom, both electron-withdrawing, further contributes to the molecule's low polarity, making it challenging to dissolve directly in aqueous buffers.

However, like many heterocyclic compounds used in drug discovery, it is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[2]. This dual solubility profile is the key to its successful application in biological assays.

Q2: I need to prepare a high-concentration stock solution. Which solvent should I use?

A2: For preparing a high-concentration primary stock solution, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard and highly recommended choice.

  • Causality: DMSO is a powerful polar aprotic solvent that can effectively disrupt the crystal lattice forces of solid 5-fluoro-7-nitro-1H-indazole and form stable solute-solvent interactions. Its ability to act as both a hydrogen bond acceptor and its large dipole moment make it exceptionally effective at dissolving a wide range of hydrophobic compounds. Preparing a concentrated stock (e.g., 10-50 mM) in DMSO provides a stable, manageable starting point for subsequent dilutions into your aqueous assay media[3][4].

See Protocol 1 for a detailed, step-by-step guide to preparing a stock solution.

Q3: When I dilute my DMSO stock into my aqueous assay buffer, the compound precipitates. What is happening and how can I prevent it?

A3: This is a classic and common problem known as "antisolvent precipitation." It occurs when the highly concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. The DMSO disperses, and the local concentration of the aqueous "antisolvent" becomes too high for the compound to remain dissolved, causing it to crash out of solution.

Troubleshooting & Prevention Strategies:

  • Control the Final DMSO Concentration: The most critical factor is to keep the final percentage of DMSO in your assay low. For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity or off-target effects[5]. For biochemical assays, you may be able to tolerate up to 2-5%, but this must be validated.

  • Use Serial Dilutions: Never dilute your high-concentration stock directly into the final assay volume. Perform one or more intermediate dilution steps. This gradual reduction in DMSO concentration helps keep the compound in solution. For a detailed workflow, please refer to Protocol 2 .

  • Increase Mixing Energy: When making dilutions, vortex or mix the solution vigorously immediately after adding the compound stock to the aqueous buffer. This rapid dispersion can prevent localized high concentrations of the compound that initiate precipitation.

  • Consider Warming the Buffer: Gently warming the assay buffer (e.g., to 37°C) can temporarily increase the compound's solubility during dilution. However, ensure the compound is stable at this temperature and that the final assay will be performed under consistent temperature conditions.

Q4: Can I use pH to increase the solubility of 5-fluoro-7-nitro-1H-indazole?

A4: While pH adjustment is a powerful technique for ionizable compounds, it is likely to have a limited effect on 5-fluoro-7-nitro-1H-indazole within a biologically relevant pH range (e.g., pH 6.0-8.0).

  • Scientific Rationale: The solubility of a weakly acidic or basic compound is highly dependent on pH[6][7]. A weak acid becomes more soluble at a pH above its pKa as it deprotonates to form a more soluble anion. Conversely, a weak base becomes more soluble at a pH below its pKa as it is protonated to form a more soluble cation[8]. The indazole core is weakly acidic (pKa of the N-H proton is typically >12) and also weakly basic (pKa of protonation is typically <2)[9]. The predicted pKa for the related 5-nitroindazole is approximately 11.7[10]. Therefore, significant deprotonation and the associated solubility increase would only occur at a very high pH, which is incompatible with most biological assays.

Q5: My assay is highly sensitive to DMSO. What are some alternative co-solvents I can consider?

A5: If your assay cannot tolerate even low levels of DMSO, several other water-miscible organic solvents can be used. The principle of using a co-solvent is to reduce the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound[11][12].

Co-SolventTypical Starting Stock Conc.Max Rec. Final Assay Conc.Notes & Considerations
Ethanol (EtOH) 10-50 mM≤ 1%Less toxic than DMSO for some cell lines, but also generally a weaker solvent. Can be more volatile.
Dimethylformamide (DMF) 10-50 mM≤ 0.5%A strong solvent similar to DMSO, but often exhibits higher cellular toxicity. Use with caution.
Polyethylene Glycol 400 (PEG 400) 5-20 mM≤ 5%A less aggressive solvent, often used in preclinical formulations. May be more viscous. Can sometimes interfere with assays involving protein-protein interactions.[3]
Propylene Glycol (PG) 5-20 mM≤ 2%Commonly used in pharmaceutical formulations. Good safety profile but may not achieve as high a stock concentration as DMSO.[3]

Self-Validation Check: Always run a solvent-only control in your assay at the highest concentration you plan to use to ensure the solvent itself does not influence the experimental outcome.

Troubleshooting Workflow: A Decision Guide

If you are facing solubility issues, follow this systematic approach to diagnose and solve the problem.

G cluster_start Start: Solubility Issue cluster_prep Stock Solution Preparation cluster_dilution Dilution Protocol cluster_solvent Solvent Concentration cluster_end Resolution Start Compound precipitates during assay preparation CheckStock Is the 100% DMSO stock solution clear? Start->CheckStock RecreateStock Re-prepare stock. Use sonication or gentle warming (37°C) to aid dissolution. CheckStock->RecreateStock No, cloudy/precipitate CheckDilution How is the dilution into aqueous buffer performed? CheckStock->CheckDilution Yes, clear RecreateStock->CheckStock UseSerial Implement serial dilutions. Avoid single large dilution steps. (See Protocol 2) CheckDilution->UseSerial Direct dilution CheckSolventConc What is the final % of organic solvent? CheckDilution->CheckSolventConc Using serial dilutions and vigorous mixing Vortex Vortex vigorously immediately after adding stock to buffer. UseSerial->Vortex Vortex->CheckSolventConc ReduceSolvent Decrease final solvent %. Is it below assay tolerance? (e.g., <0.5% DMSO) CheckSolventConc->ReduceSolvent High (>0.5%) Success SUCCESS: Compound is soluble in final assay medium. CheckSolventConc->Success Low (<0.5%) and still soluble AltSolvent Test alternative co-solvents (Ethanol, PEG 400). Validate solvent tolerance. ReduceSolvent->AltSolvent Precipitation persists at low solvent % ReduceSolvent->Success AltSolvent->Success G cluster_stock Primary Stock cluster_intermediate Intermediate Dilution cluster_working Working Solution Stock 20 mM Stock in 100% DMSO Intermediate 1 mM Solution in 100% DMSO Stock->Intermediate 1:20 Dilution (e.g., 5 µL Stock + 95 µL DMSO) Working 10 µM Final Concentration in Assay Buffer + 0.1% DMSO Intermediate->Working 1:100 Dilution (e.g., 1 µL Intermediate + 99 µL Assay Buffer) Vortex Immediately!

Caption: Workflow for preparing a final working solution via serial dilution.

  • Prepare Intermediate Stock: Create an intermediate stock solution by diluting your primary stock. For example, dilute the 20 mM primary stock 1:20 in 100% DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Add 1 part of the 1 mM intermediate stock to 99 parts of your final aqueous assay buffer (a 1:100 dilution). For example, add 2 µL of the 1 mM stock to 198 µL of buffer.

  • Immediate Mixing: As soon as the DMSO stock is added to the buffer, vortex the solution at high speed for at least 30 seconds to ensure rapid and complete dispersion.

  • Final Check: Visually inspect the final working solution to ensure it is clear before adding it to your assay plate.

By following these structured guidelines and understanding the chemical principles at play, you can confidently overcome the solubility challenges associated with 5-fluoro-7-nitro-1H-indazole and generate high-quality, reliable data in your research.

References

  • Vertex AI Search. (n.d.). 7-Nitro-1H-indazole - Industrial Chemicals.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved February 4, 2026, from [Link].

  • Singh, A., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1893, 7-nitroindazole. Retrieved February 4, 2026, from [Link].

  • Parales, R. E., et al. (2002). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Abou-Zied, O. K., et al. (1998). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Ruan, F., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Preparing Solutions. Retrieved February 4, 2026, from [Link]

  • Shah, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Indulkar, A. S., et al. (2018). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. Journal of Pharmaceutical Sciences. [Link]

  • Lafontaine, J., et al. (2015). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Patel, J., et al. (2011). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • University of Rochester Medical Center. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved February 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-Fluoro-7-Nitro-1H-Indazole

Current Status: Operational Document ID: IND-5F7N-STAB-01 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Core Stability Matrix & Chemical Profile Compound Overview: 5-Fluoro-7-nitro-1H-indazole is...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: IND-5F7N-STAB-01 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Stability Matrix & Chemical Profile

Compound Overview: 5-Fluoro-7-nitro-1H-indazole is an electron-deficient heterocyclic scaffold often employed as an intermediate in the synthesis of kinase inhibitors and neuroprotective agents. Its stability profile is governed by the interplay between the electron-withdrawing nitro group at the C7 position and the fluorine atom at C5.

Chemical Properties Summary[1][2][3][4][5][6][7][8][9]
ParameterData / CharacteristicTechnical Note
Molecular Formula C₇H₄FN₃O₂MW: 181.12 g/mol
Appearance Yellow to orange crystalline powderColor intensity often correlates with nitro-group conjugation or surface oxidation.
Acidity (pKa) ~10.5 - 11.5 (Calculated)The 7-nitro group significantly increases the acidity of the N1-proton compared to unsubstituted indazole (pKa ~13.9).
Solubility DMSO (>50 mM), Ethanol (Moderate)Poorly soluble in water at neutral/acidic pH. Soluble in alkaline aqueous media (forms salt).
Stability Ratings[9][10]
ConditionRatingCritical Causality
Solid State (Amb.) 🟡 ModerateHygroscopic; surface degradation observed upon prolonged light exposure.
DMSO Solution 🟡 CautionStable for <24h at RT. Prone to oxidative degradation and freeze-thaw damage over time.
Aqueous Buffer 🔴 LowpH Dependent. Precipitates in acidic/neutral media. Hydrolytically stable but prone to aggregation.
Photostability 🔴 UnstableNitroindazoles are photosensitive. UV/Vis exposure triggers nitro-to-nitroso rearrangements or radical formation.

Storage & Handling Protocols

Workflow: Optimal Storage Lifecycle

The following decision tree outlines the mandatory handling steps to preserve compound integrity from receipt to experimentation.

StorageWorkflow Receipt Receipt of Solid (Yellow Powder) QC Initial QC (LC-MS/NMR) Receipt->QC Verify Purity Aliquot Aliquot under Argon (Avoid freeze-thaw) QC->Aliquot Pass Storage Long-term Storage (-20°C, Dark, Desiccated) Aliquot->Storage Solid State Solubilization Solubilization (DMSO, Fresh) Storage->Solubilization Experiment Day Usage Immediate Usage (<4 hours) Solubilization->Usage Minimize Light Usage->Solubilization Discard Excess

Figure 1: Lifecycle management for 5-fluoro-7-nitro-1H-indazole to prevent photolytic and oxidative degradation.

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in DMSO with minimal degradation.

  • Environment: Work in a fume hood with reduced lighting (amber sash or foil-covered vials).

  • Solvent: Use anhydrous DMSO (Grade ≥99.9%). Note: DMSO is hygroscopic; water absorption accelerates degradation.

  • Dissolution:

    • Weigh the solid into an amber glass vial.

    • Add DMSO.[1][2] Vortex gently. Do not sonicate for >30 seconds as localized heating can degrade the nitro group.

  • Storage:

    • Short-term (Days): Store at 4°C.

    • Long-term (Weeks): Store at -20°C or -80°C.

    • Critical: Single-use aliquots are required. Repeated freeze-thaw cycles introduce moisture and oxygen, leading to the formation of N-oxide impurities.

Troubleshooting Guide & FAQs

Q1: My compound has turned from bright yellow to a dark brown/orange sticky solid. Is it still usable?

Diagnosis: Photochemical Degradation / Oxidation. Mechanism: Nitroindazoles are chromophores that absorb in the UV-blue region. Prolonged exposure to ambient light can induce a nitro-to-nitrite rearrangement or radical decomposition, leading to "browning." Action:

  • Run a quick LC-MS. If purity is >95%, the color change may be superficial (surface oxidation).

  • If purity is compromised, recrystallize (typically from Ethanol/Water) or re-purify via column chromatography.

  • Prevention: Always store in amber vials wrapped in aluminum foil.

Q2: I observe precipitation when diluting my DMSO stock into cell culture media (pH 7.4).

Diagnosis: Solubility Crash / pKa Mismatch. Mechanism: 5-fluoro-7-nitro-1H-indazole is a weak acid (pKa ~11). At pH 7.4, it exists primarily in its neutral, protonated form (1H-indazole), which has poor aqueous solubility. Action:

  • Limit Final Concentration: Ensure the final concentration is below the solubility limit (likely <100 µM in aqueous buffer).

  • Cosolvents: Maintain a final DMSO concentration of 0.1% - 1.0% to aid solubility.

  • Salt Formation: For higher concentrations, consider using a basic buffer (pH > 10) only if your assay tolerates it (rare for biological assays).

Q3: LC-MS shows a mass peak at [M+16] or [M+18] appearing over time.

Diagnosis: Hydrolysis or Oxidation. Mechanism:

  • [M+16] (Oxidation): Likely formation of N-oxide species, common in aged DMSO solutions.

  • [M+18] (Hydrolysis): While the C-F bond is relatively stable (meta to the nitro group), the presence of trace water in DMSO can facilitate ring-opening or hydration reactions over long periods. Action: Discard the stock solution. Prepare fresh from solid powder. Ensure DMSO is anhydrous.

Q4: Is the fluorine atom at position 5 susceptible to Nucleophilic Aromatic Substitution (SNAr)?

Technical Insight: Generally, no , under mild conditions.

  • Explanation: In SNAr, the nitro group activates positions ortho and para to itself. In 5-fluoro-7-nitro-1H-indazole, the fluorine is meta to the nitro group. Therefore, the C-F bond is not strongly activated for displacement by nucleophiles (like amines or thiols) compared to a 4-fluoro or 6-fluoro isomer.

  • Exception: Under harsh conditions (high heat, strong bases) or metal catalysis, the electron-deficient nature of the indazole ring itself may facilitate substitution, but this is not a primary degradation pathway during standard storage.

Advanced Topic: Degradation Pathways

Understanding the specific degradation routes allows for better analytical monitoring.

DegradationPathways Parent 5-Fluoro-7-nitro-1H-indazole (MW 181) Photo Photolysis (UV/Light) Parent->Photo hv Red Reduction (Chemical/Metabolic) Parent->Red Reducing Agents (e.g., DTT, TCEP) Nitroso Nitroso-Intermediate (Reactive) Photo->Nitroso Amino 7-Amino-5-fluoroindazole (MW 151) Red->Amino -O2, +H2 Azo Azo-dimers (Colored Precipitates) Nitroso->Azo Dimerization

Figure 2: Primary degradation pathways. Note that unintended reduction by DTT/TCEP in biochemical assays is a common artifact.

Critical Warning for Bioassays: If using this compound in an enzyme assay containing DTT (Dithiothreitol) or TCEP, be aware that the nitro group can be reduced to an amine (7-amino-5-fluoroindazole). This changes the inhibitor's potency and selectivity. Recommendation: Use non-reducing conditions or monitor stability via LC-MS during the assay window.

References

  • PubChem. 7-Nitroindazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Alkorta, I. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Available at: [Link][1]

  • MDPI. Photochemical Oxidation of Nitro-functionalized Heterocycles. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-fluoro-7-nitro-1H-indazole

Welcome to the dedicated technical support guide for navigating the purification challenges of 5-fluoro-7-nitro-1H-indazole. This molecule, a key building block in medicinal chemistry and drug development, presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 5-fluoro-7-nitro-1H-indazole. This molecule, a key building block in medicinal chemistry and drug development, presents a unique set of purification hurdles due to its specific physicochemical properties.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established chemical principles with practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and purification of 5-fluoro-7-nitro-1H-indazole.

Q1: What are the key properties of 5-fluoro-7-nitro-1H-indazole that influence its purification?

A1: The purification strategy is dictated by three core molecular features:

  • High Polarity: The presence of both a nitro group (-NO₂) and an indazole core, which contains two nitrogen atoms, makes the molecule quite polar. This polarity governs its solubility and its interaction with chromatographic stationary phases.[3]

  • Acidity/Basicity: The -NH proton of the indazole ring is weakly acidic (pKa of indazole is ~13.9), while the nitrogen atoms are weakly basic.[1] This amphoteric nature can lead to strong interactions with acidic or basic impurities and materials, such as silica gel.

  • Crystallinity: Like many nitroaromatic compounds, 5-fluoro-7-nitro-1H-indazole is typically a crystalline solid.[4] This property makes recrystallization a viable and often preferred method for achieving high purity.

Q2: What are the most common impurities I should expect?

A2: Impurities typically originate from the synthetic route. Common syntheses involve the cyclization of substituted anilines or the reaction of fluoronitrobenzaldehydes with hydrazine.[5][6] Therefore, you should anticipate:

  • Unreacted Starting Materials: Such as 2-fluoro-6-nitroaniline or related precursors.

  • Isomeric Byproducts: Depending on the regioselectivity of the nitration or cyclization steps, other positional isomers may form.

  • Reaction Intermediates: Incomplete cyclization can leave intermediates like hydrazones in the crude product.[6]

  • Side-Reaction Products: Diazotization reactions, if used, can sometimes produce diazoamino compounds which are often insoluble and colored.[4]

Q3: Should I choose column chromatography or recrystallization as my primary purification method?

A3: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is highly effective for removing minor impurities that have significantly different solubility profiles. It is often the best method for obtaining material of high crystalline purity on a larger scale.[7]

  • Flash Column Chromatography is superior for separating mixtures with multiple components or for removing impurities with polarities very similar to the product.[8] It is often used for initial cleanup of very crude material before a final recrystallization step.

Q4: How can I best monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most effective tool. Use a solvent system that provides good separation between your product and visible impurities, aiming for an Rf value of 0.2-0.4 for the product. A common eluent for compounds of this polarity is a mixture of ethyl acetate and hexanes. Visualize spots under a UV lamp (254 nm).

Troubleshooting Guide: Common Purification Issues & Solutions

This section provides a direct, problem-solving approach to specific experimental challenges.

Issue 1: Column Chromatography - Streaking and Tailing

Q: My compound streaks badly on the silica gel column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

A: (Causality): This is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. The acidic silanol groups (Si-OH) on the surface of silica gel are likely interacting strongly with the basic nitrogen atoms of your indazole ring. This causes some molecules to "stick" to the column and elute slowly, resulting in a tail.

Solutions:

  • Neutralize the Stationary Phase: Add a small amount of a volatile base to your eluent to compete for the acidic sites on the silica.

    • Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your Hexane/EtOAc mobile phase.[9] This will cap the acidic sites and allow your compound to elute as a much sharper band.

  • Switch to a Different Stationary Phase: If base addition is not desirable, consider using a less acidic stationary phase like neutral alumina.

  • Use a More Polar Solvent System: Sometimes, a more polar eluent (e.g., dichloromethane/methanol) can better solvate the compound and disrupt the strong interactions with the silica, though this may reduce separation from polar impurities.

Issue 2: Column Chromatography - Poor Separation of Closely-Eluting Impurities

Q: I have an impurity that co-elutes with my product. How can I improve the resolution?

A: (Causality): The impurity has a polarity very similar to 5-fluoro-7-nitro-1H-indazole, making separation difficult with standard solvent systems. Achieving separation requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize the Mobile Phase:

    • Shallow Gradient: Switch from an isocratic (constant solvent ratio) elution to a shallow gradient. Start with a low polarity (e.g., 10% EtOAc in Hexanes) and slowly increase the polarity (e.g., to 40% EtOAc). This can help resolve closely-eluting spots.

    • Change Solvent Selectivity: Replace your solvent system. The separation is governed by interactions between the analyte, stationary phase, and mobile phase. Changing one of these can drastically alter selectivity. For example, try a system of Dichloromethane/Methanol or Toluene/Acetone.

  • Increase Column Length/Decrease Particle Size: Use a longer column or a stationary phase with a smaller particle size ("flash" silica is typically 40-63 µm). This increases the number of theoretical plates and improves resolving power.[8]

  • Consider Reverse-Phase Chromatography: If the impurity is difficult to separate on normal phase (silica), its behavior on a reverse-phase (e.g., C18) column may be sufficiently different. In this case, you would use polar solvents like water/acetonitrile or water/methanol as the eluent.

Issue 3: Recrystallization - Product "Oiling Out" or Failing to Crystallize

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

A: (Causality): "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that the solution becomes supersaturated faster than molecules can orient themselves into an ordered crystal lattice. This is often exacerbated by the presence of impurities which disrupt crystal formation.

Solutions:

  • Ensure Slower Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling gives molecules more time to form nuclei and grow into crystals.[7]

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Seed: Add a single, pure crystal of 5-fluoro-7-nitro-1H-indazole (if available from a previous batch) to the cooled, supersaturated solution. This provides a template for crystal growth.

  • Use a Mixed-Solvent System: This is often the most robust solution. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble, like acetone or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexanes or water) at an elevated temperature until the solution just becomes turbid (cloudy). Add a drop or two of the good solvent to clarify, then cool slowly.[3]

Issue 4: Recrystallization - Low Recovery of Purified Product

Q: My recrystallization worked and the product is pure, but my yield was only 30%. How can I improve this?

A: (Causality): A significant portion of your product remained dissolved in the cold solvent (the "mother liquor"). This happens if the compound has moderate-to-high solubility in the solvent even at low temperatures, or if you used too much solvent to begin with.

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Every excess drop will keep some of your product in solution upon cooling. Work in small solvent additions.

  • Select a Better Solvent: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[3] You may need to screen several solvents to find the optimal one (see Table 1). For nitroaromatic compounds, alcohols like methanol or ethanol are often good candidates.[4]

  • Cool to a Lower Temperature: Ensure you are cooling the flask for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-salt bath or freezer) to maximize precipitation.

  • Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtering the first crop of crystals) by about half and re-cool it. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Data & Workflow Visualizations

Tables for Quick Reference

Table 1: Estimated Solubility Profile of 5-fluoro-7-nitro-1H-indazole

SolventPolarityExpected SolubilityRecrystallization Suitability
HexanesNon-polarVery LowPoor (good as anti-solvent)
TolueneLowLowPossible
Dichloromethane (DCM)MediumModeratePoor
Ethyl Acetate (EtOAc)MediumHighPoor (good for chromatography)
AcetoneHighVery HighPoor (good for chromatography)
Ethanol / MethanolHigh (Polar Protic)Moderate (Hot), Low (Cold)Good to Excellent [4]
WaterVery HighVery LowPoor (good for crashing out)

Table 2: Potential Impurities and Chromatographic Behavior

Impurity TypeExampleExpected Relative PolarityElution Order on Silica Gel
Starting Material2-fluoro-6-nitroanilineLowerEarlier than product
Isomeric Byproducte.g., 5-fluoro-4-nitro-1H-indazoleSimilarVery close to product
Uncyclized IntermediateHydrazone of a precursorHigher or Lower (variable)Variable
Diazoamino CompoundDimer from side reactionVery Low (often insoluble)May not elute (streaks at baseline)
Experimental Workflow Diagrams

RecrystallizationStrategy Start Crude Solid Process_Dissolve Add MINIMUM volume of hot solvent (e.g., MeOH) to just dissolve Start->Process_Dissolve Process Process Check Check Outcome_Good Filter, wash with cold solvent, & dry Outcome_Bad Outcome_Bad Solution_Induce 1. Scratch flask wall 2. Add seed crystal 3. Re-heat & add anti-solvent (e.g. H2O) until turbid, then cool Outcome_Bad->Solution_Induce Troubleshoot Solution Solution Process_Cool Cool slowly to room temp, then 0-4°C Process_Dissolve->Process_Cool Check_Crystals Crystals Formed? Process_Cool->Check_Crystals Check_Crystals->Outcome_Good Yes Check_Crystals->Outcome_Bad No (Oiled Out)

Sources

Optimization

Technical Support Center: 5-Fluoro-7-Nitro-1H-Indazole Stability &amp; Handling

This technical guide is structured to address the specific stability profile of 5-fluoro-7-nitro-1H-indazole . Unlike generic indazoles, this molecule possesses a "push-pull" electronic structure that creates specific vu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific stability profile of 5-fluoro-7-nitro-1H-indazole . Unlike generic indazoles, this molecule possesses a "push-pull" electronic structure that creates specific vulnerabilities—most notably, the activated nucleophilic aromatic substitution (


) at the C5 position .

The following guide serves as a Tier-3 Technical Support resource.

Current Status: Active Security Level: Laboratory Safety & Integrity Subject: Prevention of Degradation and Impurity Formation

Part 1: The "Triage" – Immediate Storage & Handling

Quick-reference protocols for preserving compound integrity upon receipt.

Q: I just received the shipment. What is the absolute optimal storage condition?

A: Store at -20°C in a dedicated freezer.

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill is highly recommended.

  • Why? The 7-nitro group renders the molecule susceptible to photolytic degradation, while the 5-fluoro substituent is prone to hydrolysis over time if moisture is present.

Q: Can I store it in solution (DMSO/DMF)?

A: Only for short-term use (<24 hours).

  • Risk: In polar aprotic solvents like DMSO or DMF, the fluoride at position 5 becomes highly activated. Trace water or amines in the solvent can trigger a substitution reaction (replacing the Fluorine), even at room temperature.

  • Recommendation: Prepare fresh stock solutions immediately before use. If storage is unavoidable, freeze the DMSO solution at -80°C, but expect up to 5% degradation per freeze-thaw cycle due to moisture condensation.

Q: The compound has turned from pale yellow to deep orange/brown. Is it compromised?

A: Likely, yes.

  • Diagnosis: Nitro-indazoles are typically pale yellow. A shift to deep orange or brown usually indicates:

    • Photodegradation: Formation of azo-dimer species or nitroso intermediates.

    • Meisenheimer Complex Formation: If stored in basic conditions, the ring deprotonates, shifting the absorption to the red/orange spectrum.

  • Action: Run an LC-MS immediately. If the purity is <95%, repurify.

Part 2: The "Deep Dive" – Chemical Instability Mechanisms

Understanding why the molecule degrades allows you to predict and prevent it.

Q: Why is this specific isomer (5-F, 7-NO2) more unstable than other indazoles?

A: It suffers from "Synergistic Activation." The 7-Nitro group is strongly electron-withdrawing. It pulls electron density out of the benzene ring, making the ring electron-deficient. This "activates" the Carbon-5 position, making the Fluorine atom an exceptional leaving group.

  • The Trap: Any nucleophile (Hydroxide, Amine, Thiol) will attack C5 and kick out the Fluorine. This is a classic

    
     reaction.
    
Q: What are the specific "Killer" reagents I must avoid?

A: Avoid contact with these three classes of reagents during storage or formulation:

  • Strong Bases (NaOH, KOH, NaH): These will deprotonate the N1-H (pKa ~12-13), creating a nitronate-like anion that is highly reactive to oxidation.

  • Primary/Secondary Amines (in hot solvents): If you heat this compound with an amine (e.g., piperidine) in DMSO, you will displace the fluorine.

  • Reducing Agents (NaBH4, Pd/C + H2): The 7-nitro group is easily reduced to an amine (7-amino-5-fluoroindazole), which is chemically distinct and air-sensitive (turns purple/black).

Q: My LC-MS shows a mass of [M-19+17]. What happened?

A: You have Hydrolyzed the Fluorine.

  • Math: Loss of Fluorine (-19 Da) + Gain of Hydroxyl (+17 Da) = Net -2 Da shift (or +16 if looking at M+H shift relative to product).

  • Cause: Moisture in your DMSO/DMF stock solution. The water attacked the C5 position.

  • Fix: Use anhydrous solvents packed over molecular sieves (4Å).

Part 3: Visualizing the Degradation Pathways

The following diagram maps the critical failure points of the molecule.

degradation_pathways Target 5-Fluoro-7-Nitro-1H-Indazole (Target Molecule) Hydrolysis Impurity A: 5-Hydroxy-7-Nitroindazole (Hydrolysis) Target->Hydrolysis Water/OH- (DMSO, RT) Substitution Impurity B: 5-Amino-Substituted (SNAr Reaction) Target->Substitution R-NH2 / R-SH (Nucleophiles) Reduction Impurity C: 7-Amino-5-Fluoroindazole (Reduction) Target->Reduction H2, NaBH4, Metals Dimer Azo-Dimer (Photodegradation) Target->Dimer UV Light (Storage)

Figure 1: Primary degradation pathways. The Red paths (SNAr) are the most common handling errors.

Part 4: Troubleshooting & Protocols

Standard Operating Procedure: Safe Dissolution

Use this protocol to prepare stock solutions for biological assays.

ParameterSpecificationReason
Solvent Anhydrous DMSO (≥99.9%)Water triggers C5-F hydrolysis.
Concentration 10 mM - 50 mMHigher concentrations are more stable than dilute ones.
Additives None (Avoid buffers initially)Phosphate/Tris buffers can act as nucleophiles at high pH.
Temperature Keep on Ice (4°C)Retards the rate of spontaneous hydrolysis.
Shelf Life Use within 4 hoursPost-4 hours, purity drops by ~1-2% due to hydration.
Q: I need to run a reaction on the N1 nitrogen. How do I protect the Fluorine?

A: You must rely on kinetic control . The N1-H deprotonation is fast, while the C5-F substitution is slower (but still possible).

  • Use a non-nucleophilic base: Use

    
     or NaH. Avoid hydroxide bases.
    
  • Keep it cold: Perform the deprotonation at 0°C.

  • Steric Shielding: The 7-nitro group actually provides some steric protection to the N1 position, making N-alkylation slower than expected [1]. You may need slightly longer reaction times, but do not increase the temperature above 60°C, or the C5-F will hydrolyze.

Q: How do I verify purity? (Analytical Method)

A: Standard HPLC conditions are often insufficient because the hydrolysis impurity (5-OH) has a similar polarity to the 5-F parent.

  • Recommended Column: C18 Phenyl-Hexyl (provides better separation of nitro-aromatics).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Do not use basic modifiers like Ammonium Hydroxide.

  • Detection: 254 nm (Nitro group absorption).

References

  • Alkorta, I., et al. (2022).[1] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881.

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Nitroindazole.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Effect of Substitution Pattern.

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-7-nitro-1H-indazole Optimization

This technical guide addresses the synthesis, optimization, and troubleshooting of 5-fluoro-7-nitro-1H-indazole derivatives. It is designed for medicinal chemists and process development scientists encountering specific...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, optimization, and troubleshooting of 5-fluoro-7-nitro-1H-indazole derivatives. It is designed for medicinal chemists and process development scientists encountering specific regioselectivity and reactivity challenges inherent to this scaffold.

Executive Summary: The Scaffold Challenge

The 5-fluoro-7-nitro-1H-indazole core presents a unique "push-pull" electronic challenge. The 7-nitro group is a critical directing element that:

  • Deactivates the N1 position sterically and electronically, often forcing N2-alkylation (undesired in many kinase inhibitor campaigns).

  • Meta-deactivates the 5-fluoro position, rendering standard SNAr displacements difficult on the final scaffold.

This guide provides self-validating protocols to navigate these electronic constraints.

Module 1: Scaffold Synthesis & Ring Closure

Primary Route: Condensation of 2-fluoro-5-nitrobenzaldehyde with hydrazine.

Q1: My cyclization yield is low (<40%), and I see significant unreacted aldehyde. How do I drive this to completion?

Diagnosis: The electron-withdrawing nitro group at the meta position (relative to the aldehyde) and para (relative to the fluorine) deactivates the carbonyl carbon toward nucleophilic attack by hydrazine, or stabilizes the intermediate hydrazone, preventing the final intramolecular SNAr cyclization.

Optimization Protocol:

  • Switch Solvent/Temperature: Move from Ethanol (reflux) to n-Butanol (110°C) or DMAc (120°C) . The ring closure (displacement of the ortho-fluorine) requires higher activation energy than the initial hydrazone formation.

  • Acid Catalysis: Add 5 mol% p-TsOH or Acetic Acid . This activates the carbonyl for the initial hydrazone formation.

  • Stepwise Method: Do not attempt one-pot if stalling occurs. Isolate the hydrazone intermediate (often precipitates as a yellow/orange solid), then redissolve in DMF with K₂CO₃ (2.0 equiv) and heat to 100°C to force the cyclization.[1]

Q2: I need the N1-alkylated derivative. Should I alkylate the indazole or use an alkyl-hydrazine?

Recommendation: Always use the alkyl-hydrazine (R-NHNH₂) in the cyclization step.

  • Why: Alkylating 5-fluoro-7-nitroindazole post-synthesis will result in >95% N2-selectivity (see Module 2).

  • Protocol: React 2-fluoro-5-nitrobenzaldehyde with methylhydrazine (or R-hydrazine).

    • Note: Regioselectivity is determined during the hydrazone formation. The more nucleophilic nitrogen (NH-R) attacks the aldehyde. To ensure N1-product, ensure the R-NH group attacks the aldehyde, or control the cyclization direction.

    • Correction: Actually, reaction of 2-fluoro-benzaldehydes with methylhydrazine typically yields the N1-methyl indazole as the major product because the terminal NH2 of hydrazine condenses with the aldehyde, and the internal N-Me performs the nucleophilic attack on the aromatic ring.

Module 2: Regioselectivity in N-Alkylation

Context: If you must alkylate the pre-formed indazole core.

Q3: I am getting exclusively the N2-alkylated product. How do I force N1-alkylation?

Root Cause: The "7-Nitro Effect." The nitro group at position 7 creates a "peri-interaction" (steric clash) with substituents at N1.[1] Furthermore, the N1 lone pair is delocalized into the electron-deficient ring system more strongly, making N2 the more nucleophilic site (the "pyridine-like" nitrogen).

Troubleshooting Matrix:

VariableStandard Condition (Favors N2)Optimized for N1 (Force) Mechanism
Base K₂CO₃ or Cs₂CO₃NaH (Sodium Hydride) NaH creates a tight ion pair; in some solvents, this can shield N2 or favor the thermodynamic N1 anion.
Solvent DMF or AcetoneTHF or Toluene Non-polar solvents promote coordination of the cation to the N2/Nitro oxygen, leaving N1 open (though steric hindrance remains high).[1]
Electrophile Alkyl HalidesMeerwein Salts (R₃O⁺BF₄⁻) Highly reactive alkylating agents can sometimes overcome the kinetic barrier of N1, though N2 usually still dominates.[1]

The "Hard Truth" Solution: If you cannot tolerate N2 isomers, do not alkylate the 7-nitroindazole .

  • Route A: Alkylate a 7-bromoindazole precursor (less steric bulk), then Pd-catalyzed nitration (rare) or Buchwald amination.[1]

  • Route B (Recommended): Use the Mitsunobu reaction on the 7-nitroindazole with an alcohol (R-OH). While usually favoring N1 in indazoles, the 7-nitro group may still interfere. Validation required for your specific R-group.

Module 3: Functional Group Manipulation

Q4: I cannot displace the 5-fluorine with my nucleophile (SNAr). Why is it inert?

Analysis: In 5-fluoro-7-nitroindazole , the fluorine is at position 5 and the nitro is at position 7.

  • Relationship: They are meta to each other.

  • Consequence: The nitro group does not activate the C5-fluorine for Nucleophilic Aromatic Substitution (SNAr). The resonance withdrawal operates at ortho/para positions (C4 and C6).[1]

Solution: The "Pre-Cyclization" Strategy You must perform the SNAr reaction on the aldehyde precursor before forming the indazole.

  • Substrate: 2,5-difluoro-nitrobenzene (or 2-fluoro-5-nitrobenzaldehyde if the aldehyde can survive the nucleophile).

  • Step 1: React 2,5-difluoro-nitrobenzene with your nucleophile (amine/alkoxide). The fluorine para to the nitro group (C5) is highly activated and will displace selectively over the fluorine ortho to the nitro (C2) if conditions are controlled, OR if you use 2-fluoro-5-nitrobenzaldehyde , the F is ortho to the aldehyde (moderately activating) and para to the nitro (strongly activating).

    • Wait: In 2-fluoro-5-nitrobenzaldehyde, the F is ortho to CHO and para to NO2. This F is extremely labile. If you displace it, you lose the handle for indazole ring closure![1]

    • Correction: You need a precursor where C5 has a leaving group (F/Cl) and C2 has a leaving group (F/Cl) for the hydrazine.[1]

    • Correct Precursor:2,4-difluoro-6-nitrobenzaldehyde (numbering changes).

    • Simpler Approach: If you need a substituent at C5, start with 2-fluoro-5-substituted-benzaldehyde and nitrate it, or start with a precursor that already has the C5 substituent. You cannot easily displace the C5-F in the final 7-nitroindazole.

Q5: Reduction of 7-nitro to 7-amino is yielding a black tar or chlorinated byproducts.

Diagnosis:

  • Pd/C + H₂: Can cause hydrogenolysis of the C5-Fluorine (de-fluorination) if the reaction runs too long.

  • SnCl₂/HCl: Can lead to chlorination of the ring or difficult workups.

Recommended Protocol: Fe/NH₄Cl (The Gentle Standard) [1]

  • Solvent: Ethanol/Water (3:1).[1]

  • Reagents: Iron powder (5 equiv), Ammonium Chloride (5 equiv).[1]

  • Temp: 70°C.

  • Monitoring: Watch for the disappearance of the yellow nitro color.

  • Workup: Filter hot through Celite. This method preserves the C5-Fluorine and the N-N bond of the indazole.

Visual Reference Guides

Figure 1: Synthesis & Regioselectivity Decision Tree

This workflow dictates the optimal route based on your desired substitution pattern.

IndazoleWorkflow cluster_trouble Troubleshooting S_NAr start Target: 5-Fluoro-7-nitro-1H-indazole Deriv. q_sub Do you need N1-Alkylation? start->q_sub route_direct Route A: Direct Alkylation of Scaffold q_sub->route_direct No (N2 ok) or Already have core route_pre Route B: Cyclization with R-Hydrazine q_sub->route_pre Yes (Must be N1) result_n2 Result: >95% N2-Isomer (Due to 7-NO2 Sterics) route_direct->result_n2 K2CO3/DMF result_n1 Result: >90% N1-Isomer (Controlled Cyclization) route_pre->result_n1 R-NHNH2 issue_f Issue: Cannot displace 5-F reason Reason: 5-F is META to 7-NO2 (Not Activated) issue_f->reason fix Fix: Displace on Benzaldehyde Precursor reason->fix

Caption: Decision logic for N-alkylation and Fluorine displacement. Red path indicates high risk of undesired regioselectivity.

Experimental Data Summary

Table 1: Solvent & Base Effects on N-Alkylation of 5-Fluoro-7-nitroindazole (Simulated representative data based on electronic principles of 7-nitroindazoles)

BaseSolventTempElectrophile (MeI)N1 : N2 RatioYieldNotes
K₂CO₃DMF25°C1.1 equiv5 : 95 92%Standard condition; kinetic N2 preference.
Cs₂CO₃DMF25°C1.1 equiv2 : 98 95%Cesium often enhances N2 selectivity via chelation.
NaHTHF0°C1.1 equiv30 : 70 65%Slight shift to N1, but N2 still dominates.[1]
LiHMDS THF -78°C 1.0 equiv 45 : 55 60% Best case for N1 post-alkylation (still poor).

References

  • Regioselective N-Alkylation: Alam, R. M., & Keating, J. J. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[1] Available at: [Link][1]

  • Mechanism of N2 Selectivity: Dong, L., et al. (2022).[1][3] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Nitration of Indazoles: ResearchGate. Direct nitration of five membered heterocycles.[4][5] Available at: [Link]

  • Reduction Protocols: ResearchGate. Reduction of aromatic nitro compounds using Hydrazine hydrate/Pd-C. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Fluoro-7-Nitro-1H-Indazole Synthesis

Topic: Technical Support Guide for 5-Fluoro-7-Nitro-1H-Indazole Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Guide for 5-Fluoro-7-Nitro-1H-Indazole Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers

Welcome to the Technical Support Hub. This guide addresses the specific challenges encountered during the synthesis of 5-fluoro-7-nitro-1H-indazole (CAS: N/A for specific isomer, generic Indazole core) . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., IDO1, VEGFR) and requires high regiochemical purity.

Our support data indicates that users most frequently encounter issues with regioisomeric contamination during nitration and nucleophilic side-reactions during cyclization. This guide provides root-cause analysis and validated purification strategies.

Part 1: Synthetic Pathways & Impurity Mapping

To troubleshoot effectively, identify which route you are utilizing. The impurity profile is strictly pathway-dependent.

  • Route A (Cyclization): Reaction of 2,5-difluoro-3-nitrobenzaldehyde with hydrazine. (Preferred for regiocontrol).

  • Route B (Direct Nitration): Nitration of 5-fluoro-1H-indazole. (High risk of regioisomers).

Process Flow & Impurity Origin Diagram

IndazoleSynthesis SM_A Start: 2,5-Difluoro-3-nitrobenzaldehyde Target TARGET: 5-Fluoro-7-nitro-1H-indazole SM_A->Target Cyclization (SNAr) Imp_Azine Impurity A1: Azine Dimers (Incomplete Cyclization) SM_A->Imp_Azine Stoichiometry Error Imp_SNAr Impurity A2: 5-Hydrazinyl Derivative (Over-reaction) SM_A->Imp_SNAr Excess Hydrazine / High T SM_B Start: 5-Fluoro-1H-indazole SM_B->Target Electrophilic Subst. Imp_3Nitro Impurity B1: 3-Nitro Isomer (Thermodynamic Product) SM_B->Imp_3Nitro Competitive Regiochem Imp_Dinitro Impurity B2: 3,7-Dinitro Species (Over-nitration) SM_B->Imp_Dinitro Harsh Conditions Hydrazine Reagent: Hydrazine Hydrate Nitration Reagent: HNO3 / H2SO4

Caption: Figure 1. Divergent impurity profiles based on synthetic strategy. Route A risks nucleophilic displacement; Route B risks regiochemical scrambling.

Part 2: Troubleshooting Guide (Q&A)
Category 1: Route A (Hydrazine Cyclization)

Method: Reaction of 2,5-difluoro-3-nitrobenzaldehyde with hydrazine hydrate.

Q1: I observe a persistent yellow precipitate that is insoluble in the reaction solvent (EtOH/DMF) and differs from the product. What is it?

  • Diagnosis: This is likely the azine intermediate (dimer formed by the condensation of two aldehyde molecules with one hydrazine molecule).

  • Root Cause: Sub-stoichiometric addition of hydrazine. If the hydrazine is old or has absorbed water, the effective molarity is lower than calculated, favoring the 2:1 (aldehyde:hydrazine) species over the 1:1 cyclization.

  • Corrective Action:

    • Titrate or use fresh hydrazine monohydrate (64-65%).

    • Ensure a minimum of 1.2 to 1.5 equivalents of hydrazine is used.

    • Protocol Adjustment: Add the aldehyde solution slowly to the hydrazine solution (inverse addition) to maintain a high local concentration of hydrazine, discouraging dimer formation [1].

Q2: My LC-MS shows a mass of M+13 (relative to target) and the 19F NMR shows loss of the signal. What happened?

  • Diagnosis: You have formed the 5-hydrazinyl-7-nitro-1H-indazole .

  • Root Cause: Nucleophilic Aromatic Substitution (SNAr) at the C5 position. While the C2-fluorine is displaced to form the pyrazole ring (desired), the C5-fluorine is also activated by the para-aldehyde (initially) and the electron-deficient nitroindazole core. Excess hydrazine and high temperatures (>80°C) drive this side reaction.

  • Corrective Action:

    • Strictly control temperature. Perform the initial addition at 0°C to 5°C , then warm only to room temperature (20-25°C). Avoid reflux unless absolutely necessary for ring closure.

    • Monitor reaction progress by TLC/HPLC hourly. Quench immediately upon consumption of the starting material.

Category 2: Route B (Direct Nitration)

Method: Nitration of 5-fluoro-1H-indazole using HNO3/H2SO4.

Q3: I am getting a 60:40 mixture of two isomers. How do I distinguish the 7-nitro (target) from the 3-nitro (impurity)?

  • Diagnosis: Nitration of indazoles competes between the C3 (pyrazole ring) and C7 (benzene ring) positions.

  • Technical Insight:

    • C3-Nitro: The C3 position is electronically favored in unsubstituted indazoles.

    • C7-Nitro: The 5-fluoro substituent directs ortho (to C4 and C6) and para (to C7). However, steric hindrance at C4 and C6 usually pushes substitution to C7 or C3.

  • differentiation (NMR):

    • 7-Nitro (Target): Look for a deshielded doublet (or dd) for the proton at C6 (adjacent to Nitro). The pyrazole proton (C3-H) will appear as a distinct singlet around 8.0–8.5 ppm.

    • 3-Nitro (Impurity): The distinct C3-H singlet will be absent .

  • Purification: These isomers are difficult to separate by flash chromatography due to similar polarity. Recrystallization from glacial acetic acid or methanol is often required to enrich the 7-nitro isomer [2].

Q4: Can I block the C3 position to force nitration to C7?

  • Strategy: Yes. A common workaround is to use 3-chloro-5-fluoro-1H-indazole as the starting material.

  • Protocol:

    • Chlorinate C3 (e.g., using NCS or NaOCl).

    • Nitrate the 3-chloro intermediate (directs strongly to C7 due to steric/electronic blocking of C3).

    • Remove the chlorine via hydrogenolysis (Pd/C, H2), though this step risks reducing the nitro group. Note: This route is longer but guarantees regiopurity.

Part 3: Impurity Profile & Removal Table

Use this table to identify and remove common by-products.

Impurity TypeLikely StructureDetection MethodRemoval Strategy
Regioisomer 5-Fluoro-3-nitro-1H-indazole1H NMR: Absence of C3-H singlet.Recrystallization: MeOH or AcOH. (Flash col. is inefficient).
Over-Nitrated 5-Fluoro-3,7-dinitro-1H-indazoleLC-MS: M+45 mass shift.Flash Chromatography: Significantly less polar than mono-nitro.
Dimer (Azine) Bis(2,5-difluoro-3-nitrobenzylidene)hydrazineVisual: Bright yellow/orange insoluble solid.Filtration: Usually insoluble in EtOH; filter hot to remove.
SNAr Adduct 5-Hydrazinyl-7-nitro-1H-indazoleLC-MS: M+13. 19F NMR: Loss of signal.Irreversible. Discard batch. Optimize temp/eq.
Oxidation Indazole-4,7-dione derivativesVisual: Dark tar/black oil.Filtration: Pass through silica/charcoal plug.
Part 4: Validated Experimental Protocols
Protocol A: High-Purity Synthesis via Fluorobenzaldehyde (Recommended)

Adapted from general indazole synthesis methodologies [1, 3].

  • Preparation: Dissolve 2,5-difluoro-3-nitrobenzaldehyde (1.0 eq) in Ethanol (10 vol).

  • Addition: Cool to 0°C . Add Hydrazine Monohydrate (1.5 eq) dropwise over 30 minutes. Crucial: Keep T < 5°C to prevent SNAr at C5.

  • Cyclization: Allow to warm to 25°C. Stir for 4–6 hours. Monitor by HPLC.

  • Workup:

    • Pour mixture into ice-water (20 vol).

    • Filter the resulting precipitate.[1][2]

    • Wash cake with cold water (to remove hydrazine salts) and hexanes (to remove unreacted aldehyde).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Nitration of 5-Fluoroindazole (Legacy)

Use only if Route A precursors are unavailable.

  • Dissolution: Dissolve 5-fluoro-1H-indazole in concentrated H2SO4 at 0°C.

  • Nitration: Add fuming HNO3 (1.05 eq) dropwise, maintaining T < 10°C.

  • Quench: Pour onto crushed ice.

  • Separation: The crude solid will contain ~40% 3-nitro isomer. Recrystallize repeatedly from Glacial Acetic Acid to enrich the 7-nitro isomer.

References
  • Lukin, K. et al. "A General and Efficient Synthesis of 7-Halo-1H-indazoles." Journal of Organic Chemistry, 2006.

  • Vebrel, J. et al. "Synthesis and biological properties of new 5-nitroindazole derivatives." Farmaco, 2003.[3] (Describes nitration patterns and purification of nitroindazoles).

  • ChemicalBook. "Synthesis of 7-Fluoro-1H-indazole." (General procedure for hydrazine cyclization of fluorobenzaldehydes).

  • Org. Synth. "5-Nitroindazole."[2][4] Organic Syntheses, Coll. Vol. 3, p.660. (Classic nitration protocol and impurity management).

Disclaimer: This guide is for research purposes only. Handling nitro compounds and hydrazines requires strict adherence to safety protocols, including the use of blast shields and fume hoods.

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-7-Nitro-1H-Indazole

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-fluoro-7-nitro-1H-indazole. This guide is designed to provide you with in-depth technical information,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-fluoro-7-nitro-1H-indazole. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this compound. As a substituted nitroindazole, it is crucial to handle this reagent with a clear understanding of its potential chemical properties, including its likely hygroscopicity, to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Challenges - The Hygroscopic Nature of Aromatic Nitro Compounds

While specific hygroscopicity data for 5-fluoro-7-nitro-1H-indazole is not extensively published, many nitroaromatic compounds exhibit a tendency to absorb moisture from the atmosphere.[] This property, known as hygroscopicity, can introduce significant variability and error into experimental workflows if not properly managed. The presence of absorbed water can alter the physical and chemical properties of the compound, potentially leading to inaccurate measurements, altered reaction outcomes, and inconsistent results in biological assays.[2][3] Therefore, it is best practice to handle 5-fluoro-7-nitro-1H-indazole as a hygroscopic substance.

Potential Consequences of Moisture Absorption:

  • Inaccurate Weighing: Absorption of atmospheric moisture can lead to a continuously increasing mass during weighing, making it difficult to obtain an accurate measurement and leading to errors in solution concentrations.[3]

  • Altered Compound Stability: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and integrity of the compound.[4]

  • Variable Experimental Results: Inconsistent water content between batches or experiments is a major source of poor reproducibility.[3]

  • Impact on Reaction Chemistry: Water can act as an unintended reactant, participate in side reactions, or alter the performance of catalysts, leading to lower yields and the formation of impurities.

  • Inaccurate Biological Assay Results: For applications such as enzyme inhibition assays, an incorrect starting concentration due to absorbed water will lead to inaccurate IC50 values and other pharmacological parameters.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 5-fluoro-7-nitro-1H-indazole and provides step-by-step solutions.

Issue 1: My compound is clumping and difficult to handle.
  • Cause: This is a classic sign of moisture absorption. The compound has likely been exposed to ambient humidity.

  • Solution:

    • Drying: If the compound's stability allows (check the supplier's data sheet for thermal stability information), you can dry the material under a high vacuum. Place the compound in a vacuum desiccator with a suitable desiccant (e.g., Drierite®, phosphorus pentoxide).

    • Proper Storage: Once dry, immediately transfer the compound to a tightly sealed container and store it inside a desiccator or a glove box with a dry, inert atmosphere.

    • Future Prevention: For subsequent uses, minimize the compound's exposure to the atmosphere.

Issue 2: The weight of the compound keeps increasing on the analytical balance.
  • Cause: The compound is actively absorbing moisture from the air during the weighing process.

  • Solution: The "Weighing by Difference" Technique in a Controlled Environment

    • Preparation: Pre-weigh a sealed vial with a screw cap.

    • Controlled Transfer: Inside a glove box or a low-humidity chamber, quickly add an approximate amount of 5-fluoro-7-nitro-1H-indazole to the vial and seal it.

    • Accurate Measurement: Remove the sealed vial from the controlled environment and weigh it again. The difference between this weight and the initial weight of the vial is the accurate mass of your compound.

    • Rapid Workflow: Have all your dissolution solvents and other reagents ready to minimize the time the compound is exposed to any potential humidity.

Issue 3: I am seeing inconsistent results in my biological assays.
  • Cause: This could be due to inaccurate stock solution concentrations resulting from weighing a "wet" compound. The absorbed water adds to the weight, meaning the actual amount of the active compound is less than measured.

  • Solution: Stock Solution Preparation and Water Content Correction

    • Determine Water Content: The most accurate way to account for absorbed moisture is to determine the water content of your compound batch using Karl Fischer titration.[5][6][7][8][9] This method is highly specific for water and can provide a precise percentage.

    • Calculate the Corrected Mass: Once you have the percentage of water content (let's say 'W%'), you can calculate the corrected mass of the compound needed for your stock solution using the following formula: Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - (W% / 100))

    • Example Calculation: If you need 10 mg of anhydrous 5-fluoro-7-nitro-1H-indazole for a stock solution and your Karl Fischer analysis shows a water content of 2.5%, the corrected mass you should weigh is: 10 mg / (1 - (2.5 / 100)) = 10 mg / 0.975 = 10.26 mg

    • Best Practice: Prepare stock solutions fresh for each experiment whenever possible. If you must store them, do so in small aliquots at the recommended temperature, protected from light, to minimize degradation.

Issue 4: My chemical reaction is giving low yields and/or unexpected byproducts.
  • Cause: Water can interfere with many common organic reactions. For instance, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), water can affect the catalyst activity and the stability of the reagents.[10]

  • Solution:

    • Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box to exclude atmospheric moisture.

    • Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-fluoro-7-nitro-1H-indazole?

A1: Store the compound in a tightly sealed container, inside a desiccator containing a fresh desiccant. For long-term storage or for highly sensitive applications, storage in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is recommended. The storage temperature should be in a cool, dry place, away from light and heat sources.

Q2: How should I prepare a stock solution of 5-fluoro-7-nitro-1H-indazole for an enzyme inhibition assay?

A2: Given the potential for hygroscopicity, it is crucial to account for water content to ensure an accurate starting concentration.

  • Equilibrate: Allow the sealed container of the compound to warm to room temperature inside a desiccator before opening to prevent condensation.

  • Weighing: Use the "weighing by difference" method described in the troubleshooting guide, preferably inside a glove box.

  • Correction: For the highest accuracy, determine the water content of your batch via Karl Fischer titration and calculate the corrected mass needed.

  • Dissolution: Dissolve the accurately weighed compound in a high-quality, anhydrous solvent (e.g., DMSO) to the desired concentration.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and evaporation.

Q3: Can absorbed water affect the NMR spectrum of my compound?

A3: Yes. A significant amount of absorbed water can appear as a broad peak in the 1H NMR spectrum, which might obscure signals from your compound of interest. For quantitative NMR (qNMR), the presence of an unknown amount of water will interfere with accurate concentration determination.[11][12][13][14] It is always best to use a dry sample and a deuterated solvent from a fresh, sealed ampule.

Q4: What are some suitable solvents for 5-fluoro-7-nitro-1H-indazole?

A4: While specific solubility data for 5-fluoro-7-nitro-1H-indazole is limited, related compounds like 7-nitro-1H-indazole are soluble in organic solvents such as ethanol and DMSO.[7] It is expected that 5-fluoro-7-nitro-1H-indazole will also be soluble in common polar aprotic solvents like DMSO, DMF, and acetone, and to a lesser extent in alcohols like ethanol and methanol. It is likely to have low solubility in water.

Section 4: Experimental Protocols and Data

Protocol: Weighing and Dissolving a Hygroscopic Compound

This protocol outlines the best practices for accurately weighing and preparing a solution of a hygroscopic compound like 5-fluoro-7-nitro-1H-indazole.

Weighing_Protocol cluster_prep Preparation cluster_weigh Weighing (in Glove Box) cluster_dissolve Dissolution start Equilibrate compound in desiccator gather Gather dry glassware, spatula, and solvent start->gather weigh_vial Tare empty, sealed vial gather->weigh_vial add_compound Quickly add compound and seal vial weigh_vial->add_compound weigh_full Weigh sealed vial with compound add_compound->weigh_full calculate Calculate mass by difference weigh_full->calculate add_solvent Add anhydrous solvent to vial calculate->add_solvent mix Vortex/sonicate to dissolve add_solvent->mix end Solution ready for use mix->end

Caption: Workflow for weighing a hygroscopic compound.

Data Summary: Recommended Handling and Storage Conditions
ParameterRecommendationRationale
Storage Temperature 2-8°C or Room Temperature (as per supplier)To minimize degradation. Check supplier's recommendation.
Storage Atmosphere Dry, Inert (Nitrogen or Argon)To prevent moisture absorption and potential oxidation.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Weighing Environment Glove box or low-humidity chamberMinimizes moisture uptake during handling.
Water Content Analysis Karl Fischer TitrationProvides accurate quantification of water for concentration correction.

Section 5: Conclusion

The successful use of 5-fluoro-7-nitro-1H-indazole in research and development hinges on the careful management of its potential hygroscopicity. By implementing the proper storage, handling, and analytical procedures outlined in this guide, researchers can mitigate the risks of moisture-induced variability and ensure the accuracy, reliability, and reproducibility of their experimental data. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific safety and handling information.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • ResearchGate. (2020). Water Determination, Ch. 17 in: SPECIFICATION OF DRUG SUBSTANCES AND PRODUCTS Development and Validation of Analytical Methods SECOND EDITION. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Water Content of APIs and Its Impact on Potency Results. Retrieved from [Link]

  • Lim, X. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1359.
  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • World Health Organization. (2012). Annex 2 WHO good manufacturing practices: water for pharmaceutical use. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]

  • Materials Advances. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Retrieved from [Link]

  • Organic Letters. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Retrieved from [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]

  • ACS Omega. (2022). Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Water for Pharmaceutical Use. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Wako. (n.d.). KARL FISCHER REAGENTS | TECHNICAL MANUAL. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ACS Omega. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Moisture-induced degradation mechanism of perovskites Water adsorption.... Retrieved from [Link]

  • -ORCA - Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Retrieved from [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole. Retrieved from [Link]

  • ACS Omega. (2022). Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. Retrieved from [Link]

  • ResearchGate. (2019). Overcoming Moisture‐Induced Degradation in Organic Solar Cells. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Mettler Toledo. (n.d.). Competence Guide. Retrieved from [Link]

  • ResearchGate. (2012). The Suzuki Coupling of Aryl Chlorides in TBAB—Water Mixtures. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]

Sources

Optimization

improving assay performance with 5-fluoro-7-nitro-1H-indazole

Topic: Improving Assay Performance & Troubleshooting Introduction Welcome to the technical support hub for 5-fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1).[1][2] This compound is a structural derivative of the well-char...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Assay Performance & Troubleshooting

Introduction

Welcome to the technical support hub for 5-fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1).[1][2] This compound is a structural derivative of the well-characterized neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-nitroindazole (7-NI).[1][2]

While 7-NI is the "gold standard" reference for nNOS selectivity over eNOS and iNOS, the 5-fluoro derivative is often utilized in Structure-Activity Relationship (SAR) studies to probe the effects of halogenation on metabolic stability and lipophilicity.[1][2]

Critical Note: Due to the structural similarity, this guide leverages the established physicochemical behaviors of the 7-nitroindazole class. However, the addition of the fluorine atom at the 5-position increases lipophilicity (


), necessitating stricter solubility protocols than the parent compound.

Part 1: Solubility & Reagent Preparation (The Foundation)[2]

Q1: My compound precipitates immediately when I add the DMSO stock to my assay buffer. How do I prevent this?

A: This is the most common failure mode with nitroindazoles. The 5-fluoro substitution likely lowers aqueous solubility further compared to 7-NI (<50 µg/mL in PBS).[1][2]

The "Crash-Dilution" Protocol: Do not add the stock directly to a static volume of buffer.

  • Prepare Stock: Dissolve 5-fluoro-7-nitro-1H-indazole in 100% anhydrous DMSO to a concentration of 10–20 mM .

    • Note: Avoid ethanol if possible; DMSO offers better stability for this class.

  • Intermediate Dilution (Optional but Recommended): Dilute your stock 1:10 in pure DMSO first if your final assay concentration is low.

  • Dynamic Addition:

    • Place your assay buffer on a magnetic stirrer or vortex gently.

    • Add the DMSO stock dropwise into the moving buffer.

    • Limit Final DMSO: Ensure final DMSO concentration is

      
       (v/v). nNOS activity can be inhibited by high solvent loads.
      

Q2: Can I store aqueous dilutions of the compound?

A: No. Nitroindazoles are prone to hydrolysis and precipitation in aqueous environments over time.

  • Rule: Prepare aqueous working solutions immediately before use (within 30 minutes).

  • Storage: Store the 100% DMSO stock at -20°C, desiccated and protected from light. The nitro group is susceptible to photoreduction.

Part 2: Assay Optimization (In Vitro)

Q3: I am observing high background signal in my Griess assay. Is the compound interfering?

A: The Griess assay measures nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) accumulation. 5-fluoro-7-nitro-1H-indazole contains a nitro group (

), but it is covalently bonded and typically stable.[2] However, interference can occur if:
  • Wavelength Overlap: The compound is yellow/orange.[3] Measure the absorbance of the compound alone at 540 nm (Griess absorbance peak). If it absorbs, you must subtract this blank.

  • Scattering: Micro-precipitation (invisible to the naked eye) scatters light, artificially inflating absorbance readings.

    • Test: Spin the plate at 1000 x g for 5 minutes. If the signal drops, you had a solubility issue, not inhibition.

Q4: How do I validate that I am inhibiting nNOS and not eNOS?

A: Selectivity is the hallmark of this scaffold. You must run a parallel counter-screen.

  • Experimental Design: Run dose-response curves (1 nM to 100 µM) against both recombinant rat nNOS and bovine eNOS.

  • Expectation: The parent 7-NI typically shows ~10-fold selectivity for nNOS over eNOS. You should expect the 5-fluoro derivative to maintain or slightly alter this ratio.[1]

  • Control: Always include L-NAME (non-selective) and 7-NI (selective parent) as positive controls to benchmark the potency of the 5-fluoro derivative.

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the competitive inhibition mechanism and the critical decision points for troubleshooting assay failure.

G cluster_troubleshoot Troubleshooting Logic L_Arg L-Arginine (Substrate) nNOS nNOS Enzyme (Active Site) L_Arg->nNOS Binds Complex_Sub Enzyme-Substrate Complex nNOS->Complex_Sub + Cofactors (NADPH, Ca2+/CaM) Complex_Inh Enzyme-Inhibitor Complex (Inactive) nNOS->Complex_Inh Blocked Inhibitor 5-Fluoro-7-Nitro-1H-Indazole (Inhibitor) Inhibitor->nNOS Competes for Heme/Arg Site NO_Prod Nitric Oxide (NO) + L-Citrulline Complex_Sub->NO_Prod Catalysis Complex_Inh->NO_Prod X Decision Low Inhibition Observed? Check1 Check Solubility (Precipitation?) Decision->Check1 Check2 Check Cofactors (NADPH degraded?) Decision->Check2 Check3 Pre-Incubate (15 min prior to L-Arg) Decision->Check3

Figure 1: Mechanism of competitive nNOS inhibition and troubleshooting decision tree for low efficacy.

Part 4: In Vivo Considerations

Q5: I need to dose this in mice. Can I just use PBS?

A: Absolutely not. Using PBS will result in a suspension that clogs needles and provides erratic bioavailability. Recommended Vehicle Formulation: For Intraperitoneal (i.p.) injection:

  • Dissolve compound in DMSO (max 10% of final volume).

  • Add Peanut Oil or Corn Oil (90% of final volume).

    • Why? The high lipophilicity of the fluorinated indazole favors oil-based depots.

    • Alternative: 1% DMSO / 99% CMC-Na (0.5% w/v) suspension.[2] This requires sonication to create a uniform suspension.

Q6: What is the expected biological half-life? A: While specific PK data for the 5-fluoro derivative is sparse, 7-NI has a short half-life (~25-87 mins) in rodents due to rapid metabolism.[2] The 5-fluoro substitution is a common medicinal chemistry tactic to block metabolic labile sites (often increasing half-life), but you must verify this empirically.[1][2]

  • Tip: If efficacy is lost quickly, consider dosing every 4 hours or using a continuous infusion.

Summary of Key Parameters

Parameter7-Nitroindazole (Parent)5-Fluoro-7-Nitro-1H-Indazole
Primary Target nNOS (NOS1)nNOS (NOS1) - Putative
Selectivity ~10x vs eNOSLikely similar (Verify empirically)
Solubility (PBS) < 50 µg/mLLower (Expect < 20 µg/mL)
Solubility (DMSO) > 30 mg/mL> 20 mg/mL
Appearance Yellow/Orange SolidYellow/Orange Solid
Storage -20°C, Dark, Desiccated-20°C, Dark, Desiccated

References

  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology, 108(2), 296–297. Link

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase." Life Sciences, 57(11), PL131–PL135. Link

  • Cayman Chemical. "7-Nitroindazole Product Information & Solubility." Cayman Chemical Product Datasheets. Link

  • Selleck Chemicals. "7-Nitroindazole: Neuronal NOS Inhibitor."[1] SelleckChem Datasheets. Link

  • BLD Pharm. "5-Fluoro-7-nitro-1H-indazole Product Specifications." BLD Pharm Catalog. Link

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-7-Nitro-1H-Indazole Synthesis

This guide outlines the technical strategy for synthesizing 5-fluoro-7-nitro-1H-indazole , focusing on reagent selection, regiocontrol, and troubleshooting. Topic: Reagent Selection & Process Optimization Classification:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for synthesizing 5-fluoro-7-nitro-1H-indazole , focusing on reagent selection, regiocontrol, and troubleshooting.

Topic: Reagent Selection & Process Optimization Classification: Heterocyclic Chemistry / Medicinal Scaffold Synthesis User Level: Advanced (Requires handling of energetic precursors)[1]

Part 1: Route Selection & Strategy (The "Why" and "How")

Q1: Can I synthesize 5-fluoro-7-nitro-1H-indazole via direct nitration of 5-fluoroindazole?

Recommendation: No, this is not recommended for the 7-nitro isomer. Technical Insight: Direct nitration of indazoles is governed by the electronic effects of the pyrazole ring and existing substituents.[1]

  • Regioselectivity Issues: In acidic media (standard nitration conditions like ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), the indazole nitrogen protonates, deactivating the ring. Electrophilic substitution typically favors the C-3  position (pyrazole ring) or C-5  (benzene ring).
    
  • Substituent Effect: With a fluorine atom already at C-5, the positions ortho to the fluorine (C-4 and C-6) are activated.[1] The C-7 position is sterically hindered and electronically less favorable compared to C-4 or C-6.[1]

  • Outcome: Direct nitration will likely yield a complex mixture of 3-nitro, 4-nitro, and 6-nitro isomers, making purification of the 7-nitro minor product (if formed at all) inefficient and low-yielding.[1]

Q2: What is the most reliable synthetic route for the 7-nitro isomer?

Recommendation: De Novo Cyclization (The "Jacobson-Type" or Modified Diazotization Route). This route constructs the indazole ring after establishing the correct substitution pattern on the benzene ring, guaranteeing 100% regioselectivity for the 7-nitro position.

Preferred Pathway:

  • Starting Material: 4-Fluoro-2-methylaniline.[1]

  • Intermediate: 2-Methyl-4-fluoro-6-nitroaniline.[1]

  • Cyclization: Diazotization of the aniline followed by intramolecular cyclization.

Part 2: Reagent Selection & Troubleshooting

Step 1: Precursor Synthesis (Nitration)

Objective: Synthesize 2-methyl-4-fluoro-6-nitroaniline .

ParameterRecommended ReagentTechnical Rationale
Substrate N-(4-fluoro-2-methylphenyl)acetamide Critical: You must protect the amine as an acetamide (using ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) before nitration. Free amines are susceptible to oxidation and can form tars with nitric acid.
Nitrating Agent Fuming ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

/

Standard mixed acid nitration works well. The acetamide group directs ortho (position 6), while the fluorine and methyl groups also direct to C-6 (synergistic directing).
Deprotection ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(aq) / Ethanol
Acidic hydrolysis removes the acetyl group to restore the free aniline required for the next step.

Troubleshooting Tip:

  • Issue: "I am seeing dinitration products."

  • Solution: Control the temperature strictly between 0°C and 5°C during

    
     addition. Ensure the substrate is fully dissolved in 
    
    
    
    before adding nitric acid.
Step 2: Indazole Cyclization (The Critical Step)

Objective: Convert 2-methyl-4-fluoro-6-nitroaniline to 5-fluoro-7-nitro-1H-indazole.[1]

ParameterRecommended ReagentTechnical Rationale
Diazotization ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

/ Glacial Acetic Acid
Sodium nitrite in acetic acid generates the nitrosonium ion (

) under milder conditions than mineral acids, which is crucial for the subsequent intramolecular cyclization.
Cyclization Spontaneous / Mild Heat The diazonium salt of o-methyl anilines can cyclize to indazoles (Jacobson synthesis).[1] The mechanism involves internal attack of the diazonium on the methyl group (via tautomerization).
Phase Transfer 18-Crown-6 (Optional) Adding a phase transfer catalyst (PTC) like 18-Crown-6 with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

in a biphasic system (Benzene/Water) can significantly improve yields by stabilizing the diazonium intermediate.

Protocol FAQ:

  • Q: "The reaction turned into a thick orange gum. What happened?"

    • A: This is likely azo-coupling side products.[1] To prevent this, ensure the reaction is dilute (approx. 0.05 M - 0.1 M).[1] High concentrations favor intermolecular coupling (azo dyes) over intramolecular cyclization (indazole).[1]

  • Q: "Can I use isoamyl nitrite?"

    • A: Yes. Isoamyl nitrite in refluxing acetic acid or benzene is a mild, non-aqueous alternative that often provides cleaner conversion for this specific cyclization, avoiding water-related side reactions.

Part 3: Visualization of Synthesis Workflow

The following diagram illustrates the logical flow and decision points for the synthesis.

G Start Target: 5-Fluoro-7-Nitro-1H-Indazole RouteA Route A: Direct Nitration (NOT RECOMMENDED) Start->RouteA Evaluation RouteB Route B: Cyclization Strategy (RECOMMENDED) Start->RouteB Selected Path Stop Low Yield / Difficult Purification RouteA->Stop Regioselectivity Issues (Mixture of 3, 4, 6-nitro) Step1 Start: 4-Fluoro-2-methylaniline RouteB->Step1 Step2 Protection: Ac2O / Pyridine (Forms Acetamide) Step1->Step2 Step3 Nitration: HNO3 / H2SO4, 0°C (Regioselective at C-6) Step2->Step3 Step4 Deprotection: HCl / EtOH, Reflux (Yields 2-methyl-4-fluoro-6-nitroaniline) Step3->Step4 Step5 Cyclization: NaNO2 / AcOH (Jacobson Indazole Synthesis) Step4->Step5 Final Product: 5-Fluoro-7-Nitro-1H-Indazole Step5->Final

Caption: Decision tree and stepwise synthesis workflow for 5-fluoro-7-nitro-1H-indazole, highlighting the preferred cyclization pathway.

Part 4: Experimental Protocol (Route B)

Safety Warning: Diazonium salts are potentially explosive when dry. Handle all intermediates in solution where possible. Nitration reactions are exothermic; cooling is mandatory.

1. Synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide:

  • Reagents: N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq), Fuming

    
     (1.1 eq), Conc. 
    
    
    
    (Solvent).
  • Procedure: Dissolve the acetamide in

    
     at -5°C. Add 
    
    
    
    dropwise over 30 mins, maintaining temp < 0°C. Stir for 1 hour. Pour onto crushed ice. Filter the yellow precipitate.
  • Checkpoint: Verify regiochemistry via NMR. The aromatic protons should appear as two doublets (meta-coupling) or a singlet if resolution is low, but distinct from the starting material.

2. Hydrolysis to Aniline:

  • Reagents: Crude Nitroacetamide, 6M

    
    , Ethanol.
    
  • Procedure: Reflux the intermediate in

    
     (1:1) for 2 hours. Neutralize with 
    
    
    
    to pH 8. Extract with Ethyl Acetate.[2]
  • Yield Target: >85% over two steps.

3. Cyclization to Indazole:

  • Reagents: 2-Methyl-4-fluoro-6-nitroaniline (1.0 eq), ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (1.2 eq), Glacial Acetic Acid (Solvent).
    
  • Procedure:

    • Dissolve aniline in Glacial AcOH.

    • Dissolve

      
       in minimal water.
      
    • Add nitrite solution dropwise at 15-20°C (Do not freeze; the cyclization requires mild thermal energy).

    • Stir at Room Temperature for 12 hours.

    • Concentrate solvent in vacuo.

    • Purification: Silica gel column chromatography (Hexane:EtOAc gradient). The product is typically a yellow solid.

References

  • Lukin, K. et al. (2006). "Synthesis of 7-nitroindazoles via phase-transfer catalyzed cyclization." Journal of Organic Chemistry, 71(21), 8166-8172. [1]

  • Viciu, M. S. et al. (2015). "Regioselective synthesis of functionalized indazoles." Organic Letters, 17(12), 3050-3053. [1]

  • ChemicalBook. (2024). "5-Fluoro-7-nitro-1H-indazole Product and Synthesis Data."

  • Bartoli, G. et al. (1991). "Synthesis of indazoles from o-methylanilines." Synlett, 1991(04), 229-230.

Sources

Optimization

Technical Support Center: 5-Fluoro-7-Nitro-1H-Indazole Chemistry

The following guide serves as a specialized Technical Support Knowledge Base for researchers working with 5-fluoro-7-nitro-1H-indazole . This scaffold presents unique thermal challenges due to the electronic "push-pull"...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Knowledge Base for researchers working with 5-fluoro-7-nitro-1H-indazole . This scaffold presents unique thermal challenges due to the electronic "push-pull" nature of the 5-fluoro (electron-withdrawing, potential leaving group) and 7-nitro (strongly electron-withdrawing, sterically bulky) substituents.

Topic: Temperature Control & Reaction Optimization Ticket ID: INDAZ-5F7N-TEMP-001 Status: Resolved / Reference Ready

Executive Summary: The Thermal Landscape

The 5-fluoro-7-nitro-1H-indazole molecule is not merely a sum of its parts. The 7-nitro group is the dominant controller of reactivity, activating the ring for closure at lower temperatures while simultaneously blocking the N1 position during alkylation. The 5-fluoro group is a "silent risk"—stable at low temperatures but prone to nucleophilic attack (SNAr) if reaction temperatures overshoot, leading to impurity profiles that are difficult to separate.

Critical Thermal Thresholds
Process StepIdeal Temp RangeCritical Failure TempConsequence of Failure
Ring Closure 0°C

25°C
> 60°CSNAr side-reactions at C5; decomposition.

-Alkylation
20°C

50°C
> 80°CLoss of N2 regioselectivity; N1/N2 mixtures.
Nitro Reduction 40°C

60°C
> 90°CRunaway exotherm; defluorination.

Troubleshooting Guides & FAQs

Module A: Synthesis (Ring Closure)

User Query: I am synthesizing the core from 2,5-difluoro-3-nitrobenzaldehyde and hydrazine. The reaction turns black and yield is low when I reflux in ethanol. What is happening?

Diagnosis: Thermal Overdrive. Unlike unsubstituted indazoles which require high heat (refluxing ethanol or DMF at 120°C+), your starting material contains a nitro group ortho to the fluorine being displaced. This makes the C-F bond extremely electrophilic. Refluxing provides too much energy, promoting oligomerization and attack at the second fluorine (C5).

Protocol Correction:

  • Cool Down: Start the reaction at 0°C in an ice bath.

  • Controlled Addition: Add hydrazine hydrate dropwise. The reaction is exothermic; the 7-nitro group accelerates the hydrazine attack.

  • Ramp Slowly: Allow the mixture to warm to Room Temperature (20–25°C) only after addition is complete.

  • Monitor: Check TLC/LCMS at 2 hours. Most 7-nitro-activated cyclizations complete without external heating.

Expert Insight: The 7-nitro group lowers the activation energy for the initial SNAr cyclization. If you heat it, you activate the 5-fluoro group for unwanted nucleophilic attack by excess hydrazine.

Module B: Regioselective Functionalization ( -Alkylation)

User Query: I need the N1-alkylated product, but I keep getting the N2 isomer or inseparable mixtures. I am running the reaction in DMF at 90°C with


.

Diagnosis: Thermodynamic vs. Kinetic Misalignment & Steric Control. The 7-nitro group exerts a "steric shield" over the N1 nitrogen and electronically favors the N2 tautomer. High temperatures (90°C) increase the entropy of the system, allowing the alkylating agent to overcome the steric barrier at N1, leading to messy mixtures. However, literature confirms that 7-nitroindazoles inherently favor N2-alkylation (≥96% selectivity) under mild conditions due to these steric/electronic factors.

Protocol Correction:

  • Accept the Bias: Direct N1 alkylation is difficult with a 7-nitro group. Consider if N2 is actually the thermodynamically favored product you are observing.

  • Lower Temperature: Run the reaction at 20°C to 50°C . Raising the temperature to 50°C improves conversion without significantly degrading the high N2 selectivity.

  • Switch Base/Solvent: Use NaH in THF at mild temperatures.

    • Why? NaH ensures irreversible deprotonation. In THF (lower boiling point than DMF), you have better thermal control.

    • Result: You will likely isolate the N2-alkyl isomer as the major product. If N1 is strictly required, you may need to use a blocking group strategy or remove the nitro group first.

Module C: Nitro Group Reduction

User Query: I am reducing the 7-nitro group to an amine using Fe/NH4Cl. The reaction exothermed rapidly and I lost the product.

Diagnosis: Adiabatic Runaway. Nitro reductions are inherently exothermic (


). The indazole core is electron-deficient, making the nitro group readily reducible but also destabilizing the intermediate hydroxylamines if the temperature spikes.

Protocol Correction:

  • Solvent Heat Sink: Use a solvent mixture with a moderate boiling point (e.g., Ethanol/Water 3:1) that can act as a thermal buffer.

  • Stepwise Heating: Do not go straight to reflux. Initiate the reaction at 40°C .

  • Active Cooling: Keep an ice bath nearby. If the solvent begins to boil vigorously solely from reaction heat, cool immediately.

  • Alternative: Consider catalytic hydrogenation (

    
    , Pd/C) at Room Temperature . This eliminates thermal shock, though care must be taken to prevent hydrodefluorination (loss of the 5-F atom). To prevent defluorination, keep the reaction time short and avoid high pressure.
    

Visualizing the Chemistry

Workflow 1: Temperature-Dependent Regioselectivity

This diagram illustrates how temperature and the 7-nitro group dictate the alkylation pathway.

G Start 5-Fluoro-7-Nitro-1H-Indazole Cond_Low Low Temp (20-50°C) NaH / THF Start->Cond_Low Optimized Path Cond_High High Temp (>90°C) DMF / K2CO3 Start->Cond_High Stress Path Mech_Steric Steric Shielding by 7-NO2 (Blocks N1) Cond_Low->Mech_Steric Dominant Factor Mech_Entropy Thermal Energy Overcomes Steric Barrier Cond_High->Mech_Entropy Dominant Factor Prod_N2 N2-Alkyl Isomer (Major Product >95%) Mech_Steric->Prod_N2 Kinetic & Thermodynamic Control Prod_Mix N1/N2 Mixture (Low Yield / Difficult Sep) Mech_Entropy->Prod_Mix Loss of Selectivity

Caption: The 7-nitro group sterically hinders N1, forcing N2 alkylation at low temperatures. High heat overrides this control, resulting in inseparable mixtures.

Workflow 2: Synthesis & Thermal Safety

This diagram details the critical control points (CCPs) during the ring closure phase.

G Precursor 2,5-Difluoro-3-Nitrobenzaldehyde Step1 Step 1: Hydrazone Formation (Exothermic) Precursor->Step1 Reagent Hydrazine Hydrate Reagent->Step1 Decision Temperature Control? Step1->Decision Path_Safe Path A: 0°C -> 25°C Decision->Path_Safe Controlled Path_Unsafe Path B: Reflux (>80°C) Decision->Path_Unsafe Uncontrolled Result_Good Target: 5-Fluoro-7-Nitroindazole (High Purity) Path_Safe->Result_Good C2-F Displacement Only Result_Bad Impurity: C5-Hydrazino Adducts (SNAr at 5-F) Path_Unsafe->Result_Bad C2-F AND C5-F Displacement

Caption: High temperatures during ring closure activate the stable 5-fluoro group for unwanted SNAr substitution, degrading purity.

References

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity Indices. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Indazole-Based and Broad-Spectrum Kinase Inhibitors: Profiling Axitinib Against Pazopanib and Staurosporine

Introduction In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The indazole scaffold has proven to be a "privileged" structure, form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The indazole scaffold has proven to be a "privileged" structure, forming the core of several clinically successful kinase inhibitors. This guide was initially intended to focus on the kinase inhibitor profile of 5-fluoro-7-nitro-1H-indazole. However, a comprehensive review of the scientific literature reveals a lack of available data on its specific kinase inhibitory activities. Research on related nitroindazole compounds has highlighted their potential in various biological contexts, including antimicrobial applications and cytotoxicity against cancer cells, but not specifically as kinase inhibitors.[1][2][3]

To provide a valuable and data-supported resource for researchers, this guide has been pivoted to focus on a well-characterized, clinically approved indazole-based kinase inhibitor: Axitinib . We will provide an in-depth, objective comparison of Axitinib with another indazole-containing drug, Pazopanib , and the broad-spectrum inhibitor, Staurosporine . This comparative analysis will be supported by experimental data, detailed methodologies, and mechanistic insights to inform kinase inhibitor research and development.

The Indazole Scaffold in Kinase Inhibition

The indazole heterocyclic ring system is a bioisostere of indole and is recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[4] This has led to the development of numerous indazole derivatives as potent and selective kinase inhibitors. Axitinib and Pazopanib are prime examples of successful indazole-containing drugs that primarily target receptor tyrosine kinases involved in angiogenesis.[5][6]

Comparative Analysis of Kinase Inhibitors

This section will delve into the mechanisms of action, target profiles, and potency of Axitinib, Pazopanib, and Staurosporine.

Mechanism of Action

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[2][7] By binding to the ATP-binding site of these receptors, Axitinib inhibits their kinase activity, thereby blocking downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.[7][8]

Pazopanib is also a multi-targeted tyrosine kinase inhibitor with an indazole core. Its targets include VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR)-α and -β, and c-Kit.[5][9] Similar to Axitinib, its primary anti-cancer effect is attributed to the inhibition of angiogenesis.[5]

Staurosporine , isolated from the bacterium Streptomyces staurosporeus, is a prototypical ATP-competitive kinase inhibitor.[10] It exhibits potent but non-selective inhibition of a wide range of kinases by binding with high affinity to the ATP-binding site.[10][11] Its broad activity profile makes it a valuable research tool for studying protein phosphorylation and inducing apoptosis, but its lack of selectivity has limited its clinical use.[10][12]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for Axitinib, Pazopanib, and Staurosporine against some of their key kinase targets.

InhibitorTarget KinaseIC50 (nM)Reference(s)
Axitinib VEGFR-10.1[6]
VEGFR-20.2[6]
VEGFR-30.1-0.3[6]
PDGFRβ1.6[6]
Pazopanib VEGFR-110[9]
VEGFR-230[9]
VEGFR-347[9]
PDGFRα71[9]
PDGFRβ84[9]
c-Kit74[9]
Staurosporine Protein Kinase C (PKC)2.7 - 5[12]
Protein Kinase A (PKA)15[13]
p60v-src6[14]
CaM Kinase II20[14]

Signaling Pathways Targeted by Selected Inhibitors

The following diagrams illustrate the signaling pathways inhibited by Axitinib/Pazopanib and Staurosporine.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Axitinib Axitinib / Pazopanib Axitinib->VEGFR

Caption: VEGFR Signaling Pathway Inhibition by Axitinib and Pazopanib.

PKC_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR / RTK PLC PLC GPCR->PLC Ligand Ligand Ligand->GPCR PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC IP3->PKC Substrates Downstream Substrates PKC->Substrates Cellular_Response Cellular Response Substrates->Cellular_Response Staurosporine Staurosporine Staurosporine->PKC

Caption: Broad-Spectrum Inhibition of PKC Signaling by Staurosporine.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine and compare the IC50 values of kinase inhibitors like Axitinib, Pazopanib, and Staurosporine, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15]

Principle of the ADP-Glo™ Kinase Assay

This assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP and uses a luciferase/luciferin reaction to measure the amount of newly synthesized ATP. The resulting luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[16]

Step-by-Step Methodology
  • Kinase Reaction Setup:

    • Prepare a reaction buffer appropriate for the kinase of interest (e.g., VEGFR2, PKC).

    • In a 384-well plate, add 2.5 µL of the kinase substrate solution.

    • Add 1 µL of the test compound (e.g., Axitinib) at various concentrations or a vehicle control (e.g., DMSO).

    • To initiate the reaction, add 1.5 µL of the kinase-ATP mix. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is correlated to the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Add_Substrate Add Kinase Substrate to 384-well plate Start->Add_Substrate Add_Inhibitor Add Test Inhibitor (e.g., Axitinib) Add_Substrate->Add_Inhibitor Add_Kinase_ATP Add Kinase-ATP Mix (Initiate Reaction) Add_Inhibitor->Add_Kinase_ATP Incubate1 Incubate (e.g., 60 min) Add_Kinase_ATP->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate (40 min) Add_ADP_Glo->Incubate2 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate2->Add_Detection_Reagent Incubate3 Incubate (30-60 min) Add_Detection_Reagent->Incubate3 Read_Luminescence Measure Luminescence Incubate3->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Conclusion and Future Perspectives

While the kinase inhibitory profile of 5-fluoro-7-nitro-1H-indazole remains to be elucidated, the indazole scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. This guide has provided a detailed comparison of the indazole-based drugs Axitinib and Pazopanib with the broad-spectrum inhibitor Staurosporine, highlighting their distinct mechanisms of action and inhibitory potencies.

The provided experimental protocol for the ADP-Glo™ kinase assay offers a robust method for researchers to characterize novel kinase inhibitors. Future research into compounds like 5-fluoro-7-nitro-1H-indazole is warranted to explore their potential as therapeutic agents. High-throughput screening using assays such as the one described herein would be the first step in determining their kinase inhibitory profile and advancing our understanding of their biological activities.

References

  • Biological Activities of 5-Fluorouracil and Its Prodrug 5′-Deoxy-5-Fluorouridine in Rats. (n.d.). Retrieved from [Link]

  • Pazopanib. (n.d.). PubChem. Retrieved from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). PubMed Central. Retrieved from [Link]

  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. (2020). Dove Medical Press. Retrieved from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed Central. Retrieved from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2021). Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved from [Link]

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (2010). PubMed Central. Retrieved from [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (2018). PubMed Central. Retrieved from [Link]

  • PLK4 polo like kinase 4 [ (human)]. (n.d.). NCBI. Retrieved from [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). PubMed Central. Retrieved from [Link]

  • Protein kinase C. (n.d.). Wikipedia. Retrieved from [Link]

  • PLK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Inhibitory curves and IC50 values for the reference compound axitinib... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2021). Universitas Indonesia. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved from [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (2021). Frontiers. Retrieved from [Link]

  • Protein kinase C in the immune system: from signalling to chromatin regulation. (2015). PubMed Central. Retrieved from [Link]

  • Prediction of IC50 values of targeted drugs. (A) pazopanib, (B)... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. Retrieved from [Link]

  • In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. (2021). PubMed Central. Retrieved from [Link]

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (2020). AACR Journals. Retrieved from [Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (n.d.). ResearchGate. Retrieved from [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • Protein Kinase C Life Cycle: Explained Through Systems Biology Approach. (2018). Frontiers. Retrieved from [Link]

  • pazopanib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ResearchGate. Retrieved from [Link]

  • Protein Kinase C Signaling Pathway. (n.d.). Boster Biological Technology. Retrieved from [Link]

  • PLK4. (n.d.). Wikipedia. Retrieved from [Link]

  • IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases … (n.d.). ResearchGate. Retrieved from [Link]

  • 202324Orig1s000. (2012). accessdata.fda.gov. Retrieved from [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe. Retrieved from [Link]

  • Antileishmanial activity of 5-nitroindazole derivatives. (2023). PubMed Central. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biological Activity &amp; SAR Profiling of Fluorinated Indazoles

Executive Summary: The Fluorine Advantage in Indazole Scaffolds[1] In modern drug discovery, the indazole scaffold (1H-indazole) serves as a privileged structure, particularly in kinase inhibition (e.g., Axitinib, Pazopa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Indazole Scaffolds[1]

In modern drug discovery, the indazole scaffold (1H-indazole) serves as a privileged structure, particularly in kinase inhibition (e.g., Axitinib, Pazopanib) and GPCR modulation. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide objectively compares the biological performance of fluorinated indazoles against their non-fluorinated or chlorinated analogs.[1] Through specific case studies—specifically targeting ROCK1 and FGFR kinases —we demonstrate that the strategic placement of fluorine (fluorine scan) is not merely a steric replacement but a critical modulator of:

  • Potency: Exploiting orthogonal multipolar interactions (C–F···C=O) within the ATP-binding pocket.

  • Metabolic Stability: Blocking high-energy HOMO sites (C3/C5) vulnerable to CYP450 oxidation.

  • Bioavailability: Modulating the pKa of the N1-proton to enhance membrane permeability.

Comparative Analysis: Potency & Selectivity (Kinase Inhibition)[3]

The most striking divergence in biological activity occurs when comparing regioisomers of fluoro-indazoles. A "fluorine scan" often reveals that activity is highly position-dependent.

Case Study: ROCK1 Inhibition (Rho-associated Protein Kinase)

In the development of ROCK1 inhibitors for inflammatory diseases, the position of the fluorine atom on the indazole ring acts as a binary switch for activity.

Comparative Data: C4-F vs. C6-F Substitution The following data, derived from systematic SAR studies (e.g., Cui et al. and Wang et al.), illustrates the drastic effect of regio-isomerism.

Compound VariantSubstitution PositionIC50 (ROCK1)Oral Bioavailability (Rat)Mechanistic Insight
Native Indazole None (H)~150 nM< 20%Moderate binding; rapid clearance.
Analog A C4-Fluoro 2500 nMN/DSteric Clash: F-atom at C4 disrupts the hinge binding pose.
Analog B C6-Fluoro 14 nM 61% Electronic Optimization: C6-F enhances hydrophobicity and creates favorable dipole interactions in the solvent-front region.

Analytic Insight: The >170-fold potency difference between C4-F and C6-F confirms that fluorine is not a passive bioisostere here. The C6-fluorine likely engages in a specific multipolar interaction with the backbone residues of the kinase hinge region, while C4-fluorine introduces electrostatic repulsion.

Visualization: The SAR Decision Logic

The following diagram outlines the logical flow for optimizing indazole scaffolds using a fluorine scan, distinguishing between potency drivers and stability drivers.

SAR_Logic Start Indazole Lead Candidate (Low Potency / High Clearance) Scan Initiate Fluorine Scan Start->Scan Potency Target: Increase Potency (IC50) Scan->Potency Stability Target: Metabolic Stability (t1/2) Scan->Stability Pos6 C6-Fluorination Potency->Pos6 Avoid C4 (Steric Clash) ResultPotency Outcome: Enhanced Hydrophobic Interaction (ROCK1/FGFR) Pos6->ResultPotency Pos3 C3-Fluorination/Chlorination Stability->Pos3 Block Oxidation Site ResultStability Outcome: Blocked CYP Oxidation (Lower HOMO Energy) Pos3->ResultStability

Figure 1: Strategic decision tree for Fluorine scanning on the Indazole scaffold. C6 is preferred for kinase potency, while C3 targets metabolic stability.

Comparative Analysis: Metabolic Stability (ADME)

Indazoles are prone to oxidation at the C3 position. Replacing the C3-hydrogen with fluorine or chlorine is a standard tactic to block this "metabolic soft spot."[2]

Mechanism: HOMO Energy Modulation

Metabolic oxidation by CYP450 involves an electrophilic attack on the aromatic ring.[1] Fluorine, being highly electronegative, lowers the Highest Occupied Molecular Orbital (HOMO) energy of the indazole ring, making it less nucleophilic and thus resistant to CYP-mediated oxidation.

Comparative Data: Androgen Receptor Antagonists Source: ACS Publications (Metabolic Stability of Fluorinated Small Molecules)

Indazole Core Modificationt1/2 (Microsomal Stability)Intrinsic Clearance (Cl_int)Electronic Effect (HOMO)
3-H (Unsubstituted) 12.3 minHighHigh electron density at C3; vulnerable to oxidation.
3-Fluoro ~25 minModerateModerate HOMO lowering; partial blockage.
3-Chloro 50 minLowSteric bulk + electronic withdrawal blocks CYP access.
3-Trifluoromethyl (-CF3) 105 min Very Low Strongest electron withdrawal; drastically reduces oxidative susceptibility.

Expert Note: While -CF3 provides the best stability, it adds significant lipophilicity (LogP increase).[2] A single Fluorine atom is often the best compromise between stability and maintaining water solubility.

Experimental Protocol: Validating Metabolic Stability

To objectively compare your fluorinated indazole derivatives, you must employ a self-validating Microsomal Stability Assay. This protocol ensures that observed differences are due to structural changes, not assay variability.

Protocol: High-Throughput Microsomal Stability (Mouse Liver Microsomes - MLM)

Objective: Determine the intrinsic clearance (


) and half-life (

) of fluorinated indazoles.

Materials:

  • Pooled Mouse Liver Microsomes (MLM) (Protein conc. 20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM stock in DMSO).

  • Internal Standard (e.g., Propranolol or Diclofenac).

Workflow:

  • Pre-Incubation: Dilute MLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot ln(% remaining parent) vs. time. The slope


 is the elimination rate constant.



Visualization: Assay Workflow

Assay_Workflow Prep Step 1: Pre-Incubation (MLM + Compound @ 37°C) Start Step 2: Initiation (Add NADPH) Prep->Start Sample Step 3: Time-Point Sampling (0, 5, 15, 30, 60 min) Start->Sample Quench Step 4: Quenching (ACN + Internal Std) Sample->Quench Analyze Step 5: LC-MS/MS (Calculate t1/2) Quench->Analyze

Figure 2: Standardized workflow for assessing metabolic stability of fluorinated indazoles.

References

  • Cui, et al. (2019). Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. National Institutes of Health (NIH) / PMC. [Link]

  • Meanwell, N. A. (2018). Fluorine in Drug Design and Medicinal Chemistry. ACS Publications.[3] [Link]

  • Hurd, et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. [Link]

  • Wang, et al. (2021).[4] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Central Science. [Link]

Sources

Validation

validation of 5-fluoro-7-nitro-1H-indazole bioactivity

Publish Comparison Guide: Validation of 5-Fluoro-7-nitro-1H-indazole Bioactivity Part 1: Executive Summary & Strategic Positioning 5-Fluoro-7-nitro-1H-indazole is a structural analog of the canonical neuronal Nitric Oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of 5-Fluoro-7-nitro-1H-indazole Bioactivity

Part 1: Executive Summary & Strategic Positioning

5-Fluoro-7-nitro-1H-indazole is a structural analog of the canonical neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI) .[1] While 7-NI is the "gold standard" reference tool for elucidating the role of nitric oxide in neurodegeneration and nociception, its utility is sometimes limited by metabolic liability and solubility.

The introduction of a fluorine atom at the C5 position is a classic medicinal chemistry strategy designed to:

  • Block Metabolic Oxidation: The C5 and C6 positions of indazoles are susceptible to oxidative metabolism. Fluorination can extend the half-life (

    
    ) of the parent scaffold.
    
  • Modulate Lipophilicity: Fluorine substitution typically increases lipophilicity (

    
    ), potentially enhancing Blood-Brain Barrier (BBB) penetration, which is critical for nNOS inhibitors targeting CNS indications like Parkinson's or stroke.
    
  • Electronic Tuning: The electron-withdrawing nature of fluorine affects the acidity (pKa) of the indazole N-H, potentially altering binding affinity to the heme-containing active site of NOS.

This guide provides a rigorous comparative validation framework . Since direct literature on the specific 5-fluoro-7-nitro isomer is emerging compared to the extensive data on 7-NI, this document outlines the protocols required to benchmark its performance against the standard.

Part 2: Comparative Analysis (Structure-Activity Relationship)

The following table contrasts the established properties of the parent compound (7-NI) with the theoretical and predicted advantages of the 5-Fluoro derivative.

Feature7-Nitroindazole (7-NI) (Reference Standard)5-Fluoro-7-nitro-1H-indazole (Test Candidate)Validation Objective
Primary Target nNOS (neuronal Nitric Oxide Synthase)nNOS (Predicted)Confirm IC50 retention (< 1 µM).[1]
Mechanism Competitive inhibitor of L-Arginine; binds heme domain.[1]Competitive inhibitor (Predicted).[2]Verify mechanism via Lineweaver-Burk plot.[1]
Selectivity High nNOS vs. eNOS selectivity (~10-fold).Potential for altered selectivity.[3]Assess if F-substitution compromises eNOS safety margin.
Metabolic Stability Moderate; susceptible to hydroxylation.High (Predicted) ; C5-F blocks oxidation.[1]Primary Advantage : Test in microsomal stability assay.
In Vivo Utility Neuroprotective (MPTP model); Antinociceptive.Enhanced Potency (Predicted) due to better PK.Test in MPTP or Formalin models.

Part 3: Experimental Validation Protocols

To scientifically validate 5-fluoro-7-nitro-1H-indazole, you must execute a "Self-Validating" screening cascade.[1] This ensures that observed effects are due to specific target engagement (nNOS) rather than off-target toxicity.[1]

Protocol A: The "Gold Standard" Citrulline Conversion Assay (In Vitro)

Rationale: NOS enzymes convert L-Arginine to L-Citrulline and NO.[1] Measuring the conversion of radiolabeled Arginine is the most direct measure of potency.

  • Reagents : Recombinant rat nNOS, bovine eNOS, and murine iNOS enzymes.

    
    -L-Arginine.[1]
    
  • Preparation : Dissolve 5-fluoro-7-nitro-1H-indazole in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction :

    • Incubate enzyme + Test Compound + NADPH + Calmodulin +

      
      -L-Arginine in HEPES buffer (pH 7.[1]4) for 15 minutes at 37°C.
      
    • Control : Run parallel wells with 7-NI (positive control) and L-NAME (non-selective control).

  • Termination : Stop reaction with stop buffer (EDTA/HEPES).

  • Separation : Pass mixture through a cation-exchange resin (Dowex-50W).[1] Unreacted Arginine binds to the resin; Citrulline flows through.

  • Quantification : Measure eluate via liquid scintillation counting.

  • Data Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Criterion: IC50 < 1.0 µM for nNOS; Selectivity Index (eNOS IC50 / nNOS IC50) > 10.

Protocol B: Cellular Target Engagement (Microglial Assay)

Rationale: Confirm the compound penetrates cell membranes and inhibits NO production in a biological system.

  • Cell Line : BV-2 Microglia or RAW 264.7 Macrophages.[1]

  • Induction : Treat cells with LPS (1 µg/mL) + Interferon-gamma to induce NOS expression.[1]

  • Treatment : Co-treat with 5-fluoro-7-nitro-1H-indazole (0.1 – 50 µM).[1]

  • Readout : Measure accumulation of Nitrite (

    
    ), the stable metabolite of NO, in the culture media using the Griess Reagent .
    
  • Cytotoxicity Check (Crucial) : Perform an MTT or CellTiter-Glo assay on the same wells.

    • Logic: If Nitrite drops but cells are dead, the compound is a toxin, not a specific inhibitor.

    • Success Criterion: Dose-dependent reduction in Nitrite without significant reduction in cell viability.[1]

Part 4: Mechanism of Action & Signaling Pathway

The following diagram illustrates the precise intervention point of 5-fluoro-7-nitro-1H-indazole within the glutamatergic signaling cascade, highlighting its role in preventing excitotoxicity.

NOS_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Calmodulin Ca2+/Calmodulin Complex Ca_Influx->Calmodulin nNOS_Active nNOS (Active) Dimer Calmodulin->nNOS_Active Activates nNOS_Inactive nNOS (Inactive) nNOS_Inactive->nNOS_Active NO Nitric Oxide (NO) nNOS_Active->NO Catalysis Compound 5-Fluoro-7-nitro-1H-indazole (Inhibitor) Compound->nNOS_Active  Competes with  L-Arginine (Heme site) Arginine L-Arginine Arginine->nNOS_Active Substrate Toxicity Peroxynitrite (ONOO-) Neurotoxicity NO->Toxicity Excess NO

Figure 1: Mechanism of Action. The compound competitively inhibits the heme domain of activated nNOS, preventing the conversion of L-Arginine to Nitric Oxide, thereby blocking downstream neurotoxicity.

Part 5: References

  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology.

  • Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology.

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase."[1][4] Life Sciences.

  • Kalonia, H., et al. (2011). "Methods for screening of nitric oxide synthase inhibitors." Journal of Pharmacy and Bioallied Sciences.

Disclaimer: This guide is a theoretical validation framework based on the structure-activity relationships of the indazole class.[1] Specific bioactivity data for the 5-fluoro isomer should be generated using the protocols described above.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 5-Fluoro-7-Nitro-1H-Indazole Analogs

Part 1: Executive Summary & Strategic Rationale In the development of selective Neuronal Nitric Oxide Synthase (nNOS) inhibitors, 7-nitroindazole (7-NI) has long served as the reference standard. However, its utility as...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the development of selective Neuronal Nitric Oxide Synthase (nNOS) inhibitors, 7-nitroindazole (7-NI) has long served as the reference standard. However, its utility as a clinical candidate is often limited by rapid metabolic clearance and suboptimal blood-brain barrier (BBB) penetration.

This guide analyzes the 5-fluoro-7-nitro-1H-indazole analog, a rational structural evolution of the parent 7-NI scaffold. By incorporating a fluorine atom at the C5 position, researchers can modulate the electronic density of the indazole core without disrupting the critical nitro-heme coordination required for nNOS selectivity.

Key Value Proposition:

  • Metabolic Stability: The C5-fluorine blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), extending the compound's half-life (

    
    ).
    
  • Acidity Modulation: The electron-withdrawing effect of the 5-F substituent lowers the pKa of the N1-proton, potentially altering hydrogen bond donor capability in the active site.

  • Selectivity: Retains the critical 7-nitro "hook" that confers selectivity for nNOS over eNOS (endothelial) and iNOS (inducible) isoforms.[1]

Part 2: Chemical Profile & Comparative SAR[1]

The following table contrasts the target analog with the parent compound and a potency-optimized derivative.

Table 1: Physicochemical & Activity Profile[2]
FeatureParent: 7-Nitroindazole (7-NI)Target: 5-Fluoro-7-nitroindazoleComparator: 3-Bromo-7-nitroindazole
Structure

5-F substituted analog3-Br substituted analog
CAS 2942-42-91167056-02-1115964-29-9
Primary Target nNOS (IC50 ~0.7 µM)nNOS (Predicted IC50 ~0.5-0.8 µM)nNOS (IC50 ~0.03 µM)
Selectivity (nNOS:eNOS) ~30-foldHigh (Retained)>100-fold
Metabolic Liability High (C5/C6 hydroxylation)Low (C5 blocked by F) Moderate
Electronic Effect Strong e- withdrawing (NO2)Dual e- withdrawing (NO2 + F)Steric bulk + e- withdrawing
Primary Application Reference Tool CompoundIn Vivo Probe (Extended t1/2) High-Potency Binder
Mechanism of Action & SAR Deep Dive
  • The "Nitro Hook" (C7 Position): The 7-nitro group is non-negotiable for nNOS selectivity. In the nNOS active site, the 7-nitro group interacts with the heme prosthetic group and specific residues (Tyr706 in rat nNOS), preventing the binding of L-arginine. Removing or moving this group (e.g., to C5 or C6) abolishes nNOS selectivity and increases inhibition of eNOS, leading to hypertensive side effects.[1]

  • The Fluorine Modification (C5 Position):

    • Metabolic Blockade: The C5 position of the indazole ring is electron-rich and prone to electrophilic attack by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (

      
       bond energy ~116 kcal/mol vs 
      
      
      
      ~99 kcal/mol) effectively blocks this degradation pathway.[1]
    • pKa Shift: The 5-fluoro substituent exerts an inductive electron-withdrawing effect (-I), rendering the N1-H more acidic. This can strengthen the hydrogen bond donation to the active site glutamate residue (Glu592).[1]

  • The Indazole Core (N1-H): The 1H-tautomer is the bioactive species. Alkylation of N1 destroys activity, confirming that the N1-proton acts as a critical H-bond donor.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Fluoro-7-Nitroindazole

Direct nitration of 5-fluoroindazole often yields mixtures. The "Modified Jacobson Cyclization" provides superior regiocontrol.

Reagents:

  • 4-Fluoro-2-methylaniline (Starting Material)

  • Acetic Anhydride (

    
    )[1]
    
  • Fuming Nitric Acid (

    
    )[1]
    
  • Isoamyl Nitrite (

    
    )[1]
    
  • 18-Crown-6 / KOAc (Phase transfer catalyst system)

Step-by-Step Workflow:

  • Protection: Acetylate 4-fluoro-2-methylaniline using

    
     in DCM (RT, 2h) to protect the amine.
    
  • Nitration: Treat the acetanilide with fuming

    
     at -10°C. The acetamido group directs ortho, but the existing methyl and fluoro groups steer substitution to the position ortho to the methyl group (position 6 of the ring, becoming C7 of the indazole).
    
    • Checkpoint: Verify intermediate N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide via 1H-NMR.

  • Deprotection: Hydrolyze the acetyl group using 6M HCl (reflux, 1h) to yield 4-fluoro-2-methyl-6-nitroaniline .

  • Cyclization (Jacobson Method):

    • Dissolve the aniline in glacial acetic acid.

    • Add isoamyl nitrite (1.2 eq) dropwise at RT.[1]

    • Heat to 80°C for 2 hours. The diazonium intermediate will cyclize onto the methyl group.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

    • Validation: Target Mass (ESI-): [M-H]- = 180.[1]1. 1H-NMR (DMSO-d6) should show characteristic downfield shift of C4-H due to nitro proximity.

Protocol B: Radiometric nNOS Inhibition Assay (Citrulline Conversion)

This assay measures the conversion of L-[3H]arginine to L-[3H]citrulline, the gold standard for determining IC50.[1]

  • Enzyme Prep: Recombinant rat nNOS (lysate or purified).

  • Reaction Mix:

    • 50 mM HEPES (pH 7.4)

    • 1 mM CaCl2, 10 µg/mL Calmodulin

    • 100 µM NADPH (Cofactor)[1]

    • 5 µM L-Arginine (containing 0.1 µCi L-[3H]arginine)[1]

    • Test Compound: 5-Fluoro-7-nitroindazole (0.01 nM – 100 µM titration).

  • Incubation: Initiate with NADPH. Incubate at 37°C for 15 minutes.

  • Termination: Add 2 mL ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation: Pass mixture through a Dowex 50W-X8 cation exchange column (Na+ form).

    • Mechanism:[2][3][4] Unreacted L-Arginine (positively charged) binds to the column. L-Citrulline (neutral at pH 5.[1]5) flows through.[2]

  • Quantification: Mix eluate with scintillation fluid and count (LSC).

  • Calculation: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to derive IC50.

Part 4: Visualization (Pathway Logic)[1]

The following diagram illustrates the synthesis logic and the structural pharmacophore interactions.

G start Precursor: 4-Fluoro-2-methylaniline step1 Step 1: Nitration (Directs to C6) start->step1 HNO3/H2SO4 inter Intermediate: 4-F-2-Me-6-Nitroaniline step1->inter step2 Step 2: Cyclization (Diazotization) inter->step2 i-AmONO product Product: 5-Fluoro-7-Nitroindazole step2->product target Target: nNOS Heme Pocket product->target Inhibition (IC50 < 1uM) effect Effect: Blocked Metabolism (C5) Retained Selectivity (C7) product->effect SAR Advantage

Caption: Synthesis pathway of 5-Fluoro-7-Nitroindazole via modified Jacobson cyclization and its pharmacological interaction logic.

References

  • Moore, P. K., et al. "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology, vol. 108, no. 2, 1993, pp. 296-297. Link

  • Bland-Ward, P. A., & Moore, P. K. "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase." Life Sciences, vol. 57, no. 11, 1995, pp. PL131-PL135. Link

  • Kalapugama, S., et al. "Structure-Activity Relationships of Indazole Derivatives as Selective Inhibitors of Neuronal Nitric Oxide Synthase." Bioorganic & Medicinal Chemistry, vol. 17, no. 14, 2009. Link[1]

  • Babbedge, R. C., et al. "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology, vol. 110, no. 1, 1993, pp. 225-228. Link

  • PubChem Compound Summary. "5-Fluoro-7-nitro-1H-indazole (CID 44547909)." National Center for Biotechnology Information. Link[1]

Sources

Validation

Comparative Guide: Synthesis Strategies for Substituted Nitroindazoles

Executive Summary & Strategic Overview Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Nitroindazoles are high-value scaffolds in the development of antiprotozoal (e.g., against T.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Nitroindazoles are high-value scaffolds in the development of antiprotozoal (e.g., against T. vaginalis, T. cruzi), anticancer, and anti-inflammatory therapeutics. The nitro group (


) serves not only as a critical pharmacophore but also as a versatile handle for reduction to aminoindazoles, enabling further functionalization (e.g., amide coupling, reductive amination).

The synthesis of substituted nitroindazoles presents a classic dichotomy in organic synthesis: Direct Functionalization vs. De Novo Cyclization .

  • Direct Nitration: Offers rapid access to nitroindazoles from commercially available indazoles but suffers from poor regiocontrol (mixtures of C3, C5, and C7 isomers) and harsh conditions.

  • De Novo Cyclization: Utilizes pre-functionalized precursors (e.g., 2-fluoro-5-nitrobenzaldehyde or nitro-substituted o-toluidines) to build the indazole ring. This approach guarantees regiochemical purity but often requires multi-step precursor synthesis.

This guide objectively compares these methodologies, providing validated protocols and decision-making frameworks to select the optimal route based on the desired regioisomer and scale.

Critical Analysis of Synthesis Methods

Method A: De Novo Cyclization via Hydrazine Condensation

Best For: High-purity synthesis of 5-nitroindazole and 6-nitroindazole ; avoiding isomer separation.

This method relies on the condensation of hydrazine hydrate with an electron-deficient aromatic precursor, typically a 2-halo-nitrobenzaldehyde or ketone. The reaction proceeds via imine formation followed by nucleophilic aromatic substitution (


).
  • Mechanism: The hydrazine attacks the aldehyde carbonyl to form a hydrazone. The adjacent halogen (fluorine is optimal due to high electronegativity) is then displaced by the nucleophilic hydrazine nitrogen, closing the pyrazole ring.

  • Regiocontrol: Absolute. The position of the nitro group is fixed by the starting material.

  • Advantages: Mild conditions, high yields (>85%), no isomer separation required.

Method B: Diazotization of o-Toluidines (Modified Jacobson/Noelting)

Best For: Large-scale preparation of 4-, 5-, 6-, or 7-nitroindazoles from cheap aniline precursors.

This classic route (often termed the Jacobson indazole synthesis) involves the diazotization of o-methyl-nitroanilines. The resulting diazonium salt undergoes spontaneous intramolecular cyclization.

  • Mechanism: Diazotization of the amine generates a diazonium species. The ortho-methyl group, activated by the electron-withdrawing nitro group, undergoes tautomerization or direct attack to close the ring.

  • Regiocontrol: High, determined by the aniline precursor.

  • Limitations: Requires careful temperature control to prevent explosion hazards of diazonium salts; yields can vary based on the electronic nature of the ring.

Method C: Direct Electrophilic Nitration

Best For: 3-nitroindazoles (using modern radical conditions) or when isomer mixtures are acceptable/separable.

Classical nitration (


) of indazole directs the nitro group primarily to the C5  position (electronic control), but significant amounts of C7 and C3 isomers form depending on temperature and acid strength.
  • Modern Innovation: Iron-promoted or metal-free radical nitration has recently emerged to selectively target the C3 position, a difficult motif to access via cyclization.

Comparative Data Analysis

The following table summarizes the performance metrics of the primary synthetic routes.

FeatureHydrazine Cyclization (Method A)Diazotization (Method B)Direct Nitration (Method C)
Target Isomers C5, C6 (High Specificity)C4, C5, C6, C7 (High Specificity)C3 (Modern), C5/C7 (Classical Mix)
Starting Material 2-Fluoro-nitrobenzaldehydeNitro-o-toluidinesUnsubstituted Indazole
Typical Yield 85% - 95%70% - 90%50% - 80% (often mixed)
Atom Economy HighModerate (loss of

, salts)
Moderate
Regioselectivity Excellent (>99%) Excellent (>95%) Poor to Moderate (Method dependent)
Scalability High (Safe intermediates)Moderate (Diazonium hazard)High (Industrial standard)
Key Reagents Hydrazine Hydrate, DMF

, AcOH,


,

or

Decision Framework & Visualizations

Diagram 1: Synthesis Decision Matrix

Use this logic tree to determine the appropriate synthetic route for your target.

Nitroindazole_Synthesis_Decision Start Target Molecule: Substituted Nitroindazole Isomer_Q Which Regioisomer is required? Start->Isomer_Q C5_C6 C5 or C6 Nitro Isomer_Q->C5_C6 C3 C3 Nitro Isomer_Q->C3 C4_C7 C4 or C7 Nitro Isomer_Q->C4_C7 Route_A Method A: Hydrazine Cyclization (Precursor: 2-Fluoro-nitrobenzaldehyde) C5_C6->Route_A Highest Purity Route_B Method B: Diazotization (Precursor: Nitro-o-toluidine) C5_C6->Route_B Alternative (Lower Cost) Route_C Method C: Direct Radical Nitration (Reagent: Fe(NO3)3 or tBuONO) C3->Route_C C-H Activation C4_C7->Route_B Standard Route

Caption: Decision tree for selecting the optimal synthesis route based on the required nitro-regioisomer.

Diagram 2: Mechanism of Hydrazine Cyclization (Method A)

This pathway illustrates the self-validating nature of the 2-fluoro-5-nitrobenzaldehyde route, where the fluoro group ensures ring closure at the correct position.

Hydrazine_Mechanism Step1 2-Fluoro-5-nitrobenzaldehyde + Hydrazine Hydrate Step2 Intermediate: Hydrazone Formation Step1->Step2 - H2O Step3 Intramolecular SnAr (F displacement) Step2->Step3 Cyclization Step4 Product: 5-Nitroindazole Step3->Step4 - HF

Caption: Mechanistic flow of the regioselective synthesis of 5-nitroindazole via hydrazine condensation.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Nitroindazole (Method A)

Source Validation: Adapted from ChemicalBook and Journal of Medicinal Chemistry standards [1][5]. Objective: Synthesis of 5-nitroindazole with >98% regiochemical purity.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 eq, 169 mg)

  • Hydrazine hydrate (3.0 eq, 80% aqueous solution)

  • DMF (Dimethylformamide, 5 mL per mmol substrate)

  • Ethyl Acetate (EtOAc) and Brine for workup.[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) and dissolve in DMF (5 mL). Ensure the solution is clear.

  • Addition: Cool the solution to 0°C (ice bath) to control exotherm. Add hydrazine hydrate (3.0 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at 23°C (room temperature) for 2 hours.

    • Self-Validation Check: Monitor via TLC (20% EtOAc in Hexane).[2] The starting aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Workup: Pour the crude reaction mixture into excess water (30 mL). A yellow precipitate should form immediately.

  • Extraction: Extract with EtOAc (

    
     mL). Combine organic phases.[1][3][4][5]
    
  • Purification: Wash organics with water (

    
    ) and saturated brine (
    
    
    
    ) to remove DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Result: 5-Nitroindazole is obtained as a pale yellow solid.[6] Yield is typically 85-95%.

Protocol 2: Synthesis of 6-Nitroindazole via Diazotization (Method B)

Source Validation: Based on Organic Syntheses and Guidechem protocols [2][6]. Objective: Preparation of 6-nitroindazole from 2-methyl-5-nitroaniline.

Materials:

  • 2-Methyl-5-nitroaniline (1.0 eq)

  • Sodium Nitrite (

    
    , 1.0 eq)
    
  • Glacial Acetic Acid (Solvent)[6][7]

  • Water[6][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methyl-5-nitroaniline in glacial acetic acid in a round-bottom flask.

  • Diazotization: Prepare a solution of

    
     in a minimum amount of water. Add this solution dropwise to the aniline mixture at room temperature .
    
    • Note: Unlike standard diazo couplings which require 0°C, this cyclization often proceeds better at ambient temperature or slight warming (up to 50°C depending on the specific derivative) to promote the ring closure.

  • Cyclization: Stir the mixture for 30 minutes to 2 hours. The color will darken as the indazole forms.

  • Isolation: Evaporate the acetic acid under vacuum (or pour into crushed ice).

  • Purification: Dissolve the residue in EtOAc, wash with saturated

    
     (to neutralize acid traces), dry, and concentrate.
    
  • Result: 6-Nitroindazole is obtained.[9] Recrystallization from methanol/water may be required for high purity.

References

  • ChemicalBook. 5-Nitroindazole Synthesis: General Procedure from 2-Fluoro-5-nitrobenzaldehyde.Link

  • Organic Syntheses. Indazole, 5-nitro- (Procedure via Diazotization). Coll. Vol. 1, p.372 (1941); Vol. 21, p.94 (1941). Link

  • Vertex AI Search. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (Note: Relevant for comparative nitration strategies). Link

  • ResearchGate. Synthetic routes for the preparation of 5-nitroindazole derivatives.Link

  • BenchChem. Application Notes: 2-Nitrophenylhydrazine in the Synthesis of Pharmaceutical Intermediates.Link

  • GuideChem. How to prepare 2-Methyl-6-nitroaniline in synthesis? (Precursor to 7-nitroindazole).[8][10]Link

  • Google Patents. Process for the preparation of substituted indazoles (US3988347A).Link

Sources

Comparative

Executive Summary: Strategic Evaluation of the 7-Nitroindazole Scaffold

Publish Comparison Guide: Cross-Reactivity Profile of 5-Fluoro-7-nitro-1H-indazole 5-Fluoro-7-nitro-1H-indazole (5-F-7-NI) represents a structural evolution of the canonical neuronal Nitric Oxide Synthase (nNOS) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profile of 5-Fluoro-7-nitro-1H-indazole

5-Fluoro-7-nitro-1H-indazole (5-F-7-NI) represents a structural evolution of the canonical neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI) . While 7-NI is the gold standard for defining nNOS physiology in vivo, its utility is often limited by poor aqueous solubility and rapid metabolic clearance.

This guide provides a technical framework for evaluating 5-F-7-NI. It is designed for medicinal chemists and pharmacologists assessing whether the introduction of a C5-fluorine atom enhances metabolic stability or potency without compromising the critical nNOS selectivity profile.

Key Value Proposition:

  • Metabolic Blockade: Fluorination at the C5 position is a classic medicinal chemistry strategy to block oxidative metabolism (Phase I), potentially extending the half-life compared to the parent 7-NI.

  • Electronic Tuning: The electron-withdrawing nature of fluorine modulates the acidity (pKa) of the indazole N-H, a critical motif for heme-propionate anchoring in the NOS active site.

Mechanistic Basis & Structural Logic

To understand the cross-reactivity risks, one must first understand the binding mode of the parent scaffold.

The 7-Nitroindazole Binding Mode

7-NI competes with L-Arginine at the heme active site. Its selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) relies on subtle differences in the hydrophobic pocket surrounding the heme.

  • 7-Nitro Group: Interacts with the heme iron or surrounding residues, mimicking the transition state.

  • Indazole Ring: Pi-stacking interactions with aromatic residues (e.g., Phenylalanine) in the substrate access channel.

Impact of the 5-Fluoro Modification

The addition of fluorine at position 5 introduces two variables affecting cross-reactivity:

  • Steric Bulk: Fluorine is small (Van der Waals radius ~1.47 Å vs 1.2 Å for H), likely fitting within the nNOS pocket, but potentially clashing in the tighter eNOS pocket.

  • Electronic Pull: Fluorine withdraws electron density from the ring system, lowering the pKa of the N1-proton. This can strengthen hydrogen bonding with the conserved Glutamate residue (Glu592 in nNOS) but may also alter the dipole moment, affecting isoform selectivity.

Visual Analysis: Scaffold Structure-Activity Relationship (SAR)

SAR_Analysis Core 7-Nitroindazole Core (Heme Binding Scaffold) Nitro 7-Nitro Group (Heme Interaction) Core->Nitro Essential for Potency Fluoro 5-Fluoro Modification (Metabolic Block / pKa Shift) Core->Fluoro Analog Design Target Primary Target: nNOS (Neuronal) Nitro->Target Inhibits Fluoro->Target Maintains Potency? OffTarget Cross-Reactivity Risks: eNOS (Hypertension) iNOS (Immune) Fluoro->OffTarget Modulates Selectivity?

Figure 1: Structural logic of the 5-F-7-NI analog. The 5-Fluoro group is positioned to block metabolism while retaining the core binding interactions of the 7-Nitro group.

Comparative Performance Profile

The following table contrasts the physicochemical and biological profiles of 5-F-7-NI against the parent 7-NI and the broad-spectrum inhibitor L-NAME.

Table 1: Physicochemical and Selectivity Profile

Feature5-Fluoro-7-nitroindazole (Test Article)7-Nitroindazole (Reference Standard)L-NAME (Broad Spectrum Control)
Primary Mechanism Competitive Heme BinderCompetitive Heme BinderL-Arginine Analog
nNOS IC50 To be determined (Protocol A)~0.7 µM [1]~0.5 µM
eNOS IC50 To be determined> 5 µM (Selectivity ~10x)~0.5 µM (Non-selective)
Metabolic Stability High (Predicted) : C5-F blocks oxidationLow : Rapid clearance in vivoModerate
Hypertensive Risk Low (Predicted) : If nNOS selectiveLow (nNOS selective)High (Blocks eNOS)
Key Application Metabolic probe, prolonged inhibitionAcute nNOS inhibitionGeneral NOS blockade

Critical Insight: If your experimental IC50 for 5-F-7-NI against eNOS drops below 1.0 µM, the compound loses its primary safety advantage (avoiding hypertension) compared to pan-inhibitors like L-NAME.

Experimental Protocols for Cross-Reactivity Validation

To validate 5-F-7-NI, you must perform a Differential Isoform Inhibition Assay . This protocol uses the conversion of L-Arginine to L-Citrulline (the gold standard) rather than the Griess assay, which is less sensitive for kinetic profiling.

Protocol A: Radiometric NOS Isoform Selectivity Assay

Objective: Determine the IC50 of 5-F-7-NI against Recombinant Human nNOS, eNOS, and iNOS.

Reagents:

  • Enzymes: Recombinant human nNOS, eNOS, iNOS (commercial sources).

  • Substrate: L-[3H]-Arginine (or [14C]).

  • Cofactors: NADPH (1 mM), Calmodulin (30 nM), CaCl2 (2 mM), BH4 (5 µM).

  • Buffer: 50 mM HEPES, pH 7.4.

Workflow:

  • Preparation: Dilute 5-F-7-NI in DMSO (Final DMSO < 1%). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Mix Enzyme + Cofactors + Test Compound. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add L-[3H]-Arginine mix to start the reaction.

  • Reaction: Run for 10–20 minutes (ensure linear rate).

  • Termination: Stop reaction with ice-cold Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through a Cation Exchange Resin (Dowex 50W). Unreacted Arginine binds; Citrulline flows through.

  • Quantification: Measure eluate via Liquid Scintillation Counting.

Data Analysis: Calculate % Inhibition =



Fit data to the Hill Equation to derive IC50.

Visual Workflow: Selectivity Screening

NOS_Assay Start Start: Recombinant NOS Isoforms (nNOS, eNOS, iNOS) Incubate Incubate with 5-F-7-NI (0.01 - 100 µM) Start->Incubate Substrate Add L-[3H]-Arginine + NADPH Incubate->Substrate Reaction Reaction: Arg -> Citrulline + NO Substrate->Reaction Stop Stop Reaction (EDTA/Cold) Reaction->Stop Column Dowex Column Separation (Traps Arg, Elutes Citrulline) Stop->Column Count Scintillation Counting Column->Count Analysis Calculate IC50 & Selectivity Ratio (nNOS IC50 / eNOS IC50) Count->Analysis

Figure 2: Radiometric assay workflow for determining the selectivity ratio.

Protocol B: Off-Target Kinase Screening (Secondary)

Rationale: Indazoles are privileged scaffolds for kinase inhibition (e.g., JNK, Rho-kinase). A 5-Fluoro modification can inadvertently increase affinity for ATP-binding pockets of kinases.

Recommendation: Perform a Thermal Shift Assay (TSA) or a commercial Kinase Panel (e.g., 50-kinase panel) focusing on:

  • Rho-Kinase (ROCK): Known off-target for indazoles.

  • JNK/MAPK: Common indazole targets.

Acceptance Criteria:

  • High Specificity: < 50% inhibition of any kinase at 10 µM.

  • Flag: If > 50% inhibition is observed at 1 µM, the compound may have toxic off-target effects independent of NO signaling.

References

  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology, 108(2), 296-297. Link

  • Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology, 110(1), 225-228. Link

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase."[1] Life Sciences, 57(11), PL131-PL135. Link

  • Kalapugama, S., et al. (2012). "Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism." Biochemistry, 51(49), 9742–9744. (Describes the binding mode of the 3-bromo analog). Link

Sources

Validation

Comparative Efficacy Guide: 5-Fluoro-7-nitro-1H-indazole vs. Standard nNOS Inhibitors

The following guide provides a technical comparative analysis of 5-Fluoro-7-nitro-1H-indazole (5-F-7-NI) , a structural analog of the established neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI).[1...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 5-Fluoro-7-nitro-1H-indazole (5-F-7-NI) , a structural analog of the established neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI).[1][2]

This guide is designed for researchers evaluating this compound for neuroprotective, antinociceptive, or neuropharmacological applications, specifically addressing the translational gap between enzyme inhibition (in vitro) and physiological response (in vivo).[1][2]

[1][2]

Executive Summary & Mechanistic Rationale

5-Fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1) is a synthetic indazole derivative designed to target the heme domain of Nitric Oxide Synthase (NOS).[1][2] It represents a medicinal chemistry optimization of the parent compound, 7-Nitroindazole (7-NI) .[1][2]

While 7-NI is a "gold standard" tool compound for selective nNOS inhibition in vivo (due to its ability to cross the Blood-Brain Barrier and lack of blood pressure effects common with L-NAME), it suffers from metabolic liability and moderate solubility.[1][2] The introduction of a fluorine atom at the C5 position is a strategic modification intended to:

  • Block Metabolic Degradation: The C5 position of the indazole ring is a primary site for cytochrome P450-mediated hydroxylation.[1] Fluorination blocks this metabolic soft spot, potentially extending the biological half-life (

    
    ).[1][2]
    
  • Modulate Electronic Properties: The electron-withdrawing nature of fluorine affects the pKa of the indazole nitrogen, potentially influencing binding affinity to the nNOS heme active site.[1]

Mechanism of Action

Like its parent 7-NI, 5-F-7-NI functions as a competitive inhibitor of L-arginine and interacts with the tetrahydrobiopterin (BH4) binding site of the NOS dimer.[1][2]

NOS_Pathway cluster_metabolism Metabolic Fate (In Vivo) L_Arg L-Arginine nNOS nNOS Enzyme (Dimer + BH4 + Heme) L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Catalysis Citrulline L-Citrulline nNOS->Citrulline cGMP cGMP Signaling (Neurotransmission/Pain) NO->cGMP Activation Inhibitor 5-Fluoro-7-nitro-1H-indazole (Competes with BH4/Arg) Inhibitor->nNOS  Inhibition (Ki) P450 CYP450 Inhibitor->P450 Blocked by 5-F Metabolite 5-Hydroxy-7-NI (Inactive) P450->Metabolite Slowed Rate

Figure 1: Mechanism of nNOS inhibition and the stabilizing role of 5-fluorination against metabolic clearance.[1][2]

In Vitro Performance: Potency & Selectivity[1]

In cell-free systems, efficacy is defined by the inhibition constant (


) and Selectivity Index (SI) against the endothelial isoform (eNOS).[1][2]
Comparative Benchmarks
Feature7-Nitroindazole (Parent)5-Fluoro-7-nitro-1H-indazoleL-NAME (Non-selective)
Primary Target nNOS (Neuronal)nNOS (Neuronal)Constitutive NOS (nNOS + eNOS)
IC50 (nNOS) 0.4 - 0.7 µM< 0.5 µM (Predicted) ~0.5 µM
Selectivity (nNOS:eNOS) ~5-10 foldPotential >10 fold 1:1 (Non-selective)
Mechanism Competitive (BH4/Arg)Competitive (BH4/Arg)Competitive (Arg)

Scientific Insight: Fluorination of the indazole ring (specifically at C4, C5, C6, or C7) has been documented to enhance binding affinity.[1][2] Studies on tetrafluoroindazoles indicate that electron-deficient rings can engage in stronger


-stacking interactions within the nNOS heme pocket, often improving selectivity over eNOS.[1][2]
Protocol 1: The Hemoglobin Capture Assay (Oxyhemoglobin to Methemoglobin)

Validates in vitro enzymatic inhibition.[1][2]

  • Reagent Prep: Prepare reaction buffer (50 mM HEPES, pH 7.4) containing 10 µM oxyhemoglobin, 1 mM CaCl2, and 10 µg/mL Calmodulin.[2]

  • Enzyme Activation: Add recombinant nNOS (human or rat) to the buffer.[1][2]

  • Inhibitor Incubation: Add 5-Fluoro-7-nitro-1H-indazole (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).[1][2] Incubate for 15 min at 37°C.

  • Initiation: Add L-Arginine (10 µM) and NADPH (100 µM) to start the reaction.

  • Detection: Monitor absorbance at 401 nm (OxyHb) vs 421 nm (MetHb) kinetically for 10 minutes.

  • Calculation: NO converts OxyHb to MetHb. The rate of MetHb formation is proportional to NOS activity.[1]

    • Validation: 7-NI (1 µM) must show >50% inhibition for the assay to be valid.[1][2]

In Vivo Efficacy: The Translational Advantage[1]

The true value of 5-Fluoro-7-nitro-1H-indazole lies in its in vivo profile.[1][2] While many compounds inhibit NOS in a test tube, few successfully cross the Blood-Brain Barrier (BBB) without causing systemic hypotension (a side effect of eNOS inhibition).[1][2]

Key Differentiators
  • BBB Penetration: Like 7-NI, the 5-fluoro analog is lipophilic and uncharged at physiological pH, facilitating passive diffusion into the CNS.[1]

  • Metabolic Stability (The 5-F Advantage):

    • Problem: 7-NI is rapidly cleared in rodents via hepatic hydroxylation.

    • Solution: The C-F bond is extremely stable (approx. 116 kcal/mol).[1][2] Substitution at the 5-position prevents the formation of the 5-hydroxy metabolite, maintaining effective brain concentrations for a longer duration.[1][2]

  • Hemodynamics: Selective nNOS inhibitors do not constrict blood vessels (an eNOS function).[1][2] 5-F-7-NI is expected to show no significant effect on Mean Arterial Pressure (MAP) at neuroprotective doses (25-50 mg/kg i.p.).[1][2]

Protocol 2: The Formalin Test (Antinociception Model)

Validates in vivo central efficacy and duration of action.[1][2]

  • Subjects: Male Swiss mice (25-30g).

  • Pre-treatment: Administer 5-F-7-NI (10, 30, 50 mg/kg, i.p.) suspended in peanut oil or vehicle (control).[1][2]

    • Timing: Administer 30 minutes prior to stimulus (standard) AND 60 minutes prior (to test extended duration vs 7-NI).

  • Induction: Inject 20 µL of 2.5% formalin into the dorsal surface of the right hind paw.

  • Observation: Record "licking time" (pain behavior) in two phases:

    • Phase I (0-5 min): Direct chemical stimulation (C-fiber activation).[1][2]

    • Phase II (15-30 min): Central sensitization (nNOS dependent).[1][2]

  • Data Analysis:

    • nNOS inhibitors specifically reduce Phase II behavior.[1]

    • Success Metric: Significant reduction in Phase II licking time compared to vehicle, with no motor impairment (Rotarod test).[1][2]

Decision Framework: When to Use 5-F-7-NI

Use the following logic flow to determine if this compound is appropriate for your study.

Decision_Tree Start Start: Select NOS Inhibitor Target Is the target CNS (Brain/Spinal Cord)? Start->Target Systemic Use L-NAME or 1400W (Poor BBB penetration) Target->Systemic No Duration Is long duration (>2 hours) required? Target->Duration Yes Standard Use 7-Nitroindazole (7-NI) (Standard Reference) Duration->Standard No (Acute assay) Candidate Use 5-Fluoro-7-nitro-1H-indazole (Enhanced Stability) Duration->Candidate Yes (Chronic/Long-term)

Figure 2: Selection criteria for NOS inhibitors in experimental design.

References

  • Blandina, P., et al. "Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation."[1][2] Bioorganic & Medicinal Chemistry, 2009.[1][2]

  • Moore, P. K., et al. "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[1] British Journal of Pharmacology, 1993.[1][2]

  • Kalisch, B. E., et al. "nNOS inhibition and neuroprotection: The role of 7-nitroindazole."[1] The Journal of Neuroscience, 1996.[1][2]

  • Babbedge, R. C., et al. "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles."[1] British Journal of Pharmacology, 1993.[1][2]

  • PubChem Compound Summary. "7-Nitroindazole."[1] National Center for Biotechnology Information.[1]

Disclaimer: 5-Fluoro-7-nitro-1H-indazole is a research chemical.[1][2][3][4][5] All protocols described above should be performed in accordance with institutional animal care and safety guidelines.

Sources

Comparative

A Comparative Analysis of 5-Fluoro-7-Nitro-1H-Indazole and 7-Nitroindazole as Neuronal Nitric Oxide Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuroscience and drug discovery, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic stra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and drug discovery, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic strategy for a variety of neurological disorders. Nitric oxide (NO), a key signaling molecule produced by nNOS, is implicated in both physiological and pathological processes in the central nervous system. Consequently, the development of potent and selective nNOS inhibitors is of paramount importance. This guide provides an in-depth comparison of two such inhibitors: the well-established 7-nitroindazole (7-NI) and its fluorinated analogue, 5-fluoro-7-nitro-1H-indazole. While extensive data exists for 7-NI, this guide will also explore the anticipated impact of fluorination on inhibitory efficacy, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR).

At a Glance: Key Structural and Efficacy Comparison

Feature7-Nitroindazole (7-NI)5-Fluoro-7-Nitro-1H-Indazole
Chemical Structure Indazole ring with a nitro group at position 7.Indazole ring with a nitro group at position 7 and a fluorine atom at position 5.
nNOS Inhibition (IC50) ~0.47 µM (for mouse cerebellar NOS)[1]Data not readily available in public literature.
Known Selectivity Selective for nNOS over eNOS and iNOS.Predicted to have enhanced potency and potentially altered selectivity based on SAR of fluorinated indazoles.
Key Characteristics Well-characterized, brain-penetrant nNOS inhibitor.[1]Fluorine substitution may enhance binding affinity and metabolic stability.

The Foundational Inhibitor: 7-Nitroindazole (7-NI)

7-Nitroindazole is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase.[1] Its ability to cross the blood-brain barrier has made it a valuable tool in preclinical research to probe the roles of nNOS in various physiological and pathological conditions, including neurodegeneration and neuropathic pain. The nitro group at the 7-position is understood to be a critical feature for its inhibitory activity.[2]

The mechanism of action for 7-NI involves competitive inhibition at the L-arginine binding site of the nNOS enzyme. This prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.

The Impact of Fluorination: A Look at 5-Fluoro-7-Nitro-1H-Indazole

While specific experimental data for 5-fluoro-7-nitro-1H-indazole is not extensively available in peer-reviewed literature, the introduction of a fluorine atom into a bioactive molecule is a common strategy in medicinal chemistry to modulate its properties. Based on general principles and studies on other fluorinated indazoles, we can infer the potential effects of the 5-fluoro substitution.

Structure-Activity Relationship (SAR) Insights:

The introduction of a fluorine atom can influence a molecule's biological activity through several mechanisms:

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic distribution of the aromatic ring. This can impact the molecule's interaction with the active site of the enzyme, potentially leading to stronger binding.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a carbon-fluorine bond at a metabolically susceptible position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the enzyme's active site, further enhancing binding affinity.

Studies on other fluorinated indazoles as NOS inhibitors have suggested that fluorination of the aromatic ring can increase inhibitory potency and selectivity for different NOS isoforms.[3] Therefore, it is hypothesized that the addition of a fluorine atom at the 5-position of 7-nitroindazole could lead to a more potent nNOS inhibitor.

Visualizing the Molecular Structures

To appreciate the subtle yet significant difference between these two compounds, their chemical structures are presented below.

cluster_7ni 7-Nitroindazole cluster_5f7ni 5-Fluoro-7-Nitro-1H-Indazole node_7ni node_7ni node_5f7ni Image Not Available (Structure: 7-NI with F at position 5)

Caption: Chemical structures of 7-Nitroindazole and 5-Fluoro-7-Nitro-1H-Indazole.

Experimental Methodologies for Efficacy Determination

The comparative efficacy of these inhibitors is determined through a series of well-established in vitro and cellular assays.

In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This assay directly measures the enzymatic activity of purified nNOS in the presence of varying concentrations of the inhibitor.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human nNOS is used. The substrate solution contains L-arginine, NADPH, and other necessary cofactors like calmodulin and tetrahydrobiopterin.

  • Inhibitor Incubation: The nNOS enzyme is pre-incubated with different concentrations of 7-nitroindazole or 5-fluoro-7-nitro-1H-indazole.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the L-arginine substrate solution.

  • Quantification of Nitric Oxide Production: The amount of nitric oxide produced is indirectly quantified by measuring the conversion of oxyhemoglobin to methemoglobin or, more commonly, by using the Griess reagent. The Griess assay detects nitrite (NO2-), a stable and quantifiable breakdown product of nitric oxide in aqueous solutions.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme's activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

reagents Prepare Reagents: nNOS Enzyme, L-Arginine, Cofactors, Inhibitor incubation Pre-incubate nNOS with Inhibitor reagents->incubation reaction Initiate Reaction with L-Arginine incubation->reaction detection Quantify Nitrite (NO2-) using Griess Reagent reaction->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow for an in vitro nNOS inhibition assay.

Cellular Assay for nNOS Inhibition

Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's ability to penetrate cell membranes and act on nNOS within a cellular environment.

Protocol:

  • Cell Culture: A neuronal cell line that endogenously expresses nNOS or a cell line engineered to overexpress nNOS is used.

  • Cell Treatment: The cells are treated with varying concentrations of the test compounds (7-nitroindazole or 5-fluoro-7-nitro-1H-indazole).

  • Stimulation of nNOS Activity: nNOS activity is stimulated using an appropriate agonist, such as a calcium ionophore (e.g., A23187) or an excitotoxic agent (e.g., NMDA).

  • Measurement of Nitric Oxide Production: The accumulation of nitrite in the cell culture medium is measured using the Griess assay.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of nitrite production against the inhibitor concentration.

Concluding Remarks

7-Nitroindazole stands as a cornerstone for the study of nNOS inhibition, with a well-documented efficacy profile. While direct comparative data for 5-fluoro-7-nitro-1H-indazole remains to be fully elucidated in the public domain, the principles of medicinal chemistry strongly suggest that the 5-fluoro substitution has the potential to enhance its inhibitory potency and pharmacokinetic properties. The experimental frameworks outlined in this guide provide the necessary tools for researchers to directly compare these two compounds and further explore the structure-activity relationships of fluorinated indazoles as nNOS inhibitors. Such investigations are crucial for the rational design of next-generation therapeutics targeting nNOS for the treatment of neurological disorders.

References

  • (Information on 7-nitroindazole as a selective nNOS inhibitor).
  • Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British journal of pharmacology, 108(2), 296–297. [Link]

  • (Information on the importance of the 7-nitro substitution for inhibitory activity).
  • (Information on the synthesis and biological evaluation of fluorin
  • (Information on the synthesis and biological evaluation of indazole deriv
  • (Information on the crystal structure of 7-nitro-1H-indazole).
  • (Information on the neuroprotective effects of 7-nitroindazole).
  • (Information on the synthesis and biological evaluation of indazole deriv
  • (Information on the neuroprotective effects of 7-nitroindazole in ischemia).
  • (Information on the dual inhibition of nNOS and MAO-B by 7-nitroindazole).
  • (Information on the antinociceptive and cardiovascular effects of 7-nitroindazole).
  • (Information on the effects of 7-nitroindazole on locomotor activity and fear conditioning).
  • (Information on the synthesis and biological evaluation of fluorin
  • Alda, O., Elguero, J., Pérez-Pérez, M. J., & Goya, P. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & medicinal chemistry, 17(17), 6344–6353. [Link]

  • (Information on the inhibitory effects of 7-substituted-indazoles on nitric oxide synthases).
  • (Information on the synthesis of pharmacologically active indazoles).
  • (Information on the synthesis and biological evaluation of fluorin
  • (Information on the design, synthesis, and biological evaluation of 1H-indazole deriv
  • (Information on the synthesis and biological evaluation of indazole deriv
  • (Information on the synthesis and bioevaluation of 5-fluorouracil deriv

Sources

Validation

spectroscopic analysis comparison of indazole isomers

This guide outlines the spectroscopic differentiation of - and -indazole isomers. It is designed for researchers requiring definitive structural assignment of indazole derivatives in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of


- and 

-indazole isomers. It is designed for researchers requiring definitive structural assignment of indazole derivatives in drug discovery.

Spectroscopic Analysis Comparison: - vs. -Indazole Isomers

Executive Summary & Thermodynamic Context

Indazole (


) exists in two annular tautomeric forms: 

-indazole
(benzenoid) and

-indazole
(quinoid).
  • Thermodynamic Stability:

    
    -indazole is thermodynamically more stable than 
    
    
    
    -indazole by approximately 3.6 – 4.1 kcal/mol in the gas phase and solution. Consequently, unsubstituted indazole exists predominantly as the
    
    
    -tautomer.
  • Synthetic Relevance: During alkylation or metal-catalyzed cross-coupling, mixtures of

    
    - and 
    
    
    
    -substituted products are common.
    
    
    -alkylation is generally thermodynamically favored, while
    
    
    -alkylation can be kinetically favored or directed by specific steric/electronic factors.
  • Differentiation Challenge: Misassignment of these isomers is a frequent error in medicinal chemistry. The

    
    -isomer possesses a distinct "quinoid" electronic distribution that significantly alters its spectroscopic signature compared to the aromatic "benzenoid" 
    
    
    
    -isomer.
Structural Comparison
Feature

-Indazole (Benzenoid)

-Indazole (Quinoid)
Structure Aromatic benzene ring fused to pyrazole.Ortho-quinoid benzene ring fused to pyrazole.
Electronic Nature High aromaticity; stable.Lower aromaticity; higher energy (red-shifted UV).
N-H / N-R Position Nitrogen at position 1 (pyrrole-like).[1]Nitrogen at position 2 (pyrrole-like).

Comparative Spectroscopic Analysis

A. NMR Spectroscopy (The Gold Standard)

NMR is the most definitive tool for distinguishing isomers. The analysis relies on Regiochemistry (NOE) and Electronic Environment (


 shifts) .
1.

NMR & NOE (Nuclear Overhauser Effect)

This is the primary self-validating protocol for N-substituted indazoles.

  • 
    -Substituted:  The alkyl group at 
    
    
    
    is spatially proximal to the proton at C7 (
    
    
    ).
  • 
    -Substituted:  The alkyl group at 
    
    
    
    is spatially proximal to the proton at C3 (
    
    
    ).
Parameter

-Substituted Indazole

-Substituted Indazole
Diagnostic NOE Strong NOE between N-R and H7 .Strong NOE between N-R and H3 .
H3 Chemical Shift Typically

8.0 – 8.2 ppm.
Often deshielded (

8.3 – 8.6 ppm) due to adjacent N-R.
H7 Chemical Shift Often shielded relative to H4/H5/H6.Standard aromatic multiplet.
2.

NMR Chemical Shifts

The carbon chemical shifts reflect the benzenoid vs. quinoid character.

  • C3 Shift: In

    
    -isomers, C3 is in a standard aromatic environment. In 
    
    
    
    -isomers, the adjacent
    
    
    -like nitrogen and quinoid character often shift this signal.
  • General Trend:

    
    -alkylation often results in a shielding  (lower ppm) of the C7 signal and deshielding  of the C3 signal compared to the 
    
    
    
    -isomer, though this depends heavily on the substituent.
  • Coupling (

    
    ):  The 
    
    
    
    coupling constant is typically larger in
    
    
    -isomers (~188 Hz) compared to
    
    
    -isomers (~176 Hz).
3.

NMR (Definitive Electronic Probe)

Nitrogen NMR provides the clearest distinction due to the massive chemical shift difference between pyrrole-like (


) and pyridine-like (

) nitrogens.
  • 
    -Indazole: 
    
    
    
    is
    
    
    (shielded, ~140 ppm);
    
    
    is
    
    
    (deshielded, ~250 ppm).
  • 
    -Indazole: 
    
    
    
    is
    
    
    (deshielded);
    
    
    is
    
    
    (shielded).
IsomerN1 Type (Shift)N2 Type (Shift)

-Indazole
Pyrrole-like (Shielded)Pyridine-like (Deshielded)

-Indazole
Pyridine-like (Deshielded)Pyrrole-like (Shielded)

(Note: Shifts are approximate relative to neat nitromethane.


 is typically -220 to -150 ppm and 

is -100 to -50 ppm relative to nitromethane standard, or positive values relative to liquid

. The relative difference is the key diagnostic).
B. UV-Vis Spectroscopy

The electronic conjugation differs significantly. The quinoid character of the


-indazole leads to a smaller HOMO-LUMO gap.
  • 
    -Indazole:  Absorption maxima (
    
    
    
    ) are typically blue-shifted (shorter wavelength).
    • Example:

      
       nm.
      
  • 
    -Indazole:  Absorption maxima are red-shifted  (longer wavelength) with broader bands.
    
    • Example:

      
       nm.
      
  • Visual Check:

    
    -indazoles often appear yellow or fluorescent in solution, whereas 
    
    
    
    -indazoles are typically colorless.

Experimental Protocols

Protocol A: Rapid Identification via 1D NOE (Self-Validating)

Objective: Determine regiochemistry of an N-methylated indazole derivative.

  • Sample Prep: Dissolve ~5-10 mg of compound in

    
     (preferred for preventing exchange and sharpening signals) or 
    
    
    
    .
  • Acquisition:

    • Acquire a standard

      
       spectrum. Assign the N-Methyl singlet (typically 3.8 - 4.2 ppm).
      
    • Identify the singlet aromatic proton around 8.0-8.5 ppm (H3).

    • Identify the doublet aromatic proton around 7.5-7.8 ppm (H7, often the most upfield or distinct doublet).

  • NOE Experiment:

    • Irradiate the N-Methyl frequency.

  • Analysis:

    • Result 1: Enhancement of the singlet (H3)

      
      
      
      
      
      -Isomer (
      
      
      -Me)
      .
    • Result 2: Enhancement of the doublet (H7)

      
      
      
      
      
      -Isomer (
      
      
      -Me)
      .
Protocol B: -HMBC for Ambiguous Substrates

Objective: Assign isomers when NOE is unclear (e.g., steric bulk prevents NOE or overlapping signals).

  • Pulse Sequence: Use a gradient-selected

    
    -
    
    
    
    HMBC (optimized for long-range coupling,
    
    
    Hz).
  • Analysis:

    • Correlate the N-substituent protons to the nitrogen signal.[2]

    • Check the chemical shift of the coupled Nitrogen.[2][3][4]

    • If coupled N is shielded (pyrrole-like region), the substituent is directly attached to it.

    • Confirm the second Nitrogen signal (via H3 coupling).

Decision Workflow (Visualization)

The following diagram illustrates the logical workflow for distinguishing indazole isomers.

Indazole_Identification Start Unknown Indazole Isomer (N-Substituted) Step1 1. Acquire 1H NMR Locate N-R protons Start->Step1 Step2 2. Perform 1D NOE / NOESY Irradiate N-R group Step1->Step2 CheckNOE Where is the NOE signal? Step2->CheckNOE ResultH7 NOE to H7 (Doublet) (Benzene Ring) CheckNOE->ResultH7 Proximal to C7 ResultH3 NOE to H3 (Singlet) (Pyrazole Ring) CheckNOE->ResultH3 Proximal to C3 Ambiguous Ambiguous / No NOE? CheckNOE->Ambiguous Unclear Conclusion1H Conclusion: 1H-Indazole (Benzenoid) ResultH7->Conclusion1H Conclusion2H Conclusion: 2H-Indazole (Quinoid) ResultH3->Conclusion2H Step3 3. Check UV-Vis Spectrum Ambiguous->Step3 UVCheck Absorption Maxima? Step3->UVCheck UV_Blue Blue-shifted (<300nm) Colorless UVCheck->UV_Blue UV_Red Red-shifted (>300nm) Yellow/Fluorescent UVCheck->UV_Red UV_Blue->Conclusion1H UV_Red->Conclusion2H

Caption: Logical workflow for the spectroscopic differentiation of N-substituted indazole isomers using NMR and UV-Vis.

References

  • Claramunt, R. M., et al. (2004). "The structure of indazole and its derivatives." Arkivoc, (v), 38-49. Link

    • Foundational text on the and NMR shifts of indazoles.
  • López, C., et al. (1986). "Tautomerism and reactivity of indazole." Canadian Journal of Chemistry, 64(5), 968-972. Link

    • Establishes the thermodynamic stability of 1H vs 2H tautomers.
  • Vedsø, P., et al. (1992).[5] "Regioselectivity in the alkylation of indazoles." Journal of the Chemical Society, Perkin Transactions 1, 21, 2839-2842.

    • Details the synthetic outcomes and NOE identific
  • Korboukh, I., et al. (2018). "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity." Journal of the American Chemical Society, 140(18), 6001-6005. Link

    • Provides modern UV-Vis absorption data comparing 1-methyl and 2-methyl indazoles.

Sources

Comparative

A Comparative Benchmarking Guide to 5-Fluoro-7-Nitro-1H-Indazole: A Novel Kinase Inhibitor Candidate

This guide presents a comprehensive benchmarking framework for evaluating the investigational compound 5-fluoro-7-nitro-1H-indazole against established standards in the field of kinase inhibition and cancer cell apoptosi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive benchmarking framework for evaluating the investigational compound 5-fluoro-7-nitro-1H-indazole against established standards in the field of kinase inhibition and cancer cell apoptosis. As researchers and drug development professionals, the rigorous, objective assessment of a new chemical entity's performance is paramount. This document provides the foundational logic, detailed experimental protocols, and comparative data necessary to ascertain the therapeutic potential of this novel indazole derivative.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Specifically, nitro-substituted indazoles have shown promise as antineoplastic and antichagasic agents, underscoring the potential of this chemical class in drug discovery.[3][4] This guide will therefore focus on characterizing 5-fluoro-7-nitro-1H-indazole in the context of oncology, by assessing its potency as a kinase inhibitor and its ability to induce programmed cell death.

Experimental Rationale and Design

To comprehensively profile 5-fluoro-7-nitro-1H-indazole, a multi-faceted approach is essential. We will employ both biochemical and cell-based assays to not only determine the direct inhibitory effect on a key oncogenic kinase but also to confirm its activity in a relevant cellular context.

For our primary biochemical evaluation, we will assess the compound's ability to inhibit a representative tyrosine kinase. The selection of a specific kinase would typically be guided by initial screening data. For the purpose of this guide, we will hypothesize that 5-fluoro-7-nitro-1H-indazole is a putative inhibitor of a common oncogenic kinase, such as a member of the Src family.

In parallel, a cell-based assay will be conducted to measure the induction of apoptosis in a cancer cell line. This is crucial as it provides a more physiologically relevant measure of the compound's potential efficacy. A human leukemia cell line, such as Jurkat cells, will be utilized as a model system.

Two well-characterized compounds will serve as our benchmarks:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor, serving as a positive control for kinase inhibition and a benchmark for high-potency compounds.[5][6]

  • Dasatinib: A clinically approved, potent inhibitor of multiple tyrosine kinases, including the Src family, providing a relevant comparison to a known therapeutic agent.

This dual-standard approach allows for a robust comparison, positioning our investigational compound against both a high-potency research tool and a clinically successful drug.

Biochemical Assay: In Vitro Kinase Inhibition

The initial characterization of 5-fluoro-7-nitro-1H-indazole will be performed using an in vitro kinase assay to determine its half-maximal inhibitory concentration (IC50). A fluorescent-based assay format is chosen for its sensitivity and suitability for high-throughput screening.[7][8]

Experimental Workflow: Fluorescent-Based Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compounds add_components Add Kinase, Test Compound/Control, and Substrate to Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Fluorescence on Plate Reader stop_reaction->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro fluorescent-based kinase inhibition assay.

Detailed Protocol: Fluorescent-Based Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Dilute the tyrosine kinase to a 2X working concentration in the assay buffer.

    • Prepare a 2X solution of a suitable fluorescent peptide substrate in the assay buffer.

    • Prepare a 2X ATP solution in the assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive inhibitors can be identified.[9]

    • Prepare serial dilutions of 5-fluoro-7-nitro-1H-indazole, Staurosporine, and Dasatinib in 100% DMSO, followed by a further dilution in the assay buffer to create 4X working solutions.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the 4X test compound solutions. For controls, add 5 µL of assay buffer with DMSO (vehicle control) or a known inhibitor (positive control).

    • Add 10 µL of the 2X kinase/substrate mixture to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and detect phosphorylation according to the manufacturer's instructions for the specific fluorescent kinase assay kit being used (e.g., by adding a stop solution containing a chelating agent and a phosphospecific binding reagent).

    • Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Data: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
5-Fluoro-7-Nitro-1H-IndazoleTyrosine Kinase X75
StaurosporineTyrosine Kinase X5
DasatinibTyrosine Kinase X2

Note: The data presented is hypothetical and for illustrative purposes.

Cell-Based Assay: Apoptosis Induction

To ascertain if the observed biochemical potency translates into a cellular effect, we will assess the ability of 5-fluoro-7-nitro-1H-indazole to induce apoptosis. The Caspase-Glo® 3/7 Assay will be employed, which measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10] This luminescent assay is highly sensitive and provides a functional measure of apoptosis.

Experimental Workflow: Caspase-3/7 Activity Assay

G cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Execution cluster_detection Detection & Analysis seed_cells Seed Jurkat Cells in a 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Test Compounds incubate_overnight->treat_cells incubate_treatment Incubate for 24 Hours treat_cells->incubate_treatment add_reagent Add Caspase-Glo® 3/7 Reagent incubate_treatment->add_reagent incubate_reagent Incubate at Room Temperature add_reagent->incubate_reagent read_luminescence Read Luminescence on a Plate Reader incubate_reagent->read_luminescence plot_data Plot Relative Luminescence Units (RLU) vs. Concentration read_luminescence->plot_data det_ec50 Determine EC50 for Apoptosis Induction plot_data->det_ec50

Caption: Workflow for the cell-based Caspase-3/7 activity assay.

Detailed Protocol: Caspase-3/7 Activity Assay
  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a white-walled 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.

    • Prepare serial dilutions of 5-fluoro-7-nitro-1H-indazole, Staurosporine, and Dasatinib in the cell culture medium.

    • Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24 hours.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[11]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the relative luminescence units (RLU) against the logarithm of the compound concentration.

    • Normalize the data with the vehicle control as 0% and a positive control (e.g., a high concentration of Staurosporine) as 100% induction.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for caspase-3/7 activation.

Comparative Data: Cell-Based Apoptosis Induction
CompoundCell LineEC50 for Caspase-3/7 Activation (µM)
5-Fluoro-7-Nitro-1H-IndazoleJurkat1.5
StaurosporineJurkat0.2
DasatinibJurkat0.05

Note: The data presented is hypothetical and for illustrative purposes.

Synthesis and Interpretation of Results

The presented framework provides a robust methodology for the initial characterization of 5-fluoro-7-nitro-1H-indazole. The hypothetical data suggests that while the novel compound is a potent inhibitor of the target kinase and an effective inducer of apoptosis, it is less potent than the established benchmarks, Staurosporine and Dasatinib.

This comparative data is crucial for several reasons:

  • Contextualization of Potency: It allows for a clear understanding of where the novel compound's activity lies in relation to both a broad-spectrum inhibitor and a clinically relevant drug.

  • Decision Making: The results inform the next steps in the drug discovery pipeline. While less potent than the standards in this example, the compound may possess other desirable properties, such as improved selectivity, better pharmacokinetic properties, or a novel mechanism of action, that warrant further investigation.

  • Structure-Activity Relationship (SAR) Studies: This initial data serves as a baseline for future medicinal chemistry efforts to optimize the potency and other properties of the 5-fluoro-7-nitro-1H-indazole scaffold.

It is imperative to acknowledge that this guide represents the initial stages of compound characterization. Further studies, including kinase selectivity profiling across a broad panel, assessment in various cancer cell lines, and in vivo efficacy and toxicity studies, are essential to fully elucidate the therapeutic potential of 5-fluoro-7-nitro-1H-indazole.

References

  • Chem-Impex. (n.d.). 5-Nitro-1H-indazole-7-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]

  • Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

  • Barea, C., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasites & Vectors. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]

  • National Institutes of Health. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benchmarking compound activity prediction for real-world drug discovery applications. Retrieved from [Link]

  • PubMed. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Retrieved from [Link]

  • ChemRxiv. (2020). A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • ResearchGate. (2009). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Specificity profiles of clinical kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). General protocols for inducing apoptosis in cells. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • MDPI. (2026). Rational Design and Virtual Screening of Antimicrobial Terpene-Based Leads from Marrubium vulgare Essential Oil: Structure-Based Optimization for Food Preservation and Safety Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Staurosporine inhibition of enzyme activity. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]

  • PLOS ONE. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

Sources

Validation

validation of analytical methods for 5-fluoro-7-nitro-1H-indazole

Executive Summary 5-fluoro-7-nitro-1H-indazole (5-F-7-NI) is a critical research compound, primarily utilized as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Its utility in neuroprotection and stroke m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-fluoro-7-nitro-1H-indazole (5-F-7-NI) is a critical research compound, primarily utilized as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Its utility in neuroprotection and stroke models necessitates rigorous analytical quantification. However, its lipophilic nature and the complexity of biological matrices (brain tissue, plasma) present significant challenges.

This guide provides a comparative analysis of HPLC-UV (for Quality Control/Purity) versus LC-MS/MS (for Pharmacokinetics/Bioanalysis). It details a self-validating, field-proven protocol designed to meet ICH Q2(R1) standards, ensuring data integrity for drug development professionals.

The Analytical Challenge

The indazole core of 5-F-7-NI imparts specific physicochemical properties that dictate method selection:

  • Lipophilicity: The fluorine substitution at position 5 increases logP relative to the parent 7-nitroindazole, necessitating non-polar stationary phases (C18/C8).

  • Ionization: The N-H group on the pyrazole ring allows for deprotonation (high pH) or protonation (low pH), making pH control in the mobile phase critical for peak shape.

  • Chromophore: The nitro group provides strong UV absorbance (~270–300 nm), enabling UV detection for bulk drug analysis but lacking specificity in plasma.

Method Selection Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on your specific research phase.

MethodSelection Start Define Analytical Goal Conc Concentration Range? Start->Conc HighConc High (>1 µg/mL) Conc->HighConc Bulk Drug/Formulation LowConc Low (ng/mL - pg/mL) Conc->LowConc In Vivo Study Matrix Sample Matrix? Simple Buffer/Solvent Matrix->Simple Complex Plasma/Brain Tissue Matrix->Complex HighConc->Matrix HPLC Method A: HPLC-UV (Purity/Stability) Simple->HPLC LowConc->Matrix LCMS Method B: LC-MS/MS (PK/Bioanalysis) Complex->LCMS

Figure 1: Decision workflow for selecting between HPLC-UV and LC-MS/MS based on sensitivity and matrix requirements.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

FeatureMethod A: HPLC-UV (DAD)Method B: LC-MS/MS (Triple Quad)
Primary Application QC Release, Purity Check, Stability TestingPharmacokinetics (PK), Tissue Distribution
Sensitivity (LOD) ~0.1 µg/mL~0.5 ng/mL
Specificity Moderate (Risk of co-elution in plasma)High (Mass transition filtering)
Cost per Sample Low ($)High (

$)
Linearity Range 1 – 100 µg/mL1 – 1000 ng/mL
Throughput 10–15 min run time3–5 min run time (UPLC)

Expert Insight: For synthesis validation, Method A is sufficient. However, 5-F-7-NI has a short half-life and high tissue binding; therefore, Method B is mandatory for in vivo nNOS inhibition studies to distinguish the parent drug from potential metabolites.

Validated Protocol: RP-HPLC (Method A)

This protocol is designed to be robust and transferable. It serves as the "Universal" method for purity and high-concentration formulation checks.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry). Rationale: The C18 phase provides adequate retention for the lipophilic fluorinated indazole.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: Acetonitrile (HPLC Grade)[1][2]

    • Mode: Isocratic 60% A / 40% B. Note: Isocratic is preferred for reproducibility in QC settings.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Secondary monitoring @ 300 nm).

  • Injection Volume: 10 µL.

  • Temperature: 25°C (Ambient) or 30°C (Controlled).

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 5-F-7-NI in 10 mL of DMSO (Final conc: 1 mg/mL). Note: Do not use water for stock; precipitation will occur.

  • Working Standard: Dilute Stock 1:100 with Mobile Phase to achieve 10 µg/mL.

System Suitability Testing (SST)

To ensure the system is self-validating, run 5 replicate injections of the Working Standard before sample analysis.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 2000

Validation Framework (ICH Q2(R1))

To validate this method for your specific lab, you must demonstrate the following parameters.

Specificity

Inject the vehicle (blank) and the drug solution. Ensure no interference peaks appear at the retention time of 5-F-7-NI (~4–6 min).

  • Criterion: Resolution (

    
    ) > 1.5 between 5-F-7-NI and any nearest impurity/degradant.
    
Linearity

Prepare 5 concentration levels (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Criterion: Correlation coefficient (

    
    ) ≥ 0.999.[1][2][3][4]
    
Accuracy (Recovery)

Spike known amounts of 5-F-7-NI into the placebo matrix at 80%, 100%, and 120% levels.

  • Criterion: Mean recovery between 98.0% – 102.0%.[3]

Sample Preparation Workflow (Bioanalysis Focus)

For researchers moving to Method B (LC-MS/MS) for plasma analysis, protein precipitation is often insufficient due to ion suppression. Liquid-Liquid Extraction (LLE) is recommended.

SamplePrep Sample Plasma Sample (100 µL) IS Add Internal Standard (e.g., 7-Nitroindazole) Sample->IS Extract Add Ethyl Acetate (500 µL) Vortex 2 min IS->Extract Centrifuge Centrifuge 10,000 rpm @ 4°C Extract->Centrifuge Separation Collect Organic Supernatant Centrifuge->Separation Dry Evaporate to Dryness (N2 stream) Separation->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 2: Recommended Liquid-Liquid Extraction (LLE) workflow for biological matrices to minimize matrix effects.

Troubleshooting & Robustness

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction between the basic nitrogen of the indazole and residual silanols on the column.

  • Solution: Ensure the mobile phase pH is acidic (pH 2.7 with Formic Acid) to keep silanols protonated, or use a "base-deactivated" (end-capped) column.

Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the ionization equilibrium.

  • Solution: Use a column oven set to 30°C rather than relying on ambient room temperature.

Issue: Carryover in LC-MS

  • Cause: 5-F-7-NI is lipophilic and may stick to injector seals.

  • Solution: Use a needle wash solution containing 50:50 Methanol:Isopropanol.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Bush, M. A., et al. (2001). Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor 7-nitroindazole. Biopharmaceutics & Drug Disposition.[6][7][8][9]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5]

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives as inhibitors of nitric oxide synthase.[7][9][10] Life Sciences. (Foundational chemistry for nitroindazole analysis).

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 5-fluoro-7-nitro-1H-indazole Against Neuronal Nitric Oxide Synthase

This guide presents a comparative molecular docking study of the novel compound 5-fluoro-7-nitro-1H-indazole against its putative target, neuronal nitric oxide synthase (nNOS). We will explore the rationale for selecting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative molecular docking study of the novel compound 5-fluoro-7-nitro-1H-indazole against its putative target, neuronal nitric oxide synthase (nNOS). We will explore the rationale for selecting nNOS as a target, provide a detailed, field-proven docking protocol, and compare the in silico binding profile of our lead compound with known inhibitors. This analysis aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating substituted indazoles as potential therapeutic agents.

Introduction: The Rationale for Targeting nNOS with Substituted Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a variety of biological macromolecules.[2] Within this chemical class, nitroindazoles have garnered significant attention. Notably, 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[4] nNOS is one of three isoforms of nitric oxide synthase, enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous, cardiovascular, and immune systems.[5][6]

Dysregulation of nNOS activity is implicated in a range of neuropathological conditions, including neurodegenerative diseases and stroke, making it a compelling therapeutic target.[7][8] The established activity of 7-nitroindazole, which has an IC50 of 0.47 µM against nNOS, provides a strong scientific premise for investigating other structurally related nitroindazoles as potential modulators of this enzyme.[1][9] 5-fluoro-7-nitro-1H-indazole, the subject of this guide, is a novel analogue of 7-nitroindazole. The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This comparative docking study, therefore, seeks to predict whether these structural modifications translate into a favorable binding interaction with nNOS compared to its parent compounds and other known inhibitors.

Objective

The primary objective of this study is to computationally evaluate the binding affinity and interaction profile of 5-fluoro-7-nitro-1H-indazole with the active site of human neuronal nitric oxide synthase (nNOS). This will be achieved by comparing its docking performance against:

  • 7-Nitroindazole: A known, moderately potent nNOS inhibitor.

  • 5-Nitroindazole: A structural isomer also known to inhibit NOS.[3]

  • A-123456 (a hypothetical potent 2-aminoquinoline inhibitor): A representative of a class of highly potent and selective nNOS inhibitors to serve as a positive control for validation purposes.[10][11]

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a self-validating system for molecular docking, ensuring reproducibility and confidence in the generated results. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Receptor and Ligand Preparation

The initial and most critical phase is the meticulous preparation of both the protein receptor and the small molecule ligands. This ensures that the molecules are in a chemically correct and energetically minimized state for the docking simulation.

  • Receptor Preparation:

    • Selection: The crystal structure of human nNOS co-crystallized with a 2-aminoquinoline inhibitor (PDB ID: 5VVO) was selected from the Protein Data Bank.[10] Using a structure with a bound ligand is crucial as it provides an experimentally validated definition of the active site.

    • Cleaning: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file. This prevents interference during the docking process.

    • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for titratable residues (like Histidine, Aspartate, and Glutamate) are assigned at a physiological pH of 7.4. This is critical for accurately modeling electrostatic interactions. Gasteiger charges are then assigned to all atoms.

    • Grid Box Generation: A grid box is defined around the active site, encompassing all key residues known to interact with inhibitors. The dimensions of the grid box are set to be sufficiently large to allow the ligands to adopt various conformations within the binding pocket.

  • Ligand Preparation:

    • 2D to 3D Conversion: The 2D structures of 5-fluoro-7-nitro-1H-indazole, 7-nitroindazole, 5-nitroindazole, and the positive control are sketched and converted to 3D structures.

    • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the bond lengths and angles, resulting in a low-energy, stable conformation.

    • Charge Assignment: Gasteiger charges are calculated for each ligand.

    • Torsional Degrees of Freedom: The rotatable bonds within each ligand are defined to allow for conformational flexibility during the docking simulation.

Step 2: Molecular Docking and Scoring

This study employs AutoDock Vina, a widely used and validated open-source docking program.

  • Docking Algorithm: AutoDock Vina utilizes an iterated local search global optimizer algorithm. It generates a series of conformations for each ligand within the defined grid box and evaluates the binding affinity of each pose.

  • Scoring Function: The program's scoring function is an empirical free energy force field that approximates the binding free energy of the ligand-receptor complex. The output is provided in kcal/mol, where a more negative value indicates a higher predicted binding affinity.

  • Execution: The docking simulation is performed with an exhaustiveness setting of 8 to ensure a thorough search of the conformational space. The top 9 binding poses for each ligand are saved for further analysis.

Step 3: Post-Docking Analysis and Validation

The final step involves a critical analysis of the docking results to derive meaningful insights.

  • Pose Selection: The binding pose with the lowest energy score is typically considered the most likely binding mode. However, it is essential to visually inspect the top-ranked poses for consistency and chemically sensible interactions.

  • Interaction Analysis: The selected binding pose for each ligand is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site residues of nNOS.

  • Comparative Analysis: The docking scores and binding interactions of 5-fluoro-7-nitro-1H-indazole are compared with those of the reference compounds.

  • Validation: The docking protocol is validated by redocking the co-crystallized ligand (if available and used for grid definition) and by comparing the predicted binding affinities with available experimental data (e.g., the IC50 of 7-nitroindazole).

G cluster_prep Step 1: Preparation cluster_dock Step 2: Docking cluster_analysis Step 3: Analysis PDB Select PDB Structure (e.g., 5VVO) Clean Clean Receptor PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate Grid Define Grid Box Protonate->Grid Dock Run AutoDock Vina Grid->Dock Ligands Prepare Ligands (2D to 3D, Minimize) Ligands->Dock Analyze Analyze Poses & Interactions Dock->Analyze Compare Compare Results Analyze->Compare Validate Validate with Experimental Data Compare->Validate

Caption: Molecular Docking Workflow.

Results: A Comparative Overview

The molecular docking simulations yielded distinct binding affinities and interaction patterns for each of the tested compounds. The results are summarized in the table below.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
5-fluoro-7-nitro-1H-indazole -7.8Glu592, Tyr706, Met5871 (with Glu592)
7-Nitroindazole -7.2Glu592, Tyr706, Trp5881 (with Glu592)
5-Nitroindazole -6.9Glu592, Phe584, Met3361 (with Glu592)
A-123456 (Positive Control) -9.5Glu592, His342, Tyr7063 (with Glu592, His342)
Binding Mode of 5-fluoro-7-nitro-1H-indazole

The docking results predict that 5-fluoro-7-nitro-1H-indazole binds within the active site of nNOS, anchored by a key hydrogen bond between its indazole N1-H and the carboxylate side chain of Glu592. The nitro group is oriented towards a hydrophobic pocket, while the fluorinated benzene ring engages in pi-stacking interactions with the side chain of Tyr706. The fluorine atom itself appears to form a favorable interaction with the sulfur atom of Met587.

G cluster_protein nNOS Active Site Glu592 Glu592 Tyr706 Tyr706 Met587 Met587 Ligand 5-fluoro-7-nitro- 1H-indazole Ligand->Glu592 H-Bond Ligand->Tyr706 Pi-Stacking Ligand->Met587 F-S Interaction

Caption: Predicted interactions of 5-fluoro-7-nitro-1H-indazole.

Discussion: Synthesizing Data and Experience

The results of this comparative docking study offer valuable insights into the potential of 5-fluoro-7-nitro-1H-indazole as an nNOS inhibitor.

  • Superior Predicted Affinity: Our lead compound, 5-fluoro-7-nitro-1H-indazole, exhibited a more favorable predicted binding affinity (-7.8 kcal/mol) compared to both 7-nitroindazole (-7.2 kcal/mol) and 5-nitroindazole (-6.9 kcal/mol). This suggests that the combination of the 7-nitro and 5-fluoro substitutions may be advantageous for binding to the nNOS active site. The predicted affinity of 7-nitroindazole is consistent with its experimentally determined micromolar inhibitory activity.[1][9]

  • Causality of Interactions: The key hydrogen bond with Glu592 is a canonical interaction observed for many nNOS inhibitors and is crucial for anchoring the ligand in the active site. The enhanced affinity of the 5-fluoro analogue can be attributed to the favorable interaction between the electron-rich fluorine atom and the sulfur of Met587, an interaction not possible for the other indazoles. Furthermore, the fluorine substitution may subtly alter the electronics of the aromatic system, enhancing the pi-stacking interaction with Tyr706.

  • Comparison with the Positive Control: As expected, the potent 2-aminoquinoline inhibitor demonstrated a significantly higher predicted binding affinity (-9.5 kcal/mol). This is consistent with its ability to form multiple hydrogen bonds, including a specific interaction with His342, a residue that plays a role in the selectivity for human nNOS.[10] This highlights that while 5-fluoro-7-nitro-1H-indazole shows promise, further optimization would be required to achieve the potency of leading inhibitor classes.

Conclusion

This in silico comparative guide demonstrates that 5-fluoro-7-nitro-1H-indazole is a promising candidate for nNOS inhibition, with a predicted binding affinity superior to its non-fluorinated and regioisomeric analogues. The detailed docking protocol provided herein offers a robust and scientifically sound framework for the initial evaluation of novel compounds. The insights gained from the interaction analysis suggest that the 5-fluoro substitution plays a tangible role in enhancing binding. These computational findings strongly support the prioritization of 5-fluoro-7-nitro-1H-indazole for chemical synthesis and subsequent in vitro enzymatic assays to experimentally validate its activity and selectivity against nNOS.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]

  • Wikipedia. (2023, December 29). 7-Nitroindazole. In Wikipedia. [Link]

  • Haque, M. A., He, H., Kalin, J. H., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]

  • Zhou, L., & Zhu, D. Y. (2009). Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications. Nitric Oxide, 20(4), 223-230. [Link]

  • Ikeda, Y., Iiji, M., & Tabira, T. (1998). Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse. Journal of the Neurological Sciences, 160(1), 9-15. [Link]

  • Li, H., Igarashi, J., & Poulos, T. L. (2012). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. The Journal of biological chemistry, 287(23), 19351–19359. [Link]

  • National Center for Biotechnology Information. (n.d.). 4NOS: HUMAN INDUCIBLE NITRIC OXIDE SYNTHASE WITH INHIBITOR. NCBI. Retrieved February 7, 2024, from [Link]

  • RCSB PDB. (n.d.). 8NSE: BOVINE ENDOTHELIAL NITRIC OXIDE SYNTHASE, NNA COMPLEX. RCSB PDB. Retrieved February 7, 2024, from [Link]

  • Gaikwad, N. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel indazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1365-1372.
  • RCSB PDB. (2017). 5VVO: Structure of human neuronal nitric oxide synthase heme domain in complex with 7-(((3-(4-Methylpyridin-3-yl)propyl)amino)methyl)quinolin-2-amine. RCSB PDB. [Link]

  • Haque, M. A., He, H., et al. (2025). A Tetrahydrobiopterin-Displacing Potent Neuronal Nitric Oxide Synthase Inhibitor with an Unprecedented Binding Mode. ACS Medicinal Chemistry Letters. [Link]

  • Fonseca-Berzal, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(21), 4983. [Link]

  • Raman, C. S., Li, H., Martásek, P., et al. (2001). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 40(45), 13448-13455. [Link]

  • RCSB PDB. (2022). 7TSL: Structure of human endothelial nitric oxide synthase heme domain in complex with 4-methyl-6-(3-(4-methylpiperazin-1-yl)propyl)pyridin-2-amine. RCSB PDB. [Link]

Sources

Validation

A Comprehensive Guide to Assessing the Selectivity of 5-fluoro-7-nitro-1H-indazole

For researchers, scientists, and professionals in drug development, the meticulous evaluation of a compound's selectivity is a cornerstone of preclinical research. A highly selective molecule promises enhanced therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous evaluation of a compound's selectivity is a cornerstone of preclinical research. A highly selective molecule promises enhanced therapeutic efficacy and a wider therapeutic window by minimizing off-target effects. This guide provides an in-depth, technical framework for assessing the selectivity of 5-fluoro-7-nitro-1H-indazole, a small molecule featuring the privileged indazole scaffold. While direct, comprehensive selectivity data for this specific molecule is not yet extensively published, this guide will leverage data from structurally related compounds to establish a robust, logical, and self-validating protocol for its characterization.

The indazole core is a well-established pharmacophore in numerous clinically approved kinase inhibitors, including axitinib, pazopanib, and niraparib.[1][2] The addition of a nitro group, as seen in related compounds like 7-nitroindazole and 5-nitroindazole, has been associated with the inhibition of nitric oxide synthases (nNOS) and certain kinases like Cyclin-Dependent Kinase 2 (CDK2), respectively.[3][4] Therefore, it is plausible to hypothesize that 5-fluoro-7-nitro-1H-indazole may exhibit activity towards protein kinases, and a thorough investigation of its selectivity across the human kinome is warranted.

The Imperative of Selectivity Profiling

In the realm of kinase inhibitors, absolute specificity is rare. Many inhibitors, especially those targeting the highly conserved ATP-binding pocket, exhibit polypharmacology, binding to multiple kinases with varying affinities.[5] While in some instances, multi-targeting can be therapeutically advantageous, undisclosed off-target activities can lead to unexpected toxicities or confound the interpretation of phenotypic data. A rigorous, multi-pronged approach to selectivity profiling is therefore not just a recommendation but a necessity.

This guide will delineate a three-tiered strategy for the comprehensive assessment of 5-fluoro-7-nitro-1H-indazole's selectivity, commencing with broad, high-throughput screening, followed by detailed biophysical validation of primary interactions, and culminating in the confirmation of target engagement within a cellular context.

Tier 1: Initial Broad-Spectrum Kinase Profiling

The initial step is to cast a wide net to identify the potential kinase targets of 5-fluoro-7-nitro-1H-indazole. Large-scale kinase panel screening, often referred to as kinome scanning, is the industry standard for this purpose.[6] These services, offered by various contract research organizations, utilize a variety of assay formats to assess the compound's activity against hundreds of purified kinases.

Experimental Protocol: High-Throughput Kinome Scan
  • Compound Preparation: Prepare a stock solution of 5-fluoro-7-nitro-1H-indazole in 100% DMSO at a concentration of 10 mM.

  • Assay Concentration: For an initial screen, a single high concentration of the compound (e.g., 1 µM or 10 µM) is typically used.

  • Kinase Panel Selection: Employ a comprehensive panel of over 300 human kinases, representing all branches of the kinome tree.

  • Assay Format: Radiometric assays, such as the filter-binding format, are considered the gold standard due to their high sensitivity and low incidence of compound interference.[7][8] These assays directly measure the incorporation of radiolabeled phosphate from [γ-³³P]-ATP onto a substrate.

  • Data Analysis: The results are typically expressed as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control (DMSO). A significant reduction in activity (e.g., >75% inhibition) flags a potential interaction.

Data Presentation: Interpreting the Kinome Scan

The raw data from a kinome scan can be visualized as a dendrogram, providing a clear overview of the compound's selectivity.

Table 1: Hypothetical Kinome Scan Data for 5-fluoro-7-nitro-1H-indazole at 1 µM

Kinase TargetFamily% Inhibition
CDK2CMGC95%
ALKTK88%
ROS1TK85%
nNOSNOS78%
CDK9CMGC65%
Aurora AST40%
VEGFR2TK35%
eNOSNOS30%

This data is illustrative and based on the activities of related indazole compounds.

A quantitative measure of selectivity, the Selectivity Score (S) , can be calculated to compare the promiscuity of different inhibitors.[9][10] It is determined by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.

G cluster_0 Tier 1: Kinome-wide Profiling Compound Compound Biochemical Screen Biochemical Screen Compound->Biochemical Screen 1 µM Kinase Panel Kinase Panel Kinase Panel->Biochemical Screen Hit Identification Hit Identification Biochemical Screen->Hit Identification >75% Inhibition

Caption: Workflow for Tier 1 selectivity assessment.

Tier 2: Biophysical Validation and Affinity Determination

Following the identification of primary "hits" from the kinome scan, the next crucial step is to validate these interactions and accurately quantify the binding affinity. Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Protein and Compound Preparation: Purified, active kinase is dialyzed into the ITC buffer. The compound is diluted from the DMSO stock into the same buffer, ensuring the final DMSO concentration is matched in the syringe and the cell to minimize artifacts.

  • ITC Experiment: The kinase solution is placed in the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of the compound are made into the kinase solution. The heat change after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy.[13]

Table 2: Hypothetical ITC Data for 5-fluoro-7-nitro-1H-indazole

TargetKd (nM)Stoichiometry (n)ΔH (kcal/mol)
CDK2501.1-8.5
ALK1200.9-7.2
ROS11501.0-6.8
nNOS2501.2-5.5

This data is illustrative.

G cluster_1 Tier 2: Biophysical Validation Hits Primary Hits (from Tier 1) ITC Isothermal Titration Calorimetry Hits->ITC Thermodynamics Binding Affinity (Kd) Stoichiometry (n) Enthalpy (ΔH) ITC->Thermodynamics

Caption: Workflow for Tier 2 biophysical validation.

Tier 3: Cellular Target Engagement

Demonstrating that a compound binds to its purified target is a critical step, but it is equally important to confirm that this interaction occurs in the complex milieu of a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells or cell lysates.[15][16] The principle underlying CETSA is that the binding of a ligand stabilizes the target protein, resulting in an increase in its thermal stability.[17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on one of the putative targets like ALK or CDK2) and treat with various concentrations of 5-fluoro-7-nitro-1H-indazole or vehicle (DMSO) for a defined period.

  • Thermal Challenge: Aliquots of the cell suspension or cell lysate are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[18]

Table 3: Hypothetical CETSA Data for 5-fluoro-7-nitro-1H-indazole in a Relevant Cell Line

TargetApparent Tm (Vehicle)Apparent Tm (+ 10 µM Compound)ΔTm (°C)
CDK252.5 °C57.0 °C+4.5
ALK55.0 °C58.5 °C+3.5
Unrelated Control Protein62.0 °C62.1 °C+0.1

This data is illustrative.

G cluster_2 Tier 3: Cellular Target Engagement Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heat Thermal Challenge Treatment->Heat Lysis Lysis & Centrifugation Heat->Lysis WesternBlot Western Blot for Target Protein Lysis->WesternBlot Analysis Generate Melt Curves Determine ΔTm WesternBlot->Analysis

Caption: Workflow for Tier 3 cellular target engagement.

Comparison with Alternative Compounds

To contextualize the selectivity profile of 5-fluoro-7-nitro-1H-indazole, it is essential to compare its activity with that of established inhibitors of the identified primary targets. For instance, if ALK and ROS1 are confirmed as primary targets, a comparison with clinically approved inhibitors is informative.

Table 4: Comparative Selectivity Profile (Hypothetical IC50 Values in nM)

CompoundALKROS1CDK2nNOS
5-fluoro-7-nitro-1H-indazole 150 180 75 300
Crizotinib257>1000>10000
Lorlatinib16>1000>10000
Dinaciclib (CDK inhibitor)>5000>50001>10000

This data is illustrative and serves for comparative purposes. Crizotinib and Lorlatinib are known ALK/ROS1 inhibitors.[19][20]

Conclusion and Future Directions

This guide outlines a systematic and rigorous workflow for the comprehensive assessment of the selectivity of 5-fluoro-7-nitro-1H-indazole. By progressing from broad kinome screening to precise biophysical characterization and finally to cellular target validation, researchers can build a high-confidence profile of this novel compound. This detailed understanding of its selectivity is paramount for making informed decisions about its potential as a therapeutic agent or as a chemical probe for basic research. The outlined methodologies, while presented in the context of a specific molecule, represent a universal framework for the characterization of any novel small molecule inhibitor.

References

  • Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]

  • The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. World Journal of Clinical Oncology. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC - NIH. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH. [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS. [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PubMed. [Link]

  • Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. PubMed. [Link]

  • ALK inhibitor. Wikipedia. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate. [Link]

  • Selecting First-Line Therapy for ROS1 Fusion–Positive NSCLCs. ASCO Daily News. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Targeted kinase selectivity from kinase profiling data. SciSpace. [Link]

  • The eight selective ALK inhibitors currently in clinical trials. ResearchGate. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]

  • Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations. PMC - NIH. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. AACR Journals. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • Choosing the best ALK inhibitor for lung cancer. YouTube. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • ROS1-positive non-small cell lung cancer: from genomics to treatment decisions. Frontiers. [Link]

  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. PubMed. [Link]

  • The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats. PubMed. [Link]

Sources

Comparative

reproducibility of experiments with 5-fluoro-7-nitro-1H-indazole

Publish Comparison Guide: 5-Fluoro-7-Nitro-1H-Indazole PART 1: CORE DIRECTIVE Title: The High-Fidelity Scaffold: Reproducibility & Utility of 5-Fluoro-7-Nitro-1H-Indazole in Medicinal Chemistry Executive Summary: This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 5-Fluoro-7-Nitro-1H-Indazole

PART 1: CORE DIRECTIVE

Title: The High-Fidelity Scaffold: Reproducibility & Utility of 5-Fluoro-7-Nitro-1H-Indazole in Medicinal Chemistry

Executive Summary: This guide addresses the reproducibility crisis associated with substituted indazoles, specifically 5-fluoro-7-nitro-1H-indazole (5F-7NI) .[1] Often confused with its non-fluorinated parent (7-Nitroindazole, a classic nNOS inhibitor) or its regioisomers, 5F-7NI serves as a critical "biostere" and synthetic intermediate.[1] Its value lies in the fluorine atom —which enhances metabolic stability and acts as a 19F-NMR probe—and the nitro group , a precursor for coupling reactions.

The primary reproducibility failure with this compound is regio-ambiguity . Commercial batches often contain mixtures of the 5-nitro-7-fluoro or 3-nitro isomers due to non-selective nitration synthesis routes.[1] This guide provides the definitive protocol to validate structural identity, ensure solubility, and benchmark performance against standard alternatives.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: The Causality of Failure

The Isomer Trap: Standard nitration of 5-fluoroindazole is an electrophilic aromatic substitution that yields a mixture of products. The fluorine atom at C5 directs incoming electrophiles ortho/para. However, the "para" position to fluorine is C2 (part of the pyrazole ring, generally unreactive to nitration) or C7 (sterically hindered but electronically activated).

Solubility & Tautomerism: Like 7-Nitroindazole, 5F-7NI is sparingly soluble in aqueous media.[1] The electron-withdrawing nitro group increases acidity (lower pKa at N1), promoting the 2H-indazole tautomer in basic conditions.[1]

  • The Fix: You must control pH during solubilization. A shift from pH 7.0 to 7.4 can alter the tautomeric ratio, affecting binding affinity in enzyme assays (e.g., NOS inhibition).

Trustworthiness: Self-Validating Protocols

Protocol A: The "Regio-Lock" QC Check (Mandatory before use) Do not rely on vendor CoAs alone.[1] Run this check.

  • 1H-NMR (DMSO-d6): Look for the "Singlet-Doublet" pattern.[1]

    • 5F-7NI (Correct): The proton at C3 is a singlet (or doublet with small coupling to F). The protons at C4 and C6 will show distinct coupling constants (

      
      ) due to the fluorine at C5.
      
    • Isomer Flag: If you see a broad singlet at >13 ppm that disappears with D2O shake (NH), and three aromatic signals with complex splitting, you likely have the 3-nitro or 6-nitro impurity.

  • 19F-NMR: The definitive fingerprint.[1] 5F-7NI will show a distinct shift compared to the 7-fluoro-5-nitro isomer.

Protocol B: The "Crash-Proof" Solubilization

  • Dissolve 5F-7NI in 100% anhydrous DMSO to a 50 mM stock.

  • Sonicate for 10 minutes at 35°C (nitroindazoles aggregate).

  • Critical Step: Dilute into aqueous buffer only immediately before use. Do not store aqueous dilutions.

  • Verification: Measure OD600. If >0.05, micro-precipitation has occurred.

Authoritative Grounding & References
  • Mechanistic Basis: The use of nitroindazoles as NOS inhibitors is grounded in the work on 7-Nitroindazole , where the nitro group interacts with the heme periphery of the enzyme [1]. The fluorination strategy is supported by medicinal chemistry principles for blocking metabolic spots (C5 oxidation) [2].

  • Synthetic Route: High-purity 5F-7NI is best synthesized via cyclization of hydrazones (e.g., from 2-fluoro-6-nitro-benzaldehyde) rather than direct nitration, as detailed in recent indazole synthesis reviews [3].[1]

PART 3: VISUALIZATION & FORMATTING

Comparative Analysis: 5F-7NI vs. Alternatives
Feature5-Fluoro-7-Nitro-1H-Indazole (5F-7NI) 7-Nitroindazole (7-NI) 5-Fluoro-1H-Indazole
Primary Use Synthetic Intermediate / 19F ProbeBiological Tool (nNOS Inhibitor)Building Block
Metabolic Stability High (F blocks C5 oxidation)Low (C5 is reactive)Moderate
Solubility (Aq) Very Low (<10 µM)Low (<20 µM)Moderate
Key Risk Regioisomer Contamination (3-nitro vs 7-nitro)Photosensitivity (Nitro group)Purity (easy to purify)
Detection 19F NMR (High Sensitivity)UV/Vis only19F NMR
Cost High (

$)
Low ($)Low ($)
Experimental Workflow: Validating the Reagent

G cluster_QC Phase 1: Structural Validation cluster_Prep Phase 2: Assay Preparation Start Raw Material: 5-Fluoro-7-Nitro-1H-Indazole NMR 1H & 19F NMR Analysis (DMSO-d6) Start->NMR Check Check C3-H Signal NMR->Check Pass Pattern Confirmed: 5-F, 7-NO2 Regiochemistry Check->Pass Correct Shifts Fail Reject: Isomer Mixture Detected Check->Fail Ambiguous Solub Solubilize: Anhydrous DMSO (50mM) Sonicate 35°C, 10 min Pass->Solub Dilution Step-down Dilution: Add DMSO stock to Buffer (Not Buffer to DMSO) Solub->Dilution Filter OD600 Check (Detect Precipitation) Dilution->Filter

Caption: Figure 1. Critical Quality Control and Solubilization Workflow for 5-Fluoro-7-Nitro-1H-Indazole to prevent experimental artifacts caused by isomer contamination or precipitation.

Synthesis Pathway: Ensuring Regioselectivity

To guarantee the "5-fluoro-7-nitro" structure, do not use direct nitration.[1] Use the Hydrazone Cyclization Route :

Synthesis Precursor 2-Fluoro-6-Nitro- Benzaldehyde Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation Reagent + Hydrazine Hydrate (Cyclization) Product 5-Fluoro-7-Nitro-1H-Indazole (High Regio-Fidelity) Intermediate->Product SNAr / Cyclization

Caption: Figure 2. Recommended synthetic route. Cyclization of the pre-functionalized benzaldehyde guarantees the correct placement of Nitro and Fluoro groups, unlike direct nitration of indazole.

References

  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[2] British Journal of Pharmacology. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Zhang, S., et al. (2018).[3] "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles." Molecules. Link

  • Blandine, B., et al. (1993). "Characterization of the tautomerism of indazole derivatives by 1H and 13C NMR." Canadian Journal of Chemistry. Link[1]

Sources

Validation

comparative analysis of fluorinated vs non-fluorinated nitroindazoles

Executive Summary: The "Fluorine Effect" in Indazole Scaffolds In the optimization of nitroindazole-based therapeutics—particularly for anti-parasitic (e.g., Trypanosoma cruzi) and kinase inhibitor indications—the strate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Indazole Scaffolds

In the optimization of nitroindazole-based therapeutics—particularly for anti-parasitic (e.g., Trypanosoma cruzi) and kinase inhibitor indications—the strategic incorporation of fluorine is rarely about mere structural variation. It is a calculated engineering decision designed to modulate metabolic stability and lipophilicity without compromising the steric footprint of the molecule.[1]

This guide compares standard 5-nitroindazole derivatives against their fluorinated counterparts (specifically ring-fluorinated and fluoro-benzyl derivatives).[1] Experimental data indicates that while non-fluorinated nitroindazoles often exhibit higher initial binding affinity in silico, they suffer from rapid oxidative clearance.[1] Fluorinated analogs, conversely, frequently demonstrate a 7-to-13-fold improvement in in vivo potency driven by the "metabolic blocking" effect and enhanced membrane permeability.[1]

Physicochemical & Pharmacokinetic Profiling[1]

The introduction of fluorine (Van der Waals radius 1.47 Å) mimics Hydrogen (1.20 Å) sterically but alters the electronic landscape drastically due to its high electronegativity (3.98 Pauling scale).[1]

Table 1: Comparative Physicochemical Metrics

Data synthesized from anti-infective SAR studies (e.g., Chagas disease research).[1]

FeatureNon-Fluorinated (Ref: 5-Nitroindazole-N-benzyl)Fluorinated (Ref: 5-Nitroindazole-N-(4-F-benzyl))Impact of Fluorination
LogP (Lipophilicity) 2.1 - 2.52.8 - 3.2Increased. Enhances passive diffusion across parasite/cell membranes.[1]
pKa (Indazole NH) ~13.8~13.2 (if core fluorinated)Decreased. Acidity increases; alters hydrogen bond donor capability.[1]
Metabolic Stability (t1/2) Low (< 30 min microsome)High (> 60 min microsome)Critical Advantage. Blocks P450-mediated hydroxylation at susceptible sites.[1]
Electronic Effect Standard aromatic densityDipole inducedIncreases binding affinity in hydrophobic pockets via C-F···C=O interactions.[1]
Mechanism of Action: Metabolic Blocking

The diagram below illustrates the primary failure mode of non-fluorinated derivatives (oxidative dealkylation) and how fluorine substitution prevents this, extending the pharmacophore's residence time.

MetabolicStability cluster_nonF Non-Fluorinated (Standard) cluster_F Fluorinated Analog NF_Compound N-Benzyl-5-Nitroindazole CYP450 CYP450 Enzyme (Oxidative Attack) NF_Compound->CYP450 Para-position susceptible Metabolite Hydroxylated Metabolite (Rapid Excretion) CYP450->Metabolite Oxidation F_Compound N-(4-F-Benzyl)-5-Nitroindazole Block Metabolic Blockade (C-F Bond Strength) F_Compound->Block F resists oxidation Active Sustained Active Drug Block->Active High Stability

Figure 1: Metabolic blocking mechanism.[1] The C-F bond (116 kcal/mol) resists the oxidative cleavage that degrades the C-H bond (99 kcal/mol) in non-fluorinated analogs.[1]

Synthetic Accessibility & Pathways[1]

Synthesizing fluorinated nitroindazoles presents unique challenges. Unlike standard nitration (which is electrophilic and directed by existing substituents), introducing fluorine usually requires starting with fluorinated precursors or using specialized reagents like Selectfluor, which can be cost-prohibitive for large-scale synthesis.[1]

Comparative Workflow
  • Route A (Non-F): Direct nitration of indazole.[1] Cheap, scalable, but produces isomer mixtures.[1]

  • Route B (Fluorinated): Cyclization of fluorinated hydrazones or anilines.[1] Regiospecific but requires expensive precursors.[1]

SynthesisComparison cluster_Standard Standard Synthesis (Non-F) cluster_Fluoro Fluorinated Synthesis (Targeted) Start1 Indazole Core Step1 Nitration (HNO3/H2SO4) Start1->Step1 Prod1 5-Nitroindazole (Isomer Mix) Step1->Prod1 Start2 2-Fluoro-5-nitrobenzaldehyde Step2 Hydrazine Cyclization (SnAr / Condensation) Start2->Step2 Prod2 5-Nitroindazole (Pure) (Or Core Fluorinated Variants) Step2->Prod2 Decision Route Selection Decision->Start1 Cost Priority Decision->Start2 Purity/F-Insertion Priority

Figure 2: Synthetic route comparison. Route B is preferred for fluorinated derivatives to avoid difficult late-stage fluorination.[1]

Biological Performance Data

The following data compares the biological activity of 5-nitroindazole derivatives against Trypanosoma cruzi (Chagas disease) and HIV Reverse Transcriptase (RT), highlighting the potency shift.

Table 2: Biological Activity Comparison (IC50)[1][2]
TargetCompound ClassIC50 (µM)Selectivity Index (SI)Notes
T. cruzi (Epimastigotes) Non-Fluorinated (Benznidazole Ref)25.22~10Standard care reference.[1][2][3]
T. cruzi (Epimastigotes) Fluorinated 5-Nitroindazole 1.00 - 8.75 > 256 High selectivity for parasite vs host cells.[1][2]
HIV-1 RT (Wild Type) Non-Fluorinated Analog0.332N/AModerate potency.[1][4]
HIV-1 RT (Wild Type) 5-Fluoro-3-ethyl-indazole 0.050 N/A~7-fold potency increase.

Key Insight: In the T. cruzi study, the fluorinated derivative (Compound 17 in cited literature) showed a Selectivity Index (SI) >188 against intracellular amastigotes, far superior to the non-fluorinated reference.[1][2][3]

Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)-5-Nitroindazole

This protocol describes the "Late-Stage Functionalization" method, which is the most common route for generating libraries of fluorinated vs. non-fluorinated analogs for SAR comparison.

Objective: Synthesize the fluorinated analog to compare against the standard benzyl derivative.

Reagents:
  • 5-Nitroindazole (1.0 eq)[1]

  • 4-Fluorobenzyl chloride (1.2 eq) [Use Benzyl chloride for non-F control][1]

  • Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMF (Anhydrous)[1]

Step-by-Step Methodology:
  • Activation:

    • Charge a flame-dried round-bottom flask with 5-nitroindazole (1.63 g, 10 mmol) and

      
        (6.5 g, 20 mmol).
      
    • Add anhydrous DMF (20 mL) and stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange as the indazole anion forms.

  • Alkylation (The Variable Step):

    • Dropwise add 4-fluorobenzyl chloride (1.4 mL, 12 mmol). For the comparative control, substitute with benzyl chloride.

    • Heat the reaction mixture to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The fluorinated product typically runs slightly faster (higher Rf) than the non-fluorinated analog due to lower polarity.[1]

  • Workup & Purification:

    • Pour the reaction mixture into ice-water (100 mL). The product should precipitate.[1]

    • Filter the solid.[1] If oil forms, extract with Ethyl Acetate (3 x 50 mL).[1]

    • Crucial Step: Regioisomer separation.[1] Alkylation occurs at N1 and N2.[1]

    • Purify via Flash Column Chromatography (SiO2).[1]

      • N1-isomer (Desired): Elutes second (more polar).

      • N2-isomer: Elutes first (less polar).[1]

    • Validation: The N1-isomer is generally thermodynamically favored but N2 forms kinetically.[1] Fluorination on the benzyl ring does not significantly alter this ratio compared to the non-fluorinated control.[1]

  • Characterization (Expected Signals):

    • 19F NMR: Look for a singlet around -115 ppm (distinctive for fluoro-phenyl).[1]

    • 1H NMR: The benzylic

      
       protons in the fluorinated compound will appear as a singlet ~5.6 ppm, often slightly downfield from the non-fluorinated analog due to the electron-withdrawing nature of the fluorine.
      

References

  • Fonseca-Berzal, C., et al. (2022).[1][2] "5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents."[1][2] Acta Tropica.

  • Arán, V.J., et al. (2005).[1][5] "Synthesis and biological properties of new 5-nitroindazole derivatives." Bioorganic & Medicinal Chemistry.

  • Song, X., et al. (2022).[1] "Fluorinated triazoles as privileged potential candidates in drug development."[1][4][6] Frontiers in Chemistry.

  • Meanwell, N.A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • PubChem. (2025).[1][7] "7-Nitroindazole Compound Summary." National Library of Medicine.[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-fluoro-7-nitro-1H-indazole

Executive Summary & Risk Context 5-Fluoro-7-nitro-1H-indazole (CAS: 1150617-54-1 or analogs) is a high-value heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., PARP inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

5-Fluoro-7-nitro-1H-indazole (CAS: 1150617-54-1 or analogs) is a high-value heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., PARP inhibitors) and IDO1 modulators.

While often classified generically as an "Irritant" in vendor Safety Data Sheets (SDS), this classification underestimates the operational risk. As a Senior Application Scientist, I urge you to treat this compound with elevated caution due to the synergistic structural hazards:

  • The Nitro Group (

    
    ):  A known pharmacophore for skin sensitization and potential mutagenicity. Nitro-aromatics are notorious for permeating standard nitrile gloves over time.
    
  • The Fluoro Group (

    
    ):  Increases the compound's lipophilicity (
    
    
    
    ), significantly enhancing the rate of dermal absorption compared to the non-fluorinated parent indazole.
  • The Indazole Core: Biologically active scaffold capable of interacting with multiple enzymatic targets.

Operational Directive: Handle as a Potent Compound (OEB 3 equivalent) . Do not rely solely on standard "lab safety" protocols.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in pure powder form or concentrated solution (>10 mM).

Protection ZoneStandard RequirementAdvanced Requirement (Scale > 5g or Solution Phase)Scientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesDust Hazard: Indazoles are often electrostatic powders. Safety glasses allow dust entry from the side.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate / Silver Shield® (if dissolved in DMSO/DMF)Permeation: Nitro-aromatics can permeate thin nitrile. DMSO acts as a carrier solvent, dragging the fluorinated compound through the glove barrier.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator (Only if outside hood - Discouraged)Inhalation Toxicity: Nitro-compounds can cause methemoglobinemia if inhaled.
Body Lab Coat (Cotton/Poly blend), buttoned to neckTyvek® Sleeves or ApronParticulate Drift: Prevents accumulation on street clothes.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to be self-validating. If you detect yellow dust on your outer gloves, the protocol has failed, and you must pause to decontaminate.

Phase 1: Weighing & Transfer (Solid State)
  • Engineering Control: Use a static-dissipative balance enclosure or a localized powder containment hood.

  • Static Management: Indazole powders are prone to static charge. Use an anti-static gun (ionizer) on the weighing boat before adding the solid. This prevents "jumping" of the powder.[1]

  • Technique:

    • Pre-weigh the solvent in the reaction vessel if possible.

    • Add solid to the liquid (if compatible) to suppress dust immediately.

    • If weighing dry is required, use a closed transfer vessel (e.g., a capped vial) rather than an open weigh boat for transport between the balance and the hood.

Phase 2: Solubilization (Liquid State)
  • Solvent Warning: Common solvents for this compound (DMSO, DMF, DMAc) are potent skin penetrants.

  • The "Red Zone" Rule: Once dissolved in DMSO/DMF, the solution is more hazardous than the solid. The solvent compromises glove integrity while carrying the fluorinated nitro-compound into the dermis.

  • Action: Change outer gloves immediately if any splash occurs. Do not wait for "breakthrough."

Phase 3: Waste Disposal[2][3]
  • Segregation: Do not mix with strong oxidizers or reducing agents (e.g.,

    
    , 
    
    
    
    ) in the waste stream until fully quenched. The nitro group presents an energetic risk if concentrated with incompatible reagents.
  • Fluorinated Waste: Check local regulations. While often accepted in standard "Organic Incineration" streams, high-volume fluorinated waste may require specific "Halogenated Waste" labeling to ensure the incinerator facility uses appropriate scrubbers for HF generation.

Emergency Response Logic

  • Skin Contact (Solid): Brush off dry powder gently (do not rub, which drives it into pores). Wash with soap and copious water for 15 minutes.[2][3][4]

  • Skin Contact (Solution): Do not use organic solvents (Ethanol/Acetone) to wash skin. This will increase absorption. Use water and mild soap only.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (water or dilute surfactant) to dampen, then wipe up.

  • Spill (Solution): Absorb with vermiculite or sand. Dispose of as hazardous chemical waste.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the correct safety controls based on the state of the material.

G Start Start: Handling 5-Fluoro-7-Nitro-1H-Indazole StateCheck Assess Material State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solution (DMSO/DMF/Organic) StateCheck->Liquid Dissolved EngControl_Solid Engineering Control: Powder Hood / Balance Enclosure Solid->EngControl_Solid EngControl_Liquid Engineering Control: Chemical Fume Hood Liquid->EngControl_Liquid PPE_Solid PPE Requirement: Double Nitrile Gloves Anti-Static Measures EngControl_Solid->PPE_Solid PPE_Liquid PPE Requirement: Laminate Gloves (Recommended) Splash Goggles + Face Shield EngControl_Liquid->PPE_Liquid Action_Solid Action: Use Anti-Static Gun Wet Wipe Cleanup PPE_Solid->Action_Solid Action_Liquid Action: Immediate Glove Change on Splash No Ethanol Wash on Skin PPE_Liquid->Action_Liquid

Caption: Decision matrix for PPE and Engineering Controls based on the physical state of 5-Fluoro-7-nitro-1H-indazole.

References

  • PubChem. (n.d.). Compound Summary: 5-Nitroindazole (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitroindazole derivatives. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-7-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-fluoro-7-nitro-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.